2-(Phenylthio)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2S/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLBXJKQYSENQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061754 | |
| Record name | Benzoic acid, 2-(phenylthio)- | |
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Molecular Weight |
230.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1527-12-4 | |
| Record name | 2-(Phenylthio)benzoic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 2-(Phenylthio)benzoic acid | |
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| Record name | 2-(Phenylthio)benzoic acid | |
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| Record name | Benzoic acid, 2-(phenylthio)- | |
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| Record name | Benzoic acid, 2-(phenylthio)- | |
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| Record name | 2-(phenylthio)benzoic acid | |
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| Record name | 2-(Phenylthio)benzoic acid | |
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Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Applications of 2-(Phenylthio)benzoic Acid
This guide provides a comprehensive technical overview of 2-(phenylthio)benzoic acid, a pivotal molecule in synthetic and medicinal chemistry. We will delve into its structural characteristics, spectroscopic signature, synthesis, and its role as a versatile precursor for heterocyclic compounds with significant pharmacological interest. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound's properties and applications.
Introduction: The Strategic Importance of this compound
This compound, also known by its IUPAC name 2-(phenylsulfanyl)benzoic acid, is a bifunctional organic compound featuring a benzoic acid moiety substituted at the ortho position with a phenylthio group.[1] This unique arrangement of a carboxylic acid and a thioether linkage on a benzene ring imparts a distinct electronic and steric profile, making it a valuable intermediate in organic synthesis.[1] Its primary utility lies in its capacity to serve as a scaffold for the construction of various sulfur-containing heterocycles, most notably thioxanthones and dibenzothiophenes. These heterocyclic cores are prevalent in molecules exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The structural flexibility of this compound allows for extensive derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(phenylsulfanyl)benzoic acid | [3] |
| CAS Number | 1527-12-4 | [4] |
| Molecular Formula | C₁₃H₁₀O₂S | [4] |
| Molecular Weight | 230.29 g/mol | [4] |
Molecular Structure and Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural verification of this compound. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons within the molecule.
The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the two phenyl rings and the acidic proton of the carboxyl group. In a typical deuterated solvent like chloroform-d (CDCl₃), the spectrum exhibits the following key features:
-
Aromatic Protons (m, ~6.8-8.2 ppm): The nine aromatic protons on the two benzene rings appear as a complex multiplet in the downfield region. The specific chemical shifts and coupling patterns are influenced by the electronic effects of the carboxylic acid and thioether substituents.
-
Carboxylic Acid Proton (s, broad, variable): The acidic proton of the -COOH group typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. Its exact position and broadness are highly dependent on the solvent and concentration due to hydrogen bonding and chemical exchange.
One experimental dataset in CDCl₃ reports the following ¹H NMR signals: δ 8.14 (dd, J = 7.8, 1.5 Hz, 1H), 7.62 – 7.55 (m, 2H), 7.49 – 7.43 (m, 3H), 7.32 – 7.26 (m, 1H), 7.19 – 7.11 (m, 1H), 6.86 – 6.79 (m, 1H).[5]
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Key expected and reported signals include:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 171.2 ppm, is characteristic of the carboxylic acid carbonyl carbon.[5]
-
Aromatic Carbons: The twelve aromatic carbons resonate in the region of approximately 124-145 ppm. The carbon attached to the sulfur atom (C-S) and the carbon bearing the carboxylic acid group (C-COOH) are typically found at the lower field end of this range due to the influence of the heteroatom and the deshielding effect of the carbonyl group. An experimental spectrum in CDCl₃ shows peaks at δ 171.2, 144.7, 136.0, 133.3, 132.3, 130.0, 129.4, 127.4, 125.5, and 124.4 ppm.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the carboxylic acid and the aromatic rings.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[6][7]
-
C=O Stretch: A strong, sharp absorption band typically appears between 1720 and 1680 cm⁻¹, corresponding to the C=O stretching vibration of the carboxylic acid group.[6][7]
-
Aromatic C-H Stretch: Absorptions for the aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Medium to strong bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic rings.
-
C-S Stretch: A weaker absorption in the range of 750-700 cm⁻¹ can be attributed to the C-S stretching vibration.[6]
The combination of these spectroscopic techniques provides a robust and self-validating system for the structural confirmation of this compound.
Synthesis of this compound: The Ullmann Condensation
The most common and historically significant method for the synthesis of this compound is the Ullmann condensation. This copper-catalyzed nucleophilic aromatic substitution reaction involves the coupling of an aryl halide with a thiol.[8] For the synthesis of the title compound, this typically involves the reaction of 2-chlorobenzoic acid with thiophenol.
Caption: Ullmann condensation for the synthesis of this compound.
Experimental Protocol: Ullmann Synthesis of this compound
This protocol is a representative procedure for the synthesis of 2-(arylthio)benzoic acids and can be adapted for the specific synthesis of this compound.
Materials:
-
2-Chlorobenzoic acid
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Copper(I) iodide (CuI) or other copper catalyst
-
High-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF) or nitrobenzene)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid, thiophenol, potassium carbonate, and a catalytic amount of copper(I) iodide in a suitable high-boiling solvent.
-
Reaction: Heat the reaction mixture to a high temperature (often exceeding 150°C) and maintain it under reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Pour the reaction mixture into a beaker containing a dilute solution of hydrochloric acid. This will protonate the carboxylate to form the desired carboxylic acid, which may precipitate out of solution.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer with water and brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound makes it a versatile substrate for a variety of chemical transformations.
Electrophilic Aromatic Substitution
The benzoic acid ring is substituted with two groups that have opposing directing effects. The carboxylic acid group is a deactivating, meta-directing group, while the phenylthio group is an activating, ortho, para-directing group.[3] The outcome of electrophilic aromatic substitution reactions will depend on the reaction conditions and the nature of the electrophile, but substitution often occurs at the 5-position, which is para to the activating phenylthio group and meta to the deactivating carboxylic acid group.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group can undergo standard transformations such as esterification and amidation, allowing for the introduction of a wide range of functional groups and the modulation of the molecule's physicochemical properties.
Intramolecular Cyclization: Synthesis of Thioxanthones
A key application of this compound is its use as a precursor for the synthesis of thioxanthones via intramolecular cyclization. This reaction is typically acid-catalyzed, with concentrated sulfuric acid being a common reagent.[9] The reaction proceeds through an electrophilic attack of the protonated carbonyl carbon onto the electron-rich phenyl ring of the thioether, followed by dehydration to form the tricyclic thioxanthone core.
Caption: Acid-catalyzed cyclization of this compound to thioxanthone.
Materials:
-
This compound
-
Concentrated sulfuric acid
Procedure:
-
Reaction Setup: In a flask, carefully add this compound to an excess of cold (ice bath) concentrated sulfuric acid with stirring.
-
Reaction: Slowly warm the mixture to room temperature and then heat gently (e.g., on a steam bath) for a specified period. The reaction progress can be monitored by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The thioxanthone product will precipitate out of the aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water until the washings are neutral.
-
Purification: The crude thioxanthone can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Conclusion
This compound is a molecule of significant synthetic utility, underpinned by its unique molecular structure. Its robust synthesis via the Ullmann condensation and its facile conversion to valuable heterocyclic scaffolds like thioxanthones make it a cornerstone in medicinal and materials chemistry research. A thorough understanding of its spectroscopic properties is essential for its reliable identification and use in these applications. This guide has provided a detailed overview of its structure, characterization, synthesis, and reactivity, offering a valuable resource for scientists working with this versatile compound.
References
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- U.S. Patent No. 4,264,773. (1981). Preparation of 2-chloro-thioxanthone. Google Patents.
- Synthesis of Xanthone from 2-Phenoxy Benzoic Acid Using Sulfuric Acid Catalyst. (2022). Molekul, 17(1), 58-64.
- U.S. Patent No. 4,902,826. (1990). Process for the preparation of 2-arylthiobenzoic acids. Google Patents.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
- Organic Syntheses. (n.d.). Procedure.
- U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-(phenylthio)-. Substance Details - SRS.
- European Patent No. EP0299329B1. (1992). Process for the preparation of 2-arylthiobenzoic acids. Google Patents.
- Deb, A., & Dutta, S. (2011). (2-{[2-(diphenylphosphino)phenyl]thio}phenyl)diphenylphosphine sulfide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
- Supporting information for: Chalcogenation of benzoic acids via weak O-coordination: synthesis of chalcogenoxanthones. (2017). Organic Letters, 19(9), 2430-2433.
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An In-depth Technical Guide to the Synthesis of 2-(Phenylthio)benzoic Acid
Introduction
2-(Phenylthio)benzoic acid, also known as 2-(phenylsulfanyl)benzoic acid, is a pivotal bifunctional organic compound. Its structure, featuring a benzoic acid scaffold substituted at the ortho-position with a phenylthio group, imparts a unique steric and electronic profile.[1] This makes it a highly valuable intermediate in synthetic organic chemistry and a sought-after building block in medicinal chemistry.[1][2] The molecule serves as a precursor for a variety of sulfur-containing heterocycles, such as thioxanthones, and is a foundational scaffold for developing novel therapeutic agents with potential antimicrobial, anticancer, and anti-inflammatory properties.[1][3] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering researchers and drug development professionals a comprehensive understanding of both classical and modern methodologies.
Core Synthetic Strategies: A Comparative Overview
The construction of the aryl-sulfur bond is the central challenge in synthesizing this compound. Historically, this has been dominated by copper-promoted Ullmann-type reactions. However, advancements in catalysis have introduced more efficient and milder alternatives. The primary routes, which will be discussed in detail, include:
-
The Ullmann Condensation: A classical copper-catalyzed cross-coupling of an aryl halide and a thiol.
-
Nucleophilic Aromatic Substitution (SNAr) of Activated Aryl Halides: A direct displacement reaction, often facilitated by base.
-
Hydrolysis of a Benzonitrile Precursor: A two-step approach involving the initial synthesis of 2-(phenylthio)benzonitrile followed by hydrolysis.
-
Modern Palladium- and Copper-Catalyzed Cross-Coupling Reactions: Advanced methods offering milder conditions and broader substrate scope.
The choice of synthetic pathway is often dictated by factors such as substrate availability, desired scale, functional group tolerance, and economic and environmental considerations.
Pathway 1: The Ullmann Condensation
The Ullmann condensation is a cornerstone method for the formation of C-S bonds, specifically for synthesizing aryl thioethers.[4][5] This reaction involves the copper-promoted coupling of an aryl halide (typically an iodide or bromide) with a thiol or thiolate.[4]
Mechanism and Rationale
The precise mechanism of the Ullmann condensation has been a subject of extensive study.[5] The generally accepted pathway for C-S coupling involves the in-situ formation of a copper(I) thiolate from the thiol and a copper source in the presence of a base. This copper(I) thiolate then reacts with the aryl halide.[4] The reaction traditionally requires stoichiometric amounts of copper, often as "activated" copper powder, and is conducted at high temperatures (>200 °C) in polar aprotic solvents like DMF, NMP, or nitrobenzene.[4] The aryl halide's reactivity follows the order I > Br > Cl, and the presence of electron-withdrawing groups on the aryl halide can accelerate the reaction.[4]
Modern iterations of the Ullmann reaction have seen significant improvements, primarily through the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which allow for lower reaction temperatures and catalyst loadings.[4][6]
Experimental Protocol: Ullmann Synthesis
This protocol is a representative example of a classical Ullmann condensation for preparing 2-arylthiobenzoic acids from a 2-halogenated benzoic acid.
Materials:
-
2-Chlorobenzoic acid
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI) and Copper bronze
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid, thiophenol, and potassium carbonate in nitrobenzene.[7]
-
Add a catalytic amount of copper(I) iodide and copper bronze to the mixture.[7]
-
Heat the reaction mixture to reflux (approx. 210°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute with an appropriate organic solvent like ethyl acetate.
-
Filter the mixture to remove insoluble inorganic salts.
-
Wash the organic phase sequentially with dilute HCl to remove any unreacted thiophenol and then with water.
-
Extract the desired product into an aqueous basic solution (e.g., 10% NaOH).
-
Separate the aqueous layer and acidify with concentrated HCl to a pH of ~2 to precipitate the this compound.[8]
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry under vacuum to yield the final product.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
A more direct approach, particularly when using more reactive starting materials, is the direct nucleophilic aromatic substitution of a halogen. This pathway avoids the use of a metal catalyst but often requires either harsh conditions or specific activation of the aryl halide.
Mechanism and Rationale
This reaction proceeds via the attack of a thiophenoxide nucleophile on a 2-halogenated benzoic acid. To overcome the poor reactivity of unactivated aryl halides, high temperatures are typically required. A significant improvement to this method involves using lithium salts of both the benzoic acid and the thiophenol. This approach, described in patent literature, avoids the use of expensive and environmentally problematic copper catalysts and iodide additives.[7][9] The reaction can be carried out in a high-boiling aprotic solvent or neat (in the melt).[9]
Experimental Protocol: Lithium Salt-Mediated SNAr
This protocol is adapted from a patented process for the synthesis of a substituted this compound.[9]
Materials:
-
2-Chlorobenzoic acid
-
4-Chlorothiophenol
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetralin (solvent)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Charge a reactor equipped with a mechanical stirrer, thermometer, and a water separator (e.g., Dean-Stark apparatus) with 2-chlorobenzoic acid, 4-chlorothiophenol, and tetralin.[9]
-
Add lithium hydroxide monohydrate to the mixture.[9]
-
Heat the mixture to 185-190°C. Water of reaction will be collected in the separator.
-
Once water evolution ceases, maintain the reaction at 185-190°C with stirring for approximately 8 hours.[9]
-
Cool the reaction mixture to about 115°C and carefully add water.
-
Separate the aqueous phase, which contains the lithium salt of the product. The organic (tetralin) phase can be recycled.
-
Dilute the aqueous phase with additional water and adjust the pH to 2 with 30% hydrochloric acid.[9]
-
The product, 2-(4-chlorophenylthio)benzoic acid, will precipitate out of solution.
-
Isolate the solid by filtration, wash with water until neutral, and dry to obtain the final product.[9]
Pathway 3: Hydrolysis of a Benzonitrile Precursor
An alternative strategy involves forming the C-S bond first on a benzonitrile scaffold, followed by hydrolysis of the nitrile group to the carboxylic acid. This can be advantageous if the starting 2-chlorobenzonitrile is more reactive or readily available than the corresponding benzoic acid.
Rationale
This two-step process decouples the C-S bond formation from the presence of the carboxylic acid group, which can sometimes complicate reactions. The synthesis of the intermediate, 2-(phenylthio)benzonitrile, can be achieved via reactions analogous to those described above (e.g., Ullmann-type coupling). The subsequent hydrolysis is a standard and typically high-yielding transformation.
Experimental Protocol: Nitrile Hydrolysis
This protocol describes the hydrolysis of a substituted 2-(phenylthio)benzonitrile to the corresponding benzoic acid.[10]
Materials:
-
2-(Phenylthio)-5-trifluoromethyl-benzonitrile
-
15% aqueous sodium hydroxide (NaOH) solution
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
-
Methylene chloride (for extraction)
-
Sodium sulfate (Na₂SO₄) (for drying)
Procedure:
-
In a round-bottom flask, combine 2-(phenylthio)-5-trifluoromethyl-benzonitrile, 15% aqueous NaOH solution, and ethanol.[10]
-
Heat the mixture under reflux for 12 hours.[10]
-
After cooling, add water to the reaction mixture and perform an extraction with an organic solvent (e.g., benzene or toluene) to remove any unreacted starting material or non-polar impurities.[10]
-
Separate the aqueous phase and cool it to 0°C in an ice bath.
-
Acidify the cold aqueous solution with concentrated HCl to precipitate the carboxylic acid.[1]
-
Extract the precipitated product into methylene chloride.
-
Wash the organic phase with water until neutral, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-(phenylthio)-5-trifluoromethyl-benzoic acid.[1][10]
Pathway 4: Modern Catalytic Approaches
While the Ullmann reaction is a classic, modern organic synthesis has seen a surge in the development of more sophisticated catalytic systems for C-S bond formation, primarily using palladium and copper catalysts with specific ligands.[11][12] These methods often proceed under much milder conditions, exhibit broader functional group tolerance, and require lower catalyst loadings.[6]
While specific protocols for the synthesis of this compound using these advanced systems are not as commonly reported as the classical methods, the general principles are highly applicable. For instance, palladium-catalyzed C-H functionalization/intramolecular C-S bond formation is used to synthesize benzothiazoles, a related heterocyclic system.[13][14] Similarly, copper-catalyzed Chan-Lam coupling reactions, which couple thiols with aryl boronic acids, represent a powerful and green alternative for diaryl thioether synthesis.[15][16]
Researchers looking to optimize the synthesis of this compound derivatives could explore these modern catalytic systems, adapting protocols from the broader literature on diaryl thioether formation.
Comparative Summary of Synthetic Pathways
| Pathway | Key Reagents | Catalyst | Conditions | Advantages | Disadvantages |
| Ullmann Condensation | 2-Halobenzoic acid, Thiophenol | Copper (often stoichiometric) | High Temp. (>200°C), Polar Solvent | Well-established, reliable for certain substrates | Harsh conditions, high catalyst loading, by-products, poor functional group tolerance.[4][9] |
| SNAr (Lithium Salts) | 2-Chlorobenzoic acid, Thiophenol, LiOH | None | High Temp. (~190°C) | Catalyst-free, avoids expensive/toxic metals and reagents, good for industrial scale.[9] | Still requires high temperatures, may not be suitable for sensitive substrates. |
| Nitrile Hydrolysis | 2-(Phenylthio)benzonitrile, NaOH/H₂SO₄ | None (for hydrolysis) | Reflux | Standard, high-yielding hydrolysis step; decouples C-S formation from acid group.[10] | Two-step process, requires synthesis of the nitrile precursor. |
| Modern Catalysis | Aryl Halide/Boronic Acid, Thiol | Pd or Cu with Ligands | Mild Temp. (RT to ~120°C) | Mild conditions, low catalyst loading, high functional group tolerance, broad scope.[6][12] | Catalyst/ligand cost, potential for catalyst poisoning by sulfur. |
Conclusion
The synthesis of this compound can be accomplished through several effective pathways. The classical Ullmann condensation, while historically significant, is often supplanted by more practical and economical methods like the catalyst-free reaction of lithium salts, especially on an industrial scale.[9] The hydrolysis of a nitrile precursor offers a reliable, albeit indirect, route. For laboratory-scale synthesis of complex, functionalized derivatives, the exploration of modern palladium- and copper-catalyzed cross-coupling reactions is highly encouraged, as these methods offer the mildest conditions and broadest substrate applicability. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, balancing factors of cost, scale, efficiency, and environmental impact.
References
- Benchchem. This compound | Research Chemical Supplier.
- Chem-Impex. This compound.
- PrepChem.com. Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid.
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- Wikipedia. Ullmann condensation.
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An In-depth Technical Guide to the Mechanism of Action of 2-(Phenylthio)benzoic Acid and Its Derivatives
Introduction: The Versatile Scaffold of 2-(Phenylthio)benzoic Acid
This compound is a bifunctional organic compound that has garnered significant interest in medicinal chemistry, not as a therapeutic agent in its own right, but as a foundational scaffold for the synthesis of a diverse range of pharmacologically active molecules.[1] Its unique structure, featuring a carboxylic acid group amenable to derivatization and a flexible phenylthio moiety, allows for the construction of complex heterocyclic systems and other derivatives with potent biological activities. This guide provides a comprehensive overview of the mechanisms of action of the key classes of compounds derived from the this compound core, with a focus on their applications in oncology, infectious diseases, and inflammation.
I. Anticancer Activity: Induction of Apoptosis and Modulation of Key Signaling Pathways
Derivatives of this compound, particularly 2-arylbenzothiazoles, have demonstrated significant potential as anticancer agents.[2][3] The primary mechanism underlying their cytotoxic effects is the induction of apoptosis, or programmed cell death, and the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.[4][5]
A. Induction of Apoptosis
A hallmark of the anticancer activity of 2-arylbenzothiazole derivatives is their ability to trigger apoptosis in cancer cells.[3] This is often mediated through the intrinsic mitochondrial pathway, characterized by the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors.[4] A key event in this cascade is the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the dismantling of the cell.[6]
The pro-apoptotic effects of these compounds are also associated with an increase in the accumulation of reactive oxygen species (ROS) within the cancer cells, leading to oxidative stress and cellular damage.[4] Furthermore, an upregulation of the pro-apoptotic Bax gene expression is often observed.[4]
B. Modulation of Oncogenic Signaling Pathways
2-Arylbenzothiazole derivatives have been shown to exert their anticancer effects by targeting and downregulating key signaling pathways that are frequently dysregulated in cancer:[4]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Benzothiazole derivatives have been observed to suppress this pathway, thereby inhibiting cancer cell progression.[4]
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is crucial for cytokine-mediated cell signaling and is often constitutively active in many cancers. Inhibition of this pathway by benzothiazole derivatives contributes to their antiproliferative effects.[4]
-
ERK/MAPK Pathway: The extracellular signal-regulated kinase/mitogen-activated protein kinase pathway plays a vital role in cell proliferation, differentiation, and survival. Downregulation of this pathway is another mechanism by which these compounds exert their anticancer activity.[4]
The following diagram illustrates the proposed mechanism of action for the anticancer activity of 2-arylbenzothiazole derivatives.
Experimental Protocol: Caspase-3 Activity Assay (Colorimetric)
This protocol outlines a method to quantify the activity of caspase-3, a key executioner in apoptosis, in cell lysates treated with 2-arylbenzothiazole derivatives.
Materials:
-
Cell culture plates (96-well)
-
2-Arylbenzothiazole derivative (test compound)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well plate at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the 2-arylbenzothiazole derivative for a specified period. Include untreated cells as a negative control.
-
Cell Lysis: After treatment, centrifuge the plate and carefully remove the supernatant. Add cell lysis buffer to each well and incubate on ice to lyse the cells.
-
Caspase-3 Assay: Transfer the cell lysates to a new 96-well plate. Add the caspase-3 substrate (DEVD-pNA) and assay buffer to each well.
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. The activated caspase-3 in the apoptotic cell lysates will cleave the DEVD-pNA substrate, releasing the chromophore p-nitroaniline (p-NA).
-
Data Acquisition: Measure the absorbance of the wells at 405 nm using a microplate reader. The intensity of the yellow color is directly proportional to the caspase-3 activity.[6]
II. Antimicrobial Activity: Targeting Mycobacterial Cell Wall Synthesis
A significant area of research for derivatives of this compound is in the development of novel antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. 2-(Phenylthio)benzoylarylhydrazone derivatives have shown promising antimycobacterial activity.[1][7]
A. Inhibition of InhA
The primary mechanism of action for many antitubercular drugs, including the frontline drug isoniazid, is the inhibition of the enoyl-acyl carrier protein reductase, InhA.[8] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall, providing a crucial protective barrier.[8]
While direct enzymatic inhibition data for 2-(phenylthio)benzoylarylhydrazones is still emerging, their structural features and observed antimycobacterial efficacy strongly suggest that they may act as direct inhibitors of InhA.[8] By binding to InhA, these compounds would block the synthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial cell death.
The following diagram depicts the proposed mechanism of action for the antitubercular activity of 2-(phenylthio)benzoylarylhydrazones.
Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Materials:
-
96-well microplates
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC
-
2-(Phenylthio)benzoylarylhydrazone derivative (test compound)
-
Alamar Blue reagent
-
Sterile water
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the microplate wells.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include a drug-free control well.
-
Incubation: Seal the plates and incubate at 37°C for a specified period, typically 5-7 days.
-
Alamar Blue Addition: After incubation, add Alamar Blue reagent to each well.
-
Re-incubation: Re-incubate the plates for 24-48 hours.
-
Result Interpretation: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest concentration of the compound that prevents this color change.[1]
III. Anti-inflammatory Activity: Potential for Selective COX-2 Inhibition
Derivatives of this compound also hold promise as anti-inflammatory agents. The structural features of some of these derivatives are reminiscent of known selective cyclooxygenase-2 (COX-2) inhibitors.[9][10]
A. Cyclooxygenase Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[9] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Although direct and extensive studies on this compound derivatives as COX-2 inhibitors are limited, their structural analogy to known selective inhibitors suggests that they may bind to the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins. Further investigation is warranted to confirm this mechanism and to determine the selectivity and potency of these compounds.
The following diagram illustrates the potential mechanism of action for the anti-inflammatory activity of this compound derivatives.
Experimental Protocol: COX-2 Inhibitor Screening Assay
This protocol provides a general framework for screening compounds for their ability to inhibit COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Test compound (this compound derivative)
-
Detection reagent (e.g., a probe that measures prostaglandin production)
-
96-well plate
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Enzyme Reaction: In a 96-well plate, combine the COX-2 enzyme, reaction buffer, and the test compound at various concentrations.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Detection: Stop the reaction and add a detection reagent to quantify the amount of prostaglandin produced.
-
Data Analysis: Measure the signal using a plate reader. The IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity, can be calculated to determine the potency of the inhibitor.[11]
Quantitative Data Summary
| Derivative Class | Target | Assay | IC50/MIC | Reference |
| 2-(Phenylthio)benzoylarylhydrazones | M. tuberculosis | MABA | MICs as low as 2.96 µg/mL | [1][7] |
| 2-Arylbenzothiazoles | Cancer Cell Lines | Cytotoxicity Assay | Varies by cell line and compound | [3][12] |
| Thiophene-3-carboxamides | COX-2 | In vitro inhibition assay | IC50 of 0.29 µM | [11] |
Conclusion
This compound serves as a valuable and versatile scaffold in medicinal chemistry, giving rise to derivatives with potent and diverse biological activities. The mechanisms of action of these derivatives are multifaceted, ranging from the induction of apoptosis and modulation of key signaling pathways in cancer to the inhibition of essential enzymes in pathogenic bacteria and the potential for selective inhibition of inflammatory enzymes. The continued exploration of this chemical space holds significant promise for the development of novel therapeutic agents to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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An In-depth Technical Guide to 2-(Phenylthio)benzoic Acid: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of 2-(Phenylthio)benzoic acid, a versatile bifunctional organic compound pivotal in synthetic organic chemistry and medicinal chemistry research.[1] Addressed to researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, chemical behavior, and its significant applications as a precursor for various heterocyclic compounds and pharmacologically active molecules.[1][2]
Compound Identification and Nomenclature
The compound commonly known as this compound is systematically named 2-(Phenylsulfanyl)benzoic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[3][4][5] This nomenclature precisely describes the molecular structure, which consists of a benzoic acid backbone substituted at the ortho-position (position 2) with a phenylthio group (-S-Ph).
Key Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 2-(Phenylsulfanyl)benzoic acid | [4], [3] |
| CAS Number | 1527-12-4 | [1], [4] |
| Molecular Formula | C₁₃H₁₀O₂S | [4] |
| Molecular Weight | 230.28 g/mol | [1], [4] |
| Synonyms | 2-Carboxydiphenyl sulfide, Benzoic acid, 2-(phenylthio)- | [4], [6] |
Physicochemical Properties and Spectroscopic Data
This compound is typically a solid at room temperature and is soluble in organic solvents, with limited solubility in water due to its hydrophobic phenylthio group.[6] The presence of both a carboxylic acid and a thioether functional group imparts a unique reactivity profile to the molecule.
Spectroscopic Characterization: The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: In a CDCl₃ solvent, the proton NMR spectrum of the parent compound shows characteristic signals for the aromatic protons. For example, the proton ortho to the carboxylic acid typically appears as a doublet of doublets around 8.14 ppm.[7] The other aromatic protons from both the benzoic acid and phenylthio rings resonate in the range of 6.79 to 7.62 ppm.[7]
-
¹³C NMR: The carbon NMR spectrum in CDCl₃ displays a signal for the carboxyl carbon around 171.2 ppm.[7] The aromatic carbons appear in the typical region of 124.4 to 144.7 ppm.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For C₁₃H₁₀O₂S, the calculated mass for the [M+H]⁺ ion is 231.0480, with experimental values found to be in close agreement.[7]
Synthesis and Reactivity
The synthesis of this compound and its derivatives can be achieved through several routes. A common industrial method involves the reaction of an alkali metal derivative of a thiophenol with a 2-halogenated benzoic acid.[8] However, this method can suffer from low yields.[8] An alternative approach involves the hydrolysis of a nitrile precursor, such as 2-(phenylthio)benzonitrile, in an acidic or basic medium.[8]
The reactivity of this compound is governed by its two primary functional groups: the carboxylic acid and the phenylthio ether.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical transformations, providing a handle for further molecular elaboration.
-
Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.[1] This is a common step in the synthesis of derivatives with potential biological activity.[9]
-
Amidation: Reaction with amines, often facilitated by coupling agents, produces amides.[1]
-
Conversion to Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride.[1]
Reactions Involving the Phenylthio Group and Aromatic Ring
The phenylthio group and the benzoic acid ring can also participate in various reactions.
-
Electrophilic Aromatic Substitution: The directing effects of the substituents on the benzoic acid ring are crucial. The carboxylic acid group is deactivating and meta-directing, while the phenylthio group is activating and ortho-, para-directing.[1][10] This allows for selective substitution reactions, such as nitration, which occurs at the 5-position (para to the phenylthio group and meta to the carboxylic acid).[10]
-
Oxidation: The thioether linkage can be oxidized to a sulfoxide or a sulfone, which significantly alters the electronic properties and biological activity of the resulting molecules.[1]
-
Cyclization: this compound is a key precursor for the synthesis of sulfur-containing heterocycles like thioxanthones through intramolecular cyclization reactions.[1][8]
Below is a diagram illustrating the general reactivity of this compound.
Caption: Drug development workflow using this compound.
Organic Synthesis
In synthetic organic chemistry, this compound serves as a key intermediate for creating more complex molecules, particularly sulfur and oxygen-containing heterocycles. [1]Its ability to undergo cyclization to form scaffolds like thioxanthones and dibenzothiophenes is highly valued. [1]
Material Science
This compound is also investigated for its potential role in developing new materials. [2]It can be used to create functionalized polymers and advanced materials, potentially improving the thermal and mechanical properties of coatings, adhesives, and other industrial products. [2]
Experimental Protocols
Synthesis of 2-(Phenylthio)-5-trifluoromethylbenzoic acid
This protocol describes the hydrolysis of a nitrile precursor to yield a derivative of this compound. [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(phenylthio)-5-trifluoromethyl-benzonitrile, ethanol, and an aqueous solution of sodium hydroxide.
-
Reflux: Heat the mixture to reflux and maintain for several hours.
-
Work-up: After cooling, dilute the reaction mixture with water and wash with an organic solvent like benzene to remove impurities.
-
Acidification: Acidify the aqueous phase with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Extraction and Purification: Extract the product with a solvent such as methylene chloride. Wash the organic layer until neutral, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the final product.
Synthesis of 2-(Phenylthio)benzoylarylhydrazone Derivatives
This procedure outlines the synthesis of antimycobacterial agents from a this compound derivative. [9]
-
Esterification: Prepare methyl 2-(phenylthio)benzoate via esterification of this compound. [9]2. Hydrazide Formation: React the methyl ester with hydrazine hydrate to form this compound hydrazide. [9]3. Condensation: In a flask, stir the hydrazide (4.1 mmol) and a corresponding aldehyde (4.3 mmol) in absolute ethanol (40 mL) at room temperature for 2-3 hours in the presence of a catalytic amount of hydrochloric acid (2 drops). [9]4. Isolation: Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralization and Crystallization: Neutralize with a 10% aqueous sodium bicarbonate solution. Filter the resulting precipitate, wash with water, and crystallize from a suitable solvent to obtain the pure hydrazone derivative. [9]
Conclusion
2-(Phenylsulfanyl)benzoic acid is a highly versatile and valuable compound in the fields of synthetic chemistry, medicinal chemistry, and material science. Its unique combination of a carboxylic acid and a phenylthio group within a stable aromatic framework allows for a wide range of chemical transformations. This reactivity enables its use as a foundational building block for the synthesis of diverse, high-value molecules, including novel therapeutic agents and advanced materials. The continued exploration of this compound and its derivatives is expected to yield further innovations in both academic research and industrial applications.
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Physical and chemical properties of 2-(Phenylthio)benzoic acid
An In-Depth Technical Guide to 2-(Phenylthio)benzoic Acid: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
Introduction: A Multifaceted Building Block in Modern Chemistry
This compound (CAS No. 1527-12-4) is a bifunctional organic molecule that has garnered significant interest within the synthetic and medicinal chemistry communities.[1] Its structure, featuring a benzoic acid scaffold substituted at the ortho-position with a phenylthio group, imparts a unique steric and electronic profile.[1] This arrangement is not merely incidental; it is the very source of the compound's versatility, positioning it as a pivotal intermediate for synthesizing complex sulfur- and oxygen-containing heterocycles and as a foundational scaffold for pharmacologically active agents.[1][2] Researchers leverage this molecule to explore structure-activity relationships (SAR), designing novel chemical entities for biochemical analysis, drug discovery, and materials science.[1][2] Its utility stems from the distinct reactivity of its carboxylic acid moiety and the thioether linkage, allowing for selective modifications that can dramatically alter the resulting compounds' biological and physical properties.[1]
This guide provides an in-depth exploration of the core physical and chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and characterization. It is intended for researchers, scientists, and drug development professionals who seek to harness the potential of this versatile compound.
Core Physical and Spectroscopic Properties
The fundamental physical and chemical identifiers for this compound are crucial for its proper handling, characterization, and use in quantitative experiments. These properties are summarized below.
Molecular and Physical Data
A compilation of essential data provides a snapshot of the compound's identity and general characteristics.
| Property | Value | Source(s) |
| CAS Number | 1527-12-4 | [1][3] |
| Molecular Formula | C₁₃H₁₀O₂S | [1][4][5] |
| Molecular Weight | 230.28 g/mol | [1][4] |
| Appearance | White powder / White to Yellow Solid | [2][6] |
| Melting Point | 167 °C | [7][8] |
| Boiling Point | 342.28°C (rough estimate) | [7][8] |
| pKa | 3.41 ± 0.36 (Predicted) | [6][8] |
| Solubility | Soluble in organic solvents; limited solubility in water. | [9] |
| Storage | Sealed in dry, room temperature conditions. | [7][10] |
Structural Representation
The spatial arrangement of atoms dictates the molecule's reactivity.
Caption: 2D structure of this compound.
Chemical Properties and Reactivity
The synthetic utility of this compound is rooted in the presence of three distinct reactive zones: the carboxylic acid group, the thioether bridge, and the two aromatic rings. Understanding the causality behind its reactivity is key to designing successful synthetic strategies.
Caption: Key reactivity sites of this compound.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for derivatization. Standard protocols for esterification and amidation are readily applicable.[9] For instance, coupling with alcohols, often facilitated by a coupling agent or conversion to a more reactive acyl chloride, yields the corresponding esters.[1] This pathway is not just a synthetic exercise; it is a strategic choice in drug development for creating prodrugs or modifying a molecule's pharmacokinetic profile.
A more structurally significant reaction is intramolecular cyclization . The proximity of the carboxylic acid to the phenylthio group allows for acid-catalyzed cyclization reactions, leading to the formation of bioactive heterocyclic scaffolds like thioxanthones, which are core structures in kinase inhibition and COX-2 enzyme activity studies.[1]
Reactions of the Thioether Linkage
The thioether bridge is susceptible to oxidation . Controlled oxidation can convert the sulfide to a sulfoxide or further to a sulfone. This transformation is critical as it drastically alters the electronic properties and steric bulk of the bridge, which in turn significantly impacts the biological activity of the resulting compound.[1] This provides a straightforward method for fine-tuning the pharmacological profile of a lead compound during SAR studies.
Reactions of the Aromatic Rings
Both the benzoic acid and the phenyl rings can undergo electrophilic aromatic substitution (EAS) .[2] The substitution pattern will be directed by the existing groups. The carboxylic acid is a deactivating, meta-directing group, while the phenylthio group is an activating, ortho-, para-directing group. This differential reactivity allows for selective functionalization of the rings, enabling the introduction of additional substituents to probe interactions with biological targets.
Synthesis Protocol: A Validated Approach
While various synthetic routes exist, the hydrolysis of a nitrile precursor is a common and reliable method for producing derivatives of this compound. The following protocol is adapted from a validated synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid, demonstrating a self-validating system where reaction completion is monitored and the product is rigorously purified.[1][11]
Caption: Workflow for the synthesis of a this compound derivative.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 6g of 2-(phenylthio)-5-trifluoromethyl-benzonitrile, 40 mL of 15% aqueous sodium hydroxide, and 12 mL of ethanol.[11]
-
Causality: Ethanol serves as a co-solvent to ensure miscibility of the organic starting material with the aqueous base. The strong base (NaOH) is required to hydrolyze the stable nitrile group.
-
-
Hydrolysis: Heat the mixture to reflux and maintain for 12 hours.[11]
-
Causality: The elevated temperature provides the activation energy needed for the saponification of the nitrile to a carboxylate salt. The extended reaction time ensures complete conversion.
-
-
Workup and Purification: a. Cool the reaction mixture to room temperature and dilute with 100 mL of water.[11] b. Transfer the mixture to a separatory funnel and extract with 80 mL of benzene to remove any unreacted starting material or non-polar impurities.[11] c. Isolate the aqueous phase, which contains the sodium salt of the desired product, and cool it in an ice bath to 0°C.[11] d. Slowly acidify the aqueous phase with concentrated hydrochloric acid. The carboxylic acid product, being insoluble in acidic water, will precipitate out.[1][11]
-
Causality: Protonation of the carboxylate salt renders the molecule neutral and significantly reduces its water solubility, causing it to precipitate. e. Extract the precipitated product into methylene chloride.[11] f. Wash the organic phase with water until the washings are neutral, then dry the organic layer over anhydrous sodium sulfate.[11] g. Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the final product.[11] The resulting solid melts at 140-145°C.[11]
-
Spectroscopic Characterization Profile
Unambiguous structural confirmation is paramount. NMR and IR spectroscopy are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint.
-
A broad singlet is anticipated far downfield, typically between 10-12 ppm, which is characteristic of the acidic carboxylic acid proton.[12] Its broadness is a result of hydrogen bonding and chemical exchange.
-
The aromatic protons on the two rings will appear as a series of multiplets in the 7.1-8.1 ppm range.[13] Protons ortho to the electron-withdrawing carboxylic acid group are expected to be the most deshielded and appear furthest downfield within this region.[13]
-
-
¹³C NMR: The carbon spectrum confirms the carbon framework.
-
The carboxyl carbon signal is expected in the range of 165-172 ppm.[12][13]
-
The aromatic carbons will resonate in the typical region of 120-140 ppm.[13] The carbon atom attached to the sulfur (C-S) and the carbon attached to the carboxyl group (C-COOH) will have distinct chemical shifts influenced by their substituents.
-
Infrared (IR) Spectroscopy
The IR spectrum is highly diagnostic for the carboxylic acid functionality.
-
A very broad and strong absorption band is expected from ~2500 to 3300 cm⁻¹, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[12][14]
-
A sharp, strong absorption band will appear between 1710 and 1760 cm⁻¹, characteristic of the C=O (carbonyl) stretch.[12] Conjugation with the aromatic ring typically places this peak around 1710 cm⁻¹.[12]
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a wide array of therapeutic applications.
-
Antimicrobial Agents: Derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] For example, a series of 2-(phenylthio)benzoylarylhydrazones showed promising antimycobacterial activity against Mycobacterium tuberculosis.[15]
-
Anticancer and Cytotoxic Activities: The scaffold is a recurring motif in the design of anticancer agents.[1] Its structural flexibility allows for modifications that can lead to compounds with potent cytotoxic effects against various human cancer cell lines.[1]
-
Anti-inflammatory Properties: The compound and its analogs are of interest in the development of new anti-inflammatory drugs, partly due to their structural relationship to other known anti-inflammatory agents.[9]
-
Materials Science: Beyond pharmaceuticals, the compound is used to create functionalized polymers and advanced materials, where it can improve thermal and mechanical properties for coatings, adhesives, and other industrial products.[2]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
-
General Handling: Handle in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection.[16][17] Avoid the formation of dust and aerosols.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][16]
-
First Aid Measures:
When heated to decomposition, it may emit toxic vapors of sulfur oxides (SOx).[6] Always consult the most current Safety Data Sheet (SDS) before use.
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An In-Depth Technical Guide to 2-(Phenylthio)benzoic Acid and its Derivatives: Synthesis, Mechanisms, and Therapeutic Potential
Abstract
2-(Phenylthio)benzoic acid is a bifunctional organic compound distinguished by a benzoic acid scaffold substituted at the ortho-position with a phenylthio group. This unique architecture imparts a compelling electronic and steric profile, establishing it as a highly versatile intermediate in synthetic organic chemistry and a privileged scaffold in medicinal chemistry. Its structural rigidity, combined with the reactive handles of a carboxylic acid and a modifiable thioether linkage, provides a robust platform for developing a diverse array of derivatives. This guide delves into the core aspects of this compound, offering a technical exploration of its synthesis, physicochemical properties, and derivatization strategies. We will critically examine its role as a precursor to complex heterocyclic systems and explore the mechanistic basis for the biological activities of its derivatives, including their emerging roles as potent enzyme inhibitors in oncology, infectious diseases, and inflammatory conditions. This document is intended for researchers and drug development professionals, providing both foundational knowledge and field-proven insights into the expanding chemical space of this important molecular core.
Introduction: The Architectural Significance of the this compound Scaffold
The this compound molecule, at its core, represents a strategic fusion of two key chemical moieties: an aromatic carboxylic acid and a diaryl thioether. This arrangement is not a random confluence but a deliberate design that offers significant advantages for chemical synthesis and drug discovery. The carboxylic acid group serves as a versatile anchor for derivatization, readily forming esters, amides, and hydrazides, which allows for the systematic exploration of structure-activity relationships (SAR).[1][2] Simultaneously, the thioether linkage is more than a simple spacer; it can be oxidized to the corresponding sulfoxide or sulfone, dramatically altering the electronic properties and biological activity of the resulting compounds.[1]
Perhaps most critically, the ortho-relationship between the carboxyl and phenylthio groups facilitates intramolecular cyclization reactions, providing efficient access to valuable tricyclic heterocyclic systems like thioxanthones and dibenzothiophenes.[1] These scaffolds are at the heart of numerous pharmacologically active agents, making this compound a key building block in their synthesis.[1][3] Researchers value this compound for its utility in SAR exploration and the design of novel chemical entities for biochemical probing and materials science applications.[1]
Physicochemical Properties
A comprehensive understanding of the fundamental properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| CAS Number | 1527-12-4 | [4] |
| Molecular Formula | C₁₃H₁₀O₂S | [4] |
| Molecular Weight | 230.28 g/mol | [4] |
| Appearance | White powder | Chem-Impex |
| IUPAC Name | 2-(phenylsulfanyl)benzoic acid | [4] |
| Melting Point | 164-167 °C | US Patent |
| Boiling Point | 381.5°C at 760mmHg | ChemicalBook |
| Topological Polar Surface Area | 62.6 Ų | [4] |
| XLogP3-AA (Predicted) | 3.5 | [4] |
Synthesis and Derivatization Strategies
The synthesis of the core scaffold and its subsequent derivatization are central to its utility. Methodologies must be robust and adaptable to allow for the creation of diverse chemical libraries.
Core Synthesis of 2-(Arylthio)benzoic Acids
A prevalent and industrially relevant method for synthesizing substituted 2-(phenylthio)benzoic acids involves the reaction of a halogenated benzoic acid with a thiophenol. A particularly effective iteration of this process utilizes lithium salts to drive the reaction, avoiding the need for expensive and environmentally taxing catalysts like copper or sodium iodide.
Protocol 1: Synthesis of 2-(Arylthio)benzoic Acids via Lithium Salt Coupling
This protocol is adapted from a patented industrial process for preparing various 2-arylthiobenzoic acids.[5]
Step 1: Salt Formation
-
In a suitable reaction vessel equipped with a water separator, combine 1.0 equivalent of a substituted 2-chlorobenzoic acid and 1.0 equivalent of the desired thiophenol in an aprotic solvent (e.g., tetralin).
-
Add 2.0 equivalents of lithium hydroxide monohydrate.
-
Heat the mixture to 185-190 °C to distill off the water of reaction, forming the respective lithium 2-chlorobenzoate and lithium thiophenoxide salts in situ.
Step 2: Coupling Reaction
-
Maintain the reaction mixture at 185-190 °C for approximately 8 hours to facilitate the nucleophilic aromatic substitution.
-
Causality Note: The use of lithium salts in a high-boiling aprotic solvent provides the necessary thermal energy to overcome the activation barrier for the displacement of the chloride, while the anhydrous conditions prevent side reactions. The reaction proceeds without the need for a metal catalyst.[5]
Step 3: Work-up and Isolation
-
Cool the mixture to approximately 115 °C and carefully add water to quench the reaction.
-
Separate the aqueous phase, which contains the lithium salt of the product.
-
Dilute the aqueous phase with additional water and acidify to pH 2 with hydrochloric acid to precipitate the free 2-(arylthio)benzoic acid.
-
Isolate the solid product by filtration, wash with water until neutral, and dry to yield the final product.
Synthesis of Key Derivatives
The true power of the this compound scaffold lies in the ease with which it can be elaborated into more complex and functionally diverse molecules.
For certain substitution patterns, a more effective route involves the synthesis of a benzonitrile derivative followed by hydrolysis. This is particularly useful for producing compounds like 2-(phenylthio)-5-trifluoromethyl-benzoic acid.[1][3][6]
Protocol 2: Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid
Step 1: Hydrolysis
-
Charge a round-bottom flask with 2-(phenylthio)-5-trifluoromethyl-benzonitrile (1.0 eq), a 15% aqueous solution of sodium hydroxide, and ethanol.[6]
-
Heat the mixture under reflux for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: The strong basic conditions (NaOH) and heat are required to hydrolyze the highly stable nitrile group to a carboxylate salt. Ethanol acts as a co-solvent to improve the solubility of the organic starting material.[1]
Step 2: Purification and Acidification
-
After cooling, dilute the reaction mixture with water and perform a liquid-liquid extraction with an organic solvent like benzene or toluene to remove any unreacted starting material or non-polar impurities.[6]
-
Cool the remaining aqueous phase in an ice bath (0 °C) and acidify with concentrated hydrochloric acid. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.[6]
Step 3: Final Isolation
-
Extract the precipitated solid into a solvent such as methylene chloride.
-
Wash the organic phase with water until it is neutral, then dry it over sodium sulphate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.[6] The reported melting point for this derivative is 140-145 °C.[1][6]
The carboxylic acid moiety is a gateway to a vast chemical space. Standard transformations can be used to generate esters, hydrazides, and hydrazones, each with distinct biological potential.[7]
Caption: Key structure-activity relationships for FTO inhibition.
Antimicrobial Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi.
Tuberculosis remains a major global health threat, and the emergence of resistant strains necessitates the development of new drugs. Hydrazone derivatives of this compound have shown potent activity against Mycobacterium tuberculosis. A study synthesizing a series of 2-(phenylthio)benzoylarylhydrazones found that compounds containing 5-nitroheteroaryl motifs were particularly effective. [7]
-
Compound 4f (5-Nitro-2-furyl analogue): Showed an IC₉₀ of 7.57 µg/mL. [7]* Compound 4g (5-Nitro-2-thienyl analogue): Was the most potent, with an IC₉₀ of 2.96 µg/mL against M. tuberculosis H₃₇Rv. [7] The mechanism is believed to involve the nitro group, a common feature in antitubercular drugs, which can be bioreductively activated within the mycobacterial cell to generate reactive nitrogen species that are toxic to the bacterium.
The Michael-type addition of thiosalicylic acid to β-nitrostyrenes yields 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives. A study of these compounds revealed potent antifungal activity, particularly against Candida species. Notably, all tested derivatives in this class were found to be more active than the reference drug ketoconazole against Candida albicans and C. krusei. This suggests that the combination of the benzoic acid scaffold and the nitro-phenyl-ethylthio side chain is highly effective for disrupting fungal cell viability.
Precursors for Kinase and COX-2 Inhibitors
The this compound scaffold is a foundational element for building inhibitors of cyclooxygenase-2 (COX-2) and various protein kinases, which are key targets in inflammation and oncology. [1][3]
-
COX-2 Inhibition: Selective COX-2 inhibitors are a critical class of anti-inflammatory drugs. The general structure required for selective COX-2 inhibition often involves a central ring system with two adjacent aromatic rings. The this compound structure provides this diaryl arrangement. Further cyclization into thioxanthones or modification of the aryl rings with pharmacophores known to interact with the COX-2 active site (e.g., sulfonamide or methylsulfonyl groups) is a common strategy to develop potent and selective inhibitors. [8][9][10]
-
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Benzoic acid derivatives have been successfully developed as inhibitors of numerous kinases, including Casein Kinase 2 (CK2). [11]While direct studies on this compound are limited, related structures like 4-(thiazol-5-yl)benzoic acid derivatives are potent CK2 inhibitors with IC₅₀ values in the low nanomolar range (14-17 nM). [11]This demonstrates the suitability of the benzoic acid core for targeting the ATP-binding pocket of kinases. The this compound scaffold offers a vector for positioning substituents into key regions of the kinase active site to achieve both potency and selectivity.
Application as a Thioxanthone Precursor
One of the most significant applications of this compound derivatives is in the synthesis of thioxanthones. These tricyclic compounds are used as photoinitiators in polymer curing and as core structures for pharmaceuticals. The synthesis involves an intramolecular electrophilic substitution (Friedel-Crafts acylation) where the carboxylic acid is activated and attacks the adjacent phenyl ring, followed by dehydration.
Protocol 3: Cyclization to 2-Trifluoromethylthioxanthone
This protocol describes the acid-catalyzed cyclization of the intermediate synthesized in Protocol 2.
Step 1: Reaction Setup
-
Add 2-(p-Trifluoromethylphenylthio)benzoic acid to a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, in a reaction vessel. A typical ratio is 1 gram of the acid to 3-5 mL of sulfuric acid.
-
Causality Note: A strong protic acid or Lewis acid is required to act as both the catalyst and dehydrating agent. It protonates the carboxylic acid, making it a highly reactive acylium ion, which is the electrophile for the intramolecular cyclization.
Step 2: Cyclization
-
Heat the reaction mixture to 50-70 °C and maintain for 3-5 hours. The ring closure forms the tricyclic thioxanthone core.
Step 3: Quenching and Isolation
-
Cool the reaction solution to below 20 °C and slowly pour it into ice water to quench the reaction and precipitate the crude product.
-
Filter the crude solid. The filter cake can be further purified by dissolving it in a solvent like dichloromethane, neutralizing with a base to remove any unreacted acid, separating the organic phase, and evaporating the solvent to yield the pure 2-trifluoromethylthioxanthone.
Caption: Intramolecular cyclization to form 2-Trifluoromethylthioxanthone.
Applications in Materials Science
While less documented than its pharmaceutical applications, this compound and its derivatives are explored in materials science for creating functionalized polymers. The rigid aromatic structure can be incorporated into polymer backbones, such as polyamides or polyesters, through polycondensation reactions involving the carboxylic acid group. This incorporation can enhance the thermal and mechanical properties of the resulting materials, improving heat resistance and rigidity. [12]However, specific, detailed protocols and characterization of such polymers are not widely available in the public literature.
Conclusion
This compound is a scaffold of significant and growing importance. Its synthetic accessibility and the versatility of its functional groups make it an ideal starting point for the construction of complex molecular architectures. In medicinal chemistry, its derivatives have demonstrated potent and specific activities against a range of high-value targets, most notably the FTO demethylase, where clear structure-activity relationships have been established. The continued exploration of this scaffold, particularly in targeting kinases and microbial enzymes, holds considerable promise for the development of next-generation therapeutics. As synthetic methodologies become more refined, the ability to precisely tailor the electronic and steric properties of these molecules will undoubtedly unlock new biological functions and solidify the role of this compound as a cornerstone of modern drug discovery.
References
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- Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. ChemMedChem.
- Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Iranian Journal of Pharmaceutical Research.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.
- Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid. Marmara Pharmaceutical Journal.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.
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- Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Archiv der Pharmazie.
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- Poly(benzoic acid), method for the preparation thereof and method for the preparation of poly(p-phenylene) therefrom. Google Patents.
- Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry.
- Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities. European Journal of Medicinal Chemistry.
- Benzoic acid, 2-(phenylthio)- - Substance Details. US EPA.
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An In-depth Technical Guide to 2-(Phenylthio)benzoic Acid: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Phenylthio)benzoic acid, a versatile building block in organic and medicinal chemistry. Delving into its historical synthesis, this document traces the evolution of its preparation from the foundational Ullmann condensation to modern, ligand-assisted protocols. A detailed mechanistic analysis of the key carbon-sulfur bond formation is presented, supported by step-by-step experimental procedures for both classical and contemporary methods. Furthermore, this guide explores the significant role of this compound as a pivotal precursor in the synthesis of thioxanthones and other biologically active molecules, offering valuable insights for researchers in drug discovery and materials science.
Introduction: The Significance of this compound
This compound, also known as 2-carboxydiphenyl sulfide, is an organic compound featuring a benzoic acid moiety substituted at the ortho position with a phenylthio group.[1] This unique structural arrangement imparts a combination of reactivity that has rendered it a valuable intermediate in a multitude of synthetic applications. The carboxylic acid handle allows for a wide range of derivatizations, including esterification and amidation, while the thioether linkage can be readily oxidized to the corresponding sulfoxide or sulfone, providing access to a diverse array of molecular scaffolds.[1]
The primary utility of this compound lies in its role as a precursor to various heterocyclic systems, most notably thioxanthones, which are of significant interest in medicinal chemistry and materials science.[2][3] Derivatives of thioxanthones have demonstrated a broad spectrum of biological activities, including antitumor and antischistosomal properties.[2] Consequently, efficient and scalable methods for the synthesis of this compound are of paramount importance to the chemical and pharmaceutical industries.
This guide will provide a thorough examination of the discovery and historical development of the synthesis of this compound, a detailed exploration of the reaction mechanisms, practical experimental protocols, and an overview of its synthetic utility.
Historical Perspective: The Dawn of Aryl Thioether Synthesis
The synthesis of this compound is intrinsically linked to the development of the Ullmann condensation, a copper-catalyzed reaction for the formation of carbon-heteroatom bonds.[4] While the precise first synthesis of this compound is not definitively documented in readily accessible literature, its preparation is a classic example of an Ullmann-type C-S bond formation, a reaction that gained prominence in the early 20th century.
The foundational work by Fritz Ullmann in 1901 on the synthesis of biaryl compounds laid the groundwork for these transformations.[2] This was soon followed by reports from Ullmann and Irma Goldberg on copper-catalyzed N-arylation and O-arylation reactions.[2] These early procedures, however, were often plagued by harsh reaction conditions, typically requiring high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper, which limited their broad applicability.[4]
The synthesis of 2-(arylthio)benzoic acids via the Ullmann condensation involves the reaction of a 2-halobenzoic acid with a thiophenol in the presence of a copper catalyst and a base. The reactivity of the aryl halide follows the order I > Br > Cl, with iodo- and bromobenzoic acids being the more common substrates in early syntheses.[5]
Synthetic Methodologies: From Classical to Contemporary
The synthesis of this compound has evolved significantly from the early, harsh conditions of the classical Ullmann condensation to more refined and efficient modern protocols. This section will detail both classical and contemporary approaches, providing step-by-step experimental procedures.
The Classical Ullmann Condensation
The traditional approach to synthesizing this compound relies on the copper-catalyzed reaction between a 2-halobenzoic acid and thiophenol. This method, while effective, often requires high temperatures and can be sensitive to the purity of the copper catalyst.
Table 1: Typical Reactants and Conditions for the Classical Ullmann Synthesis of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) |
| 2-Chlorobenzoic Acid | Thiophenol | Copper powder/bronze | K₂CO₃ | Nitrobenzene/DMF | 150-200 |
| 2-Iodobenzoic Acid | Thiophenol | Copper powder | KOH | Aqueous solution | 100-150 |
This protocol is a representative example of a classical Ullmann condensation for the preparation of this compound.
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine 2-chlorobenzoic acid (1 equivalent), thiophenol (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents).
-
Add a high-boiling polar solvent such as nitrobenzene or dimethylformamide (DMF).
-
To this mixture, add finely divided copper powder or copper bronze (0.1-0.2 equivalents).
Step 2: Reaction Execution
-
Heat the reaction mixture to 150-200 °C with vigorous stirring. The color of the reaction mixture will typically darken as the reaction progresses.
-
Maintain the temperature for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
If using nitrobenzene, it can be removed by steam distillation.
-
Dilute the reaction mixture with water and filter to remove the copper catalyst and any insoluble by-products.
-
Acidify the aqueous filtrate with concentrated hydrochloric acid to a pH of ~2. This will precipitate the crude this compound.
-
Collect the precipitate by filtration and wash thoroughly with cold water.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a solid.
Modern Ligand-Assisted Ullmann Condensation
A significant advancement in the Ullmann condensation has been the introduction of ligands that accelerate the reaction and allow for milder reaction conditions. These ligands coordinate to the copper center, increasing its solubility and reactivity.
Table 2: Comparison of Classical and Modern Ullmann Synthesis Conditions
| Parameter | Classical Ullmann | Modern Ligand-Assisted Ullmann |
| Catalyst | Copper powder/bronze | Cu(I) salts (e.g., CuI, Cu₂O) |
| Ligand | None | Diamines, amino acids, phenanthrolines |
| Temperature | 150-200 °C | 80-120 °C |
| Solvent | High-boiling (Nitrobenzene) | Lower-boiling (e.g., Dioxane, Toluene) |
| Reaction Time | 4-8 hours | 1-4 hours |
| Yields | Moderate | Good to excellent |
This protocol illustrates a more contemporary approach using a copper(I) catalyst and a ligand.
Step 1: Reaction Setup
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (0.05 equivalents), a suitable ligand such as 1,10-phenanthroline (0.1 equivalents), and a base such as K₃PO₄ (2 equivalents).
-
Add 2-chlorobenzoic acid (1 equivalent) and thiophenol (1.2 equivalents).
-
Add a dry, degassed solvent such as dioxane or toluene.
Step 2: Reaction Execution
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 1-4 hours).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Mechanistic Insights into the Ullmann C-S Coupling
The mechanism of the Ullmann condensation has been the subject of extensive study, and while several pathways have been proposed, a generally accepted sequence of events for the C-S bond formation involves a Cu(I)/Cu(III) catalytic cycle, particularly in the presence of ligands.
The Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the ligand-assisted Ullmann condensation between a 2-halobenzoic acid and thiophenol.
Caption: Proposed Catalytic Cycle for Ligand-Assisted Ullmann C-S Coupling.
Step-by-Step Mechanistic Explanation:
-
Formation of the Active Catalyst: The reaction is initiated by the formation of a copper(I) thiophenolate species. The base deprotonates the thiophenol to form the thiophenolate anion, which then displaces the halide on the Cu(I)-ligand complex.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) thiophenolate complex. This is often the rate-determining step and results in the formation of a transient, high-energy copper(III) intermediate.[6][7]
-
Reductive Elimination: The copper(III) intermediate rapidly undergoes reductive elimination to form the desired carbon-sulfur bond of the this compound product and regenerates the active Cu(I)-ligand catalyst, which can then re-enter the catalytic cycle.
The presence of an ortho-carboxyl group on the aryl halide can facilitate the reaction, potentially through coordination with the copper center, which is known as the "ortho-effect".[2]
Synthetic Utility: A Gateway to Thioxanthones
One of the most significant applications of this compound is its use as a precursor for the synthesis of thioxanthones. Thioxanthones are a class of sulfur-containing heterocyclic compounds with a dibenzo-γ-thiopyrone core structure.[2]
Cyclization to Thioxanthone
The intramolecular Friedel-Crafts acylation of this compound is the most common method for the synthesis of the thioxanthone scaffold. This reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[3]
Caption: Synthesis of Thioxanthen-9-one from this compound.
The strong acid protonates the carboxylic acid, facilitating the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the adjacent phenyl ring to close the six-membered central ring.
Conclusion
This compound stands as a testament to the enduring power of classical organic reactions, adapted and refined for the demands of modern synthesis. From its origins in the early 20th-century explorations of the Ullmann condensation to its current role as a key building block in the synthesis of complex, biologically active molecules, its importance is undeniable. This guide has provided a comprehensive journey through the history, synthesis, and applications of this versatile compound. The evolution of its synthesis from harsh, high-temperature conditions to milder, ligand-assisted protocols highlights the progress in catalytic chemistry. The detailed mechanistic understanding and practical experimental procedures presented herein offer valuable tools for researchers aiming to utilize this compound in their own synthetic endeavors, particularly in the pursuit of novel therapeutics and advanced materials based on the thioxanthone scaffold.
References
- Kobayashi, K., Komatsu, T., Nakagawa, K., Hara, E., & Yuba, S. (2013). A Convenient Synthesis of 9H-Thioxanthen-9-ones and Their Aza-Analogues. HETEROCYCLES, 87(12), 2577.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). Organic and Biomolecular Chemistry, 11(44), 7439-7469.
- Wikipedia.
- U.S. Patent No. 4,101,558. (1978). Process for preparing thioxanthones.
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- Mondal, S., Roy, B., & Panda, G. (2021). Substituted Thioxanthone-Based Photoinitiators for Efficient Two-Photon Direct Laser Writing Polymerization with Two. The Journal of Physical Chemistry B, 125(5), 1446-1456.
- Varma, R. S., & Naicker, K. P. (1999). Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. Bioorganic & Medicinal Chemistry Letters, 9(15), 2173-2176.
- U.S. Patent No. 4,902,826. (1990).
- European Patent No. EP0299329B1. (1992).
- U.S. Patent No. 4,264,773. (1981).
- Kaymakçıoğlu, B. K., Oruç-Emre, E. E., & Rollas, S. (2013). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Letters in Drug Design & Discovery, 10(4), 364-369.
- Monnier, F., & Taillefer, M. (2009). The Mechanism of the Modified Ullmann Reaction.
- Surry, D. S., & Buchwald, S. L. (2010). The mechanism of the modified Ullmann reaction. Dalton Transactions, 39(43), 10338-10351.
- Kantam, M. L., Kumar, K. B. S., & Likhar, P. R. (2009). Ligand-Free Copper-Catalyzed Ullmann-Type C−O Bond Formation in Non-Innocent Deep Eutectic Solvents under Aerobic Conditions.
- Supporting information for a scientific public
- Yu, H., Zhang, M., & Li, Y. (2013). Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner. The Journal of Organic Chemistry, 78(17), 8898-8899.
- Correa, A., & Bolm, C. (2007). Ligand-Free Ullmann-Type C–Heteroatom Couplings Under Practical Conditions.
- Xu, H. J., Liang, Y. F., Cai, Z. Y., Qi, H. X., Yang, C. Y., & Feng, Y. S. (2011). CuI-Nanoparticles-Catalyzed Selective Synthesis of Phenols, Anilines, and Thiophenols from Aryl Halides in Aqueous Solution. The Journal of Organic Chemistry, 76(7), 2296-2300.
- Chinese Patent No. CN101712641A. (2010). Method for preparing methylthio benzoic acid.
- Kumar, A., Sharma, S., & Bajaj, K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.
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2-(Phenylthio)benzoic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 2-(Phenylthio)benzoic Acid
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling protocols for this compound, a versatile bifunctional organic compound utilized in synthetic organic and medicinal chemistry research.[1] This document is intended to serve as a technical resource, offering in-depth information on the compound's properties, hazards, and the necessary precautions for its safe use in a laboratory setting.
Compound Profile and Research Applications
This compound (CAS No. 1527-12-4) is a molecule featuring a benzoic acid scaffold substituted at the 2-position with a phenylthio group.[1] This unique structure makes it a valuable intermediate in the synthesis of various sulfur and oxygen-containing heterocycles and a building block for potentially pharmacologically active molecules.[1] Its derivatives have been explored for a range of biological activities, including antimicrobial and anticancer properties.[1] Given its role in the development of novel therapeutics, a thorough understanding of its safety profile is essential for all personnel who may handle it.
Hazard Identification and Classification
While comprehensive toxicological data for this compound is not extensively documented, information from available Safety Data Sheets (SDS) and related compounds allows for a thorough hazard assessment. The primary hazards are associated with irritation and potential harm upon ingestion or repeated exposure.
GHS Hazard Statements (based on related compounds and available data):
-
May be harmful if swallowed. [4]
-
May cause respiratory irritation. [5]
-
May cause damage to organs through prolonged or repeated exposure. [2]
It is crucial to handle this compound with the assumption that it is hazardous and to take all necessary precautions to avoid direct contact.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for understanding its behavior under various experimental conditions and for safe storage.
| Property | Value | Source |
| CAS Number | 1527-12-4 | [6][7][8] |
| Molecular Formula | C13H10O2S | [6][7][8] |
| Molecular Weight | 230.28 g/mol | [6][7][8] |
| Appearance | White to off-white crystalline powder | [9] |
| Melting Point | 122 °C | [9] |
| Boiling Point | 249 °C | [9] |
| Solubility | Slight solubility in water | [9] |
| Storage Temperature | Room temperature, in a dry, well-ventilated area | [10] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is the most effective way to minimize risks associated with this compound.
Handling:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and inhalation.[3][11]
-
Personal Hygiene: Wash hands thoroughly after handling.[2][3][11][12] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][4]
-
Avoiding Contact: Avoid contact with skin, eyes, and clothing.[2][9] Avoid breathing dust.[2][9][11]
Storage:
-
Container: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][13]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2][9]
-
Hygroscopicity: The product may be slightly hygroscopic and should be stored in a dry environment to prevent caking.[9]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are essential to prevent exposure.
-
Engineering Controls: Ensure adequate ventilation. Safety showers and eyewash stations should be readily available.[9]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5][12] Standard EN 166 (EU) or NIOSH (US) approved eye protection is recommended.[12]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[9][12] Gloves should be inspected before use.[12] Contaminated clothing should be removed and washed before reuse.[2][12]
-
Respiratory Protection: If dust is generated and exposure limits may be exceeded, a NIOSH/MSHA approved respirator should be used.[4][9]
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][14][15]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[2][6][9][11][16] Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][6][9][11][16] Remove contact lenses if present and easy to do.[2][12] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2][6] Rinse the mouth with water and drink 2-4 cupfuls of milk or water.[11] Never give anything by mouth to an unconscious person.[6][15] Call a physician or poison control center immediately.[6][15]
Firefighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[2] Dust can form an explosive mixture with air.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][6][14][15]
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area.[5][6] Avoid dust formation and breathing vapors or dust.[5][6] Ensure adequate ventilation.[5][6] Wear appropriate PPE.[5][6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[4][5][6]
-
Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[5][9] Avoid creating dust.[5] Ventilate the area and wash the spill site after material pickup is complete.[11]
Workflow for Accidental Spill Response
The following diagram outlines the logical workflow for responding to a spill of this compound.
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The Solubility Profile of 2-(Phenylthio)benzoic Acid: A Technical Guide for Researchers
Introduction: Understanding the Importance of Solubility in Drug Development
2-(Phenylthio)benzoic acid (CAS 1527-12-4) is a bifunctional organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis.[1] Its structure, featuring a benzoic acid moiety linked to a phenylthio group, provides a versatile scaffold for the development of novel therapeutic agents, including potential antimicrobial and anticancer compounds.[1][2] The journey of a promising molecule like this compound from a laboratory curiosity to a potential therapeutic agent is critically dependent on its physicochemical properties, with solubility being paramount.
Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, dictates many aspects of drug development. It influences bioavailability, formulation strategies, and the reliability of in vitro and in vivo assays. A comprehensive understanding of a compound's solubility in various solvents is therefore not merely academic; it is a fundamental requirement for efficient and successful research and development.
This in-depth technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data, this guide offers a predicted solubility profile based on the molecule's physicochemical characteristics. Furthermore, it provides a detailed, field-proven experimental protocol for determining the thermodynamic solubility of this and similar compounds, empowering researchers to generate their own precise data.
Physicochemical Properties Influencing Solubility
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₂S | [3] |
| Molecular Weight | 230.28 g/mol | [3][4] |
| Melting Point | 167 °C (in ethanol) | [4][5] |
| pKa (Predicted) | 3.41 ± 0.36 | [4] |
| XlogP (Predicted) | 3.5 | [3] |
The presence of a carboxylic acid group (-COOH) makes this compound an acidic compound, as indicated by its low predicted pKa.[4] This functional group is capable of hydrogen bonding, both as a donor and an acceptor. The two aromatic rings and the thioether linkage contribute to the molecule's lipophilicity, as reflected in the predicted XlogP value of 3.5.[3] This dual nature—a polar, acidic head and a larger, nonpolar body—suggests a nuanced solubility profile.
Predicted Solubility Profile of this compound
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of solvents.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding.
-
Water: The solubility in water is expected to be limited.[2] While the carboxylic acid group can interact with water, the large, nonpolar phenyl and phenylthio groups dominate, leading to low aqueous solubility. The acidic nature of the molecule means its solubility in aqueous solutions will be highly pH-dependent. In basic solutions (pH > pKa), the carboxylic acid will deprotonate to form a carboxylate salt, which will be significantly more soluble in water.
-
Alcohols (e.g., Ethanol, Methanol): Higher solubility is expected in alcohols compared to water. The alkyl chains of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl groups can form hydrogen bonds with the carboxylic acid. The observation that this compound can be recrystallized from ethanol/water mixtures supports its solubility in ethanol.[1]
-
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents have dipole moments but do not have acidic protons. They can act as hydrogen bond acceptors.
-
Good solubility is predicted in these solvents. The polar nature of the solvent can interact with the carboxylic acid group, while the organic character of the solvent will accommodate the nonpolar regions of the molecule. DMSO and DMF are particularly good at dissolving a wide range of organic compounds.
-
-
Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): These solvents lack significant polarity and cannot engage in hydrogen bonding.
-
Dichloromethane: Moderate to good solubility is expected. While nonpolar, dichloromethane has some ability to interact with moderately polar compounds. Its use as an extraction solvent for a derivative of this compound suggests it is a suitable solvent.[1]
-
Toluene: Moderate solubility is predicted due to the presence of the aromatic rings in both the solute and the solvent, allowing for favorable pi-pi stacking interactions.
-
Hexane: Poor solubility is expected. As a nonpolar aliphatic hydrocarbon, hexane will not effectively solvate the polar carboxylic acid group.
-
The following diagram illustrates the conceptual relationship between the molecular features of this compound and its expected solubility in different solvent types.
Caption: Predicted solubility of this compound.
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is considered the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound. It involves creating a saturated solution in the presence of excess solid solute and allowing it to reach equilibrium before measuring the concentration of the dissolved compound.
I. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, acetone, etc.)
-
Glass vials with screw caps (e.g., 4 mL)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
II. Experimental Workflow
The following diagram outlines the key steps in the shake-flask solubility determination process.
Caption: Shake-flask solubility determination workflow.
III. Step-by-Step Methodology
-
Preparation of Vials:
-
To a series of glass vials, add an excess amount of solid this compound. A general guideline is to add enough solid so that a visible amount remains at the end of the experiment. For example, add approximately 5-10 mg of the compound to each vial.
-
Accurately add a known volume of the desired solvent (e.g., 1 mL) to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).
-
Shake the vials at a moderate speed (e.g., 150-250 rpm) for a sufficient duration to ensure equilibrium is reached. A common timeframe is 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow for some sedimentation of the excess solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Carefully withdraw a portion of the supernatant using a syringe.
-
Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step is crucial to remove any remaining undissolved microparticles.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound in the same solvent used for the solubility experiment.
-
Accurately dilute a known volume of the filtered sample with the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by HPLC. The mobile phase and column should be chosen to provide good peak shape and resolution for this compound. UV detection is typically suitable for this compound due to its aromatic rings.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
-
Calculation:
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
Calculate the original concentration in the undiluted sample by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
-
Conclusion
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15210, this compound.
- U.S. Environmental Protection Agency. (n.d.). Substance Details - Benzoic acid, 2-(phenylthio)-.
- Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate.
- Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
- Chemsrc. (n.d.). 2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2.
- Reddit. (2019, July 21). What solvents are DMSO/DMF miscible with?
- Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate.
- Long, B., et al. (2015). Solubility of benzoic acid in acetone, 2-propanol, acetic acid and cyclohexane: Experimental measurement and thermodynamic modeling. ResearchGate.
- Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. Journal of Physical and Chemical Reference Data, 42(3), 033102.
- USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds.
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The Multifaceted Reactivity of the Thioether Linkage in 2-(Phenylthio)benzoic Acid: A Technical Guide for Drug Development Professionals
Foreword: Unlocking the Potential of a Versatile Scaffold
In the landscape of modern medicinal chemistry and drug development, the 2-(phenylthio)benzoic acid scaffold has emerged as a privileged structure. Its unique combination of a carboxylic acid handle for derivatization and a strategically positioned thioether linkage offers a rich playground for synthetic manipulation. This guide provides an in-depth exploration of the reactivity inherent to the thioether bond within this molecule, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic potential. Beyond a mere recitation of protocols, we delve into the mechanistic underpinnings of these transformations, empowering you to make informed decisions in your quest for novel therapeutic agents. The strategic modification of the thioether linkage—be it through oxidation, cleavage, or cyclization—can profoundly alter the physicochemical and pharmacological properties of the parent molecule, opening new avenues for structure-activity relationship (SAR) studies and the design of next-generation therapeutics.
The Thioether Moiety: A Hub of Chemical Reactivity
The sulfur atom in the thioether linkage of this compound is the focal point of its diverse reactivity. Its lone pairs of electrons make it nucleophilic and susceptible to oxidation, while the carbon-sulfur bonds can be cleaved under various reductive or oxidative conditions. Furthermore, the ortho-disposition of the thioether and carboxylic acid groups facilitates intramolecular cyclization reactions, providing access to rigid, polycyclic scaffolds of significant medicinal interest. This section will dissect the key transformations centered at the thioether linkage.
Oxidation: Tuning Electronic Properties and Biological Activity
Oxidation of the thioether to a sulfoxide or a sulfone is a common and powerful strategy to modulate the electronic and steric properties of this compound derivatives.[1] This transformation can significantly impact a molecule's polarity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
The oxidation of a thioether proceeds via nucleophilic attack of the sulfur atom on an electrophilic oxygen source. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone.
The generally accepted mechanism for the oxidation of a thioether to a sulfoxide involves the following steps:
-
Activation of the Oxidant: The oxidizing agent is activated, often through protonation in acidic media or by its inherent electrophilicity.
-
Nucleophilic Attack: The electron-rich sulfur atom of the thioether attacks the electrophilic oxygen of the activated oxidant.
-
Formation of a Sulfur-Oxygen Bond: This attack leads to the formation of a new S-O bond and the departure of the oxidant's leaving group, resulting in the sulfoxide.
Further oxidation to the sulfone follows a similar pathway, with the sulfoxide acting as the nucleophile. The sulfoxide is less nucleophilic than the corresponding thioether, often requiring harsher reaction conditions or more potent oxidizing agents to proceed to the sulfone.
Protocol 1: Selective Oxidation to 2-(Phenylsulfinyl)benzoic Acid (Sulfoxide)
This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and relatively selective oxidizing agent for the conversion of thioethers to sulfoxides.
-
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.0-1.2 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.
-
Purify the product by column chromatography or recrystallization as needed.
-
Protocol 2: Oxidation to 2-(Phenylsulfonyl)benzoic Acid (Sulfone)
For the complete oxidation to the sulfone, a stronger oxidizing agent or harsher conditions are typically employed. Hydrogen peroxide in the presence of a catalyst is an effective method.
-
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Sodium tungstate dihydrate (catalyst)
-
Water
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetic acid, add a catalytic amount of sodium tungstate dihydrate.
-
Heat the mixture to 50-60 °C.
-
Add hydrogen peroxide (2.2-3.0 eq) dropwise to the reaction mixture, maintaining the temperature.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The sulfone product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude sulfone.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
Table 1: Comparison of Oxidizing Agents for Thioether Oxidation
| Oxidizing Agent | Selectivity for Sulfoxide | Conditions | Advantages | Disadvantages |
| m-CPBA | Good to Excellent | 0 °C to RT, DCM | Commercially available, reliable | Byproduct removal can be tedious |
| Hydrogen Peroxide | Moderate to Good | Catalytic acid or metal, elevated temp. | Inexpensive, "green" oxidant | Can lead to over-oxidation to sulfone |
| Potassium Permanganate | Poor | Basic or acidic, RT to elevated temp. | Strong oxidant, inexpensive | Often leads to over-oxidation, harsh conditions |
| Oxone® | Good | Biphasic or alcoholic solvents, RT | Solid, stable, easy to handle | Can be acidic, may require buffering |
Diagram 1: Workflow for the Oxidation of this compound
Caption: Oxidation workflow of this compound.
Reductive Cleavage of the Thioether Bond
The cleavage of the C-S bond, or desulfurization, is a valuable transformation that allows for the complete removal of the sulfur-containing moiety. This can be particularly useful in late-stage diversification of a drug candidate or to access the corresponding biphenyl-2-carboxylic acid.
Raney nickel, a fine-grained solid composed mostly of nickel, is the most common reagent for desulfurization.[2] The mechanism is complex and believed to involve the following steps:
-
Adsorption: The sulfur atom of the thioether adsorbs onto the surface of the Raney nickel.
-
C-S Bond Cleavage: The carbon-sulfur bonds are homolytically cleaved on the nickel surface.
-
Hydrogenolysis: The resulting carbon-centered radicals are then quenched by hydrogen atoms that are adsorbed on the surface of the Raney nickel from its preparation, leading to the formation of the desulfurized product.
Protocol 3: Desulfurization using Raney Nickel
-
Materials:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol
-
Water
-
Hydrochloric acid
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Carefully wash the Raney nickel with ethanol to remove the storage solvent.
-
Add the activated Raney nickel to the solution of the substrate (a significant excess of Raney nickel is often required).
-
Reflux the reaction mixture with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully filter off the Raney nickel through a pad of Celite®. Caution: Raney nickel is pyrophoric and should be kept wet at all times.
-
The Celite pad should be washed with ethanol.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is taken up in water and acidified with hydrochloric acid to precipitate the biphenyl-2-carboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
-
Diagram 2: Reductive Cleavage of the Thioether Linkage
Sources
Electronic and steric profile of 2-(Phenylthio)benzoic acid
An In-Depth Technical Guide to the Electronic and Steric Profile of 2-(Phenylthio)benzoic Acid
Executive Summary
This compound (PTBA) is a bifunctional organic compound that has garnered significant interest within synthetic and medicinal chemistry.[1] Its structure, featuring a benzoic acid scaffold substituted at the ortho-position with a phenylthio group, creates a distinctive electronic and steric environment. This profile makes it a valuable precursor for a variety of heterocyclic systems and a foundational building block for developing pharmacologically active molecules.[1] This guide provides an in-depth analysis of the electronic and steric characteristics of PTBA, explains the causality behind its synthetic and analytical protocols, and explores the implications of its molecular architecture for applications in drug development and material science.
Introduction: The Strategic Importance of this compound
In the landscape of chemical synthesis, the strategic value of an intermediate is defined by its versatility and the unique properties it imparts to its derivatives. This compound, CAS 1527-12-4, is a prime example of such a molecule.[2][3] Its architecture is a study in contrasts: the carboxylic acid group is a classic electron-withdrawing, meta-directing substituent, while the thioether linkage acts as an activating, ortho-, para-directing group through the donation of sulfur's lone pairs.[1] This electronic push-pull relationship not only governs the molecule's reactivity in electrophilic aromatic substitution reactions but also influences its three-dimensional conformation and potential for intermolecular interactions.
Derivatives of PTBA have shown considerable promise as antimicrobial, anticancer, and anti-inflammatory agents.[1][2][4] The PTBA scaffold is frequently used to synthesize bioactive heterocyclic compounds like thioxanthones and dibenzothiophenes, which are core structures in studies targeting various biological pathways.[1] A thorough understanding of the parent molecule's electronic and steric nature is therefore paramount for researchers aiming to rationally design novel therapeutic agents and functional materials.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized below. These data provide the baseline for its handling, reactivity, and analytical characterization.
| Property | Value | Reference(s) |
| IUPAC Name | 2-(Phenylsulfanyl)benzoic acid | [3][5] |
| Synonyms | 2-Carboxydiphenyl sulfide | [2][3] |
| CAS Number | 1527-12-4 | [3][6] |
| Molecular Formula | C₁₃H₁₀O₂S | [3][5] |
| Molecular Weight | 230.28 g/mol | [3][5] |
| Melting Point | ~167 °C | [7] |
| Appearance | White to yellow solid | [8] |
| Solubility | Soluble in organic solvents, limited in water | [2] |
graph "2_Phenylthio_benzoic_acid_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; S7 [label="S", pos="2.8,1.5!"]; C8 [label="C", pos="4.3,0.75!"]; C9 [label="C", pos="5.3,1.5!"]; C10 [label="C", pos="6.3,0.75!"]; C11 [label="C", pos="6.3,-0.75!"]; C12 [label="C", pos="5.3,-1.5!"]; C13 [label="C", pos="4.3,-0.75!"]; C14 [label="C", pos="-2.6,1.5!"]; O15 [label="O", pos="-2.6,2.7!"]; O16 [label="O", pos="-3.8,0.75!"]; H17 [label="H", pos="-4.7,1.15!"];
// Benzene Ring 1 (Benzoic Acid) C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Carboxylic Acid Group C2 -- C14; C14 -- O15 [label="", style=double]; C14 -- O16; O16 -- H17;
// Thioether Linkage C6 -- S7; S7 -- C8;
// Benzene Ring 2 (Phenyl) C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8;
// Double bonds (using invisible nodes for positioning) node [shape=point, width=0, height=0]; p1 [pos="-0.65,1.125!"]; p2 [pos="-0.65,-1.125!"]; p3 [pos="0.65,0!"]; p4 [pos="4.8,1.125!"]; p5 [pos="5.8,-1.125!"]; p6 [pos="6.8,0!"]; edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C9 -- C10; C11 -- C12; C13 -- C8; }
Caption: 2D structure of this compound.
Synthesis and Spectroscopic Characterization
The integrity of any advanced analysis rests on the confirmed purity and structure of the starting material. PTBA can be synthesized via several routes, with the choice often dictated by the availability of precursors and desired scale.
Synthetic Pathways
One common laboratory-scale synthesis involves the hydrolysis of a nitrile precursor, which is often more readily synthesized than the corresponding acid.[1][9] Another industrially relevant method is the reaction between a lithium thiophenoxide and lithium 2-chlorobenzoate.[10]
Caption: Key synthetic pathways to this compound.
Experimental Protocol: Synthesis via Nitrile Hydrolysis
This protocol is adapted from established procedures for synthesizing substituted PTBA derivatives.[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(phenylthio)benzonitrile (1 equivalent), ethanol, and a 15% aqueous solution of sodium hydroxide.
-
Reflux: Heat the mixture to reflux and maintain for 12 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water. Perform a liquid-liquid extraction with a non-polar organic solvent (e.g., benzene or toluene) to remove any unreacted nitrile and non-polar impurities.
-
Acidification: Transfer the aqueous phase to a beaker and cool in an ice bath to 0°C. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2). A precipitate of this compound will form.
-
Isolation & Purification: Extract the product into an appropriate organic solvent, such as methylene chloride. Wash the organic phase with water until neutral, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the solid product.[9]
Spectroscopic Analysis Protocol and Interpreted Data
Confirming the identity and purity of the synthesized PTBA is a critical, self-validating step.
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides unambiguous information about the carbon-hydrogen framework of the molecule.
-
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving carboxylic acids.[11]
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.
-
| Nucleus | Expected Chemical Shift (δ, ppm) | Assignment and Rationale |
| ¹H | 12.0 - 13.5 (broad singlet) | -COOH : The acidic proton is highly deshielded and often broadened due to hydrogen bonding and chemical exchange.[13] |
| ¹H | 7.0 - 8.2 (complex multiplets) | Ar-H : Nine aromatic protons on two distinct ring systems will produce a complex set of overlapping signals. Protons ortho to the carboxyl group and thioether linkage will be most affected. |
| ¹³C | ~168 | C=O : The carboxyl carbon is characteristically found in this downfield region.[12] |
| ¹³C | 125 - 140 | Ar-C : Aromatic carbons. The carbons directly attached to the sulfur (C-S) and the carboxyl group (C-COOH) will be distinct, as will the ipso-carbon of the phenyl ring attached to sulfur.[12] |
3.3.2 Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is highly effective for identifying key functional groups.
-
Protocol: Acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Expected Data:
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 2500 - 3300 (very broad) | O-H stretch | Characteristic of a carboxylic acid dimer formed by hydrogen bonding. |
| ~1700 | C=O stretch | Strong absorption indicating the carboxylic acid carbonyl group. Conjugation may shift this slightly. |
| 1600, 1475 | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1250, ~1100 | C-O stretch | Associated with the carboxylic acid moiety. |
Electronic Profile: A Tale of Two Substituents
The electronic nature of PTBA is dictated by the interplay between the electron-withdrawing carboxylic acid (-COOH) and the electron-donating phenylthio (-SPh) groups. This dynamic is best understood through computational chemistry.
Theoretical Framework: Density Functional Theory (DFT)
-
Causality: Experimental determination of electron distribution is complex. Density Functional Theory (DFT) provides a powerful and validated computational method to model these properties.[1] It allows for the calculation of molecular orbital energies (like HOMO and LUMO), electrostatic potential, and charge distribution, which are direct indicators of reactivity.[1][14]
Caption: Logical flow of electronic influences in PTBA.
Key Electronic Descriptors
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The thioether group, with its sulfur lone pairs, is expected to significantly raise the HOMO energy, making the molecule susceptible to oxidation and a participant in metal-catalyzed reactions.[1]
-
Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution. The region around the carboxylic acid proton will be strongly positive (blue), indicating its high acidity and potential for hydrogen bonding. The sulfur atom and the aromatic rings will show regions of negative potential (red), indicating electron density and sites susceptible to electrophilic attack.
-
Influence on Reactivity: The competition between the activating -SPh group and the deactivating -COOH group makes predicting the outcome of electrophilic aromatic substitution complex. The -SPh group directs ortho and para. The para position (C4) and the ortho position (C6) relative to the sulfur are activated. The -COOH group directs meta (C4 and C6). Thus, both groups reinforce substitution at the C4 and C6 positions of the benzoic acid ring.
Steric Profile: Conformation and Solid-State Packing
The three-dimensional shape of PTBA dictates how it can interact with other molecules, from solvent to biological receptors.
Conformational Preferences
The molecule has two key rotational degrees of freedom: the C-S bond and the C-C bond to the carboxyl group. The steric bulk of the ortho-substituents forces a non-planar arrangement. X-ray crystallography data for the closely related 2-(isopropylthio)benzoic acid shows a dihedral angle of 13.6° between the plane of the benzene ring and the carboxyl group.[15] A similar twisted conformation is expected for PTBA to minimize steric hindrance.
X-ray Crystallography Insights
While a specific crystal structure for PTBA was not found in the initial search, benzoic acids are well-documented to form centrosymmetric dimers in the solid state.[1]
-
Self-Validating System: This dimerization is a highly predictable and self-validating feature. Two PTBA molecules are expected to align head-to-tail, linked by a pair of strong hydrogen bonds between their carboxyl groups.[15] This interaction is a dominant force in the crystal packing and significantly influences the molecule's physical properties, such as its melting point and solubility. The O···O distance in these dimers is typically around 2.6 Å.[15]
Implications for Drug Design
The defined, non-planar conformation and the strong hydrogen-bonding capability of PTBA are critical features for drug development. The steric profile determines the shape-complementarity with a target's binding pocket, while the electronic profile governs the potential for specific interactions like hydrogen bonds, π-π stacking, and salt bridges. The ability to modify the PTBA scaffold—for example, by oxidizing the thioether to a sulfoxide or sulfone—dramatically alters both the electronic and steric properties, providing a powerful tool for structure-activity relationship (SAR) studies.[1]
Conclusion
This compound is more than a simple chemical intermediate; it is a carefully balanced molecular system. Its electronic profile is a product of competing substituent effects, creating nuanced reactivity. Its steric profile is defined by a twisted conformation and a strong propensity for hydrogen-bonded dimerization. The protocols for its synthesis and characterization are robust and self-validating, ensuring the high quality required for research. For scientists in drug development and material science, a deep appreciation for these fundamental electronic and steric characteristics is the foundation upon which innovation is built, enabling the rational design of molecules with tailored functions and enhanced performance.
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Introduction: The Architectural Versatility of the 2-(Phenylthio)benzoic Acid Scaffold
An In-Depth Technical Guide to the Potential Biological Activities of the 2-(Phenylthio)benzoic Acid Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The this compound scaffold is one such "privileged structure." At its core, this molecule is an elegant fusion of a benzoic acid moiety and a phenylthio group, creating a unique steric and electronic profile.[1] This arrangement is not merely a chemical curiosity; it is a highly versatile platform for synthetic modification, allowing chemists to fine-tune its properties to engage with a wide array of biological targets.[1][2]
The true power of this scaffold lies in its inherent reactivity and structural flexibility. The carboxylic acid group serves as a convenient handle for derivatization into esters or amides, while the thioether linkage can be oxidized to sulfoxides or sulfones, drastically altering the molecule's electronic character and subsequent biological activity.[1] Furthermore, the entire scaffold can act as a key precursor for the synthesis of complex heterocyclic systems, such as thioxanthones and benzothiazoles, which are themselves cores of many pharmacologically important molecules.[1][3] This guide will delve into the significant biological activities demonstrated by derivatives of the this compound scaffold, exploring the underlying mechanisms, key structure-activity relationships, and the experimental protocols used to validate these functions.
Core Biological Activities and Mechanistic Insights
Research has illuminated the potential of this scaffold across several critical therapeutic areas. Its derivatives have demonstrated significant anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][4][5]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, from arthritis to cardiovascular conditions. The this compound scaffold has yielded derivatives with potent anti-inflammatory effects.
Mechanism of Action: The primary anti-inflammatory mechanism for many derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during the inflammatory response. By blocking COX-2, these compounds prevent the synthesis of prostaglandins, key mediators of pain, fever, and inflammation.[1] Some derivatives of the closely related 2-aminobenzothiazole have also shown significant anti-inflammatory activity, suggesting a broader potential for this structural class.[6] Studies on substituted phenylthiophenylamines, which share a similar structural motif, confirmed prostaglandin synthesis inhibition as a key mechanism.[7]
Structure-Activity Relationship (SAR): Studies have shown that the placement of specific substituents can dramatically enhance anti-inflammatory potency. For instance, in a series of 2'-(phenylthio)methanesulfonanilides, the presence of an electron-attracting group at the 4'-position was found to potently inhibit adjuvant-induced arthritis in preclinical models.[1] This demonstrates that rational modification of the phenylthio ring can fine-tune the molecule's interaction with its biological target.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the efficacy of acute anti-inflammatory agents.
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into groups (n=6):
-
Control Group (Vehicle)
-
Positive Control Group (e.g., Diclofenac Sodium, 10 mg/kg)
-
Test Compound Group(s) (various doses)
-
-
Compound Administration: The test compounds, vehicle, and positive control are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, 5, and 6 hours) (Vₜ).
-
Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vₜ - V₀)control - (Vₜ - V₀)treated] / (Vₜ - V₀)control * 100
Causality: Carrageenan injection induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 1 hour) is mediated by prostaglandins. Inhibition of paw volume in the later phase strongly suggests that the test compound interferes with the prostaglandin synthesis pathway, likely via COX inhibition.[6][7]
Anticancer Activity
The development of novel cytotoxic agents is a cornerstone of oncology research. Derivatives of the this compound scaffold, particularly its cyclized forms like benzothiazoles and phenothiazines, have shown significant promise.[1][8]
Mechanism of Action: The anticancer effects of these compounds are often multifactorial. A primary mechanism is the induction of apoptosis (programmed cell death), frequently through the intrinsic mitochondrial pathway.[8] This involves disrupting the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases, the executioner enzymes of apoptosis. Additionally, some derivatives function as inhibitors of protein tyrosine kinases , enzymes that are often overactive in cancer cells and are crucial for signaling pathways that control cell proliferation and survival.[8][9]
Data Presentation: In Vitro Cytotoxicity of Scaffold Derivatives
The potency of anticancer compounds is typically measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzothiazole Derivatives | HeLa (Cervical) | 8.49 - 62.84 | [10] |
| Benzothiazole Derivatives | SKOV-3 (Ovarian) | 7.87 - 70.53 | [10] |
| Benzothiazole Derivatives | MCF-7 (Breast) | 11.20 - 93.46 | [8][10] |
| Phenylthio-Ethyl Benzoates | MCF-7 (Breast) | Significant G2-M Arrest | [11] |
| Cinnamoyl Anthranilates | K562 (Leukemia) | 0.57 - 8.1 | [12] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for a further 48-72 hours.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: The plate is gently shaken to ensure complete dissolution, and the absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Self-Validation: This protocol is self-validating because it relies on a fundamental cellular process. Only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the color is directly proportional to the number of living, metabolically active cells.[9]
Antimicrobial and Antifungal Activity
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The this compound scaffold has proven to be a fertile ground for this search.
Mechanism of Action: The antimicrobial action of these compounds generally involves the disruption of essential cellular processes in microbes.[4][5] This can include damaging the cell membrane, inhibiting critical enzymes, or interfering with metabolic pathways. The lipophilic nature of the scaffold allows it to penetrate microbial cell walls and membranes.
Key Findings: Derivatives have shown broad-spectrum efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as various fungal strains.[1][11]
-
Antifungal: Certain 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives were found to be more active than the reference drug ketoconazole against Candida albicans and C. krusei.[1]
-
Antimycobacterial: A series of 2-(phenylthio)benzoylarylhydrazones showed significant activity against Mycobacterium tuberculosis H37Rv. Notably, compounds containing 5-nitroheteroaryl moieties, such as the 5-Nitro-2-thienyl analogue, were particularly potent, with an IC₉₀ value of 2.96 µg/mL.[1][13]
Data Presentation: Antimycobacterial Activity
| Compound Derivative | Target | IC₉₀ (µg/mL) | Reference |
| 5-Nitro-2-furyl analogue (4f) | M. tuberculosis H37Rv | 7.57 | [1][13] |
| 5-Nitro-2-thienyl analogue (4g) | M. tuberculosis H37Rv | 2.96 | [1][13] |
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
MABA is a widely used, sensitive, and rapid method for determining the susceptibility of Mycobacterium tuberculosis to antimicrobial agents.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth and its turbidity is adjusted to match a McFarland No. 1 standard.
-
Plate Setup: 100 µL of sterile 7H9 broth is added to all wells of a 96-well microplate. The test compound is serially diluted across the wells.
-
Inoculation: 100 µL of the prepared mycobacterial inoculum is added to each well. Controls for sterility (broth only) and growth (broth + inoculum) are included.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Dye Addition: After incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well.
-
Second Incubation: The plate is re-incubated for 24 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates microbial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.
Trustworthiness: The assay's trustworthiness stems from its direct measurement of metabolic activity. The Alamar Blue indicator functions as a redox indicator; the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells. A lack of color change is a reliable indicator of growth inhibition.[13]
Antiviral Activity
While less extensively studied than other activities, derivatives of the core scaffold have shown potential as antiviral agents. The versatility of the scaffold allows for its incorporation into larger heterocyclic systems known to possess antiviral properties.
Mechanism of Action: The precise mechanism is often derivative-specific. For quinazolin-4(3H)-one derivatives, which can be synthesized from anthranilic acid (a related structure), the mechanism likely involves the inhibition of key viral enzymes or processes required for replication.[14] For other scaffolds, the mode of action can involve inhibiting viral entry or fusion with the host cell.[15]
Key Findings: A study on 2,3-disubstituted quinazolin-4(3H)-ones, synthesized from anthranilic acid, demonstrated distinct antiviral activity. Specifically, the compound 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid exhibited activity against Herpes simplex virus (HSV-1, -2) and vaccinia viruses with an IC₅₀ of 12 µg/ml.[14]
Visualizing the Scientific Workflow and Pathways
Diagrams are essential for conceptualizing the relationships between chemical structures, experimental processes, and biological outcomes.
Caption: A generalized workflow for developing therapeutic agents from a core scaffold.
Caption: Simplified pathway of inflammation and COX-2 inhibition by scaffold derivatives.
Caption: The scaffold as a precursor to diverse bioactive heterocyclic systems.
Conclusion
The this compound scaffold represents a remarkably successful platform in medicinal chemistry. Its synthetic tractability allows for the creation of large, diverse libraries of compounds that can be screened for a multitude of biological effects. The consistent discovery of potent anti-inflammatory, anticancer, and antimicrobial agents derived from this core structure underscores its value in drug discovery. The insights gained from structure-activity relationship studies continue to guide the rational design of next-generation therapeutics with enhanced potency and selectivity. As researchers continue to explore the vast chemical space accessible from this versatile starting point, it is highly probable that the this compound scaffold will remain a cornerstone in the development of novel drugs to combat a wide range of human diseases.
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- Substituted phenylthiophenylamines with antiinflamm
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Methodological & Application
Synthesis of 2-(Phenylthio)benzoic acid via Ullmann condensation
An Application Guide to the Synthesis of 2-(Phenylthio)benzoic Acid via Ullmann Condensation
Theoretical Framework: The Modern Ullmann Condensation
The Ullmann reaction, first reported at the beginning of the 20th century, traditionally involved the copper-promoted coupling of two aryl halides to form a biaryl.[1][2] An extension of this, the Ullmann condensation or Ullmann-type reaction, facilitates the formation of C-O, C-N, and C-S bonds.[3][4] Historically, these reactions were plagued by harsh conditions, often requiring stoichiometric amounts of copper and temperatures exceeding 200°C in high-boiling polar solvents like nitrobenzene or DMF.[3][5]
The renaissance of Ullmann chemistry has been driven by the development of ligand-accelerated protocols.[6] The introduction of specific ligands allows the reaction to proceed under significantly milder conditions with catalytic amounts of copper, broadening the substrate scope and functional group tolerance.[1][6]
The Catalytic Cycle: A Mechanistic Perspective
The precise mechanism of the Ullmann condensation has been a subject of extensive study.[1] For the C-S coupling between an aryl halide (Ar-X) and a thiol (R-SH), a widely accepted pathway involves a Cu(I)/Cu(III) catalytic cycle. Understanding this cycle is paramount to rational optimization and troubleshooting.
The key steps are:
-
Deprotonation & Thiolate Formation: A base deprotonates the thiophenol to form a highly nucleophilic copper(I) thiolate species in situ.[3] This step is critical for initiating the cycle.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center. This is often the rate-determining step and results in a transient, high-energy Cu(III) intermediate.[3][7] The presence of electron-withdrawing groups on the aryl halide can accelerate this step.[3][8]
-
Reductive Elimination: The final step involves the reductive elimination from the Cu(III) complex, which forms the desired C-S bond and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[7]
Ligands, such as diamines or amino acids, play a crucial role by stabilizing the copper intermediates, enhancing solubility, and modulating the electronic properties of the metal center to facilitate the oxidative addition and reductive elimination steps.[6][9]
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann C-S condensation.
Application Protocol: Synthesis of this compound
This protocol details the synthesis from 2-chlorobenzoic acid and thiophenol. The selection of 2-chlorobenzoic acid is cost-effective, though aryl iodides are typically more reactive.[3] The use of a ligand is essential to achieve good yields with the less reactive aryl chloride.
Reaction Scheme:
Materials & Reagents
| Reagent/Material | Grade | Supplier Recommendation | Notes |
| 2-Chlorobenzoic acid | ≥98% | Standard suppliers | Ensure it is dry. |
| Thiophenol | ≥99% | Standard suppliers | Caution: Potent stench. Handle exclusively in a fume hood. |
| Copper(I) Iodide (CuI) | 99.99% trace metals | Standard suppliers | Use a fresh bottle; Cu(I) can oxidize to inactive Cu(II).[9] |
| L-Proline | ≥99% | Standard suppliers | A common, effective, and inexpensive amino acid ligand.[6] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Standard suppliers | Must be anhydrous. Dry in an oven at >120°C before use if necessary. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.8% | Standard suppliers | Use a sure-seal bottle to prevent water contamination. |
| Diethyl Ether | Anhydrous | Standard suppliers | For extraction. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard suppliers | For acidification during work-up. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard suppliers | For drying the organic layer. |
| Schlenk Flask / Three-neck flask | - | - | For maintaining an inert atmosphere. |
| Magnetic Stirrer & Hotplate | - | - | |
| Condenser | - | - | |
| Inert Gas (Nitrogen or Argon) | High Purity | - |
Quantitative Data & Reagent Stoichiometry
This protocol is for a 10 mmol scale synthesis.
| Component | M.W. ( g/mol ) | Amount (mmol) | Molar Eq. | Mass/Volume |
| 2-Chlorobenzoic acid | 156.57 | 10.0 | 1.0 | 1.57 g |
| Thiophenol | 110.18 | 11.0 | 1.1 | 1.21 g (1.13 mL) |
| Copper(I) Iodide (CuI) | 190.45 | 1.0 | 0.1 (10 mol%) | 190 mg |
| L-Proline | 115.13 | 2.0 | 0.2 (20 mol%) | 230 mg |
| Potassium Carbonate | 138.21 | 20.0 | 2.0 | 2.76 g |
| Anhydrous DMSO | 78.13 | - | - | 20 mL |
Step-by-Step Experimental Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Preparation: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzoic acid (1.57 g), potassium carbonate (2.76 g), copper(I) iodide (190 mg), and L-proline (230 mg).
-
Inerting: Seal the flask and connect the condenser to a nitrogen or argon line via a bubbler. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Introduce anhydrous DMSO (20 mL) via a syringe. Begin vigorous stirring to create a suspension. Add thiophenol (1.13 mL) dropwise via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 110°C. Maintain vigorous stirring for 12-24 hours. The mixture will typically darken in color.
-
Monitoring (Optional): To check for completion, take a small aliquot, perform a mini-workup (add water, acidify, extract with ether), and spot on a TLC plate against the starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing 100 mL of deionized water.
-
Acidification and Extraction: While stirring, slowly add concentrated HCl dropwise until the pH of the aqueous solution is approximately 2 (check with pH paper). A precipitate of the crude product should form. Transfer the mixture to a separatory funnel and extract three times with diethyl ether (3 x 50 mL).
-
Causality Note: Acidification is crucial. It protonates the potassium 2-(phenylthio)benzoate salt, rendering the neutral carboxylic acid product soluble in the organic extraction solvent.
-
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a pale yellow or off-white solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture or toluene, to afford pure this compound.
-
Validation: The final product should be characterized to confirm its identity and purity via ¹H NMR, Mass Spectrometry, and melting point analysis (Expected MP: ~165-168°C).
Troubleshooting & Optimization
Even robust protocols can encounter issues. A systematic approach to troubleshooting is key.[9]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Cu(I) catalyst (oxidized).[9]2. Wet reagents or solvent.3. Insufficient base strength or amount.[9]4. Reaction temperature is too low. | 1. Use a fresh, high-purity source of CuI.[9]2. Ensure all reagents and solvents are anhydrous. Dry the base and use a sure-seal bottle of solvent.3. Switch to a stronger base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).[10]4. Incrementally increase temperature to 120-130°C. |
| Formation of Diphenyl Disulfide | Oxygen contamination in the reaction atmosphere is causing oxidative homocoupling of thiophenol. | Ensure the reaction vessel is thoroughly purged with inert gas. Maintain a positive pressure of N₂/Ar throughout the reaction. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Deactivation of the catalyst. The sulfur atom can sometimes poison catalysts.[11] | 1. Extend the reaction time and monitor by TLC.2. Increase catalyst loading to 15 mol% and ligand loading to 30 mol%. Consider screening alternative ligands like 1,10-phenanthroline.[9] |
| Difficult Purification | Co-elution of product with starting material or side products. | If recrystallization is ineffective, employ column chromatography. A silica gel column with a gradient elution of hexanes/ethyl acetate with 1% acetic acid can effectively separate the acidic product from less polar impurities. |
Conclusion
The ligand-assisted Ullmann condensation is a powerful and reliable method for the synthesis of this compound. By understanding the underlying catalytic mechanism, carefully controlling reaction parameters—particularly the exclusion of air and moisture—and following a systematic protocol, researchers can readily access this important synthetic building block. This guide provides the necessary theoretical foundation and practical steps to enable drug development professionals and scientists to achieve consistent and high-yielding results.
References
- Ye, R., & Sun, C. (2021). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. PMC - NIH.
- Wikipedia. (n.d.). Ullmann condensation. Wikipedia.
- Hassan, J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
- Wikipedia. (n.d.). Ullmann reaction. Wikipedia.
- Astruc, D., et al. (2021). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate.
- Ramprasad, R., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group.
- BYJU'S. (n.d.). Ullmann Reaction. BYJU'S.
- PubChem. (n.d.). This compound. PubChem.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
- Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI.
- Bacon, R. G. R., & Hill, H. A. O. (1964). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry.
- Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.
- Sambiagio, C., et al. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews (RSC Publishing).
- Hassan, J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Semantic Scholar.
- Karvembu, R., et al. (2015). Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles. ResearchGate.
- Evano, G., et al. (2010). Renaissance of Ullmann and Goldberg Reactions - Progress in Copper Catalyzed C-N, C-O and C-S-Coupling. ResearchGate.
- Google Patents. (n.d.). Process for the preparation of 2-arylthiobenzoic acids. Google Patents.
- Pellón, R. F., et al. (2006). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate.
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Protocol for the synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid
An Application Note for the Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid
Introduction
2-(phenylthio)-5-trifluoromethyl-benzoic acid is a valuable fluorinated organic compound that serves as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its structure, featuring a benzoic acid moiety, a trifluoromethyl group, and a phenylthio ether linkage, provides a unique scaffold for developing complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the molecule, making it a desirable building block in drug discovery and materials science.
This document provides a detailed protocol for the synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid. The primary method detailed is the copper-catalyzed Ullmann condensation, a robust and widely recognized method for the formation of carbon-sulfur bonds.[1][2] This approach involves the coupling of an aryl halide, specifically 2-chloro-5-(trifluoromethyl)benzoic acid, with thiophenol. An alternative pathway, the hydrolysis of 2-(phenylthio)-5-trifluoromethyl-benzonitrile, is also briefly discussed.[3][4] This guide is intended for researchers and scientists in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.
Synthetic Strategy and Mechanism
The chosen synthetic route is the Ullmann condensation, a copper-promoted nucleophilic aromatic substitution. This reaction is highly effective for forming C-S bonds between aryl halides and thiols.[2][5] The reaction proceeds by heating 2-chloro-5-(trifluoromethyl)benzoic acid with thiophenol in the presence of a base and a copper catalyst.
Overall Reaction Scheme:
-
Reactants: 2-chloro-5-(trifluoromethyl)benzoic acid and Thiophenol
-
Product: 2-(phenylthio)-5-trifluoromethyl-benzoic acid
Mechanism of the Ullmann Condensation: The Ullmann condensation for C-S coupling is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are:
-
Formation of a Copper(I) Thiolate: The base deprotonates the thiophenol to form a thiophenolate anion, which then reacts with the Cu(I) catalyst to generate a copper(I) thiolate species.
-
Oxidative Addition: The aryl halide (2-chloro-5-(trifluoromethyl)benzoic acid) undergoes oxidative addition to the copper(I) thiolate complex, forming a transient Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-S bond of the product, 2-(phenylthio)-5-trifluoromethyl-benzoic acid, and regenerate the Cu(I) catalyst.[2]
The use of a high-boiling polar aprotic solvent such as DMF or NMP is crucial to facilitate the reaction, which often requires elevated temperatures to proceed efficiently.[2]
Experimental Protocol
This section details the materials, equipment, safety precautions, and step-by-step procedure for the synthesis.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per run) | Notes |
| 2-Chloro-5-(trifluoromethyl)benzoic acid | 50508-51-5 | 224.57 | 10.0 g (44.5 mmol) | Starting material. Purity >98%. |
| Thiophenol | 108-98-5 | 110.18 | 5.4 g (49.0 mmol) | Nucleophile. Purity >99%. Stench. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 13.5 g (97.7 mmol) | Base. Anhydrous. |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.85 g (4.45 mmol) | Catalyst. Purity >98%. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | Solvent. Anhydrous. |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~50 mL (6M aq.) | For acidification. |
| Toluene | 108-88-3 | 92.14 | As needed | For recrystallization. |
| Ethanol | 64-17-5 | 46.07 | As needed | For recrystallization. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen gas inlet and bubbler
-
Thermometer or thermocouple
-
Buchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
Safety and Handling
-
General: This procedure must be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[6]
-
Thiophenol: Thiophenol is toxic if swallowed, in contact with skin, or if inhaled.[7] It has an extremely unpleasant and persistent odor (stench).[8] Handle only in a fume hood. All glassware and equipment in contact with thiophenol should be decontaminated with a bleach solution before removal from the fume hood.
-
DMF: N,N-Dimethylformamide is a skin and eye irritant and can be absorbed through the skin.
-
Copper(I) Iodide: May cause skin and eye irritation.
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations.[9]
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a thermometer. Ensure the system is under a gentle flow of nitrogen gas.
-
Charging Reagents: To the flask, add 2-chloro-5-(trifluoromethyl)benzoic acid (10.0 g, 44.5 mmol), potassium carbonate (13.5 g, 97.7 mmol), and copper(I) iodide (0.85 g, 4.45 mmol).
-
Solvent and Thiophenol Addition: Add 100 mL of anhydrous DMF to the flask. Begin stirring the suspension. Carefully add thiophenol (5.4 g, 49.0 mmol) to the mixture using a syringe.
-
Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Maintain this temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Pour the dark mixture into 400 mL of water. Filter the aqueous mixture to remove any insoluble copper salts.
-
Work-up - Acidification and Precipitation: Transfer the filtrate to a large beaker and place it in an ice bath. Slowly acidify the solution to pH 2 by adding 6M hydrochloric acid with stirring. A solid precipitate of the crude product will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any remaining salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight. The expected yield of crude product is typically in the range of 80-90%.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as a toluene/ethanol mixture. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum. The melting point of the pure product is reported to be 140-145 °C.[3]
Workflow Visualization
The following diagram outlines the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of both the phenyl and the trifluoromethyl-substituted benzoic acid rings.
-
¹³C NMR: The spectrum will confirm the presence of all carbon atoms, including the distinct signals for the carboxyl carbon and the carbon attached to the CF₃ group.
-
Melting Point: The measured melting point should be sharp and consistent with the literature value of 140-145 °C.[3]
-
Mass Spectrometry: To confirm the molecular weight of the compound (312.3 g/mol ).[10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst, wet solvent/reagents, insufficient temperature. | Ensure anhydrous conditions. Use fresh, high-purity catalyst. Verify the reaction temperature is maintained at 140-150 °C. |
| Low Yield | Incomplete reaction, loss during work-up or recrystallization. | Increase reaction time. Ensure complete precipitation during acidification. Minimize the amount of solvent for recrystallization. |
| Dark, Oily Product | Impurities from side reactions or residual solvent. | Ensure thorough washing of the crude product. Perform a second recrystallization or consider column chromatography if needed. |
Conclusion
The Ullmann condensation provides an efficient and reliable method for the synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid from commercially available starting materials. By following the detailed protocol and adhering to the specified safety precautions, researchers can obtain high yields of the desired product. The procedure is robust, scalable, and relies on a well-established reaction mechanism, making it a valuable addition to the synthetic chemist's toolkit for accessing important fluorinated intermediates.
References
- PrepChem.com. Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid.
- PrepChem.com. Synthesis of methyl 2-(phenylthio)-5-trifluoromethyl-benzoate.
- Makarov, V. A., et al. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCrData, 6(2).
- NET. 2-(Trifluoromethyl)thiophenol Safety Data Sheet.
- Google Patents. EP0299329B1 - Process for the preparation of 2-arylthiobenzoic acids.
- Google Patents. US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
- IUCr Journals. (2021). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide.
- Wikipedia. Ullmann condensation.
- National Center for Biotechnology Information. (2022). Synthesis of Benzo[11][12]thiazolo[2,3-c][3][11][13]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(4), 1381.
- Google Patents. CN107176916A - A kind of 2-(To TRIFLUOROMETHYLPHENYLTHIO)The preparation method of benzoic acid.
- Google Patents. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
- Organic Chemistry Portal. Ullmann Reaction.
- Beilstein Journals. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry, 13, 2538–2563.
- Google Patents. US4754072A - Preparation of thiophenols from phenols.
- PubChem. 2-Benzylthio-5-trifluoromethylbenzoic acid.
- Google Patents. US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives.
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- Fluoropharm. 2-(Phenylthio)-5-(trifluoromethyl)benzoic acid.
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Using 2-(Phenylthio)benzoic acid in thioxanthone synthesis
An In-Depth Guide to Thioxanthone Synthesis via 2-(Phenylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Thioxanthone Scaffold
Thioxanthones, characterized by their dibenzo-γ-thiopyrone core, represent a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] As sulfur bioisosteres of the naturally occurring xanthones, they have garnered significant interest for a wide array of biological activities, including potent antitumor and antischistosomal properties.[1][2][3] The first thioxanthones introduced into therapy were lucanthone and its metabolite, hycanthone.[1] Beyond their pharmacological relevance, thioxanthone derivatives are crucial as photoinitiators in the printing industry and as photocatalysts, owing to their unique photochemical properties.[4][5][6]
Given their broad applicability, the development of efficient and robust synthetic routes to access functionalized thioxanthone derivatives is of paramount importance.[7][8] While several methods exist, including modern approaches like double aryne insertion, the classical pathway involving the intramolecular cyclization of this compound remains a cornerstone of thioxanthone synthesis due to its reliability and the accessibility of its precursors.[2][9][10]
This guide provides a comprehensive overview and detailed protocols for the synthesis of thioxanthones, focusing on the preparation of the key intermediate, this compound, and its subsequent acid-catalyzed cyclization.
The Synthetic Strategy: A Two-Stage Approach
The synthesis of the thioxanthone core from basic starting materials via the this compound intermediate is conceptually a two-part process. This strategy provides distinct points for purification and characterization, enhancing the overall reliability of the synthesis.
-
Formation of the Diaryl Thioether Core: The first stage involves the synthesis of the this compound precursor. This is typically achieved through a copper-catalyzed cross-coupling reaction, known as the Ullmann condensation, between a thiosalicylate derivative and an aryl halide.[11][12][13] This reaction forges the critical carbon-sulfur bond that defines the thioether linkage.
-
Intramolecular Cyclization: The second stage is the pivotal ring-closing reaction. This compound undergoes an intramolecular Friedel-Crafts-type acylation, where the carboxylic acid is activated by a strong protic acid or dehydrating agent, and subsequently attacks the adjacent phenyl ring to form the central pyrone ring of the thioxanthone skeleton.[10]
Part A: Synthesis of the this compound Precursor
The Ullmann condensation is a classic and effective method for forming aryl-sulfur bonds.[11] The reaction couples an aryl halide with a thiophenol derivative in the presence of a copper catalyst. While traditional Ullmann reactions often required harsh conditions, modern variations have improved yields and applicability.[11][12]
Causality in Experimental Design:
-
Catalyst Choice: Copper (I) salts, such as CuI, are often preferred as they are believed to be the active catalytic species in the cycle. The use of copper avoids more expensive catalysts like palladium, which are used in alternative cross-coupling reactions.
-
Base: A base, such as potassium carbonate or potassium hydroxide, is essential to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion required for the coupling reaction.[11]
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are traditionally used to ensure the reagents remain in solution at the high temperatures often required for the reaction to proceed efficiently.[11]
Experimental Protocol: Synthesis of this compound
This protocol describes a representative Ullmann condensation to synthesize the precursor acid.
Table 1: Reagents for Synthesis of this compound
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Iodobenzoic Acid | C₇H₅IO₂ | 248.02 | 10.0 | 1.0 | 2.48 g |
| Thiophenol | C₆H₆S | 110.18 | 11.0 | 1.1 | 1.21 g (1.1 mL) |
| Potassium Hydroxide | KOH | 56.11 | 22.0 | 2.2 | 1.23 g |
| Copper(I) Iodide | CuI | 190.45 | 1.0 | 0.1 | 190 mg |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | - | - | 25 mL |
Step-by-Step Procedure:
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium hydroxide (1.23 g, 22.0 mmol) and N,N-Dimethylformamide (DMF, 25 mL).
-
Thiophenolate Formation: Stir the mixture until the KOH is largely dissolved. Carefully add thiophenol (1.1 mL, 11.0 mmol) dropwise to the flask. Stir for 15 minutes at room temperature to allow for the formation of the potassium thiophenolate salt.
-
Addition of Reagents: Add 2-iodobenzoic acid (2.48 g, 10.0 mmol) and copper(I) iodide (190 mg, 1.0 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 140-150 °C and maintain it at this temperature under a nitrogen or argon atmosphere for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.
-
Acidification: Acidify the aqueous mixture to a pH of ~2 by slowly adding concentrated hydrochloric acid. This will cause the this compound to precipitate out of the solution.[14]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a solid. Dry the final product under vacuum.
Part B: Cyclization to the Thioxanthone Core
The final ring-closing step is an intramolecular electrophilic aromatic substitution. This reaction requires a strong acid to act as both a catalyst and a dehydrating agent, promoting the formation of a highly reactive acylium ion intermediate which then cyclizes.[15]
Causality in Reagent Selection:
-
Eaton's Reagent: A solution of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (CH₃SO₃H), Eaton's reagent is a powerful and efficient medium for Friedel-Crafts acylations.[15][16][17] P₂O₅ is a strong dehydrating agent that removes the water formed during the reaction, driving the equilibrium towards the product. Methanesulfonic acid is a non-oxidizing strong acid that serves as the solvent and proton source.
-
Polyphosphoric Acid (PPA): PPA is a viscous polymer of phosphoric acid that is also an excellent dehydrating agent and acid catalyst for cyclization reactions.[18][19] It is often used at elevated temperatures to facilitate the reaction.
Experimental Protocol: Synthesis of 9H-Thioxanthen-9-one
This protocol details the cyclization of this compound using Eaton's Reagent.
Table 2: Reagents for Synthesis of Thioxanthone
| Reagent | Formula / Type | Concentration | Moles (mmol) | Amount |
| This compound | C₁₃H₁₀O₂S | - | 5.0 | 1.15 g |
| Eaton's Reagent | P₂O₅ in CH₃SO₃H | ~7.7% w/w | - | 15 mL |
Step-by-Step Procedure:
-
Setup: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, place this compound (1.15 g, 5.0 mmol).
-
Addition of Reagent: Carefully add Eaton's Reagent (15 mL) to the flask. Caution: Eaton's reagent is highly corrosive and reacts violently with water.
-
Reaction: Heat the mixture to 80-90 °C and stir for 2-3 hours. The solution will typically develop a deep yellow color with a strong green fluorescence, which is characteristic of thioxanthone in strong acid.[5]
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~100 g) in a beaker with vigorous stirring. This will hydrolyze the Eaton's reagent and precipitate the crude thioxanthone.
-
Isolation: Collect the solid yellow precipitate by vacuum filtration. Wash the solid extensively with water until the filtrate is neutral, followed by a wash with a dilute sodium bicarbonate solution, and then again with water.
-
Purification: The crude thioxanthone can be purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield the final product as pale yellow crystals.[5] Dry the purified product under vacuum.
Mechanism and Workflow Visualizations
Reaction Mechanism
The acid-catalyzed cyclization proceeds via the formation of an acylium ion, which acts as the electrophile in an intramolecular electrophilic aromatic substitution reaction.
Caption: Mechanism of Acid-Catalyzed Cyclization.
Experimental Workflow
The overall process from starting materials to the final purified product can be visualized as a clear, sequential workflow.
Caption: Overall Experimental Workflow for Thioxanthone Synthesis.
Safety Precautions
Proper safety measures are critical when performing this synthesis due to the hazardous nature of the reagents involved.
-
This compound and Derivatives: These compounds should be handled with care. Avoid inhalation of dust and skin contact.[20][21]
-
Strong Acids (Eaton's Reagent, PPA, H₂SO₄): These reagents are extremely corrosive and can cause severe skin burns and eye damage.[22] They react violently with water. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles or a face shield. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Solvents (DMF): N,N-Dimethylformamide is a reproductive toxin and should be handled in a fume hood.
-
Work-up: The quenching of strong acid reactions is highly exothermic. Always add the acid mixture slowly to a large excess of ice with efficient stirring to dissipate the heat. Never add water to the concentrated acid.
Troubleshooting and Considerations
Table 3: Common Issues and Solutions in Thioxanthone Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Ullmann condensation (Part A) | - Inactive copper catalyst.- Insufficient reaction temperature or time.- Presence of moisture or oxygen. | - Use fresh, high-purity CuI.- Ensure the reaction temperature is maintained and monitor by TLC until the starting material is consumed.- Use dry solvents and glassware, and maintain an inert atmosphere (N₂ or Ar). |
| Failure of cyclization reaction (Part B) | - Insufficiently strong acid or wet reagents.- Electron-withdrawing groups on the phenyl ring of the thioether, deactivating it towards electrophilic attack. | - Use fresh Eaton's Reagent or PPA. Ensure the precursor is thoroughly dried.- This method is less effective for highly deactivated systems. Alternative synthetic routes may be necessary.[15][16] |
| Formation of dark, tarry side products | - Reaction temperature is too high, causing decomposition or sulfonation side reactions. | - Carefully control the reaction temperature. Do not exceed the recommended temperature range.- Reduce the reaction time if the product is forming but degradation is observed. |
| Difficulty in purifying the final product | - Presence of starting material or isomeric impurities. | - Ensure the reaction goes to completion via TLC monitoring.- Perform a second recrystallization or consider column chromatography for purification if necessary. |
Conclusion
The synthesis of thioxanthones via the acid-catalyzed cyclization of this compound is a robust and well-established method. By understanding the underlying chemical principles of both the precursor formation and the key ring-closing step, researchers can effectively utilize this pathway to access a wide range of thioxanthone derivatives. Careful attention to reaction conditions, reagent quality, and stringent safety protocols is essential for achieving high yields and purity, enabling further exploration of these valuable compounds in drug discovery and materials science.
References
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- Bosson, J., et al. (Year not specified). Scope and limitations of the preparation of xanthones using Eaton's reagent. National Center for Biotechnology Information.
- (Author not specified). (Year not specified). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. Wiley Online Library.
- (Author not specified). (2025). Revolutionizing Thioxanthone Synthesis: A Novel Double Aryne Insertion Approach. AZoM.com.
- Bolshan, Y., & Batey, R. A. (Year not specified). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. National Center for Biotechnology Information.
- (Author not specified). (Year not specified). Synthesis of thioxanthone derivatives. ResearchGate.
- (Author not specified). (2025). Faster, Cheaper, Smarter Thioxanthone Synthesis. ChemistryViews.
- Tokyo University of Science. (2025). Breaking Barriers in Thioxanthone Synthesis: A Double Aryne Insertion Strategy. Medium.
- Wikipedia. (n.d.). Thioxanthone.
- (Author not specified). (Year not specified). Scope and limitations of the preparation of xanthones using Eaton's reagent. National Genomics Data Center.
- Kawada, M., et al. (2025). Thioxanthone Synthesis from Thioureas through Double Aryne Insertion into a Carbon–Sulfur Double Bond. Organic Letters.
- (Inventor not specified). (Year not specified). Preparation of 2-chloro-thioxanthone. Google Patents.
- Kobayashi, A., et al. (Year not specified). Thioxanthone synthesis from benzoic acid esters through directed ortho-lithiation. Europe PMC.
- (Inventor not specified). (Year not specified). Process for preparing thioxanthones. Google Patents.
- Ibrahim-Ouali, M., et al. (2024). Thioxanthone-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions. Polymers.
- (Supplier not specified). (n.d.). Safety data sheet - Benzoic acid.
- (Inventor not specified). (Year not specified). Process for the preparation of 2-arylthiobenzoic acids. Google Patents.
- (Author not specified). (Year not specified). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Iranian Journal of Pharmaceutical Research.
- Podsiadły, R., et al. (2021). Visible-Light Amine Thioxanthone Derivatives as Photoredox Catalysts for Photopolymerization Processes. ACS Applied Polymer Materials.
- Zhu, H., Wang, W., & Yao, S. (2006). Studies on reaction of amino acids and triplet thioxanthone derivatives by laser flash photolysis. Investigational New Drugs.
- Wikipedia. (n.d.). Ullmann condensation.
- (Author not specified). (Year not specified). A Century of Thioxanthones: Through Synthesis and Biological Applications. Bentham Science.
- Lalevée, J., et al. (2021). Substituted Thioxanthone-Based Photoinitiators for Efficient Two-Photon Direct Laser Writing Polymerization. ACS Applied Materials & Interfaces.
- Borges, F., et al. (Year not specified). A century of thioxanthones: through synthesis and biological applications. PubMed.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- (Inventor not specified). (Year not specified). Process for the preparation of 2-arylthiobenzoic acids. Google Patents.
- Singh, V., & Kaur, P. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry.
- Singh, V., & Kaur, P. (2023). Polyphosphoric Acid in Organic Synthesis. ResearchGate.
- Ibrahim-Ouali, M., et al. (2024). Thioxanthone-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions. MDPI.
- Ullah, F., et al. (Year not specified). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
- Fan, X., et al. (Year not specified). Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Organic Chemistry Portal.
- Abás, S., et al. (Year not specified). Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. Beilstein Journal of Organic Chemistry.
- (Author not specified). (2019). Chiral Phosphoric-Acid-Catalyzed Cascade Prins Cyclization. PubMed.
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Application Notes & Protocols: Derivatization of 2-(Phenylthio)benzoic Acid for Medicinal Chemistry
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the derivatization of 2-(phenylthio)benzoic acid. This versatile scaffold serves as a foundational structure in the synthesis of a wide array of pharmacologically active molecules. We will explore the rationale behind its derivatization, provide detailed, field-proven protocols for key synthetic transformations, and discuss the structure-activity relationships (SAR) of the resulting derivatives in various therapeutic areas, including oncology, infectious diseases, and inflammation.
Introduction: The this compound Scaffold
This compound is a bifunctional organic compound featuring a benzoic acid moiety substituted at the ortho position with a phenylthio group.[1] This unique arrangement of a carboxylic acid and a thioether linkage provides two primary points for chemical modification, making it an exceptionally valuable starting material in medicinal chemistry. The structural flexibility allows for systematic modifications to tune the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn can significantly enhance pharmacological activity and selectivity.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimycobacterial properties.[1][2][3][4]
Rationale for Derivatization: A Gateway to Diverse Pharmacophores
The derivatization of this compound is a strategic approach to explore chemical space and identify novel therapeutic agents. The two key functional groups, the carboxylic acid and the thioether, offer distinct opportunities for modification.
-
Carboxylic Acid Moiety (-COOH): This group is a versatile handle for forming amides, esters, and hydrazones. These transformations are fundamental in drug design as they can introduce a wide range of functional groups that can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. Amide bond formation, in particular, is a cornerstone of medicinal chemistry for creating peptidomimetics and other stable, drug-like molecules.[5]
-
Thioether Linkage (-S-): The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones. This modification dramatically alters the electronic properties and polarity of the molecule, which can influence its binding affinity, solubility, and metabolic stability.[1] Furthermore, the phenyl rings on either side of the sulfur atom can be substituted to further probe structure-activity relationships.
-
Cyclization Reactions: The scaffold is also a precursor for creating various sulfur-containing heterocycles, such as thioxanthones, which are known to possess biological activity, including kinase inhibition.[1]
The following diagram illustrates the primary derivatization pathways for the this compound scaffold.
Caption: Primary derivatization pathways of this compound.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the synthesis of key derivatives. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Synthesis of 2-(Phenylthio)benzamide Derivatives via Amide Coupling
This protocol describes a standard procedure for coupling the carboxylic acid of this compound with a primary or secondary amine using a common coupling agent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This method is widely applicable for generating a library of amide derivatives.[5]
Rationale: Direct reaction of a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures with removal of water.[6] Coupling agents like HATU activate the carboxylic acid by forming a highly reactive intermediate, which is then readily attacked by the amine nucleophile under mild conditions, leading to high yields of the desired amide.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes. This acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the main reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure amide derivative.[5]
Protocol 2: Synthesis of 2-(Phenylthio)benzoylarylhydrazone Derivatives
This multi-step protocol is based on the successful synthesis of antimycobacterial agents.[2][4] It involves an initial esterification of the starting material, followed by hydrazide formation, and a final acid-catalyzed condensation with an aldehyde to form the target hydrazone.
Rationale: Hydrazones are an important class of compounds in medicinal chemistry. This synthetic route builds the molecule sequentially. Esterification protects the carboxylic acid while the hydrazide is formed. The resulting this compound hydrazide is a key intermediate that can be condensed with a variety of aldehydes or ketones to generate a diverse library of hydrazone derivatives for biological screening.[2]
Caption: Workflow for the synthesis of 2-(phenylthio)benzoylarylhydrazones.
Step 2a: Synthesis of Methyl 2-(phenylthio)benzoate
-
In a round-bottom flask, dissolve this compound in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours. Monitor by TLC.
-
After cooling, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the methyl ester, which can be used in the next step without further purification.
Step 2b: Synthesis of this compound hydrazide
-
Dissolve the methyl 2-(phenylthio)benzoate from the previous step in absolute ethanol.
-
Add an excess of hydrazine hydrate (e.g., 5-10 equivalents).
-
Reflux the mixture for 8-12 hours. Monitor by TLC.
-
Cool the reaction mixture. The hydrazide product will often precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry to obtain the key hydrazide intermediate.
Step 2c: General Synthesis of 2-(Phenylthio)benzoylarylhydrazones
-
Dissolve the this compound hydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.[2]
-
Add the desired substituted aldehyde (1.05 eq).[2]
-
Add 2-3 drops of concentrated hydrochloric acid as a catalyst.[2]
-
Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.[2]
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a 10% aqueous solution of sodium bicarbonate.[2]
-
The resulting precipitate is the target hydrazone. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[2]
Structure-Activity Relationship (SAR) and Biological Applications
Systematic derivatization of the this compound scaffold has led to the discovery of compounds with potent and diverse biological activities.
| Derivative Class | Therapeutic Area | Key Structural Features & SAR Insights | Reference(s) |
| Benzoylarylhydrazones | Antimycobacterial | 5-Nitro-2-furyl and 5-nitro-2-thienyl substitutions on the arylhydrazone moiety showed the highest activity against Mycobacterium tuberculosis H₃₇Rv. The nitroheteroaryl group appears crucial for activity. | [2][4][7] |
| Methanesulfonanilides | Anti-inflammatory | Electron-withdrawing substituents (e.g., -CF₃, -CONH₂) at the 4'-position of the phenylthio ring enhance anti-inflammatory activity in rat and mouse models of arthritis. | [3] |
| N-Acyl Phenylamines | Anti-inflammatory | A propanoic acid substituent combined with a p-chlorobenzoyl group on the nitrogen atom resulted in significant edema reduction in vivo. | [8] |
| Various Amides & Esters | Anticancer | Multiple studies report significant cytotoxic effects against various human cancer cell lines, highlighting the general potential of this scaffold in oncology. | [1] |
| Ethyl Benzoate Esters | Antimicrobial | Showed broad-spectrum activity against S. aureus, E. coli, K. pneumonia, and C. albicans with MIC values ranging from 3.125 to 6.25 mg/ml. | [1] |
Conclusion
This compound represents a privileged scaffold in medicinal chemistry. Its facile derivatization at the carboxylic acid and thioether positions provides a robust platform for generating diverse chemical libraries. The protocols outlined in this document offer reliable methods for synthesizing key amide and hydrazone derivatives, which have proven to be fertile ground for the discovery of novel anti-inflammatory, anticancer, and antimycobacterial agents. Future work should continue to explore novel substitutions on the aromatic rings and modifications of the linker groups to further optimize the potency, selectivity, and pharmacokinetic properties of these promising compounds.
References
- Almasirad, A., Samiee-Sadr, S., & Shafiee, A. (2011). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives.Iranian Journal of Pharmaceutical Research, 10(4), 727–731. [Link]
- Almasirad, A., et al. (2011). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives.
- Natsume, Y., et al. (1993). Studies on Antiinflammatory Agents. II. Synthesis and Pharmacological Properties of 2'-(phenylthio)methanesulfonanilides and Related Derivatives.Chemical & Pharmaceutical Bulletin, 41(1), 112-119. [Link]
- Bethegnies, G., et al. (1989). Substituted phenylthiophenylamines with antiinflammatory activity.Il Farmaco, 44(7-8), 683-694. [Link]
- Almasirad, A., Samiee-Sadr, S., & Shafiee, A. (2011). Synthesis and Antimycobacterial Activity of 2-(Phenylthio)
- Patil, C. J., et al. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- Groaz, E., et al. (2019). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA.RSC Chemical Biology. [Link]
- Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. Direct amide formation from unactivated carboxylic acids and amines.
- Kumar, R., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.Anti-Cancer Agents in Medicinal Chemistry. [Link]
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- How to produce amide from Benzoic acid and amine directly?
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Application Notes and Protocols for the Esterification of 2-(Phenylthio)benzoic Acid
Introduction: Strategic Approaches to Esterifying 2-(Phenylthio)benzoic Acid
The synthesis of esters from this compound is a critical transformation in the development of various pharmacologically active molecules and functional materials.[1][2] The presence of the thioether linkage at the ortho position introduces unique electronic and steric characteristics that must be considered when selecting an esterification strategy. This guide provides detailed protocols and the underlying scientific rationale for two primary, field-proven methods for this conversion: the classic Fischer-Speier Esterification for robust, scalable synthesis, and the mild Steglich Esterification, ideal for more delicate substrates.
The choice between these methods is dictated by the overall chemical landscape of the starting materials. Fischer esterification, relying on strong acid catalysis and heat, is economical and efficient for simple alcohols.[3][4][5] However, if the alcohol or the aromatic scaffold contains acid-sensitive functional groups, the harsh conditions can lead to side reactions or degradation. In such cases, the Steglich esterification, which proceeds under neutral, ambient conditions, offers a superior alternative, preventing the formation of byproducts and ensuring the integrity of complex molecules.[6][7][8]
This document will provide a comprehensive overview of both methodologies, complete with step-by-step protocols, mechanistic insights, and data presentation to empower researchers in drug development and chemical synthesis to confidently and successfully synthesize their target 2-(phenylthio)benzoate esters.
Method 1: Fischer-Speier Esterification - The Workhorse Approach
Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, and/or by removing the water formed during the reaction.[3][4] For the esterification of this compound, this method is particularly well-suited for simple, unhindered alcohols like methanol or ethanol.
Causality of Experimental Choices
-
Strong Acid Catalyst (H₂SO₄): The reaction is catalyzed by a strong acid, such as sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[9]
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the reaction forward according to Le Châtelier's principle.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the reaction barrier and accelerates the rate at which equilibrium is reached.
Visualizing the Fischer Esterification Workflow
Caption: General workflow for Fischer esterification.
Detailed Protocol: Synthesis of Methyl 2-(phenylthio)benzoate
This protocol is adapted from a procedure for a structurally similar substituted this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 230.28 | 5.0 g | 21.7 |
| Methanol (anhydrous) | 32.04 | 50 mL | ~1235 |
| Sulfuric Acid (concentrated) | 98.08 | 5 mL | ~92 |
| Deionized Water | - | As needed | - |
| Diethyl Ether (or Ethyl Acetate) | - | As needed | - |
| Saturated Sodium Bicarbonate (aq) | - | As needed | - |
| Saturated Sodium Chloride (Brine) | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (5.0 g) and methanol (50 mL).
-
Acid Addition: While stirring, carefully add concentrated sulfuric acid (5 mL) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 50 mL of deionized water, 50 mL of saturated aqueous sodium bicarbonate solution (caution: gas evolution), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude methyl 2-(phenylthio)benzoate.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Expected Outcome: Methyl 2-(phenylthio)benzoate is typically an oil or a low-melting solid.
Characterization (¹H and ¹³C NMR): The structure of the product should be confirmed by NMR spectroscopy. The expected shifts for methyl benzoate can be used as a reference, with adjustments for the phenylthio substituent.[10][11][12]
Method 2: Steglich Esterification - The Mild and Precise Approach
The Steglich esterification is a powerful method that utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the esterification under neutral, room temperature conditions.[6][7][8][13] This method is particularly advantageous for substrates that are sensitive to acid or high temperatures.
Causality of Experimental Choices
-
DCC (Coupling Agent): DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[7] This intermediate is a much better leaving group than the hydroxyl group of the carboxylic acid.
-
DMAP (Catalyst): DMAP acts as a nucleophilic catalyst. It intercepts the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species.[13] This intermediate is then readily attacked by the alcohol to form the ester. The use of DMAP significantly accelerates the reaction and suppresses the formation of the N-acylurea byproduct, which can occur through a competing rearrangement of the O-acylisourea intermediate.[7]
-
Aprotic Solvent: The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM), to prevent any interference with the reactive intermediates.
Visualizing the Steglich Esterification Workflow
Caption: General workflow for Steglich esterification.
Detailed Protocol: Synthesis of an Ester of this compound
This is a general protocol that can be adapted for various alcohols.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount (1.0 mmol scale) | Moles (mmol) |
| This compound | 230.28 | 230 mg | 1.0 |
| Alcohol (R-OH) | Varies | 1.2 equiv. | 1.2 |
| DCC | 206.33 | 227 mg | 1.1 |
| DMAP | 122.17 | 12 mg | 0.1 |
| Dichloromethane (DCM, dry) | - | 10 mL | - |
| 1M HCl (aq) | - | As needed | - |
| Saturated Sodium Bicarbonate (aq) | - | As needed | - |
| Saturated Sodium Chloride (Brine) | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (230 mg), the desired alcohol (1.2 mmol), and DMAP (12 mg). Dissolve the components in dry dichloromethane (10 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add DCC (227 mg) to the cooled, stirring solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Filtration: Once the reaction is complete, cool the mixture in an ice bath for 15-30 minutes to ensure complete precipitation of the dicyclohexylurea (DCU) byproduct. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by column chromatography on silica gel.
Conclusion
The successful esterification of this compound is readily achievable through the judicious selection of either the robust Fischer esterification or the mild Steglich protocol. The choice of method should be guided by the stability of the substrates and the desired scale of the reaction. By understanding the mechanistic underpinnings of each approach, researchers can troubleshoot and optimize conditions to achieve high yields of the desired 2-(phenylthio)benzoate esters, thereby facilitating advancements in medicinal chemistry and materials science.
References
- Grokipedia. (n.d.). Steglich esterification.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- Khan, I., et al. (2023).
- Synfacts. (2019).
- Fitzjarrald, M., & Pongdee, R. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Tetrahedron Letters, 48(21), 3553-3555.
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- Hamzah, N., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(1), 53-65.
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Synthesis of 2-(Phenylthio)benzoylarylhydrazone derivatives
An In-Depth Guide to the Synthesis of 2-(Phenylthio)benzoylarylhydrazone Derivatives: Application Notes and Protocols
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of 2-(phenylthio)benzoylarylhydrazone derivatives. These compounds are of significant interest due to their broad spectrum of biological activities, including notable antimicrobial and antimycobacterial properties.[1][2] This guide moves beyond a simple recitation of steps, delving into the strategic rationale behind the synthetic pathway, providing detailed, field-proven protocols, and outlining the necessary characterization techniques to ensure the integrity of the final products. Our focus is on empowering researchers to not only replicate these syntheses but also to understand the underlying chemical principles, enabling them to adapt and innovate within this promising class of molecules.
Introduction: The Significance of the Hydrazone Scaffold
The hydrazide-hydrazone moiety (–C(O)NHN=CH–) is a privileged scaffold in medicinal chemistry, renowned for conferring a wide range of pharmacological activities.[3][4] Molecules incorporating this functional group have demonstrated antibacterial, antifungal, antitubercular, anticonvulsant, and anti-inflammatory properties.[1][5] The specific class of 2-(phenylthio)benzoylarylhydrazones combines this versatile hydrazone core with a sulfur-linked biaryl structure, a feature also associated with antitubercular activity. This unique combination makes these derivatives particularly compelling candidates for the development of new therapeutic agents, especially in the ongoing battle against drug-resistant pathogens like Mycobacterium tuberculosis.[6]
The synthesis of these compounds is typically achieved through a reliable and modular multi-step sequence. This approach allows for the late-stage introduction of diverse aryl aldehydes, facilitating the creation of a library of derivatives for structure-activity relationship (SAR) studies. Understanding this synthetic pathway is crucial for any research program aimed at exploring the therapeutic potential of this chemical class.
Overall Synthetic Strategy
The synthesis of 2-(phenylthio)benzoylarylhydrazone derivatives is efficiently executed via a three-step linear sequence. This strategy is designed for modularity and high yields, starting from commercially available or readily accessible precursors.
-
Step A: Synthesis of 2-(Phenylthio)benzoic Acid (1): The foundational biaryl scaffold is constructed, typically via a copper-catalyzed Ullmann condensation reaction.[7][8] This reaction couples a 2-halobenzoic acid with thiophenol.
-
Step B: Synthesis of 2-(Phenylthio)benzoyl Hydrazide (3): The carboxylic acid is first converted to a more reactive intermediate, such as a methyl ester (2), which is then reacted with hydrazine hydrate to form the key hydrazide intermediate.[2][9]
-
Step C: Synthesis of Target Hydrazones (4a-h): The final step involves the acid-catalyzed condensation of the 2-(phenylthio)benzoyl hydrazide intermediate with a variety of substituted aryl or heteroaryl aldehydes.[2][10] This step is the primary point of diversification for creating a chemical library.
The logical flow of this entire process is illustrated in the workflow diagram below.
Caption: Experimental workflow for the synthesis and validation of 2-(Phenylthio)benzoylarylhydrazone derivatives.
Detailed Methodologies and Protocols
This section provides detailed, step-by-step protocols for each stage of the synthesis. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be observed at all times.
Protocol 1: Synthesis of this compound (1)
The Ullmann condensation is a classic and robust method for forming carbon-sulfur bonds.[7] It involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst and a base. The use of lithium salts can be advantageous, avoiding the need for more expensive reagents like 2-iodobenzoic acid.[11]
-
Materials:
-
2-Chlorobenzoic acid
-
Thiophenol
-
Lithium hydroxide monohydrate
-
High-boiling solvent (e.g., Tetralin)
-
Hydrochloric acid (30% aqueous solution)
-
-
Procedure:
-
To a reaction flask equipped with a reflux condenser and a Dean-Stark trap (or water separator), add 2-chlorobenzoic acid (1.0 eq), thiophenol (1.0 eq), lithium hydroxide monohydrate (2.2 eq), and tetralin.
-
Heat the mixture to reflux (approx. 185-190 °C) and collect the water of reaction in the separator.
-
After water evolution ceases, maintain the reaction at reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to approximately 100 °C and carefully pour it into water.
-
Separate the aqueous phase. Dilute the aqueous phase further with water.
-
Acidify the aqueous solution to pH 2 with 30% hydrochloric acid. This will precipitate the product.
-
Isolate the solid product by vacuum filtration, wash thoroughly with water, and dry to yield this compound (1).
-
Protocol 2: Synthesis of 2-(Phenylthio)benzoyl Hydrazide (3)
This two-part protocol first converts the carboxylic acid into a methyl ester for easier reaction with hydrazine.
-
Part A: Esterification to Methyl 2-(phenylthio)benzoate (2)
-
Dissolve this compound (1) (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the volume of methanol).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-(phenylthio)benzoate (2), which can often be used in the next step without further purification.
-
-
Part B: Hydrazinolysis to 2-(Phenylthio)benzoyl Hydrazide (3) [2]
-
Dissolve methyl 2-(phenylthio)benzoate (2) (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq) to the solution.
-
Heat the mixture to reflux for 4-8 hours. A precipitate will typically form as the reaction progresses.
-
Cool the reaction mixture to room temperature.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and dry to afford the key intermediate, 2-(phenylthio)benzoyl hydrazide (3).
-
Protocol 3: General Procedure for Synthesis of 2-(Phenylthio)benzoylarylhydrazones (4a-h)
This final step involves the condensation of the hydrazide with an aldehyde, forming the characteristic hydrazone C=N bond.[9] The reaction is catalyzed by a few drops of acid.[2]
Caption: General reaction scheme for the synthesis of target hydrazones.
-
Materials:
-
2-(Phenylthio)benzoyl hydrazide (3) (1.0 eq)
-
Substituted aryl or heteroaryl aldehyde (1.05 eq)
-
Absolute ethanol
-
Concentrated hydrochloric acid (catalyst)
-
10% aqueous sodium bicarbonate solution
-
-
Procedure: [9]
-
In a round-bottom flask, suspend or dissolve 2-(phenylthio)benzoyl hydrazide (3) (e.g., 4.1 mmol) in absolute ethanol (approx. 10 mL per mmol of hydrazide).
-
Add the corresponding aldehyde (e.g., 4.3 mmol).
-
Add 2-3 drops of concentrated hydrochloric acid to the mixture.
-
Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by TLC. In many cases, the product will begin to precipitate from the solution.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a 10% aqueous solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-(phenylthio)benzoylarylhydrazone derivative.
-
Product Characterization and Validation
Confirming the identity and purity of the synthesized compounds is a critical step. A combination of spectroscopic methods should be employed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups. Look for the N-H stretching vibration (around 3200 cm⁻¹), the C=O (amide I) stretching vibration (around 1645 cm⁻¹), and the C=N (azomethine) stretching vibration.[9][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed structural information. Key signals to identify include the N-H proton (a broad singlet, often downfield >11.0 ppm), the azomethine proton (-N=CH-) (a singlet between 8.0-8.5 ppm), and the aromatic protons in their expected regions.[9][13]
-
¹³C NMR: Confirms the carbon skeleton, including the carbonyl carbon (C=O) and the azomethine carbon (C=N).
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the correct product has been formed. The molecular ion peak (M⁺) should be observed.[9]
Table 1: Representative Characterization Data for N'-benzylidene-2-(phenylthio)benzohydrazide [9]
| Analysis Method | Characteristic Signal/Value | Interpretation |
| Melting Point | 225-226 °C | Purity indicator |
| FT-IR (KBr) | 3206 cm⁻¹ | N-H stretch |
| 1644 cm⁻¹ | C=O (Amide I) stretch | |
| ¹H NMR (CDCl₃) | 11.81 ppm (bs, 1H) | -C(O)NH- proton |
| 7.25-7.37 ppm (m, 14H) | Aromatic protons | |
| Mass Spec (MS) | m/z 332 (M⁺) | Molecular Ion Peak |
Applications and Biological Activity
The primary driver for the synthesis of these derivatives is their potential in drug discovery. Several studies have highlighted their potent biological activities.
Antimycobacterial Activity: A key application is the development of new agents against Mycobacterium tuberculosis. Certain derivatives, particularly those incorporating 5-nitro-substituted heterocyclic aldehydes, have shown significant inhibitory effects.[2]
Table 2: Antimycobacterial Activity of Select 2-(Phenylthio)benzoylarylhydrazone Derivatives against M. tuberculosis H37Rv [2][9]
| Compound ID | Aryl Moiety (from aldehyde) | IC₅₀ (µg/mL) | IC₉₀ (µg/mL) |
| 4f | 5-Nitro-2-furyl | 2.92 | 7.57 |
| 4g | 5-Nitro-2-thienyl | 3.11 | 2.96 |
| 4h | 5-Nitro-2-imidazolyl | > 10 | > 10 |
As shown in Table 2, the nature of the aryl group introduced in the final condensation step has a profound impact on biological activity. The 5-nitro-2-thienyl derivative (4g ) was found to be particularly potent.[2] This modular synthesis approach is therefore ideal for rapidly exploring the SAR of this compound class to optimize for potency and other desirable drug-like properties.
Conclusion
The synthetic route to 2-(phenylthio)benzoylarylhydrazone derivatives is a robust and highly adaptable process, making it exceptionally well-suited for medicinal chemistry and drug discovery programs. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently synthesize and validate these high-value compounds. The modularity of the final condensation step provides a powerful platform for generating diverse chemical libraries, which is essential for the systematic exploration of their promising therapeutic potential as antimicrobial and antimycobacterial agents.
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- Popiołek, R., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. [Link]
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- Organic Chemistry Portal.
- YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. [Link]
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- Wikipedia.
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Introduction: Defining the Analytical Strategy for 2-(Phenylthio)benzoic Acid
An Application Note for the Comprehensive Analytical Characterization of 2-(Phenylthio)benzoic Acid
This compound (CAS No. 1527-12-4) is a bifunctional organic compound featuring a benzoic acid core linked to a phenylthio group.[1][2] This unique structure makes it a valuable intermediate in the synthesis of sulfur-containing heterocycles and a building block for pharmacologically active molecules, with potential applications in antimicrobial and anticancer research.[1] Given its role in drug development and complex synthesis, a robust, multi-technique approach to its characterization is not merely a procedural formality but a scientific necessity. It ensures structural integrity, quantifies purity, and identifies potential impurities that could influence biological activity or reaction outcomes.
This document provides a comprehensive guide to the analytical techniques required for the full characterization of this compound. It is structured not as a rigid template, but as a logical workflow that moves from fundamental identity confirmation to detailed purity and solid-state analysis. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind methodological choices, ensuring that researchers can confidently apply and adapt these methods.
Physicochemical Profile
A foundational understanding of a compound's physical properties is the first step in any analytical workflow. This data informs sample preparation, choice of analytical technique, and interpretation of results.
| Property | Value | Source(s) |
| CAS Number | 1527-12-4 | [1][3][4] |
| Molecular Formula | C₁₃H₁₀O₂S | [3][4][5] |
| Molecular Weight | 230.28 g/mol | [1][3][5] |
| IUPAC Name | 2-phenylsulfanylbenzoic acid | [1][5] |
| Synonyms | 2-(Phenylsulfanyl)benzoic acid, 2-Carboxydiphenyl sulfide | [2][3] |
| Appearance | Solid at room temperature | [2] |
| Melting Point | 167 °C | [6] |
| Boiling Point | 381.5 °C at 760 mmHg | [4] |
| Density | 1.31 g/cm³ | [4] |
| Solubility | Soluble in many organic solvents; limited in water | [2] |
| pKa (Predicted) | 3.41 ± 0.36 | [6] |
Part 1: Definitive Structural Elucidation
The primary goal is to unequivocally confirm the chemical structure. This is achieved by combining spectroscopic techniques that probe the molecule's atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.
-
Expertise & Causality: ¹H NMR identifies the number and electronic environment of protons, while ¹³C NMR reveals the arrangement of carbon atoms. For this compound, we expect to see distinct signals for the two aromatic rings and the carboxylic acid proton. The substitution pattern can be confirmed through proton coupling patterns (e.g., doublets, triplets) and chemical shifts.
-
¹H and ¹³C NMR Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and clearly show the acidic proton.
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire data with a spectral width of -2 to 16 ppm. The number of scans should be at least 16 to ensure a good signal-to-noise ratio.
-
¹³C NMR: Acquire data with a spectral width of 0 to 200 ppm, using proton decoupling. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Analysis:
-
Expected ¹H Signals: Look for multiplets in the aromatic region (~7.1-8.1 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which will disappear upon a D₂O shake. For a related compound, this compound in DMSO-d₆, phenyl group protons have been observed between δ 7.15 and 7.62 ppm, with benzoic acid protons at δ 7.89-7.91 and δ 8.00-8.03 ppm.[7]
-
Expected ¹³C Signals: Expect signals for 13 distinct carbons, including the carbonyl carbon (~160-170 ppm) and aromatic carbons (~110-150 ppm).
-
-
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation data, which serves as a powerful confirmation of the molecular formula and substructural components.
-
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecule, allowing for the unambiguous confirmation of its elemental composition. The fragmentation pattern provides a "fingerprint" that can be pieced together to validate the structure. Common fragmentation pathways for benzoic acids involve the loss of the carboxyl group.[1] For this molecule, cleavage of the C-S bond is also a key expected fragmentation.[1]
-
HRMS (ESI-TOF) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrumentation (Electrospray Ionization - Time of Flight):
-
Ionization Mode: Run in both positive ([M+H]⁺) and negative ([M-H]⁻) modes to maximize information.
-
Mass Range: Scan from m/z 50 to 500.
-
Infusion: Introduce the sample directly via a syringe pump for optimal signal stability.
-
-
Data Analysis:
-
Molecular Ion: The primary objective is to find the exact mass corresponding to the protonated or deprotonated molecule.
-
Calculated vs. Found Mass: Compare the experimental mass to the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the assigned formula.
-
-
| Ion | Calculated m/z | Found m/z | Technique | Source |
| [M+H]⁺ | 231.0480 | 231.0489 | HRMS | [1] |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for identifying the functional groups present in a molecule.
-
Expertise & Causality: The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. This allows for the direct confirmation of the carboxylic acid and thioether groups, which are the defining features of this compound.
-
FTIR (ATR) Protocol
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands.
-
| Functional Group | Expected Absorption Range (cm⁻¹) | Description | Source |
| O-H (Carboxylic Acid) | 2500–3300 | Very Broad | [1] |
| C-H (Aromatic) | 3000–3100 | Stretch | [1] |
| C=O (Carboxylic Acid) | 1680–1720 | Strong Stretch | [1] |
| C-C (Aromatic) | 1500–1600 | Ring Vibrations | [1] |
| S-C (Thioether) | 600–700 | Weak Stretch | [1] |
Part 2: Purity Assessment and Impurity Profiling
Once the structure is confirmed, the focus shifts to quantifying the purity of the bulk material. Chromatographic techniques are the gold standard for this purpose.
Caption: Workflow for purity and impurity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for determining the purity of this compound due to its high resolution and quantitative accuracy.
-
Expertise & Causality: A reverse-phase (RP) method is ideal, as the non-polar stationary phase will retain the analyte, allowing for separation from more polar or less polar impurities. An acidic mobile phase is required to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. UV detection is suitable due to the aromatic nature of the molecule.
-
RP-HPLC Protocol
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (A Newcrom R1 column has also been reported as effective[3]).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility[3]).
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or Formic Acid[3]).
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurity Identification: For identification of unknown peaks, the same method can be coupled to a mass spectrometer (LC-MS).
-
-
Gas Chromatography (GC)
GC is generally less suitable for acidic, low-volatility compounds like this compound due to potential peak tailing and interaction with the column.[8] However, it can be useful for detecting volatile impurities or after derivatization.
-
Expertise & Causality: The free carboxylic acid can adsorb to active sites in the GC system.[8] To overcome this, the carboxyl group can be derivatized (e.g., esterified to its methyl ester) in the injector or prior to injection.[8] This makes the analyte more volatile and less polar, leading to better chromatography.
-
GC-FID Protocol (with Derivatization)
-
Sample Preparation: Dissolve the sample in a suitable solvent. Add a derivatizing agent such as a methanolic solution of tetramethylammonium hydroxide and inject.[8]
-
Instrument Parameters:
-
Column: A mid-polarity column (e.g., DB-5 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
Detector: FID at 300 °C.
-
-
Data Analysis: Analyze for the peak corresponding to the derivatized analyte and any potential volatile impurities.
-
Part 3: Solid-State Characterization
The solid-state properties of a compound are critical in pharmaceutical development, affecting stability, solubility, and manufacturability.
Caption: Key techniques for solid-state characterization.
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal transitions and stability.[9]
-
Expertise & Causality: DSC measures heat flow into or out of a sample as a function of temperature, revealing events like melting and polymorphic transitions. A sharp melting endotherm is indicative of a pure crystalline substance. TGA measures mass loss versus temperature, which is used to assess thermal stability and detect the presence of bound solvents or water.
-
DSC/TGA Protocol
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.
-
Instrument Parameters:
-
Atmosphere: Nitrogen, with a purge rate of 50 mL/min.
-
Temperature Program: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
TGA Thermogram: Examine for any significant mass loss before the melting point. A lack of mass loss indicates an anhydrous, non-solvated material.
-
DSC Thermogram: Identify the onset temperature and peak maximum of the melting endotherm. The value should be consistent with the known melting point (~167 °C). The absence of other thermal events suggests the absence of polymorphic transitions within the tested temperature range.
-
-
References
- SIELC Technologies. (2018, May 16). Benzoic acid, 2-(phenylthio)-.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15210, this compound.
- PubChemLite. (n.d.). This compound (C13H10O2S).
- International Journal of Advanced Research in Science, Communication and Technology. (2023, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
- U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 2-(phenylthio)- - Substance Details.
- Royal Society of Chemistry. (n.d.). Supporting information for an article.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-hydroxy-, phenylmethyl ester. In NIST Chemistry WebBook.
- YouTube. (2019, January 25). Exp 8 part 2 Purity of benzoic acid.
- SciELO. (2012). Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems.
- ResearchGate. (2023, August 24). Benzoic acid determination with GC-FID?.
- National Institute of Standards and Technology. (n.d.). Benzoic acid. In NIST Chemistry WebBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 1527-12-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Benzoic acid, 2-(phenylthio)- | SIELC Technologies [sielc.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound | C13H10O2S | CID 15210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1527-12-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Note & Protocol: High-Purity Determination of 2-(Phenylthio)benzoic Acid Using HPLC and qNMR
Abstract: This document provides a comprehensive guide for the purity assessment of 2-(Phenylthio)benzoic acid, a crucial intermediate in pharmaceutical and organic synthesis.[1] We present validated protocols for both High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These orthogonal techniques provide a robust and reliable determination of purity, ensuring the quality and consistency of the target compound. The causality behind experimental choices is explained, and the protocols are designed to be self-validating systems, aligning with stringent quality control standards.
Introduction: The Importance of Purity in this compound
This compound (Figure 1) is a bifunctional organic compound widely utilized as a precursor in the synthesis of various heterocyclic compounds, including those with potential pharmacological activity.[1] Its molecular structure, featuring a benzoic acid and a phenylthio group, makes it a versatile building block.[1] The purity of this intermediate is paramount, as impurities can lead to undesired side reactions, lower yields of the final product, and the introduction of potentially toxic byproducts in drug development pipelines.
Figure 1. Chemical Structure of this compound.
This application note details two powerful analytical techniques for the stringent purity analysis of this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the separation and quantification of impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination without the need for a specific reference standard of the analyte itself.[2]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity in separating and quantifying components of a mixture. For this compound, a reverse-phase method is ideal, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.[3]
Principle of HPLC for Purity Determination
In RP-HPLC, the separation is based on the differential partitioning of the analyte and its impurities between the nonpolar stationary phase (e.g., C18) and the polar mobile phase. More polar compounds will have a lower affinity for the stationary phase and will elute earlier, while less polar compounds will be retained longer. By monitoring the eluent with a UV detector, a chromatogram is generated where the area of each peak is proportional to the concentration of the corresponding compound. The purity is then calculated based on the relative peak areas.
HPLC Method Validation: A Self-Validating System
To ensure the reliability of the HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6][7][8] This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[5][6]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] This is demonstrated by the resolution of the this compound peak from all other peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[6]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocol: HPLC Analysis
Sources
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Benzoic acid, 2-(phenylthio)- | SIELC Technologies [sielc.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application of 2-(Phenylthio)benzoic Acid in Kinase Inhibitor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 2-(Phenylthio)benzoic Acid Scaffold
Protein kinases, as central regulators of a vast majority of cellular signaling pathways, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized therapeutic strategies for numerous diseases.[2] At the heart of this endeavor lies the identification and optimization of chemical scaffolds that provide a robust framework for potent and selective kinase inhibition.
This compound is a versatile bifunctional molecule that has emerged as a valuable starting point in medicinal chemistry.[1] Its structure, featuring a benzoic acid and a phenylthio group, offers a unique combination of steric and electronic properties. The carboxylic acid moiety provides a convenient handle for derivatization into amides and esters, while the thioether linkage can be modified to fine-tune the electronic properties and biological activity of the resulting compounds.[1] This scaffold serves as a key precursor for the synthesis of various heterocyclic systems that are core structures in molecules targeting kinases and other enzymes.[1] This application note provides an in-depth guide to the strategic application of the this compound scaffold in the design and development of novel kinase inhibitors, complete with detailed experimental protocols.
The this compound Scaffold: A Foundation for Kinase Interaction
The utility of the this compound scaffold lies in its ability to be elaborated into structures that can effectively interact with the ATP-binding site of protein kinases. While not a potent kinase inhibitor in its own right, its derivatives can be designed to engage with key features of the kinase active site.
A closely related analog, the 2-amino-3-carboxy-4-phenylthiophene scaffold, provides significant insights into how derivatives of this compound can be optimized for kinase inhibition. Studies on this thiophene-based scaffold have led to the development of potent and selective inhibitors of atypical Protein Kinase C (aPKC) isoforms.[3] The key interactions can be extrapolated to inform the design of inhibitors derived from this compound:
-
Hinge-Binding: The core structure can be functionalized with groups capable of forming critical hydrogen bonds with the kinase hinge region, a conserved motif that connects the N- and C-lobes of the kinase domain.
-
Hydrophobic Pockets: The phenyl ring of the phenylthio group and other aromatic extensions can occupy hydrophobic pockets within the ATP-binding site, contributing to binding affinity.
-
Solvent-Exposed Region: The carboxylic acid group, often converted to an amide or ester, can be directed towards the solvent-exposed region of the active site, allowing for modifications that enhance solubility and cell permeability without disrupting core binding interactions.
The structural flexibility of the this compound scaffold allows for systematic exploration of these interactions, facilitating the optimization of potency and selectivity.[1]
Visualizing the Kinase Drug Discovery Workflow
The development of a kinase inhibitor, from initial concept to a viable lead compound, is a structured process. The following diagram illustrates a typical workflow for a structure-activity relationship (SAR)-guided drug discovery program starting from a scaffold like this compound.
Caption: A general experimental workflow for a kinase inhibitor drug discovery program.
Structure-Activity Relationship (SAR) Studies: A Case Study with a Related Scaffold
The following table summarizes the key findings from this study, which can guide the design of inhibitors based on the this compound scaffold.
| Compound ID | R1 (Ester Group) | R2 (Substitution on Phenylthio Ring) | % Inhibition of aPKCζ at 30 µM |
| 1 | Ethyl | H | 100 |
| 6 | 2-Propyl | H | 100 |
| 20 | H (Carboxylic Acid) | H | 25 |
| 26 | Ethyl | 4-Methoxy | 100 |
| 32 | Ethyl | 4-Dimethylamino | 100 |
| 35 | Ethyl | 4-Nitro | 19 |
| 39 | Ethyl | 4-Trifluoromethyl | 21 |
Data adapted from a study on 2-amino-3-carboxy-4-phenylthiophene analogs.[3]
Key Insights from the SAR Study:
-
Importance of the Ester Group: Conversion of the carboxylic acid (Compound 20) to an ester (e.g., Compounds 1 and 6) dramatically increases inhibitory activity, suggesting that the carboxylic acid is not optimal for interaction with the kinase, and that the ester group likely improves cell permeability or occupies a favorable pocket.[3]
-
Role of the Phenylthio Substituent: Electron-donating groups (e.g., methoxy, dimethylamino) at the 4-position of the phenylthio ring are well-tolerated and maintain high inhibitory activity (Compounds 26 and 32).[3] Conversely, electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the same position lead to a significant loss of activity (Compounds 35 and 39).[3] This suggests that the electronic properties of the phenylthio ring are critical for optimal interaction with the kinase.
These findings underscore the importance of systematic chemical modification and biological testing in the development of potent kinase inhibitors from a given scaffold.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments in the development of kinase inhibitors derived from this compound.
Protocol 1: Synthesis of a Representative 2-(Phenylthio)benzamide Kinase Inhibitor
This protocol describes a general method for the synthesis of an amide derivative of this compound, a common first step in creating a library of potential kinase inhibitors.
Objective: To synthesize N-benzyl-2-(phenylthio)benzamide.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Benzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (2.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Allow the reaction to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 2-(phenylthio)benzoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-2-(phenylthio)benzamide.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the IC₅₀ value of a test compound against a specific kinase.
Objective: To measure the in vitro inhibitory potency of a this compound derivative against a target kinase.
Materials:
-
Purified active kinase
-
LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate
-
Fluorescein-labeled kinase substrate peptide
-
ATP
-
Kinase buffer
-
TR-FRET dilution buffer
-
EDTA-containing stop solution
-
Test compound (e.g., N-benzyl-2-(phenylthio)benzamide) dissolved in DMSO
-
384-well low-volume black microplate
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase buffer at a concentration determined by prior enzyme titration experiments.
-
Prepare a 2X substrate/ATP mixture in kinase buffer. The ATP concentration should be at the Kₘ value for the specific kinase.
-
Prepare a serial dilution of the test compound in DMSO, and then dilute into kinase buffer to create a 4X compound solution series.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 2.5 µL of the 4X test compound solution. Include wells with DMSO only as a negative control (0% inhibition) and a known potent inhibitor as a positive control.
-
Add 2.5 µL of the 2X kinase solution to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells.
-
Mix the plate gently and incubate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X detection solution containing the Tb-labeled antibody and EDTA in TR-FRET dilution buffer.
-
Stop the kinase reaction by adding 10 µL of the 2X detection solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium donor wavelength (e.g., 495 nm) and the fluorescein acceptor wavelength (e.g., 520 nm).
-
Calculate the TR-FRET emission ratio (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for a LanthaScreen™ TR-FRET kinase inhibition assay.
Protocol 3: Cellular Phosphorylation Assay (Western Blot)
This protocol describes a method to assess the ability of a test compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.
Objective: To determine the cellular potency of a this compound derivative by measuring the phosphorylation status of a target protein.
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase.
-
Cell culture medium and supplements.
-
Test compound dissolved in DMSO.
-
Stimulant (e.g., growth factor) if required to activate the pathway.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: phospho-specific for the substrate and total protein for the substrate.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the test compound (and a DMSO vehicle control) for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor or ligand for a short period (e.g., 15-30 minutes) to activate the target kinase.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4 °C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the total protein to ensure equal loading.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
-
Conclusion: A Promising Scaffold for Future Kinase Inhibitor Discovery
The this compound scaffold represents a valuable and versatile starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and as demonstrated by closely related analogs, these derivatives can be optimized to achieve high potency and selectivity.[1][3] By employing a systematic approach that integrates rational design, chemical synthesis, and a cascade of biochemical and cell-based assays, researchers can effectively leverage the potential of this scaffold to discover next-generation therapeutics targeting the human kinome. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for scientists and drug development professionals embarking on this exciting area of research.
References
- Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed Central.
- Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. PubMed.
- Spotlight: Cell-based kinase assay formats. Reaction Biology.
- Assays for tyrosine phosphorylation in human cells. PubMed Central.
- Insights into the binding mode of MEK type-III inhibitors. A step towards discovering and designing allosteric kinase inhibitors across the human kinome. PLOS One.
- Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands. MDPI.
- Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? NIH.
- Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central.
- Three general types of kinase inhibitor binding modes. ResearchGate.
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Application Notes & Protocols: Evaluating 2-(Phenylthio)benzoic Acid Derivatives as Novel Antimicrobial Agents
Section 1: Introduction and Scientific Rationale
The rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating the urgent discovery and development of new chemical entities with novel mechanisms of action. The 2-(phenylthio)benzoic acid scaffold has emerged as a versatile and promising starting point in medicinal chemistry for creating potential therapeutic agents.[1] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including significant antibacterial, antifungal, and even antimycobacterial efficacy, making them a compelling subject for antimicrobial drug discovery programs.[1][2][3]
The unique arrangement of a benzoic acid moiety linked to a phenyl group via a flexible thioether bridge provides a rich canvas for chemical modification. This allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which in turn governs the compound's pharmacokinetic and pharmacodynamic behavior.[4] The mechanism of action for benzoic acid derivatives can be diverse, often involving the disruption of cellular processes, membrane integrity, or specific enzyme interactions.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, screen, and characterize this compound derivatives for antimicrobial activity. The protocols herein are designed to be robust and self-validating, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.
Section 2: Synthesis and Characterization of Derivatives
The first critical step in evaluating this chemical class is the synthesis and rigorous characterization of the target compounds. Various synthetic routes are available, often involving the modification of a pre-functionalized starting material or building the scaffold directly.[1] A common and effective method is the acid-catalyzed condensation of a hydrazide with corresponding aldehydes to form 2-(phenylthio)benzoylarylhydrazones.[2]
Protocol 2.1: General Synthesis of 2-(Phenylthio)benzoylarylhydrazone Derivatives
This protocol is adapted from methodologies described for synthesizing hydrazone derivatives from this compound.[2]
Workflow for Synthesis and Characterization
Sources
Application Notes and Protocols for the Development of Anticancer Drugs Utilizing a 2-(Phenylthio)benzoic Acid Scaffold
Introduction: The Versatility of the 2-(Phenylthio)benzoic Acid Scaffold in Oncology
The this compound framework represents a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the development of novel anticancer therapeutics.[1] Its unique structural features, including a modifiable carboxylic acid group and a phenylthio moiety, allow for extensive derivatization and optimization of its pharmacological properties.[1] This scaffold is a key precursor for the synthesis of various bioactive heterocyclic compounds, such as phenothiazines and benzothiazoles, which have demonstrated significant cytotoxic effects against a multitude of human cancer cell lines.[2] The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis, arrest the cell cycle, and modulate critical signaling pathways involved in tumor progression and survival.[3][4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the this compound scaffold in the discovery of new anticancer agents. It offers an in-depth exploration of the underlying mechanisms of action, detailed protocols for synthesis and biological evaluation, and guidance on data interpretation.
Mechanism of Action: Targeting Key Cancer Signaling Pathways
Derivatives of the this compound scaffold exert their anticancer effects through a multi-pronged approach, primarily by modulating signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. The core scaffold often serves as a precursor, with its derivatives, particularly phenothiazines and benzothiazoles, being the active agents that interact with cellular targets.[2]
A primary mechanism of action is the induction of apoptosis, or programmed cell death. This is often achieved through the intrinsic mitochondrial pathway, which involves the accumulation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the subsequent release of cytochrome c.[6][7] This cascade activates caspase-9 and the executioner caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][8] Some derivatives have also been shown to engage the extrinsic pathway through the activation of caspase-8.[6]
Furthermore, these compounds frequently induce cell cycle arrest, a critical mechanism for inhibiting uncontrolled cancer cell proliferation. Many derivatives of this scaffold have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle.[9]
At the molecular level, these effects are often driven by the inhibition of key signaling cascades that are commonly dysregulated in cancer. The PI3K/Akt/mTOR and MAPK/ERK pathways, which are central regulators of cell growth, survival, and proliferation, are frequently suppressed by phenothiazine and benzothiazole derivatives.[4][8][10] By inhibiting these pathways, the compounds effectively cut off the cancer cells' survival signals, pushing them towards apoptosis. Additionally, the inhibition of angiogenesis through the suppression of Vascular Endothelial Growth Factor (VEGF) production and its associated signaling has been identified as another important anticancer mechanism of phenothiazines.[4][10]
Caption: Putative signaling pathways modulated by this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound scaffold and its derivatives, as well as key in vitro and in vivo assays to evaluate their anticancer potential.
Synthesis Protocols
Protocol 1: General Synthesis of 2-(Arylthio)benzoic Acids
This protocol describes a general method for the synthesis of the 2-(arylthio)benzoic acid core structure through the reaction of a 2-halogenobenzoic acid with a thiophenol.[11][12]
-
Reaction: Nucleophilic aromatic substitution between a 2-halogenobenzoic acid and a thiophenol.
-
Reagents and Equipment:
-
2-chlorobenzoic acid (or other 2-halogenobenzoic acid)
-
Thiophenol (or substituted thiophenol)
-
Lithium hydroxide monohydrate (or other suitable base)
-
Aprotic solvent (e.g., tetralin) or no solvent (melt reaction)
-
Round-bottom flask with a water separator and condenser
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Mineral acid (e.g., hydrochloric acid) for precipitation
-
-
Procedure:
-
In a round-bottom flask, combine the 2-halogenobenzoic acid (1.1-1.3 equivalents) and the thiophenol (1 equivalent).
-
If using a solvent, add the aprotic solvent.
-
Add the base (e.g., lithium hydroxide monohydrate) to the mixture.
-
Heat the mixture to 170-200°C and remove the water of reaction using a water separator.[11]
-
Maintain the reaction at this temperature for 2-8 hours, monitoring the reaction progress by a suitable method (e.g., TLC).[11]
-
After completion, cool the reaction mixture and add water to dissolve the resulting salt.
-
If a solvent was used, separate the aqueous phase.
-
Acidify the aqueous solution with a mineral acid to a pH of approximately 2 to precipitate the 2-(arylthio)benzoic acid product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
The product can be further purified by recrystallization if necessary.
-
Caption: General synthetic workflow for 2-(arylthio)benzoic acids.
In Vitro Assay Protocols
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[13]
-
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and an untreated control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol uses flow cytometry to quantify apoptosis in cells treated with the test compounds.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide (PI), a fluorescent DNA intercalator, is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Materials and Reagents:
-
Treated and control cells
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[10]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in treated cells using PI staining and flow cytometry.
-
Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]
-
Materials and Reagents:
-
Treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
PI Staining Solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI Staining Solution and incubate for 30 minutes at room temperature in the dark.[4]
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
In Vivo Assay Protocol
Protocol 5: Subcutaneous Xenograft Tumor Model
This protocol provides a general framework for evaluating the in vivo anticancer efficacy of lead compounds using a subcutaneous xenograft model in immunocompromised mice.
-
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.[15]
-
Materials and Animals:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line of interest
-
Sterile, serum-free medium or a mixture with Matrigel
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Acclimatize the animals according to institutional guidelines. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Harvest cancer cells and resuspend them in a sterile medium at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100 µL.[2]
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined schedule and route of administration.
-
Measure tumor volume (typically calculated as (Length x Width²)/2) and body weight two to three times per week.[2]
-
Continue the study for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
-
Data Presentation and Interpretation
Quantitative data from in vitro cytotoxicity assays should be summarized in tables to facilitate the comparison of the potency of different derivatives.
Table 1: Illustrative In Vitro Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 15.6 | [14] |
| Derivative B | HCT-116 (Colon) | 18.7 | [14] |
| Derivative C | HeLa (Cervical) | 8.49 | [16] |
| Derivative D | A549 (Lung) | 1.7 | [15] |
| Derivative E | HepG2 (Liver) | 0.21 | [15] |
| Derivative F | SKOV-3 (Ovarian) | 7.87 | [16] |
Note: The IC50 values presented are illustrative and may not correspond to direct derivatives of the parent this compound scaffold but are representative of related bioactive structures.
Conclusion
The this compound scaffold is a promising and adaptable platform for the discovery of novel anticancer agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its derivatives have been shown to target key cancer-related signaling pathways, leading to apoptosis and cell cycle arrest. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of compounds based on this scaffold. By employing these methodologies, researchers can systematically investigate the therapeutic potential of this compound derivatives and contribute to the development of the next generation of cancer therapies.
References
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- The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines.
- Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells.
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.
- A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers. [Link]
- A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer.
- Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
- Process for the preparation of 2-arylthiobenzoic acids.
- Table 1 IC 50 values of derivatives against cancer cells and relative...
- An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
- Process for the preparation of 2-arylthiobenzoic acids.
- Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
- Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. [Link]
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
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Application Notes & Protocols: Electrophilic Aromatic Substitution of 2-(Phenylthio)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction: The Unique Reactivity of 2-(Phenylthio)benzoic Acid
This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a benzoic acid moiety substituted with a phenylthio group at the ortho position, presents a fascinating case study in electrophilic aromatic substitution (EAS). The reactivity and regiochemical outcome of EAS reactions on this substrate are governed by the complex interplay between two electronically distinct substituents attached to the same aromatic ring.[1]
This guide provides a detailed analysis of the factors governing these reactions, offering both a theoretical framework for predicting outcomes and practical, step-by-step protocols for key transformations. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Part 1: Theoretical Framework & Regioselectivity Analysis
The orientation of an incoming electrophile onto the benzoic acid ring of this compound is not random. It is dictated by the combined electronic effects of the existing substituents: the phenylthio group (-SPh) and the carboxylic acid group (-COOH).
-
Carboxylic Acid (-COOH) Group: This group is strongly deactivating and a meta-director.[1][3] Through both inductive and resonance effects, it withdraws electron density from the aromatic ring, making the ring less nucleophilic and slowing the rate of electrophilic attack. It directs incoming electrophiles to the positions meta to itself (C4 and C6).[1]
-
Phenylthio (-S-Ph) Group: In contrast, the thioether group is an activating, ortho, para-director.[1] The sulfur atom's lone pairs can donate electron density to the ring via resonance, stabilizing the positively charged intermediate (the sigma complex) formed during the reaction.[1][4][5] This effect directs incoming electrophiles to the positions ortho (C3) and para (C5) to the sulfur atom.
Predicting the Outcome: A Case of Cooperative Directing Effects
When both groups are present, the more powerfully activating group typically controls the regioselectivity. In this case, the activating phenylthio group is the dominant director.[1] The substitution pattern is therefore a result of the combined influences:
-
The phenylthio group at C2 strongly favors substitution at its para position, C5.
-
The carboxylic acid group at C1 directs incoming electrophiles to its meta position, which is also C5.
This cooperative alignment makes the C5 position the overwhelmingly favored site for electrophilic attack. Substitution at C3 (ortho to the thioether) is sterically hindered by the adjacent carboxylic acid group, and positions C4 and C6 are deactivated by both substituents.
The following diagram illustrates the formation of the sigma complex for nitration, highlighting the superior stability of the intermediate formed from attack at the C5 position.
Caption: Regioselectivity of EAS on this compound.
Part 2: Key Applications & Experimental Protocols
Nitration of this compound
Nitration is a classic EAS reaction and a well-established method for functionalizing this scaffold, typically yielding 5-Nitro-2-(phenylthio)benzoic acid.[6] The reaction employs a nitrating agent, most commonly a mixture of concentrated nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).[6][7]
Protocol: Synthesis of 5-Nitro-2-(phenylthio)benzoic acid
This protocol is adapted from established procedures for the nitration of benzoic acid derivatives.[6][8]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
Equipment:
-
250 mL Erlenmeyer flask or beaker
-
100 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice/water/salt bath
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Thermometer
Procedure:
-
Prepare the Nitrating Mixture: In a 100 mL Erlenmeyer flask, carefully add 5.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Perform this addition slowly while cooling the flask in an ice/salt bath. Keep this mixture chilled until use.
-
Dissolve the Starting Material: Place 5.0 g of this compound into a 250 mL beaker. Add 12.5 mL of concentrated sulfuric acid and stir until the solid is fully dissolved. Cool this mixture in the ice/salt bath to below 5°C.
-
Reaction: While maintaining vigorous stirring and keeping the temperature strictly below 5°C, add the prepared cold nitrating mixture dropwise to the solution of the benzoic acid derivative. The reaction is exothermic, and careful temperature control is crucial to prevent the formation of ortho and other side products.[8]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the cold bath for an additional 30 minutes.
-
Work-up and Isolation: Carefully pour the reaction mixture over a slurry of approximately 100 g of crushed ice in 100 mL of water. Stir vigorously. A precipitate of the crude product should form.
-
Filtration: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake repeatedly with copious amounts of cold water until the washings are neutral to litmus paper.
-
Drying: Allow the product to air dry on the filter for a period before transferring it to a watch glass to dry completely. The final product, 5-Nitro-2-(phenylthio)benzoic acid, can be further purified by recrystallization if necessary.
Caption: Experimental workflow for the nitration of this compound.
Halogenation (Bromination)
Bromination of this compound is expected to proceed with similar regioselectivity, yielding the 5-bromo derivative. The reaction typically requires elemental bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to polarize the Br-Br bond and generate a sufficiently powerful electrophile.
Protocol: Synthesis of 5-Bromo-2-(phenylthio)benzoic acid
This is a representative protocol based on standard bromination methods for aromatic compounds.
Materials:
-
This compound
-
Liquid Bromine (Br₂) - Caution: Highly corrosive and toxic.
-
Iron(III) Bromide (FeBr₃, anhydrous) or Iron filings
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)
-
Saturated sodium bisulfite (NaHSO₃) solution
-
Deionized Water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas trap (to neutralize HBr gas), dissolve 5.0 g of this compound in 50 mL of anhydrous dichloromethane.
-
Catalyst: Add a catalytic amount of anhydrous FeBr₃ (approx. 0.2 g). If using iron filings, add them and then add one drop of bromine to generate the FeBr₃ in situ.
-
Bromine Addition: In the dropping funnel, place a solution of 1.2 mL of liquid bromine in 10 mL of dichloromethane. Add this solution dropwise to the stirred reaction mixture at room temperature. The red-brown color of bromine should discharge as it is consumed.
-
Reaction Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours or until the evolution of HBr gas ceases.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bisulfite solution (to remove excess bromine), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude product, which can be purified by recrystallization.
Friedel-Crafts Reactions: A Note of Caution
Direct Friedel-Crafts alkylation or acylation on this compound is generally challenging and often unsuccessful.[9] There are two primary reasons for this limitation:
-
Ring Deactivation: The -COOH group strongly deactivates the ring, making it insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions.[10]
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) is not just a catalyst; it's an electron acceptor. It will readily form a complex with the Lewis basic sites in the molecule—namely, the lone pairs on the carboxylic acid oxygens and the thioether sulfur.[10][11] This complexation further deactivates the ring and consumes the catalyst, often requiring more than stoichiometric amounts.
For these reasons, Friedel-Crafts reactions are typically not a viable strategy for the direct functionalization of this compound. Alternative synthetic routes, where the desired acyl or alkyl group is introduced prior to the formation or unmasking of the carboxylic acid, are strongly recommended.
Part 3: Summary of Reactions
The following table summarizes the expected outcomes and key parameters for the electrophilic aromatic substitution of this compound.
| Reaction Type | Electrophile / Reagents | Catalyst | Major Product | Typical Conditions | Key Considerations |
| Nitration | HNO₃ / H₂SO₄ | H₂SO₄ (acid) | 5-Nitro-2-(phenylthio)benzoic acid | < 5°C | Strict temperature control is essential for high regioselectivity.[8] |
| Bromination | Br₂ | FeBr₃ | 5-Bromo-2-(phenylthio)benzoic acid | Room Temperature | Use of an anhydrous solvent and a gas trap for HBr is required. |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | AlCl₃ | No reaction / Complexation | N/A | Highly unfavorable due to ring deactivation and catalyst complexation.[10] |
| Friedel-Crafts Alkylation | RCl / AlCl₃ | AlCl₃ | No reaction / Low Yield | N/A | Unfavorable for the same reasons as acylation; prone to side reactions. |
References
- PrepChem.com. (n.d.). Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid.
- Chemistry LibreTexts. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction.
- Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
- KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II.
- Rojas, D. (2024, March 15). Directing Groups in Aromatic Substitution Reactions! [Video]. YouTube.
- University of Calgary. (n.d.). Electrophilic Aromatic Substitution.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Organic Chemistry Explained. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube.
- ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution....
- ChemRxiv. (n.d.). Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions.
- Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- New Journal of Chemistry. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory.
- Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions.
- Khan Academy. (n.d.). Friedel-Crafts acylation [Video].
- PubChem. (n.d.). This compound.
- US EPA. (n.d.). Benzoic acid, 2-(phenylthio)-.
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.
- Chemistry Stack Exchange. (2016, January 25). Does Friedel-Crafts reaction fail with benzoic acid?.
- Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- Google Patents. (n.d.). US2535131A - Process for brominating p-toluyl benzoic acid.
- Google Patents. (n.d.). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
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Application Notes & Protocols: Strategic Cyclization of 2-(Phenylthio)benzoic Acid for Heterocyclic Scaffolds
Abstract
This technical guide provides an in-depth exploration of the cyclization reactions involving 2-(phenylthio)benzoic acid and its derivatives. Primarily focusing on the intramolecular Friedel-Crafts acylation to form the medicinally significant thioxanthen-9-one core, this document elucidates the underlying reaction mechanisms, offers detailed, field-proven experimental protocols, and discusses the extensive applications of the resulting heterocyclic systems. Aimed at researchers, medicinal chemists, and process development scientists, this note serves as a practical resource for leveraging this versatile building block in the synthesis of high-value compounds, from advanced photoinitiators to potent pharmacological agents.
Introduction: The Synthetic Utility of this compound
This compound is a bifunctional molecule that serves as a cornerstone precursor in heterocyclic chemistry. Its structure, featuring a carboxylic acid and a diaryl thioether, is ingeniously predisposed to intramolecular cyclization. The most prominent transformation is an acid-catalyzed dehydration and cyclization—an intramolecular Friedel-Crafts acylation—that forges the tricyclic thioxanthen-9-one scaffold.[1] This framework is isosteric to the naturally occurring xanthones and is a "privileged structure" in medicinal chemistry, appearing in a multitude of bioactive compounds.[2][3]
Thioxanthones have a rich history of application, from their initial therapeutic use as antischistosomal agents to their modern roles as antitumor drugs, agents against Alzheimer's disease, and high-efficiency photoinitiators in polymer science.[1][4][5] The ability to readily access this core structure via the cyclization of this compound derivatives makes this reaction a critical tool for drug discovery and materials science. This guide will detail the chemical principles and practical methodologies for successfully executing these powerful transformations.
The Core Reaction: Intramolecular Friedel-Crafts Acylation
The conversion of this compound to thioxanthen-9-one is a classic example of an intramolecular electrophilic aromatic substitution (EAS) reaction.[6][7] The reaction requires a strong acid, which serves both as a catalyst and a dehydrating agent, to facilitate the formation of a highly reactive electrophile that then attacks the electron-rich phenyl ring of the thioether moiety.
Mechanism of Action
The accepted mechanism proceeds through three key stages, as illustrated below. The choice of acid catalyst is critical, as it must be potent enough to protonate the carboxylic acid and facilitate the departure of a water molecule to generate the key electrophilic intermediate.
-
Protonation and Water Elimination: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid (e.g., H₂SO₄, PPA, TfOH). This activation promotes the elimination of a water molecule.
-
Formation of the Acylium Ion: The loss of water generates a highly electrophilic and resonance-stabilized acylium ion. The intramolecular nature of the reaction holds this electrophile in close proximity to the nucleophilic phenyl ring.[7][8][9]
-
Electrophilic Aromatic Substitution: The π-electrons of the adjacent phenyl ring act as a nucleophile, attacking the acylium ion. This step forms a new carbon-carbon bond and temporarily disrupts the aromaticity of the ring, creating a carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Aromatization: A conjugate base removes a proton from the site of substitution, restoring the ring's aromaticity and yielding the final tricyclic thioxanthen-9-one product.
// Nodes sub [label="this compound"]; protonated [label="Protonated Intermediate", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; acylium [label="Acylium Ion Intermediate\n(Resonance Stabilized)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; sigma [label="Sigma Complex\n(Arenium Ion)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; product [label="Thioxanthen-9-one"];
// Invisible nodes for layout h_plus [label="+ H⁺", shape=plaintext]; h2o_minus [label="- H₂O", shape=plaintext]; h_minus [label="- H⁺", shape=plaintext];
// Edges sub -> h_plus [arrowhead=none, style=invis]; h_plus -> protonated [label="[Strong Acid]", color="#4285F4"]; protonated -> h2o_minus [arrowhead=none, style=invis]; h2o_minus -> acylium [label="Dehydration", color="#34A853"]; acylium -> sigma [label="Intramolecular\nAttack", color="#EA4335"]; sigma -> h_minus [arrowhead=none, style=invis]; h_minus -> product [label="Deprotonation", color="#4285F4"];
// Rank alignment {rank=same; sub; h_plus;} {rank=same; protonated; h2o_minus;} {rank=same; acylium;} {rank=same; sigma; h_minus;} {rank=same; product;} }
Figure 1: Reaction workflow for intramolecular Friedel-Crafts acylation.
Critical Experimental Parameters & Reagent Selection
The success of the cyclization hinges on the choice of the acid catalyst and the reaction conditions. The primary role of the acid is to act as a dehydrating agent. The selection criteria depend on the substrate's reactivity (i.e., the presence of electron-donating or -withdrawing groups) and the desired reaction temperature and time.
| Catalyst | Typical Conditions | Advantages | Considerations & Causality |
| Conc. Sulfuric Acid (H₂SO₄) | 75-100 °C, neat | Low cost, readily available, effective dehydrating agent. | Can cause sulfonation or charring with sensitive substrates at higher temperatures. Its strong oxidizing nature can be detrimental. |
| Polyphosphoric Acid (PPA) | 100-150 °C, neat | Excellent dehydrating agent, less oxidizing than H₂SO₄. High viscosity aids in maintaining high reaction temperatures. | Highly viscous, making stirring and product work-up challenging. Requires quenching in ice-water. |
| Triflic Acid (TfOH) | 85-120 °C, in solvent (e.g., MeCN) or neat | Extremely powerful Brønsted acid, often requiring milder conditions and shorter reaction times.[10][11] | Higher cost. Can be aggressive towards very sensitive functional groups. Work-up still requires careful quenching. |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | 60-100 °C, neat | Strong, non-oxidizing dehydrating agent. Lower viscosity than PPA, simplifying handling. | Must be freshly prepared or purchased. Can be corrosive. |
Expert Insight: The choice of catalyst is a balance between reactivity and substrate tolerance. For simple, robust substrates, concentrated sulfuric acid is often sufficient and economical.[12] For more sensitive or sterically hindered precursors, the less oxidizing nature of PPA or Eaton's Reagent is preferable. Triflic acid is an excellent choice for difficult cyclizations or when milder conditions are paramount, often providing superior yields.[11]
Application Protocols
The following protocols are representative procedures for the synthesis of thioxanthen-9-ones. Safety Precaution: These reactions involve strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
Protocol 1: General Synthesis of Thioxanthen-9-one using Sulfuric Acid
This protocol is adapted from general procedures for the synthesis of simple thioxanthone derivatives.[12][13]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethanol or Methanol for recrystallization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, carefully add this compound (1.0 eq).
-
Acid Addition: Slowly and with caution, add concentrated sulfuric acid (approx. 10 mL per gram of starting material) to the flask while stirring. The mixture will become a solution and may generate heat.
-
Heating: Heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Remove the flask from the heat and allow it to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (test with pH paper).
-
Neutralization (Optional but Recommended): Suspend the crude solid in a saturated sodium bicarbonate solution to neutralize any trapped acid. Stir for 30 minutes, then filter again and wash with deionized water.
-
Purification: Dry the crude product. Recrystallize from a suitable solvent, such as ethanol or methanol, to yield pure thioxanthen-9-one as a solid.
Protocol 2: Triflic Acid (TfOH) Mediated Cyclization
This protocol is based on modern methods employing superacids for efficient cyclization.[11][14][15]
Materials:
-
Substituted 2-(arylthio)benzoic acid or ester (1.0 eq)
-
Trifluoromethanesulfonic acid (TfOH) (2.0-5.0 eq)
-
Acetonitrile (MeCN) or Dichloromethane (DCM) (anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-(arylthio)benzoic acid derivative (1.0 eq) and anhydrous solvent (e.g., acetonitrile).
-
Acid Addition: Cool the flask in an ice bath (0 °C). Slowly add triflic acid (2.2 eq) dropwise via syringe.
-
Heating: Remove the ice bath and heat the reaction mixture to 85 °C. Stir at this temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution. Caution: CO₂ evolution will occur.
-
Extraction: Separate the layers. Extract the aqueous phase twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to afford the pure thioxanthone derivative.
// Nodes start [label="Start:\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Cyclization Reaction\n(e.g., H₂SO₄ or TfOH)", fillcolor="#FBBC05", fontcolor="#202124"]; quench [label="Quenching\n(Pour onto ice-water)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; isolate [label="Isolation\n(Vacuum Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Washing & Neutralization\n(H₂O, aq. NaHCO₃)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purification\n(Recrystallization or Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final Product:\nThioxanthen-9-one", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reaction [label="Add strong acid"]; reaction -> quench [label="Cool & pour"]; quench -> isolate; isolate -> wash; wash -> purify; purify -> product [label="Characterize"]; }
Figure 2: Standard workflow for thioxanthone synthesis and purification.
Applications in Research and Development
The thioxanthone core synthesized from these reactions is a versatile scaffold with broad applications.
Medicinal Chemistry and Drug Development
-
Antitumor Agents: Thioxanthone derivatives have been extensively investigated for their anticancer properties.[1][2] They can act through various mechanisms, including the inhibition of topoisomerase I and the sensitization of cancer cells to chemotherapy.[16]
-
Neurodegenerative Diseases: Certain derivatives have shown promise as multifunctional agents for Alzheimer's disease by simultaneously inhibiting acetylcholinesterase (AChE), monoamine oxidases (MAOs), and β-amyloid aggregation.[4]
-
Antiparasitic Drugs: The thioxanthone derivative Lucanthone was one of the first synthetic drugs used to treat schistosomiasis, demonstrating the long-standing therapeutic importance of this scaffold.[1][2]
Polymer Science and Materials Chemistry
-
Photoinitiators: Thioxanthones are highly efficient Type II photoinitiators.[12] Upon excitation with UV or visible light, they can abstract a hydrogen atom from a co-initiator (often a tertiary amine) to generate free radicals. These radicals then initiate the polymerization of monomers like acrylates, making them crucial for UV-curable coatings, inks, and 3D printing resins.[17][18][19]
-
Photocatalysts in Organic Synthesis: The photophysical properties of thioxanthones, such as high triplet energy and long triplet lifetimes, make them excellent organocatalysts for a variety of photochemical reactions, including [2+2] cycloadditions and cross-coupling reactions.[20][21][22][23]
Alternative Cyclization Strategies: Synthesis of Dibenzothiophenes
While Friedel-Crafts acylation is the primary cyclization pathway for this compound, related diaryl sulfide structures can be cyclized to form other important sulfur-containing heterocycles. Dibenzothiophenes, for instance, are valuable scaffolds in materials science for organic semiconductors.[24] An analogous intramolecular electrophilic substitution can be achieved from precursors like biaryl methyl sulfoxides, where an acid-mediated Pummerer-type reaction intermediate drives the cyclization.[25] This highlights the broader utility of the diaryl sulfide motif in constructing diverse heterocyclic systems.
Conclusion
The cyclization of this compound is a robust and highly valuable transformation for accessing the thioxanthen-9-one core. By understanding the underlying Friedel-Crafts acylation mechanism and carefully selecting the appropriate acid catalyst, researchers can efficiently synthesize a wide array of derivatives. The protocols provided herein offer a practical starting point for laboratory synthesis. The diverse applications of the resulting thioxanthones in medicine and materials science underscore the continued importance of this fundamental reaction in modern chemical research and development.
References
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- Synthesis of Dibenzothiophenes via a Deglucosylative C−H Thiolation of Biarylthioglycosides. (n.d.).
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- Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. [Link]
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- Triflic Acid Mediated Sequential Cyclization of ortho-Alkynylarylesters with Ammonium Acet
- A. Kobayashi et al. (2020). Thioxanthone synthesis from benzoic acid esters through directed ortho-lithiation. Tetrahedron Letters, 61(18), 151804. [Link]
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Application Notes and Protocols: The Role of 2-(Phenylthio)benzoic Acid in the Synthesis of Psychoactive Drugs
Abstract
2-(Phenylthio)benzoic acid is a bifunctional organic compound that serves as a pivotal intermediate in the synthesis of various heterocyclic scaffolds of significant pharmacological importance.[1] Its unique structure, featuring a carboxylic acid and a diaryl thioether, allows for strategic chemical transformations, most notably intramolecular cyclization to form tricyclic systems. This document provides a detailed exploration of the application of this compound as a precursor in the synthesis of psychoactive drugs, with a primary focus on the thioxanthene class of first-generation antipsychotics. We will elucidate the core synthetic pathways, provide detailed experimental protocols, and explain the mechanistic principles behind these transformations to support researchers in the field of medicinal chemistry and drug development.
Introduction: The Strategic Importance of this compound
This compound, also known as 2-carboxydiphenyl sulfide, is a versatile building block in organic synthesis.[1][2] Its utility stems from the presence of two key functional groups:
-
The Carboxylic Acid Group: This group can be readily converted into other functionalities such as esters, amides, or acid chlorides, allowing for a wide range of derivatizations.[1][3]
-
The Diaryl Thioether Linkage: This structural motif is the direct precursor to the central ring of several important heterocyclic systems. The sulfur atom directs the key cyclization step and is an integral part of the final pharmacophore.
The primary application of this compound in the context of psychoactive drug synthesis is its role as a direct precursor to the thioxanthen-9-one core. This tricyclic ketone is the foundational scaffold for the thioxanthene class of antipsychotic drugs, which are known for their efficacy in treating symptoms of psychosis.[4]
Core Synthetic Pathways and Mechanistic Insights
The journey from this compound to a functional antipsychotic agent involves two critical transformations: the synthesis of the precursor itself and its subsequent conversion into the active pharmaceutical ingredient (API).
Synthesis of this compound via Ullmann Condensation
The most common and industrially relevant method for preparing this compound and its derivatives is the Ullmann condensation.[4][5] This copper-catalyzed cross-coupling reaction forms the crucial carbon-sulfur (C-S) bond.[5][6][7]
Reaction Principle: The reaction involves the coupling of an ortho-halobenzoic acid (typically 2-chlorobenzoic acid or 2-iodobenzoic acid) with a thiophenol in the presence of a base and a copper catalyst.[4][8] The copper catalyst facilitates the nucleophilic aromatic substitution, which would otherwise be energetically unfavorable.[6][9]
Figure 1: General scheme for the Ullmann condensation to synthesize this compound.
Intramolecular Cyclization to Thioxanthen-9-one
The defining application of this compound in this context is its acid-catalyzed intramolecular cyclization to form thioxanthen-9-one. This reaction is a classic example of an electrophilic aromatic substitution.
Reaction Principle: In the presence of a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), the carboxylic acid is protonated and loses water to form a highly reactive acylium ion.[4][10] This electrophile then attacks the electron-rich phenyl ring of the thioether moiety at the ortho position, leading to the formation of the central six-membered ring and yielding the tricyclic ketone structure of thioxanthen-9-one.
Figure 2: Cyclization of this compound to form the thioxanthen-9-one core.
From Thioxanthen-9-one to Thioxanthene Antipsychotics
Thioxanthen-9-one itself is not psychoactive but serves as the key intermediate for derivatization into active drugs. The synthesis of a typical thioxanthene antipsychotic, such as Chlorprothixene , involves two main steps from the thioxanthenone core:
-
Grignard Reaction: The ketone at position 9 is reacted with a Grignard reagent containing the desired aminoalkyl side chain. This creates a tertiary alcohol.
-
Dehydration: The tertiary alcohol is then dehydrated under acidic conditions to form the exocyclic double bond characteristic of many thioxanthene drugs.
This synthetic sequence introduces the N-alkyl side chain, which is crucial for the drug's interaction with dopamine D2 receptors, the primary mechanism of action for first-generation antipsychotics.[11]
Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.
Protocol 1: Synthesis of 2-(4'-Chlorophenylthio)benzoic Acid
This protocol is adapted from established industrial processes for preparing the precursor to 2-Chlorothioxanthone, a common intermediate.[8][10]
-
Materials:
-
2-Chlorobenzoic acid
-
4-Chlorothiophenol
-
Potassium hydroxide (KOH)
-
Copper powder or Copper(I) iodide (CuI)
-
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent
-
Hydrochloric acid (HCl), concentrated
-
-
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-chlorobenzoic acid (1.0 eq), 4-chlorothiophenol (1.1 eq), and potassium hydroxide (2.5 eq).
-
Add DMF to the flask to create a stirrable slurry.
-
Add the copper catalyst (0.1 eq).
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker of water (10x the volume of DMF).
-
Filter the aqueous solution to remove any unreacted copper catalyst.
-
Acidify the filtrate with concentrated HCl until the pH is approximately 2. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield 2-(4'-chlorophenylthio)benzoic acid.
-
Protocol 2: Cyclization to 2-Chlorothioxanthone
This protocol describes the intramolecular cyclization using a strong acid.[4][10]
-
Materials:
-
2-(4'-Chlorophenylthio)benzoic acid (from Protocol 1)
-
Concentrated sulfuric acid (98%) or Polyphosphoric acid (PPA)
-
-
Procedure:
-
Carefully add 2-(4'-chlorophenylthio)benzoic acid (1.0 eq) in portions to concentrated sulfuric acid (5-10 eq by weight) in a flask, while stirring and cooling in an ice bath to control the initial exotherm.
-
Once the addition is complete, slowly heat the mixture to 80-90 °C and maintain for 2-4 hours. The solution will typically change color.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This will quench the reaction and precipitate the product.
-
Collect the solid yellow precipitate by vacuum filtration.
-
Wash the solid extensively with water until the filtrate is neutral, followed by a wash with a dilute sodium bicarbonate solution to remove any remaining acid, and then again with water.
-
Dry the solid under vacuum to yield 2-chlorothioxanthone.
-
Data Summary
The following table summarizes typical reaction parameters for the synthesis of substituted 2-(phenylthio)benzoic acids and their subsequent cyclization. Yields are highly dependent on the specific substrates and reaction conditions used.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Ullmann Condensation | 2-Halobenzoic Acid, Thiophenol | Copper (I/II) Salts | DMF, NMP | 150-200 | 45-97% | [4][8] |
| Cyclization | This compound | H₂SO₄, PPA | None | 80-120 | >90% | [4][10] |
Broader Applications: Precursor to Other Psychoactive Scaffolds
While the thioxanthene pathway is the most direct application, the this compound scaffold is structurally related to other important psychoactive drug classes.
-
Phenothiazines: Phenothiazines are a major class of antipsychotics.[12] Their synthesis also relies on the formation of a diaryl sulfide or amine linkage, followed by cyclization. While many routes start with diphenylamine, synthetic strategies involving intermediates structurally similar to this compound exist, particularly for creating specific substitution patterns.[13][14]
-
Dibenzo[b,f][1][5]thiazepines: This seven-membered ring system is the core of atypical antipsychotics like Quetiapine. The synthesis of this scaffold can involve the condensation of intermediates derived from 2-aminothiophenol and substituted benzoic acids, highlighting the strategic importance of combining these two functionalities on adjacent rings.[15]
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its primary and most well-established role in the synthesis of psychoactive drugs is as the direct precursor to the thioxanthen-9-one scaffold. This function provides a reliable and efficient pathway to the thioxanthene class of first-generation antipsychotics. The synthetic transformations involved—Ullmann condensation and acid-catalyzed intramolecular cyclization—are robust and scalable processes. Understanding these protocols and the underlying chemical principles is essential for researchers and professionals involved in the development and manufacturing of these important therapeutic agents.
References
- Google Patents. (1980). US4264773A - Preparation of 2-chloro-thioxanthone.
- Google Patents. (1978). US4101558A - Process for preparing thioxanthones.
- Wikipedia. (n.d.). Ullmann condensation.
- ResearchGate. (n.d.). ChemInform Abstract: Microwave-Assisted Synthesis of Substituted Dibenzo[b,f][1][5]thiazepines.... Request PDF.
- Google Patents. (1990). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
- Supporting information for a scientific article. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives.
- ResearchGate. (n.d.). Synthesis of new benzotriazepin-5(2H)-one derivatives of expected antipsychotic activity.
- ResearchGate. (n.d.). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives.
- US EPA. (n.d.). Benzoic acid, 2-(phenylthio)- - Substance Details - SRS.
- ResearchGate. (2017). Synthesis and Characterization of New Thioxanthone Derivatives.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- PubMed. (n.d.). New pyridobenzodiazepine derivatives as potential antipsychotics: synthesis and neurochemical study.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
- ResearchGate. (2009). Synthesis and Pharmacological Studies for New Benzotriazole and Dibenzodiazepine Derivatives as Antipsychotic Agents.
- National Institutes of Health. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. PMC.
- Beilstein Journals. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines.
- ResearchGate. (n.d.). Recent advances in dibenzo[b,f][1][5]oxazepine synthesis.
- MDPI. (n.d.). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold.
- National Institutes of Health. (n.d.). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. PMC.
- Google Patents. (1969). US3426020A - Synthesis of 2-substituted phenothiazines.
- Frontiers. (n.d.). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs.
- Google Patents. (1981). US4289768A - Phenothiazine derivatives and a process for their preparation.
- Drugs.ie. (n.d.). PSYCHOACTIVE SUBSTANCES.
- National Institutes of Health. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. PMC.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
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Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 2-(Phenylthio)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(phenylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, scientifically-grounded explanations, and practical solutions to common challenges encountered during this synthesis, particularly when employing the Ullmann condensation. Our goal is to empower you to diagnose issues in your experimental workflow and significantly improve your reaction yields and product purity.
Introduction to the Synthesis and Common Challenges
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials.[1] The most common synthetic route is the copper-catalyzed Ullmann condensation, which involves the coupling of a 2-halobenzoic acid with thiophenol.[2] While conceptually straightforward, this reaction is notorious for inconsistent and often low yields, a significant hurdle in both academic research and industrial scale-up.[3] This guide will address the critical parameters and common pitfalls associated with this synthesis.
Troubleshooting Guide: Low Yield and Side Reactions
This section is structured in a question-and-answer format to directly address the most frequent issues encountered by researchers.
Question 1: Why is my yield of this compound consistently below 50%?
Low yields in the Ullmann synthesis of this compound can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. Below is a systematic guide to diagnosing and resolving this issue.
Potential Cause 1: Inactive Copper Catalyst
The active catalytic species in the Ullmann reaction is believed to be Cu(I).[4] If you are using a copper(I) source (e.g., CuI, CuBr), it may have oxidized to Cu(II) upon prolonged storage or exposure to air, rendering it less effective.
-
Solution:
-
Use a fresh, high-purity copper(I) salt for your reaction.
-
Consider adding a small amount of a reducing agent, like zinc dust, to regenerate the Cu(I) species in situ, though this should be done with caution to avoid other side reactions.
-
If using a Cu(0) source like copper powder, ensure it is activated. This can be achieved by washing with a dilute acid to remove any oxide layer.
-
Potential Cause 2: Suboptimal Ligand or Ligand-Free Conditions
Traditional Ullmann reactions often required harsh conditions (high temperatures) and stoichiometric amounts of copper.[2] Modern protocols utilize ligands to stabilize the copper catalyst and facilitate the reaction under milder conditions, leading to improved yields.[5]
-
Solution:
-
Introduce a chelating ligand to your reaction. Common choices for Ullmann C-S coupling include 1,10-phenanthroline and N,N-dimethylglycine.[6]
-
A ligand screening may be necessary to identify the optimal choice for your specific substrates.
-
Potential Cause 3: Inappropriate Base or Base Strength
The base plays a crucial role in deprotonating the thiophenol to form the more nucleophilic thiophenolate. The choice and strength of the base can significantly impact the reaction rate and yield.
-
Solution:
-
Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
-
If you are using a weaker base like K₂CO₃ and observing low conversion, consider switching to a stronger, more soluble base like Cs₂CO₃.
-
A patent for a similar synthesis of 2-arylthiobenzoic acids suggests that using lithium hydroxide can lead to high yields.[7]
-
Potential Cause 4: Unfavorable Reaction Temperature or Solvent
The temperature and solvent have a profound effect on reaction kinetics and solubility of the reactants and catalyst.
-
Solution:
-
Traditional Ullmann reactions often require high temperatures (>150 °C).[2] If you are running the reaction at a lower temperature without a suitable ligand, increasing the temperature may be necessary.
-
High-boiling polar aprotic solvents like DMF, DMSO, or NMP are often used. However, a patent describes a high-yield synthesis using the less polar solvent tetralin at 185-190 °C.[7]
-
The choice of solvent can also influence the solubility of the base, so ensure compatibility.
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield (<50%) | Inactive Copper Catalyst (Oxidation of Cu(I)) | Use fresh, high-purity Cu(I) salts (e.g., CuI). |
| Suboptimal Ligand or Ligand-Free Conditions | Introduce a chelating ligand such as 1,10-phenanthroline. | |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, LiOH). | |
| Unfavorable Reaction Temperature or Solvent | Optimize temperature (often 150-200 °C) and screen high-boiling aprotic solvents (e.g., DMF, DMSO, tetralin). |
Question 2: I am observing a significant amount of a byproduct that appears to be benzoic acid (or a derivative without the thioether). What is happening?
This is likely due to a side reaction known as hydrodehalogenation, where the starting 2-halobenzoic acid is reduced.
Potential Cause: Presence of Protic Impurities
Trace amounts of water or other protic species in the reaction mixture can act as a proton source, leading to the reduction of the aryl halide.[8]
-
Solution:
-
Ensure all glassware is thoroughly oven-dried before use.
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle.
-
Dry all solid reagents in a vacuum oven before use.
-
Run the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting 2-halobenzoic acid to use: chloro, bromo, or iodo?
The reactivity of the aryl halide in the Ullmann condensation follows the order I > Br > Cl. Therefore, 2-iodobenzoic acid will generally give the highest yield under the mildest conditions. However, it is also the most expensive. 2-Chlorobenzoic acid is the most economical starting material but often requires more forcing conditions (higher temperatures, more active catalyst systems) to achieve good yields.[9]
Q2: How can I effectively purify my crude this compound?
A common and effective purification strategy involves the following steps:
-
Acid-Base Workup: After the reaction is complete, the mixture is typically cooled and diluted with water. The this compound, being a carboxylic acid, will be deprotonated by the basic reaction medium and dissolve in the aqueous phase. Washing with an organic solvent (e.g., toluene or ethyl acetate) can remove non-polar impurities. Subsequent acidification of the aqueous layer with a strong acid (e.g., HCl) will precipitate the desired product.[7]
-
Recrystallization: The crude, precipitated solid can be further purified by recrystallization. A common solvent system for this is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added until the solution becomes slightly turbid. Slow cooling should then afford pure crystals of this compound.
Q3: Can I monitor the progress of my reaction?
Yes, thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside your starting materials (2-halobenzoic acid and thiophenol) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate with a small amount of acetic acid). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Experimental Protocols
Baseline Protocol for Ullmann Synthesis of this compound
This protocol is adapted from a patented procedure and serves as a good starting point for optimization.[7]
Materials:
-
2-Chlorobenzoic acid
-
Thiophenol
-
Lithium hydroxide monohydrate
-
Tetralin (anhydrous)
-
Hydrochloric acid (30%)
-
Water
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer and a Dean-Stark apparatus, add 2-chlorobenzoic acid (1.1-1.3 equivalents) and thiophenol (1.0 equivalent).
-
Add tetralin as the solvent.
-
Add lithium hydroxide monohydrate (approximately 2 equivalents).
-
Heat the mixture to 185-190 °C and remove the water of reaction using the Dean-Stark trap.
-
Stir the reaction mixture at 185-190 °C for 2-8 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to approximately 115 °C and add water.
-
Separate the aqueous phase and dilute it further with water.
-
Adjust the pH of the aqueous phase to 2 by adding 30% hydrochloric acid. This will precipitate the this compound.
-
Isolate the precipitated solid by filtration, wash with water, and dry.
Protocol for Recrystallization
This protocol is a general procedure for the recrystallization of aryl carboxylic acids.
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Slowly add hot deionized water to the solution with stirring until it becomes slightly cloudy.
-
If too much precipitate forms, add a small amount of hot ethanol to redissolve it.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Visualizations
Ullmann Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield.
References
- U.S. Patent 4,902,826. (1990).
- European Patent EP0299329B1. (1992).
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Wikipedia. (2023).
- Jilek, J. O., et al. (1968). Collect. Czechoslov. Chem. Commun., 33, 1831.
- U.S. Patent 4,264,773. (1981).
- Organic Syntheses. (n.d.). Thiobenzoic acid. [Link]
- Chem-Impex. (n.d.). This compound. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0299329B1 - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions in the Ullmann Condensation of 2-Chlorobenzoic Acid
Welcome to the technical support center for the Ullmann condensation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N and C-O bond-forming reaction, specifically focusing on the challenges presented by 2-chlorobenzoic acid. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of 2-Chlorobenzoic Acid in Ullmann Condensations
The Ullmann condensation is a cornerstone of cross-coupling chemistry, enabling the synthesis of diaryl ethers, diarylamines, and other valuable structures.[1][2] However, its application to less reactive aryl halides like 2-chlorobenzoic acid is often plagued by side reactions that can significantly lower yields and complicate purification. The presence of the ortho-carboxylic acid group introduces a unique set of challenges and opportunities, influencing the reaction's course through both electronic and steric effects.[3][4][5] This guide will dissect the common side reactions and provide actionable troubleshooting strategies.
Core Principles of the Ullmann Condensation
At its heart, the Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a nucleophile (e.g., an alcohol, amine, or thiol).[1][6] While the precise mechanism can be complex and substrate-dependent, it is generally accepted that a Cu(I) species is the active catalyst.[7][8] The reaction typically proceeds through an oxidative addition of the aryl halide to the copper center, followed by reaction with the nucleophile and subsequent reductive elimination to furnish the desired product and regenerate the catalyst.[7][9]
However, several competing pathways can lead to undesired byproducts. Understanding these pathways is the first step toward effective troubleshooting.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address the problems you are most likely to encounter in the lab.
Question 1: My reaction yield is very low, and I'm recovering a significant amount of starting 2-chlorobenzoic acid. What's going wrong?
This is a classic symptom of poor catalyst activity or suboptimal reaction conditions. Aryl chlorides are inherently less reactive than the corresponding bromides and iodides in Ullmann couplings.[10]
Troubleshooting Workflow:
Workflow for troubleshooting low reaction yield.
Detailed Solutions:
-
Catalyst Activity:
-
Problem: Copper(I) salts can oxidize to the less active Cu(II) state upon exposure to air and moisture.[11] Finely divided copper metal can also have a passivating oxide layer.
-
Solution:
-
Use Fresh Catalyst: Always use freshly opened, high-purity copper salts (e.g., CuI, CuBr).
-
Activate Copper Powder: If using copper metal, activate it immediately before use. A common procedure involves stirring commercial copper powder in a 10% solution of iodine in acetone, followed by washing with acetone and ether, and drying under vacuum.[11]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[10][11]
-
-
-
Reaction Conditions:
-
Problem: Traditional Ullmann reactions often require high temperatures (>150 °C), which can be challenging to maintain and may lead to decomposition.[1][10] The choice of solvent and base is also critical.
-
Solution:
-
Temperature Optimization: Gradually increase the reaction temperature. Modern ligand-assisted Ullmann reactions can often proceed at lower temperatures (80-120 °C).[10]
-
Solvent Selection: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditional choices.[1] However, screening different solvents is advisable.
-
Base Selection: The base is crucial for deprotonating the nucleophile. Common choices include K₂CO₃, Cs₂CO₃, and KOH. The solubility and strength of the base can significantly impact the reaction rate.
-
-
-
Ligand Addition:
-
Problem: The uncatalyzed or simple copper-catalyzed reaction of 2-chlorobenzoic acid is often slow.
-
Solution: The introduction of a ligand can stabilize the copper catalyst, increase its solubility, and accelerate the catalytic cycle.[3][11]
-
Recommended Ligands: For C-N and C-O couplings, diamines (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) and amino acids (e.g., L-proline) are often effective.[3]
-
Screening: It is highly recommended to perform a small-scale screen of different ligands to identify the optimal one for your specific substrate combination.
-
-
Question 2: I am observing significant amounts of benzoic acid as a byproduct. What is causing this hydrodehalogenation?
Hydrodehalogenation (or simply dehalogenation) is a common side reaction where the chloro group is replaced by a hydrogen atom. This is particularly problematic when the desired coupling reaction is sluggish.[11]
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Presence of Protic Impurities | The hydrogen atom for dehalogenation can come from trace water, the solvent, or even the nucleophile itself. | 1. Use Anhydrous Conditions: Thoroughly dry all reagents and solvents. Run the reaction under a strictly inert atmosphere.[11] 2. Solvent Choice: Some solvents are more prone to acting as hydrogen donors. Consider screening different anhydrous solvents. |
| Slow Coupling Rate | If the desired C-N or C-O bond formation is slow, the competing dehalogenation pathway can become dominant. | 1. Add a Ligand: The addition of a suitable ligand, such as 1,10-phenanthroline or its derivatives, can accelerate the desired coupling reaction, outcompeting dehalogenation.[3][11] 2. Increase Reactivity: If possible, switch to the more reactive 2-bromobenzoic acid or 2-iodobenzoic acid. |
Question 3: My main byproduct is salicylic acid. How is this forming and how can I prevent it?
The formation of salicylic acid indicates a hydroxylation side reaction. This is particularly relevant when using hydroxide bases or in the presence of water. The ortho-carboxy group in 2-chlorobenzoic acid can facilitate this process.[3]
Mechanism of Hydroxylation:
Simplified pathway for hydroxylation side reaction.
Preventative Measures:
-
Anhydrous Conditions: Rigorously exclude water from the reaction mixture. Use anhydrous solvents and dry reagents.
-
Base Selection: If possible, use a non-hydroxide base like K₂CO₃ or Cs₂CO₃. If a hydroxide base is necessary, use the minimum effective amount.
-
Solvent Choice: Certain solvents can be a source of water. Ensure your solvent is properly dried before use. Interestingly, in some specialized cases, water can be used as the solvent to intentionally promote hydroxylation, but for C-N or C-O coupling, it is generally detrimental.[3]
Question 4: I'm attempting a C-N coupling with an amine, but I'm getting a significant amount of the homocoupled biaryl product (diphenic acid). Why is this happening?
The formation of a biaryl product is the classic Ullmann reaction for C-C bond formation.[2] It occurs when two molecules of the aryl halide couple with each other.
Factors Favoring Homocoupling:
-
High Temperatures: Very high reaction temperatures can promote the C-C coupling pathway.[1]
-
Stoichiometric Copper: Traditional Ullmann conditions using stoichiometric amounts of copper metal are more prone to homocoupling.[1]
-
Slow Nucleophilic Attack: If the amine nucleophile is sterically hindered or electronically poor, its reaction with the copper intermediate may be slow, allowing the homocoupling pathway to compete.
Mitigation Strategies:
-
Lower the Reaction Temperature: If your desired reaction allows, try running it at a lower temperature. The activation energy for homocoupling is often higher than for C-N coupling.[11]
-
Use a Catalytic Amount of Copper: Modern Ullmann condensations use catalytic amounts of a copper salt (e.g., 1-10 mol% CuI) in combination with a ligand. This disfavors the homocoupling reaction which often requires stoichiometric copper.
-
Ligand Selection: A suitable ligand can accelerate the C-N coupling, making it the dominant pathway.[3][11]
-
Optimize Base and Solvent: Ensure the chosen base is effectively deprotonating the amine to generate a potent nucleophile. The solvent should facilitate the desired reaction pathway.
FAQs: Ullmann Condensation of 2-Chlorobenzoic Acid
Q1: Why is 2-chlorobenzoic acid a challenging substrate? A1: Aryl chlorides are less reactive than aryl bromides and iodides due to the stronger C-Cl bond.[10] Additionally, the ortho-carboxylic acid group can chelate to the copper catalyst, which can either be beneficial by facilitating the reaction (an "ortho-effect") or detrimental by forming inactive complexes.[3]
Q2: Can I run this reaction open to the air? A2: It is strongly discouraged. Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II), leading to reaction failure or low yields.[10][11] Always use an inert atmosphere of nitrogen or argon.
Q3: What is the role of ligands in the Ullmann condensation? A3: Ligands play a crucial role in modern Ullmann reactions. They can:
-
Increase the solubility and stability of the copper catalyst.
-
Accelerate the rate-limiting oxidative addition and reductive elimination steps.
-
Enable reactions to proceed at much lower temperatures.[11]
-
Improve selectivity by favoring the desired cross-coupling over side reactions like homocoupling and dehalogenation.[3][11]
Q4: My product is difficult to purify. Any suggestions? A4: The acidic nature of the product (if the carboxylic acid is retained) can be exploited. After the reaction, an acidic workup followed by extraction into an organic solvent can separate it from basic starting materials and byproducts. If the product is an ester, standard column chromatography is typically effective.[11] The key to easier purification is to first optimize the reaction to minimize the formation of byproducts with similar polarities to your desired product.
Experimental Protocol: General Procedure for a Ligand-Assisted Ullmann C-N Coupling
This is a representative protocol and should be optimized for your specific substrates.
Materials:
-
2-Chlorobenzoic acid
-
Amine nucleophile
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Potassium carbonate (K₂CO₃), dried
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chlorobenzoic acid (1.0 equiv), CuI (0.05 equiv), 1,10-phenanthroline (0.10 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the amine nucleophile (1.2 equiv) and anhydrous DMF via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
References
- N/A. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis.
- DIPC. The role of copper in the Ullmann reaction. Mapping Ignorance. Published February 7, 2019.
- Wikipedia. Ullmann condensation. Wikipedia.
- Bethell, D., Handoo, K. L., & Fairbourn, A. (1979). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. Journal of the Chemical Society, Perkin Transactions 2, (6), 701-706.
- Cheng, F., Chen, T., Huang, Y. Q., Li, J. W., Zhou, C., Xiao, X., & Chen, F. E. (2021). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Letters, 24(1), 115–120.
- Monnier, F., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Mini-reviews in organic chemistry, 10(4), 307–320.
- Karim, A., & Al-Sehemi, A. G. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(3), 307.
- Cheng, F., Chen, T., Huang, Y. Q., Li, J. W., Zhou, C., Xiao, X., & Chen, F. E. (2022). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Chemistry Portal.
- Organic Chemistry Portal. Ullmann Reaction.
- Sperotto, E., & van Klink, G. P. M. (2011). The mechanism of the modified Ullmann reaction. Dalton Transactions, 40(42), 11083-11097.
- Sperotto, E., van Klink, G. P. M., van Koten, G., & de Vries, J. G. (2010). The Mechanism of the Modified Ullmann Reaction. ChemCatChem, 2(10), 1254-1264.
- Vantourout, J. C., Richardson, A. D., & Hartwig, J. F. (2022). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. ChemRxiv.
- Saki, M., & Salahvarzi, S. (2024). Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles. Organic Chemistry Research, 10(1), 60-66.
- Cheng, F., Chen, T., Huang, Y. Q., Li, J. W., Zhou, C., Xiao, X., & Chen, F. E. (2021). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Letters, 24(1), 115–120.
- Blue, J. D., Wustenberg, B., Power, N. P., & Sigman, M. S. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Catalysis, 7(12), 8411–8419.
- N/A. (2001). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Synthetic Communications, 31(1), 123-128.
- Slideshare. Ullmann reaction. Published March 28, 2021.
- Bacon, R. G. R., & Hill, H. A. O. (1964). Mechanism of the Ullmann Condensation1. The Journal of Organic Chemistry, 29(4), 819-823.
- Sciencemadness.org. Preparation of 3-methoxybenzoic acid. Published January 3, 2016.
- Ribeiro, A. C. F., & Reva, I. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(22), 5462.
- Chemistry Stack Exchange. Acidity of o-halobenzoic acids. Published December 7, 2015.
- Chemistry Stack Exchange. Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. Published June 22, 2017.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann reaction | PPTX [slideshare.net]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. mdpi.com [mdpi.com]
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- 9. pure.rug.nl [pure.rug.nl]
- 10. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(Phenylthio)benzoic Acid Derivatives
Welcome to the technical support center for the purification of 2-(phenylthio)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable synthetic intermediates in high purity. Here, we will address common issues with practical, experience-driven advice and provide robust protocols to streamline your purification workflows.
Introduction: The Challenge of Purity
This compound derivatives are crucial building blocks in the synthesis of various pharmaceuticals and functional materials, including thioxanthones and other sulfur-containing heterocycles.[1] Their synthesis, often achieved through methods like the Ullmann condensation, can introduce a variety of impurities that complicate isolation and purification.[2][3] The presence of a carboxylic acid, a thioether linkage, and two aromatic rings imparts a unique set of physicochemical properties that require careful consideration during purification. The thioether is susceptible to oxidation, and the polarity of the molecule can be finely tuned, making purification a non-trivial step.[1] This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of this compound derivatives in a practical question-and-answer format.
Q1: After aqueous workup and extraction, I have a low yield of my desired this compound derivative. Where could it have gone?
A: Low recovery after extraction is a common issue and can often be traced to pH control during the workup.
-
Causality: 2-(Phenylthio)benzoic acids are, as their name suggests, acidic. To ensure they are in the organic layer, they must be in their neutral, protonated form. If the aqueous layer is not sufficiently acidic (i.e., the pH is near or above the pKa of the carboxylic acid), a significant portion of your product will be deprotonated to the carboxylate salt, which is highly soluble in the aqueous phase.[4]
-
Troubleshooting Steps:
-
Check the pH: After acidification (typically with an acid like HCl), use pH paper or a pH meter to ensure the aqueous layer has a pH of 2 or lower.[1][5]
-
Re-extract the Aqueous Layer: If you suspect product loss, re-acidify the aqueous layer and extract it again with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of your organic product in the aqueous phase, driving more of it into the organic layer.
-
Q2: My recrystallization attempt failed. Either nothing crashed out, or I got an oil.
A: Recrystallization is a powerful technique for purifying solids, but its success is highly dependent on the choice of solvent and the cooling rate.
-
Causality: For successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[6][7] Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid. Rapid cooling often leads to precipitation rather than crystallization, trapping impurities.[8]
-
Troubleshooting Steps:
-
Solvent Selection: If nothing crystallizes, you may have used too much solvent or a solvent in which your compound is too soluble even at low temperatures.[8] Try a different solvent or a mixed-solvent system. For many this compound derivatives, an ethanol/water or acetic acid/water mixture is a good starting point.[1][9]
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[7]
-
Preventing Oiling Out: If your compound oils out, re-heat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool more slowly.[8] Insulating the flask can promote the slow crystal growth necessary for high purity.[8][10]
-
Q3: During column chromatography, my compound is smearing, or I have poor separation from an impurity.
A: Peak tailing or poor resolution in column chromatography often points to issues with the stationary phase, mobile phase, or sample loading.[11]
-
Causality: The acidic nature of this compound can lead to strong interactions with the silica gel (an acidic stationary phase), causing tailing.[12] If the polarity difference between your compound and an impurity is small, achieving good separation can be challenging.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent can suppress the ionization of the carboxylic acid, leading to sharper peaks and more predictable elution.[13][14]
-
Optimize Solvent Polarity: A common mobile phase for these compounds is a mixture of hexanes and ethyl acetate. A shallow gradient or isocratic elution with a carefully optimized solvent ratio is key. Use TLC to find a solvent system that gives your product an Rf value of ~0.3.[11]
-
Consider Alternative Stationary Phases: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reversed-phase chromatography.[11]
-
Sample Loading: Overloading the column is a common cause of poor separation. Ensure your sample is dissolved in a minimal amount of solvent and is properly loaded onto the column.
-
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect from an Ullmann condensation synthesis of a this compound derivative?
A: The Ullmann condensation, while effective, can generate several side products.[2] Common impurities include:
-
Starting Materials: Unreacted 2-halobenzoic acid and thiophenol.
-
Homocoupling Products: Diphenyl disulfide (from the thiophenol) and biphenyl dicarboxylic acids (from the halobenzoic acid).
-
Oxidized Byproducts: The thioether linkage can be oxidized to the corresponding sulfoxide or sulfone, especially if the reaction is exposed to air at high temperatures.[1] These oxidized impurities are significantly more polar.
Q: Can I use a base other than copper for the Ullmann C-S coupling?
A: While classic Ullmann reactions use stoichiometric copper, modern variations often employ catalytic amounts of copper salts with ligands.[2][15] Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions are a powerful alternative for C-S bond formation and often proceed under milder conditions with a broader substrate scope.
Q: How can I tell if my this compound derivative has been oxidized to the sulfoxide or sulfone?
A: Several analytical techniques can help you identify these over-oxidation products:
-
Thin Layer Chromatography (TLC): The sulfoxide and sulfone derivatives are significantly more polar than the parent thioether and will have much lower Rf values.
-
Mass Spectrometry (MS): The mass spectrum will show an increase of 16 atomic mass units (amu) for the sulfoxide and 32 amu for the sulfone compared to the starting thioether.
-
Infrared (IR) Spectroscopy: The sulfoxide will show a strong S=O stretch around 1050 cm⁻¹, and the sulfone will have two strong S(=O)₂ stretches around 1300 and 1150 cm⁻¹.
Experimental Protocols
Protocol 1: Recrystallization of 2-((2-Aminophenyl)thio)benzoic Acid
This protocol is adapted for a common derivative and can be modified for others.[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-((2-aminophenyl)thio)benzoic acid in a minimal amount of hot 95% ethanol (e.g., 4 mL per gram of crude material).[9]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot ethanolic solution, slowly add warm deionized water with stirring until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.[9]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool it in an ice bath for at least 30 minutes.[9]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at 50-60°C until a constant weight is achieved.[9]
| Parameter | Before Recrystallization (Typical) | After Recrystallization (Expected) |
| Purity (by HPLC) | ~95% | >99% |
| Appearance | Yellowish to brownish powder | Pale yellow crystalline solid |
| Recovery Yield | N/A | 85-95% |
Disclaimer: The data in this table are illustrative and based on typical results for similar compounds. Actual outcomes will depend on the initial purity and specific experimental conditions.[9]
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a mobile phase (e.g., hexanes:ethyl acetate with 1% acetic acid) that provides a target Rf of ~0.3 for the desired compound.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of Workflows
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
- PrepChem.com. Synthesis of 2-(phenylthio)-5-trifluoromethyl-benzoic acid. [Link]
- Synthesis and Antimycobacterial Activity of 2-(Phenylthio)
- University of Rochester, Department of Chemistry.
- Wikipedia.
- Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- Google Patents.
- University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
- SIELC Technologies. Separation of 2-Acetamido-6-(phenylthio)benzoic acid on Newcrom R1 HPLC column. [Link]
- Google Patents.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
- Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]
- SciELO México.
- SIELC Technologies. Benzoic acid, 2-(phenylthio)-. [Link]
- SynArchive.
- NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
- Recrystalliz
- The Recrystalliz
- Recrystallization of Benzoic Acid. [https://www.nku.edu/~russellk/tutorial/recryst/rec benzoic.pdf]([Link] benzoic.pdf)
- NIH. This compound. [Link]
- ijarsct.
- US EPA. Benzoic acid, 2-(phenylthio)- - Substance Details. [Link]
- SIELC Technologies. Benzoic Acid. [Link]
- NIH. Design and synthesis of some new benzoylthioureido phenyl derivatives targeting carbonic anhydrase enzymes. [Link]
Sources
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- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. prepchem.com [prepchem.com]
- 6. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Purification [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of 2-Acetamido-6-(phenylthio)benzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Benzoic acid, 2-(phenylthio)- | SIELC Technologies [sielc.com]
- 15. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 2-(Phenylthio)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 2-(Phenylthio)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. As Senior Application Scientists, we have structured this resource to not only provide protocols but to explain the fundamental chemical principles behind them, ensuring a robust and reproducible synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.
Question: My yield of this compound is consistently low or non-existent. What are the likely causes and how can I fix this?
Answer: Low or no yield in the synthesis of this compound, typically via an Ullmann condensation, is a common problem that can often be traced back to a few critical parameters.
-
Cause 1: Inactive Catalyst or Suboptimal Catalyst Choice. The Ullmann reaction relies on a copper catalyst, and its activity is paramount.[1][2] Traditional methods used activated copper powder, but modern protocols often use copper salts like Copper(I) Iodide (CuI) which can be more effective.[2]
-
Cause 2: Poor Reactivity of the Aryl Halide. The reactivity of the 2-halobenzoic acid starting material follows the order: I > Br > Cl.[1][3] While 2-chlorobenzoic acid is often used due to its lower cost, it requires more forcing conditions (higher temperatures and longer reaction times) and may result in lower yields compared to 2-iodobenzoic acid.[2][4][5]
-
Solution: For initial optimizations or if yield is a primary concern, consider using 2-bromobenzoic acid or 2-iodobenzoic acid. If cost is a major constraint and 2-chlorobenzoic acid must be used, ensure that the reaction temperature is sufficiently high (typically 170-220°C) and the reaction is allowed to proceed for an adequate duration (often 8 hours or more).[2][4]
-
-
Cause 3: Suboptimal Reaction Temperature. Ullmann-type reactions are notorious for requiring high temperatures, often in excess of 150°C, to proceed efficiently.[1]
-
Solution: Ensure your reaction is reaching the target temperature, typically between 170°C and 200°C for reactions involving 2-chlorobenzoic acid.[4] Use a high-boiling point, polar aprotic solvent such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or tetralin to achieve these temperatures.[1][2][6]
-
-
Cause 4: Presence of Moisture. The reaction involves the formation of a lithium or sodium thiophenoxide intermediate. Water can interfere with this by protonating the thiophenoxide, reducing the concentration of the active nucleophile.
Question: My final product is impure and difficult to purify. What side reactions could be occurring?
Answer: Product impurity often stems from side reactions or incomplete reaction. Understanding these pathways is key to mitigating them.
-
Cause 1: Oxidation of Thiophenol. Thiophenol is susceptible to oxidation, especially at the high temperatures used in Ullmann reactions, leading to the formation of diphenyl disulfide. This is a common impurity that can be difficult to separate from the desired product.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[7] Using freshly distilled thiophenol can also reduce the presence of pre-existing disulfide impurities.
-
-
Cause 2: Incomplete Reaction. Unreacted starting materials, particularly the 2-halobenzoic acid, will contaminate the final product.
-
Cause 3: Inefficient Work-up and Purification. The product, this compound, is a carboxylic acid and its solubility is pH-dependent. An improper work-up can lead to loss of product or failure to remove impurities.
-
Solution: A robust work-up procedure is crucial. After the reaction, the mixture should be cooled and diluted with water. The aqueous phase, containing the salt of the desired product, is then carefully acidified with a strong acid like HCl to a pH of ~2.[4] This precipitates the this compound, which can then be isolated by filtration. For higher purity, the crude product can be extracted into an organic solvent like ethyl acetate or methylene chloride, washed, dried, and recrystallized or purified by column chromatography.[9][10]
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual and practical questions regarding the synthesis.
1. What is the most common and reliable method for synthesizing this compound?
The most established method is the Ullmann condensation . This reaction involves the copper-catalyzed coupling of a 2-halobenzoic acid (or its salt) with thiophenol (or its corresponding thiophenoxide salt).[1][2][4] The reaction is typically performed at high temperatures in a polar aprotic solvent. While it is a classic method, it remains a reliable route for producing this compound on a laboratory and industrial scale.[5]
2. Can you explain the role of the copper catalyst in the Ullmann condensation?
The precise mechanism of the Ullmann reaction is complex, but it is generally accepted to involve copper(I) species as the active catalyst.[1][11] The process can be summarized as follows:
-
Formation of Copper(I) Thiophenolate: The base in the reaction (e.g., LiOH, K2CO3) deprotonates thiophenol to form a thiophenoxide anion. This anion reacts with a Cu(I) salt (or Cu(0) which is oxidized in situ) to form a copper(I) thiophenolate intermediate.
-
Oxidative Addition: The aryl halide (2-halobenzoic acid) undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.
-
Reductive Elimination: This unstable Cu(III) species then undergoes reductive elimination to form the new Carbon-Sulfur bond of this compound and regenerate a Cu(I) species, allowing the catalytic cycle to continue.[11]
3. How do I choose the optimal reagents and conditions for my synthesis?
The optimal conditions depend on a balance of reactivity, cost, and scale. The table below summarizes typical conditions derived from various established protocols.
| Parameter | Recommended Choice | Rationale & Considerations |
| Aryl Halide | 2-Iodobenzoic acid or 2-Bromobenzoic acid | Highest reactivity, leading to milder conditions and better yields.[1][2] 2-Chlorobenzoic acid is a cheaper but less reactive alternative requiring higher temperatures.[4][5] |
| Sulfur Source | Thiophenol | The standard and most direct reagent. |
| Base | Lithium Hydroxide (LiOH) or Potassium Carbonate (K2CO3) | Used to form the thiophenoxide salt in situ. LiOH has been shown to be effective in forming the lithium salts of both reactants.[2][4] |
| Catalyst | Copper(I) Iodide (CuI) or Copper powder | CuI is often more effective than elemental copper.[2] For classic Ullmann reactions, activated copper bronze may be used. |
| Solvent | N-Methylpyrrolidone (NMP), DMF, or Tetralin | High-boiling polar aprotic solvents are required to achieve the necessary reaction temperatures.[1][2][6] |
| Temperature | 140 - 220°C | The specific temperature depends on the reactivity of the aryl halide. For 2-chlorobenzoic acid, temperatures of 170-200°C are preferred.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidative side reaction of thiophenol to diphenyl disulfide.[7] |
4. Are there any modern, alternative synthetic routes to this compound?
Yes, while the Ullmann condensation is traditional, modern cross-coupling methods have been developed. One notable alternative is a nickel-catalyzed direct sulfenylation . This approach can use unactivated arenes and a removable bidentate auxiliary group to directly form the C-S bond, often under milder conditions than the Ullmann reaction.[9] Another route involves the hydrolysis of a nitrile precursor, such as 2-(phenylthio)-5-trifluoromethyl-benzonitrile, using a strong base like sodium hydroxide to yield the corresponding carboxylic acid.[5][9] These methods can offer advantages in terms of functional group tolerance and reaction conditions.
Experimental Workflow & Diagrams
To provide a clearer picture, the following diagram outlines the general workflow for the synthesis of this compound via the Ullmann condensation.
Caption: Ullmann Condensation Workflow for Synthesis.
References
- Google Patents. (1990). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
- (2017). Supporting information for "Rh(III)-Catalyzed Chalcogenation of Benzoic Acids via Weak O-Coordination: Synthesis of Chalcogenoxanthones". Organic Letters, 19, 2430-2433.
- Wikipedia. (n.d.). Ullmann condensation.
- Chem-Impex. (n.d.). This compound.
- Google Patents. (1981). US4264773A - Preparation of 2-chloro-thioxanthone.
- (2012). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives.
- Google Patents. (1989). EP0299329B1 - Process for the preparation of 2-arylthiobenzoic acids.
- Der Pharma Chemica. (2016). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives.
- International Journal of Advanced Research in Science, Communication and Technology. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
- ResearchGate. (1977). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Google Patents. (2004). US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives.
- PubChemLite. (n.d.). This compound (C13H10O2S).
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. EP0299329B1 - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 5. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]
- 6. US6777575B2 - Process for the preparation of 2-alkylthio benzoic acid derivatives - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Ullmann Reaction [organic-chemistry.org]
Technical Support Center: Strategies for Solubilizing 2-(Phenylthio)benzoic Acid in Biological Assays
Welcome to the technical support center for 2-(Phenylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in various biological assays. We understand that achieving and maintaining the solubility of this compound in aqueous experimental systems is a critical and often challenging step. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to ensure the successful integration of this compound into your research, thereby guaranteeing data integrity and reproducibility.
Section 1: Understanding the Core Challenge: Physicochemical Properties
Q1: Why is this compound so difficult to dissolve in standard aqueous buffers (e.g., PBS, cell culture media)?
A1: The solubility challenge of this compound stems from its bifunctional chemical structure. It contains two key features that dictate its behavior in water:
-
A Hydrophobic Phenylthio Group: The (-S-Ph) moiety is nonpolar and lipophilic ("fat-loving"). This part of the molecule repels water, significantly contributing to its low intrinsic aqueous solubility.[1]
-
An Ionizable Carboxylic Acid Group: The benzoic acid portion (-COOH) is a weak acid. In its protonated form (at acidic or neutral pH), this group is uncharged and contributes to the molecule's overall low water solubility. However, this group provides a powerful handle for solubility enhancement.
The key to solubilizing this compound lies in manipulating the carboxylic acid group. According to the principles of acid-base chemistry, the solubility of compounds with ionizable groups is highly dependent on the pH of the solution.[2] For a weak acid like this compound, increasing the pH above its acid dissociation constant (pKa) will deprotonate the carboxylic acid (-COOH) to form the highly polar and water-soluble carboxylate salt (-COO⁻).[3][]
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₂S | [5] |
| Molecular Weight | 230.28 g/mol | [6] |
| Predicted pKa | ~3.41 | [6] |
| Appearance | Solid | [1] |
| General Solubility | Limited in water, soluble in organic solvents (e.g., DMSO, ethanol) | [1] |
Section 2: Troubleshooting Workflow for Solubilization
Before selecting a protocol, it is crucial to follow a logical workflow to identify the best strategy for your specific experimental needs. The following decision tree outlines the recommended process, starting from the preparation of a primary stock solution to troubleshooting precipitation issues upon dilution into aqueous media.
Caption: Decision workflow for solubilizing this compound.
Section 3: FAQs and Step-by-Step Protocols
This section provides direct answers to common questions and detailed, validated protocols for each solubilization strategy.
FAQ 1: What is the best solvent for making a high-concentration primary stock solution?
A1: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing high-concentration stock solutions of a wide range of organic molecules for biological screening.[7][8] Its strong solvating power for both polar and nonpolar compounds makes it ideal for creating a concentrated, storable stock of this compound.[9]
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
Causality: This protocol creates a concentrated, non-aqueous stock that can be stored for long periods and diluted into various experimental systems. Using 100% DMSO as the initial solvent bypasses the compound's poor aqueous solubility at this high concentration.
Materials:
-
This compound (MW: 230.28 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator water bath (optional, but recommended)
Procedure:
-
Weigh Compound: Accurately weigh out 23.03 mg of this compound and place it into a sterile vial. This mass is for a final volume of 1 mL. Adjust as needed.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Inspect for Solubility: Visually inspect the solution against a light source. If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes.[10] Gentle warming to 37°C can also be used, but check compound stability information if available.[7]
-
Store: Once fully dissolved, the clear 100 mM stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
FAQ 2: My compound precipitates when I dilute my DMSO stock into my cell culture medium. What should I do?
A2: This is a common and expected issue known as "crashing out." When the DMSO stock is diluted into an aqueous environment, the compound is no longer in its preferred solvent and precipitates.[11] The most effective solution is to increase the pH of the final solution to convert the insoluble carboxylic acid into its highly soluble carboxylate salt.
Caption: pH-dependent ionization of this compound.
Protocol 2: Solubilization using pH Adjustment
Causality: This protocol leverages the Henderson-Hasselbalch equation. By raising the pH of the solution to at least two units above the compound's pKa (~3.41), we ensure that >99% of the compound exists in the deprotonated, water-soluble carboxylate form, preventing precipitation.
Materials:
-
100 mM stock solution of this compound in DMSO (from Protocol 1)
-
Sterile 0.1 M NaOH solution
-
Sterile 0.1 M HCl solution
-
Target aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
-
Calibrated pH meter
Procedure:
-
Prepare Intermediate Dilution: Create a 10-fold dilution of your DMSO stock. For example, add 10 µL of your 100 mM DMSO stock to 90 µL of your target aqueous buffer. This intermediate step helps prevent shock precipitation.
-
Add to Final Volume: Add the required volume of this 10 mM intermediate solution to the final volume of your assay buffer to achieve your target concentration. For example, to make a 100 µM solution in 10 mL, add 100 µL of the 10 mM intermediate. The solution will likely become cloudy.
-
Adjust pH: While gently stirring, add the 0.1 M NaOH solution dropwise. Monitor the pH using a calibrated pH meter.
-
Observe Dissolution: As the pH rises above ~6.0-7.0, the solution should become clear as the compound dissolves. Aim for a final pH that is compatible with your assay (e.g., pH 7.4 for cell-based assays).
-
Back-Titrate (If Necessary): If you overshoot the desired pH, carefully add 0.1 M HCl dropwise to bring the pH back to the target value. The compound should remain in solution.
-
Sterile Filter: Pass the final solution through a 0.22 µm sterile filter before adding it to cells or other sensitive biological reagents.
FAQ 3: I cannot alter the pH of my assay. What are my other options?
A3: If pH modification is not possible, the next best strategy is to use a solubilizing excipient. Cyclodextrins are highly effective for this purpose.[12] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic portion of a drug molecule, forming a water-soluble "inclusion complex."[13][14][15] For this compound, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is an excellent choice due to its high water solubility and low toxicity.[16]
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Causality: This protocol creates a host-guest inclusion complex where the hydrophobic phenylthio group of the compound is shielded inside the nonpolar cavity of the HP-β-CD molecule. The hydrophilic exterior of the HP-β-CD then allows the entire complex to dissolve readily in water.[17]
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) powder
-
Target aqueous buffer
-
Vortex mixer and/or magnetic stirrer
-
Sonicator water bath
Procedure:
-
Prepare HP-β-CD Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your target aqueous buffer. For example, dissolve 1 g of HP-β-CD in a final volume of 10 mL of buffer. Stir until fully dissolved.
-
Add Compound: Directly weigh and add the this compound powder to the HP-β-CD solution to achieve your desired final concentration.
-
Incubate and Mix: Tightly cap the container and mix vigorously. This can be done by shaking or stirring at room temperature or 37°C for several hours (4-24 hours) to allow for efficient complexation.
-
Sonicate: To aid dissolution and complexation, sonicate the mixture intermittently (e.g., 15 minutes every hour).
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any small amount of undissolved compound.
-
Collect Supernatant & Sterile Filter: Carefully collect the clear supernatant, which contains the soluble drug-cyclodextrin complex. Sterile filter using a 0.22 µm filter. The concentration of the final solution should be confirmed analytically if possible (e.g., via HPLC-UV).
FAQ 4: What are the critical controls I need to include in my experiment?
A4: The inclusion of proper vehicle controls is absolutely essential for valid data interpretation. The vehicle is the complete solubilization system without the active compound. Your experiment should include a control group for each unique vehicle used.
-
For Protocol 1 & 2 (DMSO/pH Adjustment): The vehicle control should be your final assay buffer containing the same final concentration of DMSO and adjusted to the same final pH using NaOH/HCl as your treatment groups.[7] This accounts for any effects of the solvent or the pH change on the biological system.
-
For Protocol 3 (Cyclodextrin): The vehicle control should be your final assay buffer containing the same concentration of HP-β-CD used to dissolve the compound. This is critical as cyclodextrins can sometimes have biological effects of their own (e.g., by extracting cholesterol from cell membranes).
Section 4: Summary of Solubilization Strategies
| Method | Principle of Action | Advantages | Disadvantages | Best For... |
| DMSO Stock | Organic Solvent | Dissolves high concentrations; easy to prepare and store. | Compound precipitates upon aqueous dilution; can be toxic to cells at >0.5%.[7] | Preparing primary, high-concentration stocks for long-term storage. |
| pH Adjustment | Ionization | Highly effective; uses simple reagents; cost-effective. | Not suitable for assays sensitive to pH changes; requires careful pH monitoring. | Most in vitro assays, including cell-based experiments, where the final pH can be controlled at a physiological level (e.g., 7.4). |
| Cyclodextrins | Inclusion Complex | Effective at neutral pH; generally low toxicity. | Can be more expensive; may require longer preparation time; potential for assay interference. | Assays with strict pH requirements; in vivo formulations. |
References
- Google Patents. US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 15210, this compound.
- U.S. Environmental Protection Agency. Benzoic acid, 2-(phenylthio)- - Substance Details - SRS.
- Chemsrc. 2-(PHENYLTHIOMETHYL)BENZOIC ACID | CAS#:1699-03-2.
- Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
- ResearchGate. How do you dissolve chemicals in the culture medium?
- Uivarosan, D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences.
- ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?
- Loftsson, T., & Brewster, M. E. (2022). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
- Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
- ResearchGate. The effect of pH on extraction of carboxylic acids from (a) M1 model...
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- Pisan, J., et al. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Biological Procedures Online.
- Cherian, J. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Davis, B. D., et al. (2005). Biological assay challenges from compound solubility: strategies for bioassay optimization. Current Opinion in Drug Discovery & Development.
- Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
- Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?
- Uivarosan, D., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- Koyama, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
- the bumbling biochemist. (2023). pH calcs Part 7: Adjusting the pH of a buffer. YouTube.
- Wikipedia. Dimethyl sulfoxide.
- ResearchGate. How do you dissolve an oil-based sample to test on cells?
- Digital Analysis. pH Adjustment and Neutralization, the basics.
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Thioxanthone Synthesis Technical Support Center: A Guide to Preventing By-product Formation
Welcome to the Technical Support Center for thioxanthone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Our goal is to provide you with in-depth, field-proven insights to help you anticipate, troubleshoot, and ultimately prevent the formation of common by-products, thereby improving your yield, purity, and overall success.
This is not a rigid manual but a dynamic resource built on an understanding of the underlying chemical principles. We will explore the "why" behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues encountered during thioxanthone synthesis, particularly focusing on the widely used acid-catalyzed condensation of thiosalicylic acid (or its dimer, 2,2'-dithiobisbenzoic acid) with aromatic compounds.
FAQ 1: My reaction mixture is a dark, viscous, almost black tar, and my thioxanthone yield is very low. What's happening?
This is one of the most frequently encountered problems and typically points to the formation of sulfonated aromatic by-products and potential polymerization.
Root Cause Analysis:
The strong acid catalyst, most commonly concentrated sulfuric acid, is not only essential for the desired Friedel-Crafts acylation and cyclization but is also a powerful sulfonating agent. Aromatic compounds, especially when heated in the presence of sulfuric acid, can undergo electrophilic aromatic substitution with SO₃ to form sulfonic acids. These sulfonated species are often dark, highly polar, and can contribute to the tarry consistency of the reaction mixture.[1][2]
Furthermore, under harsh acidic conditions, aromatic compounds can undergo a degree of polymerization, leading to insoluble, high-molecular-weight materials.[3]
Troubleshooting & Prevention Protocol:
-
Optimize Sulfuric Acid Concentration:
-
Problem: Using sulfuric acid with a significant water content can retard the desired reaction and favor competing sulfonation.[4]
-
Solution: Employ fuming sulfuric acid (oleum), which contains an excess of SO₃. This accelerates the formation of the key thioarylether intermediate, outcompeting the sulfonation of the aromatic substrate.[4] A concentration of 10-20% fuming sulfuric acid is a good starting point.
-
-
Strict Temperature Control:
-
Problem: High reaction temperatures significantly increase the rate of sulfonation and polymerization.
-
Solution: Maintain a low temperature (e.g., 0-10 °C) during the initial addition of reagents. After the initial mixing, the reaction can be allowed to proceed at a moderately elevated temperature (e.g., 30-40 °C), but overheating should be strictly avoided.[5]
-
-
Reagent Stoichiometry and Addition Order:
-
Problem: An excess of the aromatic compound can increase the likelihood of sulfonation.
-
Solution: Use a moderate excess of the aromatic compound (e.g., 1.1 to 1.5 equivalents). A typical and effective procedure involves adding the thiosalicylic acid and the aromatic compound to the cold, stirred sulfuric acid.
-
Workflow for Minimizing Tar Formation:
Caption: Workflow for minimizing sulfonation and tar formation.
FAQ 2: I'm synthesizing a substituted thioxanthone and obtaining a mixture of isomers. How can I improve the regioselectivity?
When using a substituted aromatic compound like cumene or toluene, the electrophilic attack can occur at different positions on the ring, leading to a mixture of isomers (e.g., 2- and 4-isopropylthioxanthone).
Root Cause Analysis:
The regioselectivity of this Friedel-Crafts type reaction is influenced by both steric and electronic factors, as well as the reaction conditions. The strength of the acid catalyst can affect the nature of the electrophilic species and, consequently, the isomer ratio.[4]
Troubleshooting & Prevention Protocol:
-
Modulate Acid Strength:
-
Observation: Studies have shown that a stronger sulfuric acid medium (i.e., fuming sulfuric acid) can favor the formation of one isomer over another. For instance, in the synthesis of isopropylthioxanthone, a stronger acid medium leads to a higher ratio of the 2-isopropyl isomer over the 4-isopropyl isomer.[4]
-
Action: Experiment with varying concentrations of fuming sulfuric acid to find the optimal selectivity for your specific substrate.
-
-
Consider Alternative Catalysts:
-
Insight: While sulfuric acid is common, other Lewis acids can be employed, sometimes offering different selectivity. For instance, in related Friedel-Crafts acylations, the choice of Lewis acid (e.g., AlCl₃ vs. FeCl₃) can influence isomer distribution.
-
Alternative: For certain substrates, Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) can be a milder and sometimes more selective alternative to sulfuric acid for promoting the condensation, though its efficacy is substrate-dependent.[6]
-
Purification of Isomers:
Separating isomers can be challenging.
-
Fractional Crystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, fractional crystallization can be an effective purification method.
-
Chromatography: For laboratory-scale purifications, column chromatography on silica gel is the most reliable method for separating isomers. A solvent system of hexane and ethyl acetate is often a good starting point.[7][8]
Data on Isomer Ratios with Varying Acid Strength (Example: Isopropylthioxanthone Synthesis)
| Sulfuric Acid Strength | 2-isopropylthioxanthone (%) | 4-isopropylthioxanthone (%) | Reference |
| 98% H₂SO₄ | Lower | Higher | [4] |
| Fuming H₂SO₄ (Oleum) | Higher | Lower | [4] |
FAQ 3: My product is contaminated with a significant amount of a sulfur-containing impurity. What could it be and how do I prevent it?
This is often due to the formation of a disulfide by-product, specifically 2,2'-dithiobisbenzoic acid, from the oxidative homocoupling of thiosalicylic acid.
Root Cause Analysis:
Thiols are susceptible to oxidation, especially in the presence of air (oxygen) and trace metal catalysts, to form disulfide bonds. In the context of thioxanthone synthesis, this side reaction can consume the starting material and lead to the formation of the disulfide dimer of thiosalicylic acid.
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere:
-
Problem: Exposure to atmospheric oxygen can promote the oxidation of the thiol.
-
Solution: Conduct the reaction under an inert atmosphere of nitrogen or argon. This is particularly crucial in synthetic routes that do not use a large excess of a strong, dehydrating acid.[7]
-
-
Control of pH in Work-up:
-
Problem: Thiolates (formed at higher pH) are more readily oxidized than thiols.
-
Solution: During the work-up, maintaining acidic conditions can help suppress disulfide formation.[9]
-
-
Starting Material Choice:
-
Insight: 2,2'-dithiobisbenzoic acid is often used as a stable, alternative starting material to thiosalicylic acid.[1][5] The reaction proceeds through the in-situ cleavage of the disulfide bond in the strongly acidic medium. Using the disulfide directly can circumvent issues related to the handling and oxidation of the thiol.
-
Reaction Pathway Diagram:
Caption: Competing pathways of thiosalicylic acid in the synthesis.
FAQ 4: I've detected xanthone in my final product. How is this oxygen analog being formed?
The formation of xanthone, the oxygen analog of thioxanthone, is a less common but possible side reaction.
Root Cause Analysis:
There are a few potential pathways for xanthone formation:
-
Oxidation of Thioxanthone/Intermediates: While thioxanthone is relatively stable, harsh oxidizing conditions could potentially lead to the replacement of the sulfur atom with oxygen, though this is less likely to be a major pathway under standard synthesis conditions. A more plausible route is the oxidation of the intermediate diaryl sulfide to a sulfoxide, which might then undergo rearrangement or elimination/hydrolysis to an ether, which would then cyclize to xanthone.
-
Contamination of Starting Materials: The presence of salicylic acid as an impurity in the thiosalicylic acid starting material would directly lead to the formation of xanthone via the same reaction mechanism.
-
Hydrolysis in Alternative Syntheses: In some modern synthetic methods, such as those involving palladium catalysis, hydrolysis of intermediates can be a significant side reaction leading to xanthone formation if the main reaction is slow.[10]
Troubleshooting & Prevention Protocol:
-
Purity of Starting Materials:
-
Action: Ensure the purity of your thiosalicylic acid. If contamination with salicylic acid is suspected, recrystallization of the starting material may be necessary.
-
-
Anhydrous Conditions:
-
Problem: The presence of excess water, especially at elevated temperatures, could potentially facilitate hydrolysis of sulfur-containing intermediates.
-
Solution: Use anhydrous reagents and solvents, and a strong dehydrating agent like fuming sulfuric acid or Eaton's reagent.
-
-
Avoid Overly Oxidizing Conditions:
-
Action: While the reaction is oxidative in nature when starting from the disulfide, avoid the addition of other strong oxidizing agents unless specifically required by the protocol.
-
Purification:
Thioxanthone and xanthone have different polarities. They can typically be separated by silica gel column chromatography.
Summary of Key By-products and Prevention Strategies
| By-product | Primary Cause | Key Prevention Strategies | Purification Method |
| Sulfonated Aromatics/Tar | Reaction of aromatic compound with H₂SO₄ | Use fuming H₂SO₄; maintain low reaction temperature. | Aqueous work-up to remove sulfonic acids; extraction of product.[1] |
| Isomers | Non-selective electrophilic attack | Modulate acid strength; consider alternative catalysts. | Fractional crystallization; column chromatography. |
| Disulfide (from Thiol) | Oxidation of thiosalicylic acid | Use an inert atmosphere; maintain acidic pH during work-up; use the disulfide as the starting material. | Column chromatography. |
| Xanthone | Impurities in starting material (salicylic acid); potential oxidation/hydrolysis | Ensure purity of thiosalicylic acid; maintain anhydrous conditions. | Column chromatography. |
Conclusion
The synthesis of thioxanthone, while straightforward in principle, requires careful control over reaction conditions to prevent the formation of a variety of by-products. By understanding the mechanisms that lead to these impurities—be it sulfonation, isomer formation, oxidation, or reactions from contaminants—researchers can proactively design their experiments to maximize the yield and purity of the desired product. This guide provides a framework for troubleshooting common issues, emphasizing the importance of reagent quality, temperature control, and the choice of condensing agent.
References
- Remali, J., Liew, S. Y., Loo, Z. Y., et al. (2022). Xanthone Biosynthetic Pathway in Plants: A Review. Frontiers in Plant Science. [Link]
- Larock, R. C., & Dong, X. (2007).
- Torregrosa-Chinillach, A., et al. (2021). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. Molecules. [Link]
- Torregrosa-Chinillach, A., et al. (2021). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. PubMed. [Link]
- Pinto, M. M. M., & Sousa, M. E. (2013). Thioxanthones and their biological activities.
- Ortyl, J., & Tomal, W. (2021). Visible-Light Amine Thioxanthone Derivatives as Photoredox Catalysts for Photopolymerization Processes.
- Larock, R. C., & Dong, X. (2007).
- Torregrosa-Chinillach, A., et al. (2021). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen.
- Remali, J., et al. (2022). Xanthone Biosynthetic Pathway in Plants: A Review. Frontiers in Plant Science. [Link]
- Davis, W. A. (1998). Processes for preparing thioxanthone and derivatives thereof.
- Lee, J. C., & Oh, Y. S. (2007). Investigation of process optimization in synthesis of thioxanthone from 2,2'-dithiobisbenzoic acid and cumene.
- Al-Rawi, A. A., & Al-Amiery, A. A. (2013).
- Al-Radha, N. A. A., & Kadhim, A. J. (2015). Synthesis and characterization of some new thioxanthone derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- Arsu, N., et al. (2007). 1H NMR spectra of thioxanthone - fluorenecarboxylic acid (TX-FLCOOH).
- Wikipedia contributors. (2023). Thioxanthone. Wikipedia. [Link]
- Bosson, J., et al. (2016). Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview.
- Anderson, G. M., et al. (2004). Process for the production of substituted thioxanthones.
- Podsiadły, R., & Ortyl, J. (2020). Thioxanthone Derivatives as a New Class of Organic Photocatalysts for Photopolymerisation Processes and the 3D Printing of Photocurable Resins under Visible Light. MDPI. [Link]
- Asahi Kasei Kabushiki Kaisha. (2014). Aromatic sulfonic acid derivative, sulfonic acid group-containing polymer, block copolymer, polymer electrolyte material, polymer electrolyte molded body, and solid polymer fuel cell.
- Various Authors. (2016). How to prevent disulfide bond scrambling?
- Schmitt, F., et al. (2024). Thioxanthone-Based Siloxane Photosensitizer for Cationic/Radical Photopolymerization and Photoinduced Sol–Gel Reactions. MDPI. [Link]
- Wikipedia contributors. (2023). Friedel–Crafts reaction. Wikipedia. [Link]
- Liu, G. (2012). Preparation method of 2-isopropyl thioxanthone (ITX).
- Organic Chemistry Portal. (n.d.).
- Kawada, M., et al. (2025). Thioxanthone Synthesis from Thioureas through Double Aryne Insertion into a Carbon-Sulfur Double Bond.
- The Organic Chemistry Tutor. (2016).
- Ashenhurst, J. (2018). EAS Reactions (3)
- Khan Academy. (2019).
- Waters Corporation. (n.d.). Impurities Application Notebook.
- Marques, A. C., et al. (2021).
- Zhang, Y., et al. (2021). Substituted Thioxanthone-Based Photoinitiators for Efficient Two-Photon Direct Laser Writing Polymerization with Two-Color Resolution.
- Lambson Fine Chemicals Limited. (2006). Process for the preparation of thioxanthones.
- Davis, W. A. (2002). Process for the preparation of thioxanthone and derivatives thereof.
- Chemithon. (n.d.).
- Giri, R., et al. (2014).
- Tokyo University of Science. (2025). Breaking Barriers in Thioxanthone Synthesis: A Double Aryne Insertion Strategy. Tokyo University of Science. [Link]
- Tuten, B. T., et al. (2019). A disulfide-based linker for thiol–norbornene conjugation: formation and cleavage of hydrogels by the use of light. NIH Public Access. [Link]
- Hughes, D. L. (2021). A Data Resource for Sulfuric Acid Reactivity of Organic Chemicals. MDPI. [Link]
- Liu, C., et al. (2021). New insights into the disulfide bond formation enzymes in epidithiodiketopiperazine alkaloids. Royal Society of Chemistry. [Link]
- Andreu, D., & Albericio, F. (1997). Formation of Disulfide Bonds in Synthetic Peptides and Proteins. Springer. [Link]
- Kumar, A., et al. (2016). [Et3NH][HSO4]-mediated functionalization of hippuric acid: an unprecedented approach to 4-arylidene-2-phenyl-5(4H)-oxazolones. Royal Society of Chemistry. [Link]
- Doll, K. M., et al. (2017).
- De-La-Torre, B., et al. (2020). Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments. Figshare. [Link]
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Troubleshooting guide for the synthesis of 2-(arylthio)benzoic acids
Welcome to the technical support center for the synthesis of 2-(arylthio)benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine technical accuracy with practical, field-proven insights to help you navigate the challenges of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My Ullmann condensation reaction to synthesize 2-(arylthio)benzoic acid is giving a low or no yield. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield in an Ullmann condensation for C-S bond formation is a frequent issue. The success of this reaction is highly dependent on the interplay between the catalyst, solvent, base, and reaction temperature. Here’s a breakdown of potential causes and solutions:
-
Inactive Catalyst: The Ullmann condensation traditionally uses a copper catalyst, and its activity is paramount.[1][2] The active species is often considered to be Cu(I).[2]
-
Cause: Your copper source (e.g., copper powder, copper(I) salts) may be oxidized or of poor quality.
-
Solution:
-
Use fresh, high-purity copper(I) salts like CuI, CuBr, or CuCl.[2]
-
If using copper powder, consider activating it in situ. A traditional method involves the reduction of copper sulfate with zinc metal in hot water.[3]
-
Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst.
-
-
-
Inappropriate Reaction Conditions: The traditional Ullmann reaction often requires harsh conditions, but modern protocols can be more sensitive.
-
Cause: The reaction temperature might be too low for the coupling to occur or so high that it causes decomposition of starting materials or products.
-
Solution:
-
For traditional, ligand-free Ullmann reactions, temperatures of 160-210°C are often required.[1][3]
-
If you are using a ligand-accelerated system, the optimal temperature may be significantly lower.[2] Start with a temperature around 100-120°C and adjust as needed based on reaction monitoring (TLC or LC-MS).
-
High-boiling polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), or nitrobenzene are commonly used.[1][3] Ensure your chosen solvent is anhydrous, as water can lead to side reactions.[2]
-
-
-
Sub-optimal Base or Solvent: The choice of base and solvent is critical for the reaction's success.
-
Cause: The base may not be strong enough to deprotonate the thiol, or the solvent may not be suitable for the reaction.
-
Solution:
-
Anhydrous potassium carbonate is a common and effective base for this reaction.[1] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in modern ligand-assisted protocols.[2]
-
Dimethylformamide (DMF) is a frequently used solvent.[1] However, for higher temperatures, solvents like tetralin can be employed.[4][5]
-
-
The following workflow can guide your optimization process:
Caption: Troubleshooting workflow for low yield in Ullmann condensation.
Question 2: I am observing significant byproduct formation in my synthesis. What are the likely side products and how can I minimize them?
Answer: Byproduct formation is a common challenge, particularly with the high temperatures often employed in these reactions. The most common byproducts are:
-
Diaryl Disulfide (from Thiophenol Oxidation): The thiophenol starting material can be oxidized to form a disulfide, especially if the reaction is not kept under an inert atmosphere.
-
Cause: Presence of oxygen in the reaction vessel.
-
Solution: Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like nitrogen or argon.
-
-
Products of Premature Cyclization or Other Rearrangements: Depending on the specific substrates, intramolecular reactions can compete with the desired intermolecular coupling. For instance, some intermediates might undergo cyclization under the reaction conditions.[6][7]
-
Cause: High reaction temperatures and prolonged reaction times can favor these side reactions.
-
Solution: Carefully control the reaction temperature and monitor the reaction progress to avoid unnecessarily long reaction times. If possible, consider a lower-temperature, ligand-accelerated protocol.
-
-
Byproducts from the Use of Copper Catalysts: The use of copper can sometimes lead to the formation of byproducts, resulting in lower yields of the desired 2-(arylthio)benzoic acid.[4][5]
-
Cause: The specific nature of these byproducts can vary, but they often arise from undesired side reactions promoted by the copper catalyst.
-
Solution: Consider a catalyst-free approach if byproduct formation is a persistent issue. A process using lithium salts of the 2-chlorobenzoic acid and the thiophenoxide has been shown to produce high yields without the need for a copper catalyst.[4][5]
-
Question 3: My product is difficult to purify. What are some effective purification strategies for 2-(arylthio)benzoic acids?
Answer: Purification can indeed be challenging due to the similar polarities of the product and unreacted starting materials or certain byproducts. Here are some recommended strategies:
-
Acid-Base Extraction: This is often the first and most effective step in the workup.
-
After the reaction is complete, cool the mixture and, if a water-miscible solvent like DMF was used, dilute it with water.
-
Extract with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.
-
Acidify the aqueous layer with a mineral acid like concentrated HCl to a pH of approximately 2-3.[1][4][5]
-
The 2-(arylthio)benzoic acid product, being a carboxylic acid, will precipitate out of the aqueous solution.
-
Collect the precipitate by filtration and wash it with cold water.[1][4][5]
-
-
Recrystallization: This is a powerful technique for obtaining highly pure crystalline product.
-
Solvent Selection: A mixed solvent system, such as ethanol/water, is often effective.[8] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to form pure crystals.
-
General Protocol for Recrystallization:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., 95% ethanol).
-
If the solution is colored, you can add a small amount of activated carbon and heat for a short period to remove colored impurities.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly.
-
-
| Purification Step | Purpose | Typical Solvents/Reagents |
| Acid-Base Extraction | To separate the acidic product from neutral and basic impurities. | Water, Ethyl Acetate, HCl |
| Recrystallization | To obtain high-purity crystalline product. | Ethanol/Water, Aqueous Ethanol |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid (Ullmann Condensation)
This protocol is based on a well-established method for the synthesis of a representative 2-(arylthio)benzoic acid.[1]
-
Materials:
-
Thiosalicylic acid (1 equivalent)
-
2-Chloronitrobenzene (1.1 equivalents)
-
Anhydrous potassium carbonate (2 equivalents)
-
Copper powder (0.1 equivalents)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiosalicylic acid, 2-chloronitrobenzene, and anhydrous potassium carbonate in DMF.
-
Add the copper powder to the stirred mixture.
-
Heat the reaction mixture to 160-180°C and maintain this temperature with vigorous stirring for 4-6 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Filter the mixture to remove insoluble materials.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from aqueous ethanol.
-
Caption: Experimental workflow for the Ullmann synthesis.
Protocol 2: Catalyst-Free Synthesis of 2-(4-Chlorophenylthio)benzoic Acid
This protocol is adapted from a patented, catalyst-free method.[4][5]
-
Materials:
-
4-Chlorothiophenol (1 equivalent)
-
2-Chlorobenzoic acid (1.19 equivalents)
-
Lithium hydroxide monohydrate (2.35 equivalents)
-
Tetralin
-
-
Procedure:
-
Combine 4-chlorothiophenol, 2-chlorobenzoic acid, and lithium hydroxide monohydrate in tetralin in a flask equipped with a water separator (e.g., Dean-Stark apparatus).
-
Heat the mixture to 185-190°C to remove the water of reaction.
-
Stir the reaction mixture at this temperature for 8 hours.
-
Cool the mixture to approximately 115°C and add water.
-
Separate the aqueous phase containing the product.
-
Dilute the aqueous phase with additional water and adjust the pH to 2 with 30% hydrochloric acid.
-
Isolate the precipitated 2-(4-chlorophenylthio)benzoic acid by filtration, wash with water, and dry.
-
References
- An In-depth Technical Guide to the Historical Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid. Benchchem.
- Process for the preparation of 2-arylthiobenzoic acids.
- Purification of 2-((2-Aminophenyl)thio)
- Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem.
- 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID synthesis. Chemicalbook.
- Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. RSC Publishing.
- Technical Support Center: Purification of 2-((2-Aminophenyl)thio)benzoic Acid. Benchchem.
- Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry.
- Process for the preparation of 2-arylthiobenzoic acids.
- Ullmann condens
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 5. EP0299329B1 - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 6. Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Reactivity of 2-(Phenylthio)benzoic Acid in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Phenylthio)benzoic acid and its derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the unique challenges presented by this substrate in cross-coupling reactions. The inherent functionalities of this compound—a thioether linkage and a carboxylic acid group—can present specific hurdles, including catalyst inhibition and competing reaction pathways. This document offers field-proven insights and scientifically grounded protocols to enhance your reaction success.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and challenges encountered when using this compound in coupling reactions.
Question 1: My palladium-catalyzed coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is showing low to no conversion. What are the most likely causes related to the this compound substrate?
Answer: When using this compound, low conversion is often attributed to two primary factors stemming from its structure:
-
Catalyst Inhibition by the Thioether: The sulfur atom in the phenylthio group can act as a Lewis base and coordinate to the palladium catalyst. This coordination can occupy a site necessary for the catalytic cycle to proceed, leading to catalyst inhibition or "poisoning". The strength of this inhibition can be influenced by the specific ligand and palladium precursor used.
-
Interference from the Carboxylic Acid Group: Under the basic conditions typically required for cross-coupling reactions, the carboxylic acid is deprotonated to form a carboxylate. This carboxylate can chelate to the palladium center, potentially forming a stable, less reactive complex. Additionally, the solubility of the resulting carboxylate salt can be problematic, especially in biphasic solvent systems, which might sequester your starting material in the aqueous phase away from the catalyst in the organic phase.[1]
Question 2: I am observing a significant amount of a side product that is not my desired coupled product. What are the common side reactions with this substrate?
Answer: Besides common cross-coupling side reactions like homocoupling and dehalogenation, this compound is prone to two specific side reactions:
-
Decarboxylation: The carboxylic acid group can be lost as CO2 under thermal stress, particularly in the presence of a base or a transition metal catalyst. This can lead to the formation of diphenyl sulfide. Palladium-catalyzed decarboxylation of benzoic acids is a known phenomenon.[2][3][4]
-
Intramolecular Cyclization: Under certain conditions, particularly acidic ones which can be generated during workup or as a byproduct of certain reaction pathways, this compound can undergo intramolecular cyclization (a Friedel-Crafts-type acylation) to form thioxanthen-9-one.[5][6][7] While most cross-coupling reactions are run under basic conditions, localized acidity or post-reaction workup conditions can promote this pathway.
Question 3: How can I mitigate catalyst poisoning by the thioether group?
Answer: Mitigating sulfur poisoning involves strategic selection of the catalyst system:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like SPhos, XPhos, or bulky N-heterocyclic carbenes (NHCs)) can be highly effective.[8] These ligands can form stable, reactive complexes with palladium that are less susceptible to inhibition by the thioether. The steric bulk can disfavor the binding of the sulfur atom to the metal center.
-
Catalyst Precursor: Using well-defined palladium(II) precatalysts can sometimes offer better results than generating the active Pd(0) species in situ from sources like Pd(OAc)2 or Pd2(dba)3.
Question 4: Should I protect the carboxylic acid group before running the coupling reaction?
Answer: Protecting the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester), is a highly recommended strategy. This eliminates the issues associated with the free carboxylic acid, such as catalyst inhibition via chelation and solubility problems. The ester is generally more compatible with a wider range of coupling conditions. After a successful coupling, the ester can be hydrolyzed back to the carboxylic acid if needed.
Troubleshooting Guides for Specific Coupling Reactions
This section provides detailed troubleshooting advice for common cross-coupling reactions, tailored to the challenges of using this compound derivatives.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile tool for C-C bond formation. However, with this compound, specific issues can arise.
| Problem | Potential Cause(s) | Suggested Solutions & Troubleshooting Steps |
| Low or No Yield | 1. Catalyst Poisoning: The thioether is inhibiting the palladium catalyst. 2. Poor Oxidative Addition: If using an aryl chloride derivative, this step is inherently slow. 3. Protodeboronation: The boronic acid is degrading under the basic reaction conditions. 4. Carboxylate Interference: The free carboxylic acid is interfering with the catalyst. | 1. Ligand Screening: Switch to bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These are known to be effective for challenging substrates.[9] 2. Protect the Carboxylic Acid: Convert the carboxylic acid to a methyl or ethyl ester to prevent chelation and improve solubility. 3. Base Selection: Use a milder base like K3PO4 or K2CO3 instead of stronger bases like NaOH or NaOtBu to minimize protodeboronation.[10] 4. Boronic Acid Stability: Use the corresponding boronic ester (e.g., pinacol ester) which is often more stable.[11] 5. Solvent System: Ensure adequate solubility of all components. A mixture like dioxane/water or toluene/water is common. |
| Significant Decarboxylation | 1. High Temperature: The reaction temperature is too high, promoting decarboxylation. 2. Strong Base: The combination of heat and a strong base is facilitating the loss of CO2. | 1. Lower Temperature: Use a more active catalyst system (e.g., with a Buchwald ligand) that allows for lower reaction temperatures (e.g., 80-100 °C). 2. Milder Base: Switch to a weaker base such as K2CO3 or Cs2CO3. 3. Protecting Group: Esterification of the carboxylic acid will prevent decarboxylation. |
| Homocoupling of Boronic Acid | 1. Oxygen in the System: The presence of oxygen can lead to oxidative homocoupling. 2. Catalyst Decomposition: Inactive palladium species can promote this side reaction. | 1. Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) before adding the catalyst. 2. Use Fresh Catalyst: Ensure the palladium source and ligands are of high quality and have been stored properly. |
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A stepwise workflow for troubleshooting low-yield Suzuki coupling reactions.
Guide 2: Buchwald-Hartwig Amination
This C-N bond-forming reaction is sensitive to base and ligand choice, which is particularly critical when a substrate has an acidic proton.
| Problem | Potential Cause(s) | Suggested Solutions & Troubleshooting Steps |
| Low or No Yield | 1. Incompatible Base: A strong base like NaOtBu is deprotonating the carboxylic acid, but the resulting salt may be poorly soluble or inhibitory. Esters and other sensitive functional groups can also be incompatible with strong alkoxide bases.[12] 2. Catalyst Inhibition: Similar to Suzuki coupling, the thioether or the carboxylate can inhibit the palladium catalyst. 3. Poorly Nucleophilic Amine: The amine coupling partner may not be reactive enough under the chosen conditions. | 1. Protect the Carboxylic Acid: This is the most robust solution. An esterified substrate will be compatible with a wider range of bases, including NaOtBu.[12] 2. Base Selection (if protection is not feasible): Use a base that can tolerate acidic protons. LHMDS is sometimes used for substrates with protic functional groups. Alternatively, weaker inorganic bases like K3PO4 or Cs2CO3 can be effective, though they may require higher temperatures or more active catalysts. 3. Ligand Choice: Use a highly active, bulky biarylphosphine ligand. For primary amines, BrettPhos is a good choice; for secondary amines, RuPhos can be effective. BippyPhos has shown exceptionally broad scope.[1] |
| Substrate Decomposition | 1. Base Sensitivity: The starting material or product is not stable to the strong base (e.g., NaOtBu) at elevated temperatures. | 1. Use a Weaker Base: Switch to Cs2CO3 or K3PO4.[13] 2. Lower Temperature: Employ a more active catalyst system that operates at a lower temperature. 3. Protect Sensitive Groups: If the carboxylic acid is the only base-sensitive group, protecting it as an ester is recommended. |
| Side Reaction with Carboxylic Acid | 1. Amide Formation: The amine coupling partner could potentially react with the carboxylic acid to form an amide, though this is less likely under typical anhydrous Buchwald-Hartwig conditions without an activating agent. | 1. Protect the Carboxylic Acid: Esterification will prevent this possibility. |
Logical Flow for Base and Ligand Selection in Buchwald-Hartwig Amination
Caption: Decision process for selecting appropriate base and ligand combinations.
Experimental Protocols
The following are general, starting-point protocols that should be optimized for each specific substrate combination. Protection of the carboxylic acid group as a methyl or ethyl ester is highly recommended for initial attempts.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 2-(phenylthio)benzoate Derivative
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the methyl 2-(phenylthio)benzoate derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K3PO4, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H2O 4:1, or Toluene/H2O 10:1) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at 90-110 °C and stir vigorously.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Methyl 2-(phenylthio)benzoate Derivative
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., BippyPhos/[Pd(cinnamyl)Cl]2, 1-2 mol%) and sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv) to an oven-dried reaction vial with a stir bar.
-
Reagent Addition: Add the methyl 2-(phenylthio)benzoate derivative (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene to the vial to achieve a concentration of 0.1-0.5 M.
-
Reaction: Seal the vial and remove it from the glovebox. Heat the reaction in a preheated oil bath or heating block to 100-110 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- BenchChem. (2025).
- Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of the American Chemical Society.
- LibreTexts. (2023).
- ResearchGate. (2025).
- Wikipedia. (n.d.).
- WordPress. (2025). Use of base metals in Buchwald-Hartwig coupling.
- ResearchGate. (2025). Sulfur-Ligand/Pd-Catalyzed Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids Under Aerobic Conditions. Request PDF.
- PubMed. (2009).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- RSC Publishing. (n.d.). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances.
- WordPress. (n.d.).
- Chapter 2: Palladium (II)
- National Institutes of Health. (n.d.).
- ResearchGate. (2025). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. Request PDF.
- ChemRxiv. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling.
- Supporting information for an article on the synthesis of 2-(phenylthio)
- Google Patents. (n.d.). US4101558A - Process for preparing thioxanthones.
- PubMed. (2015).
- PubMed. (2013).
- OSTI.GOV. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride.
- MDPI. (n.d.).
- National Institutes of Health. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2025).
- Master Organic Chemistry. (2016).
- MDPI. (n.d.).
- Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings.
- National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC.
- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl halides (X)
- ResearchGate. (2025). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Request PDF.
- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- PubMed. (2006). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Google Patents. (n.d.).
Sources
- 1. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]
- 6. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]
- 7. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Solution Stability of 2-(Phenylthio)benzoic Acid Derivatives
Welcome to the technical support center for 2-(phenylthio)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who utilize this versatile scaffold in their work. The unique combination of a carboxylic acid and a thioether linkage presents specific challenges regarding solution stability. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate, diagnose, and resolve common stability issues, ensuring the integrity and reproducibility of your experimental results.
Introduction: The Chemical Landscape of Instability
The this compound core is susceptible to three primary degradation pathways, often influenced by common laboratory and storage conditions. Understanding these pathways is the first step toward effective mitigation. The primary points of vulnerability are the thioether sulfur atom, which is prone to oxidation, and the carboxylic acid group, which can influence pH-dependent hydrolysis and solubility.[1][2] Furthermore, the aromatic systems can be susceptible to photodegradation.
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues you may encounter. Each problem is followed by a diagnostic workflow and preventative measures.
Issue 1: Appearance of New, More Polar Peaks in HPLC/UPLC Analysis
Observation: During routine purity analysis of your this compound derivative by reverse-phase HPLC, you observe one or two new peaks eluting earlier than your parent compound. The potency of your main compound appears to be decreasing over time.
Probable Cause: This is a classic indicator of thioether oxidation. The sulfur atom in the thioether linkage is readily oxidized, first to the more polar sulfoxide and subsequently to the even more polar sulfone.[1][2] This oxidation can be triggered by atmospheric oxygen, trace peroxides in solvents, or exposure to light.
Diagnostic & Resolution Workflow:
-
Confirm Identity via Mass Spectrometry (LC-MS): The most definitive diagnostic step is to analyze the sample by LC-MS.
-
The sulfoxide degradant will have a molecular weight of M+16 (where M is the mass of the parent compound).
-
The sulfone degradant will have a molecular weight of M+32 .
-
-
Perform a Forced Oxidation Study: To confirm susceptibility, intentionally stress the compound.
-
Dissolve a small sample in a suitable solvent (e.g., acetonitrile/water).
-
Add a dilute solution of hydrogen peroxide (e.g., 0.1% - 3.0% H₂O₂).[1]
-
Monitor the reaction by HPLC at regular intervals (e.g., 0, 2, 6, 24 hours).
-
Compare the retention times of the degradants formed with the unknown peaks in your original sample.
-
-
Implement Preventative Measures:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen. Use solvents that have been degassed by sparging with an inert gas.
-
Solvent Purity: Ensure solvents, particularly ethers and other peroxide-formers, are fresh and tested for peroxides.
-
Antioxidant Addition: If compatible with your experimental system, consider adding a suitable antioxidant. Hindered phenols like Butylated Hydroxytoluene (BHT) or thioether-based antioxidants can be effective synergists.[3][4]
-
Workflow for Diagnosing Thioether Oxidation
Caption: Diagnostic workflow for suspected thioether oxidation.
Issue 2: Poor Reproducibility and pH-Dependent Results in Biological Assays
Observation: The IC₅₀ or EC₅₀ values from your cell-based or enzymatic assays are inconsistent. You notice that results vary depending on the batch of media or buffer used.
Probable Cause: The stability and solubility of your this compound derivative are likely highly pH-dependent. As a carboxylic acid, its ionization state changes significantly around its pKa. The neutral (protonated) form is less water-soluble but may be more membrane-permeable, while the anionic (deprotonated) carboxylate form is more water-soluble. Furthermore, both acidic and basic conditions can catalyze hydrolysis of the parent molecule or other functional groups.[5]
Diagnostic & Resolution Workflow:
-
Determine pH-Solubility Profile: Experimentally measure the solubility of your compound across a relevant pH range (e.g., pH 4 to 8). This is crucial for understanding its behavior in physiological buffers.
-
Conduct a pH-Rate Stability Study: Perform a forced degradation study under various pH conditions (acidic, neutral, basic) as outlined in ICH guidelines.[1][5] This will identify the pH range of maximum stability.
-
Use standard buffers (e.g., HCl for pH 1-2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).
-
Incubate solutions at a controlled temperature (e.g., 40-60°C) and monitor degradation by HPLC.
-
-
Standardize and Control Assay pH:
-
Always measure and record the final pH of your assay solutions after the addition of your compound (dissolved in a vehicle like DMSO).
-
Use strongly buffered media or solutions to resist pH shifts.
-
Prepare stock solutions in aprotic solvents (e.g., DMSO, DMF) and use the minimum volume necessary to minimize pH changes in the assay medium.
-
pH-Dependent Behavior of this compound
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Primary Antioxidant And Secondary Antioxidant In Polymer Manufacturer/Supplier | Tintoll [uvabsorber.com]
- 4. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Regioselective Synthesis of Functionalized 2-(Phenylthio)benzoates
Welcome to the dedicated technical support center for the regioselective synthesis of functionalized 2-(phenylthio)benzoates. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important structural motif. Here, we move beyond simple protocols to address the nuanced challenges and critical decision-making points you may encounter in your experiments. Our goal is to provide you with the insights needed to troubleshoot common issues, optimize your reaction conditions, and achieve your target compounds with high regioselectivity and yield.
This resource is structured as a dynamic question-and-answer guide, divided into a comprehensive Troubleshooting section and a Frequently Asked Questions (FAQs) section to directly address the practical challenges of synthesizing 2-(phenylthio)benzoates.
Troubleshooting Guide: From Low Yields to Isomeric Mixtures
This section is dedicated to resolving the most common and complex issues encountered during the synthesis of 2-(phenylthio)benzoates. Each problem is analyzed from a mechanistic perspective to provide robust and scientifically grounded solutions.
Problem 1: Low or No Yield in Directed ortho-Lithiation (DoM) Route
Q: I am attempting to synthesize a 2-(phenylthio)benzoate derivative via ortho-lithiation of the corresponding benzoic acid followed by quenching with diphenyl disulfide, but I am consistently obtaining low yields or recovering only my starting material. What are the likely causes and how can I rectify this?
A: Low or no yield in a Directed ortho-Metalation (DoM) protocol is a frequent challenge, typically pointing to issues with the lithiation step itself or the subsequent electrophilic quench. The process involves the deprotonation of the benzoic acid at the position ortho to the carboxylate group, which acts as a directed metalation group (DMG), followed by reaction with an electrophile.[1][2] Let's break down the potential failure points.
Possible Causes & Solutions:
-
Insufficiently Strong Base or Incomplete Deprotonation: The initial deprotonation of the carboxylic acid proton and the subsequent ortho-C-H bond requires a strong, sterically hindered base.
-
Solution: The use of sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) is highly recommended.[3][4] Typically, 2.2 equivalents of the s-BuLi/TMEDA complex are used to ensure both the acidic proton of the carboxyl group is removed and the ortho-lithiation proceeds to completion.[3] Using a less potent base like n-butyllithium can be less effective for this transformation.
-
-
Inadequate Reaction Temperature: Organolithium intermediates are highly reactive and thermally unstable.
-
Solution: The lithiation step must be conducted at very low temperatures, typically between -78 °C and -90 °C, to form the stable lithium 2-lithiobenzoate intermediate.[3][4] Allowing the reaction to warm up prematurely will lead to decomposition and a significant drop in yield. Ensure your cooling bath is well-maintained throughout the addition of reagents and the stirring period.
-
-
Presence of Moisture or Air: Organolithium reagents are extremely sensitive to moisture and oxygen.
-
Solution: All glassware must be rigorously flame-dried or oven-dried before use. The reaction must be carried out under a strictly inert atmosphere (e.g., dry argon or nitrogen). Solvents like tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to ensure they are anhydrous.
-
-
Premature Quenching or Protonolysis: If the electrophile is not added correctly, or if there are adventitious proton sources, the aryllithium intermediate can be quenched before it has a chance to react with the disulfide.
-
Solution: The electrophile (e.g., diphenyl disulfide) should be dissolved in anhydrous THF and added to the cold solution of the aryllithium intermediate. The workup should only commence after the reaction with the electrophile is complete. A common workup involves quenching with a saturated aqueous solution of ammonium chloride.
-
-
Side Reactions: If your benzoic acid has other functional groups, competing reactions can occur. For example, if a bromine or iodine atom is present on the ring, a fast metal-halogen exchange may occur instead of the desired deprotonation.[5]
-
Solution: Analyze your starting material for functionalities that could interfere with the lithiation. If a halogen is present, a different synthetic route, such as a palladium-catalyzed C-S coupling, may be more appropriate.
-
Problem 2: Poor Regioselectivity in Palladium-Catalyzed C-S Coupling
Q: I am using a palladium-catalyzed C-S coupling (Buchwald-Hartwig type reaction) between a meta-substituted halobenzoate and thiophenol, but I'm getting a mixture of the 2- and 4-(phenylthio)benzoate isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity in the C-S coupling of a meta-substituted aryl halide can be challenging, as the electronic and steric environment of the two potential reaction sites (C2 and C4) can be similar. The outcome is often highly dependent on the choice of ligand, catalyst, and reaction conditions.[6][7]
Possible Causes & Solutions:
-
Ligand Choice: The ligand bound to the palladium center is the most critical factor influencing regioselectivity. Bulky, electron-rich phosphine ligands are often used in these couplings.
-
Solution: A systematic ligand screen is the most effective approach. Start with common Buchwald-Hartwig ligands such as Xantphos, which has a large bite angle and can favor reaction at the less sterically hindered position. Other ligands to consider include bulky biarylphosphines like RuPhos or SPhos. The subtle steric and electronic differences between ligands can significantly influence which C-X bond undergoes oxidative addition more readily.
-
-
Reaction Temperature: The reaction temperature can influence the equilibrium between different catalytic species and the relative rates of oxidative addition at the two sites.
-
Solution: Try running the reaction at a lower temperature for a longer period. This can sometimes increase the kinetic preference for one isomer over the other. Conversely, in some systems, higher temperatures may be required to overcome the activation energy for the desired pathway.
-
-
Nature of the Halide: The type of halogen on your benzoate ester can impact the rate of oxidative addition.
-
Solution: If you are using a bromo- or chlorobenzoate, consider synthesizing the iodo-analogue. The C-I bond is generally more reactive towards oxidative addition with Pd(0) and this increased reactivity might enhance the selectivity of the reaction.
-
Problem 3: Formation of Disulfide Byproduct
Q: In my synthesis of 2-(phenylthio)benzoates, I am observing a significant amount of diphenyl disulfide in my crude product. What is causing this and how can I prevent it?
A: The formation of diphenyl disulfide (PhS-SPh) is a common byproduct, particularly in reactions involving thiophenol or its corresponding thiolate. This is due to the facile oxidation of thiols.
Possible Causes & Solutions:
-
Oxidation of Thiophenol: Thiophenols are notoriously easy to oxidize to their corresponding disulfides, a reaction that can be catalyzed by trace metals or exposure to air.
-
Solution: Ensure your reaction is conducted under a rigorously inert atmosphere (argon or nitrogen). Use freshly distilled or purchased thiophenol. If using a base to generate the thiolate in situ, de-gas the solvent and the reaction vessel thoroughly before adding the thiol.
-
-
Incomplete Reaction in DoM: When using diphenyl disulfide as an electrophile in a directed ortho-lithiation, any unreacted disulfide will contaminate the product.
-
Solution: Ensure the lithiation step proceeds to completion by using the correct stoichiometry of a strong base (e.g., 2.2 eq of s-BuLi/TMEDA). Add the diphenyl disulfide solution slowly to the cold aryllithium solution to ensure efficient reaction and minimize side reactions.
-
-
Workup Conditions: Certain workup conditions can promote the oxidation of any unreacted thiophenol.
-
Solution: A mild acidic workup is generally preferred. If you suspect residual thiol is being oxidized during purification, consider a workup that includes a reducing agent like sodium bisulfite to quench any oxidizing species.
-
Frequently Asked Questions (FAQs)
Q1: Which is the most reliable method for preparing a simple 2-(phenylthio)benzoate on a lab scale?
A1: For many simple, unfunctionalized or appropriately functionalized benzoic acids, the Directed ortho-Metalation (DoM) route is often the most reliable and regioselective method.[1][2] It directly functionalizes the C-H bond ortho to the carboxylic acid, which acts as an excellent directing group.[5] This avoids the need to start with a pre-functionalized halobenzoate. However, the requirement for cryogenic temperatures and strictly anhydrous conditions can be a drawback.
Q2: I need to synthesize a 2-(phenylthio)benzoate with a sensitive functional group that is not compatible with organolithium reagents. What is a good alternative?
A2: A palladium-catalyzed C-S cross-coupling reaction is an excellent alternative when sensitive functional groups are present.[7][8] This method typically involves the reaction of a 2-halobenzoate (iodo- or bromo- being the most reactive) with thiophenol in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction conditions are generally milder than DoM and tolerate a much wider range of functional groups.
Q3: Can I use a nucleophilic aromatic substitution (SNAr) reaction to synthesize 2-(phenylthio)benzoates?
A3: Yes, but with limitations. An SNAr reaction between a thiolate and a halobenzoate requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., a nitro group) ortho or para to the leaving group (the halogen).[9] For a typical 2-halobenzoate, the ester group itself is not sufficiently activating to promote SNAr under mild conditions. Therefore, this method is only suitable for specific, highly electron-deficient substrates.
Q4: My crude product is an oil and is difficult to purify by column chromatography. What are some alternative purification strategies?
A4: If your 2-(phenylthio)benzoate product is an oil and co-elutes with impurities, consider the following:
-
Acid-Base Extraction: If your product is an ester, it will be neutral. However, if you have synthesized the corresponding carboxylic acid, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylate salt will move to the aqueous layer, leaving neutral impurities (like diphenyl disulfide) in the organic layer. You can then re-acidify the aqueous layer and extract your pure product back into an organic solvent.
-
Recrystallization: Even if the product is an oil at room temperature, it may crystallize at lower temperatures or from a different solvent system. Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble, and then slowly cool it or add a co-solvent in which it is insoluble to induce crystallization.
-
Conversion to a Solid Derivative: If the final target is the carboxylic acid and it is oily, you could consider converting it to a solid salt (e.g., a sodium or cyclohexylammonium salt) for purification by recrystallization, and then liberate the free acid in a final step.
Experimental Protocols & Workflows
Protocol 1: Synthesis of Methyl 2-(phenylthio)benzoate via Directed ortho-Lithiation
This protocol provides a step-by-step method for the synthesis of methyl 2-(phenylthio)benzoate starting from benzoic acid.
Step 1: ortho-Lithiation and Thiolation of Benzoic Acid
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 50 mL).
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (3.3 mL, 22 mmol) to the THF.
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add sec-butyllithium (1.4 M in cyclohexane, 15.7 mL, 22 mmol) to the stirred solution, maintaining the temperature below -70 °C.
-
In a separate flame-dried flask, dissolve benzoic acid (1.22 g, 10 mmol) in anhydrous THF (20 mL).
-
Slowly add the benzoic acid solution to the s-BuLi/TMEDA solution over 20 minutes, ensuring the internal temperature does not rise above -75 °C. A thick white precipitate of the dilithiobenzoate will form.
-
Stir the resulting suspension at -78 °C for 1 hour.
-
In another flame-dried flask, dissolve diphenyl disulfide (2.40 g, 11 mmol) in anhydrous THF (15 mL).
-
Add the diphenyl disulfide solution to the reaction mixture dropwise over 15 minutes. The reaction mixture will typically turn a yellow/orange color.
-
Stir the reaction at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude 2-(phenylthio)benzoic acid.
Step 2: Esterification
-
Dissolve the crude this compound in methanol (50 mL).
-
Add concentrated sulfuric acid (0.5 mL) as a catalyst.
-
Heat the mixture to reflux and stir for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure methyl 2-(phenylthio)benzoate.
Workflow Diagram: Troubleshooting Low Yield in DoM
Caption: Troubleshooting workflow for low product yield in DoM.
Mechanism Diagram: Palladium-Catalyzed C-S Coupling
Caption: Catalytic cycle for Pd-catalyzed C-S coupling.
References
- Directed ortho metalation (DoM). (n.d.). In Wikipedia.
- Directed (ortho) Metallation. (n.d.). University of Rochester. Retrieved January 9, 2026, from a source providing lecture notes on the topic.
- Directed ortho metalation. (n.d.). Grokipedia.
- Directed ortho metalation. (n.d.). Wikipedia.
- Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research.
- Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1993). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1270.
- Optimization of the nucleophilic aromatic substitution reaction. (n.d.). ResearchGate.
- Control experiments for synthesis of alkyl aryl thioethers. (n.d.). ResearchGate.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (2025). BenchChem. Retrieved January 9, 2026, from a BenchChem technical support document.
- Khiste, S. A. (2023). Thia-Michael Addition in Diverse Organic Synthesis. Journal of Chemical and Pharmaceutical Research, 15(12), 1-10.
- Predicting regioselectivity in nucleophilic aromatic substitution. (2016). PubMed.
- Thia-Michael Reaction. (2022). MDPI Encyclopedia.
- Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. (2024). Journal of the American Chemical Society, 146(5), 2907–2912.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- A series of 2-[bis(alkylthio)methylene]-3-oxo-N-o-tolylbutanamides... (n.d.). ResearchGate. Retrieved January 9, 2026, from a research paper on thia-Michael addition reactions.
- Mortier, J. (2004). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. Current Organic Chemistry, 8(13), 1241-1260.
- Directed orrho-lithiation of unprotected benzoic acids. (n.d.). ResearchGate.
- Palladium-Catalyzed Benzodiazepines Synthesis. (2020). MDPI Catalysts.
- Synthesis of thia-Michael addition products. (n.d.). ResearchGate.
- Predicting Regioselectivity in Nucleophilic Aromatic Substitution. (2016). Request PDF.
- Erratum: Organocatalyzed synthesis of fluorinated poly(aryl thioethers). (2021).
- Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. (2007). PubMed Central.
- Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. (2022). MDPI Molecules. Retrieved January 9, 2026, from a research paper on thioether synthesis.
- Thia-Michael Reaction under Heterogeneous Catalysis. (2020). MDPI Catalysts.
- Metal-catalyzed Approaches to Aryl Thioethers. (2018). WordPress.
- Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1934-1953.
Sources
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines | Bentham Science [benthamscience.com]
- 9. researchgate.net [researchgate.net]
Navigating the Ullmann Condensation: A Technical Support Guide for the Synthesis of 2-(Phenylthio)benzoic Acid
From the desk of the Senior Application Scientist
Welcome to our dedicated technical support center. The synthesis of 2-(phenylthio)benzoic acid, a key intermediate in the development of pharmaceuticals and advanced materials, has traditionally been accomplished via the Ullmann condensation. This method, while foundational, is notorious for its demanding and often harsh reaction conditions.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and explore modern, milder alternatives that offer improved yields and greater reproducibility.
We will delve into the causality behind experimental choices, offering field-proven insights to not only solve immediate problems but also to empower you with a deeper understanding of the underlying chemistry.
Part 1: Troubleshooting Guide & FAQs for Traditional Ullmann Synthesis
The traditional Ullmann condensation for this compound typically involves the copper-catalyzed reaction between a 2-halobenzoic acid and thiophenol in the presence of a base at high temperatures.[1] Success hinges on the careful control of several interdependent parameters.
Troubleshooting Common Experimental Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source, often a Cu(I) salt, may have oxidized. The active catalytic species is widely considered to be Cu(I).[2] | - Use a fresh, high-purity Cu(I) salt like CuI or CuBr. - Consider adding a small amount of copper bronze as a reducing agent to maintain the Cu(I) state. - In some classical methods, "activated" copper powder is used, which can be prepared by reducing copper sulfate with zinc metal.[1] |
| Low Reactivity of Aryl Halide: Aryl chlorides are significantly less reactive than aryl bromides or iodides, often leading to poor yields under traditional conditions.[1] | - If possible, switch to the more reactive 2-bromobenzoic acid or 2-iodobenzoic acid. Note that these are more expensive. - For 2-chlorobenzoic acid, significantly higher temperatures (180-220°C) and longer reaction times may be necessary.[3] | |
| Inappropriate Base or Solvent: The base may not be strong enough to deprotonate the thiophenol effectively, or the solvent may not be suitable for the high temperatures required. | - Stronger bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are often required.[3][4] - High-boiling polar aprotic solvents such as DMF, N-methylpyrrolidone (NMP), or nitrobenzene are traditionally used.[1] For catalyst-free high-temperature reactions, a non-coordinating solvent like tetralin can be effective.[3] | |
| Formation of Side Products | Dehalogenation of the Aryl Halide: Trace amounts of water or other protic impurities can lead to the reduction of the 2-halobenzoic acid, forming benzoic acid.[2] | - Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). - Use anhydrous solvents and reagents. |
| Homocoupling of Thiophenol (Diphenyl Disulfide Formation): Thiophenols can readily oxidize to form disulfides, especially at high temperatures in the presence of oxygen and copper salts. | - Thoroughly degas the reaction mixture before heating. - Maintain a strict inert atmosphere throughout the reaction. - Use a slight excess of the thiophenol to compensate for any oxidative loss. | |
| Reaction Stalls or is Incomplete | Catalyst Deactivation: The copper catalyst can be poisoned by impurities or precipitate out of the reaction mixture. | - Ensure high purity of all starting materials. - Vigorous stirring is crucial to maintain a homogenous mixture, especially when using solid bases or catalysts. |
| Insufficient Temperature/Time: Traditional Ullmann reactions are often slow and require prolonged heating at high temperatures. | - Monitor the reaction by TLC or GC-MS. If the reaction has stalled, consider incrementally increasing the temperature. - Be prepared for long reaction times, sometimes exceeding 8-24 hours.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of copper in this reaction?
A1: The precise mechanism of the Ullmann condensation has been a subject of extensive study. A generally accepted pathway for C-S bond formation involves the following key steps: First, the base deprotonates the thiophenol to form a thiolate. This thiolate then reacts with the Cu(I) salt to form a copper(I) thiolate complex (Ar-S-Cu).[1] This complex then undergoes a reaction with the aryl halide, likely through an oxidative addition/reductive elimination pathway, to form the desired this compound and regenerate a Cu(I) species that continues the catalytic cycle.
Q2: Why are such high temperatures required in the traditional method?
A2: The high temperatures are necessary to overcome the significant activation energy barrier for the reaction between the copper(I) thiolate and the often unreactive aryl halide.[1] This is particularly true when using less reactive substrates like 2-chlorobenzoic acid. The thermal energy is required to promote the key bond-forming steps in the catalytic cycle.
Q3: Can I use a different base? What is the impact?
A3: Yes, but the choice of base is critical. The base must be strong enough to deprotonate the thiophenol (pKa ~6.6) to form the nucleophilic thiolate. Inorganic bases like K₂CO₃, KOH, and Cs₂CO₃ are commonly used.[2][3] The choice can affect reaction rate and yield. For instance, a patent for a similar process using lithium hydroxide monohydrate in tetralin reported a 95% yield, suggesting that the cation can also play a role.[3]
Part 2: Modernizing the Synthesis - Milder and More Efficient Protocols
Advances in catalysis have led to the development of "modern" Ullmann-type reactions that proceed under significantly milder conditions. The key innovation is the use of ligands that coordinate to the copper center, increasing its reactivity and stability.[5]
The Role of Ligands
Ligands, such as diamines, amino acids (e.g., L-proline), or phenanthrolines, play a crucial role in modern Ullmann couplings:
-
Increased Solubility: They help to keep the copper catalyst in solution.
-
Enhanced Reactivity: Ligands modulate the electronic properties of the copper center, making it more susceptible to oxidative addition with the aryl halide.
-
Stabilization: They stabilize the reactive copper intermediates, preventing decomposition and catalyst deactivation.
-
Lower Temperatures: The enhanced reactivity allows the reaction to proceed at much lower temperatures (often 80-120°C), improving the tolerance for sensitive functional groups.[2]
Below is a troubleshooting workflow to help decide when to move from a traditional to a modern approach.
Caption: Troubleshooting workflow for Ullmann synthesis issues.
Comparative Overview: Traditional vs. Modern Ligand-Assisted Ullmann
| Parameter | Traditional Ullmann Method | Modern Ligand-Assisted Method |
| Starting Materials | 2-Halobenzoic acid (Cl, Br, I), Thiophenol | 2-Halobenzoic acid (Cl, Br, I), Thiophenol |
| Catalyst System | Stoichiometric Cu powder, Cu₂O, or CuI | Catalytic CuI (5-10 mol%), Ligand (e.g., L-proline, 10-20 mol%) |
| Base | Strong inorganic base (e.g., K₂CO₃, KOH) | Milder inorganic base (e.g., K₃PO₄, Cs₂CO₃) |
| Solvent | High-boiling polar aprotic (DMF, NMP) or non-polar (Tetralin) | Polar aprotic (DMSO, Dioxane) |
| Temperature | 140 - 220 °C[3] | 80 - 120 °C[2] |
| Reaction Time | 8 - 24+ hours | 12 - 24 hours |
| Typical Yield | Variable, often low for chloro-substrates (e.g., <50%) | Generally higher and more reproducible (e.g., >80%) |
Part 3: Experimental Protocols
The following protocols are provided as representative examples. Researchers should always perform their own optimization based on their specific substrates and equipment.
Protocol 1: Traditional High-Temperature Synthesis (Adapted from US Patent 4,902,826 A)[3]
This protocol is a catalyst-free, high-temperature method using lithium hydroxide.
Materials:
-
2-Chlorobenzoic acid (1.1-1.3 equivalents)
-
Thiophenol (1.0 equivalent)
-
Lithium hydroxide monohydrate (2.2-2.4 equivalents)
-
Tetralin (solvent)
-
30% Hydrochloric acid
-
Water
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-chlorobenzoic acid, thiophenol, and lithium hydroxide monohydrate to tetralin.
-
Heat the mixture to 185-190°C. Water of reaction will be collected in the Dean-Stark trap.
-
Maintain the temperature and stir vigorously for 8 hours.
-
Monitor the reaction by TLC or GC-MS until the thiophenol is consumed.
-
Cool the reaction mixture to approximately 115°C and cautiously add 500 mL of water.
-
Separate the aqueous phase. Dilute the aqueous phase with additional water and adjust the pH to ~2 with 30% hydrochloric acid.
-
The product, this compound, will precipitate as a solid.
-
Isolate the solid by filtration, wash thoroughly with water, and dry under vacuum.
Protocol 2: Modern Ligand-Assisted Synthesis
This protocol utilizes a CuI/L-proline catalyst system for milder reaction conditions.
Materials:
-
2-Bromobenzoic acid (1.0 equivalent)
-
Thiophenol (1.2 equivalents)
-
Copper(I) iodide (CuI) (10 mol%)
-
L-proline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromobenzoic acid, K₂CO₃, CuI, and L-proline.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMSO and thiophenol via syringe.
-
Place the flask in a preheated oil bath at 90°C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthesis Pathways
The following diagram illustrates the fundamental difference between the traditional and modern approaches.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 4. EP0299329B1 - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 2-(Phenylthio)benzoic Acid Synthesis
Welcome to the technical support center for optimizing the synthesis of 2-(Phenylthio)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to improve yields and troubleshoot common issues in the copper-catalyzed C-S cross-coupling reaction, commonly known as the Ullmann condensation.[1][2] Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound, and why is catalyst selection so critical?
The synthesis is typically achieved via an Ullmann-type C-S cross-coupling reaction between a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-iodobenzoic acid) and thiophenol.[3] This copper-catalyzed reaction, while well-established, is notoriously sensitive to reaction conditions.[4][5] Catalyst selection is paramount because the copper catalyst's activity and stability directly dictate the reaction rate and efficiency. An optimal catalyst system not only promotes the desired C-S bond formation but also minimizes common side reactions, such as reductive dehalogenation of the starting material.[6][7]
Q2: I'm starting a new synthesis. Which copper catalyst source should I begin with?
For initial screening, Copper(I) salts like copper(I) iodide (CuI) are the most frequently used and effective catalysts for C-S coupling.[8][9] They are generally more active than copper(II) salts or metallic copper powder. While "activated" copper powder can be used, CuI offers better reproducibility and solubility in common organic solvents.[1][10] In many modern protocols, a ligand-free system using just a small percentage of CuI (1-5 mol%) can be surprisingly effective, particularly with more reactive aryl iodides.[9][11]
Q3: What is the role of a ligand, and is it always necessary?
A ligand's primary role is to stabilize the copper catalyst, increase its solubility, and accelerate the key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[12][13] This often allows for milder reaction temperatures and lower catalyst loadings.[8][13]
However, a ligand is not always required. Ligand-free systems can be effective, especially when using highly polar aprotic solvents like DMF or NMP at elevated temperatures with aryl iodides.[9][11] For less reactive aryl halides (bromides and chlorides), or to improve yields and reaction times, ligands are crucial.[13] N,N- and N,O-chelating ligands, such as 1,10-phenanthroline or N,N-dimethylglycine, are known to be particularly effective.[6][8]
Q4: How do I choose the right base and solvent for my reaction?
The base and solvent are interconnected components of the catalyst system. The base deprotonates the thiophenol to form the active thiolate nucleophile.[13]
-
Bases: Inexpensive inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are robust choices.[6][9] Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive. The choice can depend on the solvent; K₂CO₃ works well in non-polar solvents like toluene, while Cs₂CO₃ is often preferred in polar aprotic solvents.[8]
-
Solvents: High-boiling polar aprotic solvents like DMF, DMSO, or N-methylpyrrolidone (NMP) are traditional choices that help solubilize the reagents and facilitate the reaction at high temperatures.[1] However, switching to a non-polar solvent like toluene or xylene can sometimes improve yields by altering the solubility of the base and intermediates.[14][15] It is critical to use anhydrous (dry) solvents, as water can deactivate certain bases and lead to unwanted side reactions.[6]
Troubleshooting Guide: Low Yield & Side Reactions
This section addresses the most common problem encountered in this synthesis: low yield of the desired this compound.
Problem: Low or No Conversion of Starting Materials
You've run the reaction, but TLC or LC-MS analysis shows primarily unreacted 2-halobenzoic acid and thiophenol.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst: The copper(I) source may have oxidized to the less active copper(II) state.
-
Solution: Use a fresh bottle of CuI or purify the existing stock. Ensure all reagents and solvents are thoroughly degassed by bubbling with an inert gas (Nitrogen or Argon) before adding the catalyst.[7]
-
-
Suboptimal Temperature: Traditional Ullmann reactions require high temperatures, often above 100 °C, to proceed at a reasonable rate.[1][10]
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. If using a lower-boiling solvent, consider switching to a higher-boiling one like DMF or toluene to safely reach higher temperatures.[15]
-
-
Insufficient Base Strength or Solubility: The base may not be effectively deprotonating the thiophenol.
Problem: Significant Formation of Diphenyl Disulfide Byproduct
Your analysis shows a major byproduct corresponding to the homocoupling of thiophenol.
Potential Causes & Step-by-Step Solutions:
-
Oxidative Homocoupling: The thiolate is being oxidized to form a disulfide bond, a common side reaction, often promoted by trace oxygen.
-
Solution 1 (Rigorous Inert Atmosphere): This is the most critical step. Ensure your reaction flask is completely free of oxygen. Purge the flask with an inert gas, add the solvent and reagents (except the catalyst), and continue to bubble the inert gas through the solution for at least 15-20 minutes. Add the copper catalyst under a positive pressure of inert gas.[7]
-
Solution 2 (Ligand Addition): A suitable ligand can accelerate the desired cross-coupling pathway, making it kinetically favored over the homocoupling side reaction.[13] Screen a small set of ligands (e.g., 1,10-phenanthroline, N,N-dimethylglycine) to see if byproduct formation is suppressed.
-
Problem: Significant Formation of Dehalogenated Benzoic Acid
The primary byproduct is benzoic acid, resulting from the reduction of your 2-halobenzoic acid starting material.
Potential Causes & Step-by-Step Solutions:
-
Reductive Dehalogenation Pathway: This side reaction is often competitive with the desired C-S coupling. It can be promoted by suboptimal catalyst or ligand choice.[6]
-
Solution 1 (Ligand Screening): The ligand is often the key to solving this issue. Certain ligands are more effective at promoting the reductive elimination step that forms the C-S bond over the dehalogenation pathway. N,N-dimethylglycine has been shown to be effective in minimizing this side reaction in similar systems.[6]
-
Solution 2 (Change the Halide): The reactivity of the aryl halide follows the trend I > Br > Cl.[16] If you are using an aryl bromide or chloride and observing significant dehalogenation, switching to the more reactive 2-iodobenzoic acid can often favor the desired coupling reaction, even if it is a more expensive starting material.
-
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the diagrams below.
The Ullmann C-S Coupling Catalytic Cycle
This diagram illustrates the key steps in the copper-catalyzed formation of the C-S bond. Problems in the reaction often stem from a slow or inhibited step in this cycle.
Caption: Simplified catalytic cycle for the Ullmann C-S coupling reaction.
Troubleshooting Flowchart
Use this decision tree to diagnose and solve common issues with your synthesis.
Caption: A decision tree for troubleshooting low yields in the synthesis.
Protocols & Data
Table 1: Comparison of Common Catalytic System Components
This table summarizes typical starting points for reaction optimization. Conditions are highly substrate-dependent and require empirical validation.
| Component | Common Choices | Loading / Concentration | Key Considerations |
| Aryl Halide | 2-Iodobenzoic Acid | 1.0 equiv | Most reactive, but highest cost. Good for initial trials. |
| 2-Bromobenzoic Acid | 1.0 equiv | Moderate reactivity and cost.[15] | |
| 2-Chlorobenzoic Acid | 1.0 equiv | Least reactive, lowest cost. Often requires a ligand.[1] | |
| Thiol | Thiophenol | 1.1 - 1.5 equiv | A slight excess is typically used to ensure full consumption of the aryl halide. |
| Cu Source | Copper(I) Iodide (CuI) | 1 - 10 mol% | The most common and reliable choice for C-S coupling.[9] |
| Ligand | None | - | A viable starting point, especially with aryl iodides.[9][11] |
| 1,10-Phenanthroline | 10 - 20 mol% | A classic, effective N,N-chelating ligand. | |
| N,N-Dimethylglycine | 10 - 20 mol% | An inexpensive amino acid ligand known to reduce side reactions. | |
| Base | K₂CO₃, K₃PO₄ | 2.0 - 3.0 equiv | Inexpensive, effective, and commonly used.[6][9] |
| Cs₂CO₃ | 2.0 equiv | More reactive and soluble, but higher cost.[8] | |
| Solvent | DMF, NMP, DMSO | 0.2 - 0.5 M | High-boiling polar aprotic solvents are standard. |
| Toluene, Dioxane | 0.2 - 0.5 M | Non-polar options that can sometimes improve yield.[14][15] |
Experimental Protocol: General Procedure for Catalyst Screening
This protocol outlines a method for testing different catalyst systems in parallel on a small scale.
Objective: To identify the optimal combination of copper source, ligand, and base for the synthesis of this compound from 2-iodobenzoic acid and thiophenol.
Materials:
-
2-Iodobenzoic acid
-
Thiophenol
-
Copper(I) Iodide (CuI)
-
Ligands (e.g., 1,10-phenanthroline, N,N-dimethylglycine)
-
Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous DMF
-
Reaction vials with stir bars and septa
-
Inert gas source (Argon or Nitrogen)
-
Heating block
Procedure:
-
Preparation: In an array of reaction vials, add 2-iodobenzoic acid (e.g., 0.2 mmol, 1.0 equiv) and the chosen base (0.4 mmol, 2.0 equiv).
-
Inerting: Seal the vials with septa, then purge with inert gas for 10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (1.0 mL), followed by thiophenol (0.22 mmol, 1.1 equiv).
-
Catalyst/Ligand Addition: In separate stock solutions, pre-mix the catalyst and ligand if applicable. To each respective vial, add the copper source (0.02 mmol, 10 mol%) and, if required, the ligand (0.04 mmol, 20 mol%).
-
Reaction: Place the vials in a pre-heated heating block (e.g., 110 °C) and stir for the desired reaction time (e.g., 12-24 hours).
-
Workup & Analysis: After cooling to room temperature, quench each reaction with 1M HCl. Extract with ethyl acetate and analyze the organic layer by LC-MS or GC-MS to determine the relative conversion and yield of the desired product versus byproducts.
-
Validation: Scale up the most promising condition to confirm the yield and isolate the product for characterization.
References
- Technical Support Center: Ullmann Diaryl Ether Synthesis. Benchchem.
- Cross C–S coupling reaction catalyzed by copper(i) N-heterocyclic carbene complexes. RSC Advances.
- Ullmann Diaryl Ether Synthesis: Technical Support Center. Benchchem.
- Copper-Mediated C–H Activation/C–S Cross-Coupling of Heterocycles with Thiols. The Journal of Organic Chemistry.
- Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. Journal of Organic Chemistry.
- Ullmann Reaction. Organic Chemistry Portal.
- C−S Cross‐Coupling Reactions Catalyzed by Well‐Defined Copper and Nickel Complexes. ResearchGate.
- Metal-catalyzed Approaches to Aryl Thioethers. Wordpress.
- Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
- Ullmann condensation. Wikipedia.
- Theoretical Study on Copper-Catalyzed S-Arylation of Thiophenols with Aryl Halides: Evidence Supporting the LCu(I)-SPh Active Catalyst and Halogen Atom Transfer Mechanism. Organometallics.
- Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry.
- Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. ResearchGate.
- Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation. Organometallics.
- Troubleshooting Ullmann Couplint. Reddit.
- Copper Cross-coupling by a Noncanonical Mechanism with Prof. Connor Delaney. YouTube.
- Process for the preparation of 2-arylthiobenzoic acids. Google Patents.
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA.
- C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. MDPI.
- REINVESTIGATNG THE ULLMANN REACTION A Dissertation.
- Catalytic C C, C N, and C O Ullmann-Type Coupling Reactions: Copper Makes a Difference. ResearchGate.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
- Ullmann Reaction. Thermo Fisher Scientific.
- Ullmann reaction. Slideshare.
- Ullmann Reaction. BYJU'S.
- 2-Phenylfuro[3,2-b]pyridine. Organic Syntheses Procedure.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. NIH.
- Copper Catalyst-Supported Modified Magnetic Chitosan for the Synthesis of Novel 2-Arylthio-2,3-dihydroquinazolin-4(1H)-one Derivatives via Chan–Lam Coupling. MDPI.
- Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media. Organic Chemistry Research.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 4. people.umass.edu [people.umass.edu]
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- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isolating Pure 2-(Phenylthio)benzoic Acid
Welcome to the technical support center for the synthesis and purification of 2-(Phenylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges in the work-up and isolation of this important synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
Troubleshooting Guide: Common Work-up and Purification Issues
This section addresses specific problems you may encounter during the isolation of this compound, providing step-by-step solutions and the rationale behind them.
Question 1: After quenching the reaction, my crude product is an oily substance and refuses to solidify. What are the likely causes and how can I resolve this?
Answer:
This is a frequent issue, often stemming from the presence of impurities that depress the melting point of the desired product. The primary culprits are typically unreacted starting materials (e.g., thiophenol) or side-products like diphenyl disulfide.
Immediate Actions:
-
Scratching and Seeding: Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. If you have a small amount of pure this compound from a previous batch, adding a "seed" crystal can initiate crystallization.
-
Solvent Trituration: Add a small amount of a non-polar solvent in which your product is sparingly soluble but the oily impurities are more soluble (e.g., hexanes or a mixture of ether and hexanes). Stir or sonicate the mixture. This can often "wash" the impurities away from the product, allowing it to solidify.
Systematic Troubleshooting:
If the above methods fail, a more rigorous purification is necessary. An acid-base extraction is the most effective method to separate the acidic product from neutral and basic impurities.
-
Dissolve the crude oily product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M sodium hydroxide (NaOH) solution. The acidic this compound will react to form its water-soluble sodium salt, which will move to the aqueous layer.[1][2][3] Neutral impurities, such as diphenyl disulfide, will remain in the organic layer.
-
Separate the aqueous layer and wash it once more with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it with a 3 M or 6 M solution of hydrochloric acid (HCl) until the solution is acidic to litmus paper.[4][5] The this compound will precipitate out as a solid.
-
Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it thoroughly.[6][7]
Question 2: My NMR spectrum shows a significant amount of diphenyl disulfide. How can I remove this impurity?
Answer:
Diphenyl disulfide is a common side-product formed by the oxidation of thiophenol, especially if the reaction is not performed under an inert atmosphere. Since it is a neutral compound, it can be effectively removed using the acid-base extraction protocol detailed above. The diphenyl disulfide will remain in the organic layer while your desired product is in the basic aqueous layer.
For an illustrative workflow of this separation, refer to the diagram below:
Caption: Acid-base extraction workflow for purification.
Question 3: I've performed a recrystallization, but my recovery is very low. What could have gone wrong?
Answer:
Low recovery during recrystallization is a common issue that can be attributed to several factors:
-
Using too much solvent: The goal of recrystallization is to create a saturated solution at high temperature. If an excessive amount of solvent is used, the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved.[8][9]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities. Slow cooling allows for the formation of larger, purer crystals.[6][8]
-
Premature crystallization: If the solution cools too much during a hot filtration step to remove insoluble impurities, some of your product may crystallize on the filter paper.
Troubleshooting Steps:
-
Solvent Volume: If you suspect you've used too much solvent, you can gently heat the filtrate to evaporate some of the solvent and then attempt to cool and crystallize the product again.
-
Cooling Rate: Allow the flask to cool slowly to room temperature on the benchtop before placing it in an ice bath to maximize crystal formation.[6]
-
Hot Filtration: To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask, and keep the solution at or near its boiling point.
| Solvent System for Recrystallization | Comments |
| Ethanol/Water | A common and effective mixed solvent system. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.[6] |
| Acetic Acid/Water | Another option, particularly if the product is soluble in hot acetic acid. |
| Toluene | Can be used for recrystallization, but may require a larger volume of solvent. |
Frequently Asked Questions (FAQs)
What is the typical synthetic route for this compound?
The most common method for synthesizing this compound is the Ullmann condensation reaction.[10][11][12] This involves the copper-catalyzed reaction between a 2-halobenzoic acid (typically 2-chlorobenzoic acid or 2-iodobenzoic acid) and thiophenol in the presence of a base.[5][11]
Caption: Overview of the Ullmann condensation synthesis.
What is the expected melting point of pure this compound?
The reported melting point for this compound is typically in the range of 164-167°C .[5][13][14][15] A broad melting point range or a value significantly lower than this indicates the presence of impurities.
What are the key safety precautions when working with the reagents for this synthesis?
-
Thiophenol: Has a very strong and unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Copper Catalysts: Can be toxic if ingested or inhaled. Avoid creating dust.
-
Bases: Strong bases like potassium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents like diethyl ether are highly flammable. Work away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.[16]
References
- Google Patents. (n.d.). US4902826A - Process for the preparation of 2-arylthiobenzoic acids.
- Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. (n.d.).
- Wikipedia. (n.d.). Ullmann condensation.
- Google Patents. (n.d.). US4264773A - Preparation of 2-chloro-thioxanthone.
- Google Patents. (n.d.). EP0299329B1 - Process for the preparation of 2-arylthiobenzoic acids.
- Exp 6 - Extraction. (n.d.).
- Chemistry 102 - Experiment 3. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- Recrystallization of Benzoic Acid. (n.d.).
- The Extraction of Benzoic Acid from a Mixture. (n.d.).
- Wolf, J. (2008, June 30). Lab Report #1 Two Base Extraction.
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025, June 2).
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. Chemistry 102 - Experiment 3 [home.miracosta.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Extraction of Benzoic Acid from a Mixture [sites.pitt.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. EP0299329B1 - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. This compound CAS#: 1527-12-4 [m.chemicalbook.com]
- 14. 1527-12-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. This compound | 1527-12-4 [chemicalbook.com]
- 16. This compound - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Strategies to Minimize Impurities in 2-(Phenylthio)benzoic Acid Production
Welcome to the Technical Support Center for the synthesis of 2-(Phenylthio)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis and purification of this important chemical intermediate. Our goal is to equip you with the knowledge to not only identify and resolve issues but also to understand the underlying chemical principles to proactively minimize impurity formation.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Presence of Unreacted Starting Materials
Question: My post-reaction analysis (TLC/HPLC) shows significant amounts of unreacted 2-halobenzoic acid and/or thiophenol. What are the likely causes and how can I improve the conversion?
Answer: The presence of unreacted starting materials in the synthesis of this compound, typically achieved through an Ullmann condensation, points to an incomplete reaction.[1] Several factors can contribute to this issue.
Causality and Strategic Solutions:
-
Insufficient Catalyst Activity: The copper catalyst is crucial for facilitating the carbon-sulfur bond formation. If the catalyst is old, oxidized, or of poor quality, its activity will be diminished.
-
Suboptimal Reaction Temperature: Ullmann-type reactions often require high temperatures to proceed at a reasonable rate.[1] If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to degradation.
-
Inadequate Reaction Time: The reaction may simply not have been allowed to run to completion.
-
Poor Solubility of Reactants: If the reactants are not well-dissolved in the solvent, their ability to interact and react will be limited.
-
Base Strength and Stoichiometry: A base is required to deprotonate the thiophenol, forming the more nucleophilic thiophenolate. If the base is too weak or used in insufficient amounts, the concentration of the active nucleophile will be low.
Troubleshooting Protocol:
-
Catalyst Activation: If using copper powder, consider activating it prior to use. A common method is to stir the copper powder in a dilute solution of iodine in acetone, followed by washing with acetone and ether, and drying under vacuum.
-
Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or HPLC. Be mindful of potential side reactions at higher temperatures. A typical temperature range for this reaction is 170-220°C.[2]
-
Time Study: Run the reaction for an extended period, taking aliquots at regular intervals to determine the point at which the reaction has reached completion.
-
Solvent Selection: Ensure you are using a high-boiling, polar aprotic solvent such as DMF, NMP, or DMSO to ensure the solubility of the reactants, especially if using a salt of the benzoic acid.[1]
-
Base Selection: Employ a strong, non-nucleophilic base such as potassium carbonate or cesium carbonate. Ensure at least one equivalent of the base is used relative to the thiophenol.
Issue 2: Formation of Oxidation Byproducts
Question: I am observing two additional peaks in my HPLC chromatogram that I suspect are the sulfoxide and sulfone derivatives of my product. What causes their formation and how can I prevent it?
Answer: The formation of 2-(phenylsulfinyl)benzoic acid (the sulfoxide) and 2-(phenylsulfonyl)benzoic acid (the sulfone) is a common issue, arising from the oxidation of the thioether linkage. This is often caused by the presence of atmospheric oxygen at the high temperatures required for the Ullmann condensation.
Causality and Strategic Solutions:
-
Oxygen Exposure: The primary culprit for oxidation is the presence of oxygen in the reaction vessel. At elevated temperatures, the thioether is susceptible to oxidation.
-
Trace Metal Impurities: Certain metal impurities can catalyze the oxidation of sulfides in the presence of an oxidant.
Troubleshooting Protocol:
-
Inert Atmosphere: It is critical to perform the reaction under an inert atmosphere. This can be achieved by using a nitrogen or argon blanket. Purge the reaction vessel with the inert gas before adding the reagents and maintain a positive pressure of the gas throughout the reaction.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be done by sparging with an inert gas for 30-60 minutes or by several freeze-pump-thaw cycles.
-
Antioxidant Additives: While not a standard practice, the addition of a small amount of a high-boiling antioxidant could be explored in particularly problematic cases. However, this may complicate purification.
Issue 3: Homocoupling Side Products are Observed
Question: My mass spectrometry analysis indicates the presence of diphenyl disulfide and a biphenyl derivative. How are these formed and what strategies can I employ to minimize them?
Answer: The formation of diphenyl disulfide and a biphenyl derivative are classic examples of homocoupling side reactions in Ullmann-type couplings.[3]
Causality and Strategic Solutions:
-
Diphenyl Disulfide Formation: This occurs through the oxidative coupling of two molecules of thiophenol. This is particularly favored in the presence of oxygen and can be catalyzed by the copper species.
-
Biphenyl Derivative Formation: This is a result of the homocoupling of two molecules of the 2-halobenzoic acid, also a copper-catalyzed process.[4]
Troubleshooting Protocol:
-
Strictly Anaerobic Conditions: As with preventing oxidation of the product, maintaining a rigorously inert atmosphere will disfavor the oxidative coupling of thiophenol.
-
Control of Stoichiometry: While a slight excess of one reagent is sometimes used to drive the reaction to completion, a large excess of thiophenol can increase the likelihood of its homocoupling. Aim for a stoichiometry close to 1:1.
-
Gradual Addition of Thiophenol: Instead of adding all the thiophenol at the beginning of the reaction, a slow, portion-wise, or syringe-pump addition can help to maintain a low instantaneous concentration of the thiophenolate, thereby reducing the rate of its homocoupling.
-
Ligand Addition: The use of a ligand, such as a diamine or an amino acid, can modulate the reactivity of the copper catalyst, favoring the desired cross-coupling pathway over homocoupling.[5]
Issue 4: Incomplete Hydrolysis when Starting from a Benzonitrile
Question: I am synthesizing this compound from 2-(phenylthio)benzonitrile, but I am seeing a significant amount of the 2-(phenylthio)benzamide intermediate. How can I ensure complete hydrolysis?
Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete conversion is a common issue if the reaction conditions are not sufficiently forcing.
Causality and Strategic Solutions:
-
Insufficiently Strong Basic/Acidic Conditions: The hydrolysis of the amide is often the rate-limiting step and requires strong basic or acidic conditions.
-
Inadequate Reaction Time or Temperature: The hydrolysis may require prolonged heating to go to completion.
Troubleshooting Protocol:
-
Increase Base/Acid Concentration: If performing a basic hydrolysis, increase the concentration of the sodium or potassium hydroxide solution.
-
Extend Reaction Time and/or Increase Temperature: Monitor the reaction by TLC or HPLC and continue heating until the amide intermediate is no longer observed.
-
Consider a Co-solvent: The use of a co-solvent like ethanol can help to increase the solubility of the organic substrate in the aqueous base, thereby increasing the reaction rate.[6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in this compound synthesis?
A1: The most common impurities are unreacted starting materials (2-halobenzoic acid and thiophenol), oxidation products (2-(phenylsulfinyl)benzoic acid and 2-(phenylsulfonyl)benzoic acid), and homocoupling products (diphenyl disulfide and a biphenyl derivative of your starting benzoic acid). If you are using a benzonitrile precursor, incomplete hydrolysis can lead to the presence of 2-(phenylthio)benzamide.
Q2: How can I best purify my crude this compound?
A2: Recrystallization is the most common and effective method for purifying solid this compound. A mixed solvent system of ethanol and water is often a good starting point.[7] The principle is to dissolve the crude product in a minimum amount of hot solvent in which the desired product is soluble, but the impurities are either highly soluble (and remain in the mother liquor upon cooling) or sparingly soluble (and can be removed by hot filtration).
Detailed Recrystallization Protocol (Ethanol/Water System):
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 3-4 mL of ethanol. Heat the mixture with stirring until the solid is fully dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: To the hot ethanolic solution, slowly add warm deionized water dropwise with continuous stirring until the solution just begins to turn cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Q3: What analytical method is recommended for assessing the purity of this compound?
A3: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most suitable method for determining the purity of this compound and for quantifying impurities.
Recommended HPLC Method:
| Parameter | Recommended Conditions |
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should provide good separation of the non-polar impurities from the more polar product. The retention times will need to be determined empirically with your specific system and standards.[8]
Q4: How should I store purified this compound to prevent degradation?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to light and air should be minimized to prevent slow oxidation of the thioether to the sulfoxide. For long-term storage, refrigeration is recommended.
Part 3: Visualizations and Data
Diagrams
Caption: Impurity formation pathways in the synthesis of this compound.
Caption: A general workflow for troubleshooting and purification.
Data Tables
Table 1: Solubility of Benzoic Acid in Various Solvents
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 100°C ( g/100 mL) |
| Water | 0.34 | 5.90 |
| Ethanol | 45.5 | Very Soluble |
| Acetone | 43.6 | Very Soluble |
| Benzene | 10.6 | 42.5 |
| Hexane | 0.35 | 4.0 |
This table provides data for the parent compound, benzoic acid, to illustrate the principles of solvent selection for recrystallization. This compound will have different solubility but similar trends are expected.
Table 2: Typical Impurity Profile and Mitigation Strategies
| Impurity | Typical Level (Crude) | Primary Cause | Mitigation Strategy |
| Unreacted Starting Materials | 1-10% | Incomplete reaction | Increase temperature, time, or use a more active catalyst. |
| Sulfoxide/Sulfone | 0.5-5% | Oxidation by air | Maintain a strict inert atmosphere (N2 or Ar). |
| Diphenyl Disulfide | 0.1-2% | Thiophenol homocoupling | Use inert atmosphere, control stoichiometry. |
| Biphenyl Derivative | 0.1-1% | Aryl halide homocoupling | Use of a ligand, optimize temperature. |
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Validation & Comparative
A Comparative Guide to 2-(Arylthio)benzoic Acid FTO Inhibitors: Structure-Activity Relationship and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of epitranscriptomics, the Fat Mass and Obesity-Associated (FTO) protein has emerged as a critical therapeutic target. As an N6-methyladenosine (m⁶A) RNA demethylase, FTO plays a pivotal role in various physiological and pathological processes, including obesity, metabolic diseases, and cancer, particularly acute myeloid leukemia (AML).[1][2] The development of small-molecule inhibitors of FTO is a key strategy for probing its biological functions and developing novel therapeutics.
This guide provides an in-depth comparative analysis of a promising class of FTO inhibitors: 2-(arylthio)benzoic acids. We will dissect their structure-activity relationship (SAR), compare their performance against other notable FTO inhibitors, and provide detailed experimental protocols for their evaluation.
The Rise of 2-(Arylthio)benzoic Acids as FTO Inhibitors
The journey to develop potent and selective FTO inhibitors has led to the exploration of various chemical scaffolds. Early inhibitors like rhein, a natural product, showed modest activity.[3] A significant advancement came with the development of tricyclic benzoic acid derivatives, such as FB23, which demonstrated high in vitro potency.[4][5] However, the quest for improved drug-like properties and cellular efficacy spurred further innovation.
The 2-(arylthio)benzoic acid scaffold emerged from a rational drug design approach, specifically through the bioisosteric replacement of an intramolecular hydrogen bond in the parent compound, FB23, with a sulfur-oxygen interaction.[1][4] This modification aimed to enhance binding affinity and optimize physicochemical properties.
Unraveling the Structure-Activity Relationship (SAR)
The potency of 2-(arylthio)benzoic acid inhibitors is intricately linked to the nature and position of substituents on both the arylthio and benzoic acid rings. Understanding this SAR is crucial for designing more effective inhibitors.
A key study established the foundational SAR for this class, highlighting that specific substitutions can significantly impact FTO inhibitory activity.[1][4]
Key Structural Features and Their Impact on Activity:
-
The Benzoic Acid Moiety: The carboxylic acid group is a critical feature, likely involved in key interactions within the FTO active site. Esterification of this group to create prodrugs has been shown to enhance cellular permeability and antiproliferative effects in AML cell lines.[1][4]
-
The Thioether Linkage: The sulfur atom, replacing a nitrogen in the parent FB23 scaffold, forms a key interaction that contributes to the high affinity of these compounds.
-
Substituents on the Arylthio Ring: Modifications on this ring system have a profound effect on inhibitory potency. For instance, the presence and position of halogen atoms can significantly influence activity. Compound 8c from a key study, featuring a chlorine substituent, was identified as the most potent in this series with an IC₅₀ value of 0.3 ± 0.1 μM, which is comparable to the parent compound FB23.[1][4]
Performance Comparison: 2-(Arylthio)benzoic Acids vs. Other FTO Inhibitors
A critical aspect of evaluating a new class of inhibitors is to benchmark their performance against existing alternatives. The following table summarizes the in vitro potency of selected 2-(arylthio)benzoic acid derivatives and other well-characterized FTO inhibitors.
| Inhibitor Class | Compound | FTO IC₅₀ (μM) | Key Features & Cellular Activity |
| 2-(Arylthio)benzoic Acid | 8c | 0.3 ± 0.1 | Potent enzymatic inhibition, comparable to FB23.[1][4] |
| 7l (prodrug of 8l) | - | Superior inhibitory effect on a panel of AML cancer cell lines.[1][4] | |
| Tricyclic Benzoic Acid | FB23 | ~0.3 | Highly potent in vitro, but moderate antiproliferative effect in AML cells.[4][5] |
| FB23-2 | 2.6 | Improved cellular activity compared to FB23.[6] | |
| Natural Product | Rhein | 30 | First identified FTO inhibitor, moderate potency.[3] |
| Meclofenamic Acid Derivative | FTO-04 | ~1 | Preferentially inhibits FTO over ALKBH5.[2] |
| Oxetanyl Derivative | FTO-43 N | Nanomolar range | High potency and selectivity, potent antiproliferative effects.[2][7] |
| Other | CS1 (Bisantrene) | Low nanomolar | Highly efficacious in AML cells, advanced to clinical trials.[2][8] |
As the data indicates, the most potent 2-(arylthio)benzoic acid derivative, 8c , exhibits enzymatic inhibition on par with the highly potent tricyclic benzoic acid, FB23.[1][4] Furthermore, the prodrug strategy demonstrates a viable path to enhancing the cellular efficacy of this class, a crucial step in translating in vitro potency to therapeutic effect.[1][4]
While newer compounds like FTO-43 N and CS1 display even greater potency in the nanomolar range, the 2-(arylthio)benzoic acid scaffold represents a valuable and distinct chemical entity for FTO inhibition with a clear SAR that can be further optimized.[2][7][8]
Experimental Protocols for FTO Inhibitor Evaluation
The reliable evaluation of FTO inhibitors requires robust and validated experimental assays. Below are detailed, step-by-step methodologies for key experiments.
Fluorescence-Based FTO Demethylation Assay
This high-throughput assay measures the demethylase activity of FTO on a fluorescently labeled RNA substrate.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.0) containing cofactors: 100 μM α-ketoglutaric acid, 100 μM L-ascorbic acid, and 150 μM (NH₄)₂Fe(SO₄)₂.[9]
-
Dilute recombinant human FTO protein to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the fluorescently labeled m⁶A-containing RNA substrate.
-
Prepare serial dilutions of the test inhibitor (e.g., 2-(arylthio)benzoic acid derivatives) in DMSO, followed by dilution in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add a small volume of the diluted inhibitor solutions.
-
Add the diluted FTO protein to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the fluorescent RNA substrate to all wells.
-
Incubate the plate at 37°C for a specified duration (e.g., 60 minutes).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Microscale Thermophoresis (MST) for Binding Affinity
MST is a powerful biophysical technique to quantify the binding affinity between an inhibitor and the FTO protein in solution.
Protocol:
-
Sample Preparation:
-
Label the FTO protein with a fluorescent dye according to the manufacturer's protocol.
-
Prepare a series of dilutions of the unlabeled inhibitor in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Mix the fluorescently labeled FTO at a constant concentration with each dilution of the inhibitor.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument applies a microscopic temperature gradient, and the movement of the fluorescently labeled FTO is monitored.
-
-
Data Analysis:
-
The change in thermophoresis is plotted against the inhibitor concentration.
-
The binding curve is fitted to determine the dissociation constant (Kd), which reflects the binding affinity.
-
Conclusion and Future Directions
The 2-(arylthio)benzoic acid scaffold represents a significant contribution to the growing arsenal of FTO inhibitors. With potent enzymatic inhibition comparable to earlier frontrunners and a clear path to improved cellular activity through a prodrug approach, this class of compounds holds considerable promise for further development. The well-defined structure-activity relationship provides a roadmap for medicinal chemists to design next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.
Future research should focus on optimizing the lead compounds from this series to improve their in vivo efficacy and safety profiles. Head-to-head comparisons with the latest generation of FTO inhibitors in relevant disease models will be crucial to fully understand their therapeutic potential. As our understanding of the multifaceted roles of FTO in health and disease continues to expand, the development of diverse and potent chemical probes like the 2-(arylthio)benzoic acids will be indispensable for advancing both basic research and clinical applications.
References
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- Huang, Y., Su, R., Sheng, Y., Dong, L., Dong, Z., Xu, H., ... & Yang, C. (2019). Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia. Cancer cell, 35(4), 677-691.
- Su, R., Dong, L., Li, Y., Gao, M., He, P. C., Liu, J., ... & Chen, J. (2020). Targeting FTO suppresses cancer stem cell maintenance and immune evasion. Cancer Cell, 38(1), 79-96.
- Zhang, X., Zhang, M., Li, L., Chen, J., & Chen, J. (2022). Structure–activity relationships and antileukemia effects of the tricyclic benzoic acid FTO inhibitors. Journal of medicinal chemistry, 65(15), 10638-10654.
- Zou, S., Toh, J. H., Wong, K. F., & Chen, L. (2021). A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities. Pharmacological Research, 169, 105613.
- NEB. (n.d.). Protocol for demethylation of an m6A-containing RNA by FTO RNA Demethylase (NEB #M0616). New England Biolabs.
- Svensen, N., & Jaffrey, S. R. (2016). A fluorescent RNA substrate for the FTO m6A demethylase.
- Peffer, M. E., Moore, C. E., Cheng, Y., & Amero, C. D. (2022). Rational design and optimization of m6A-RNA demethylase FTO inhibitors as anticancer agents. Journal of medicinal chemistry, 65(16), 11059-11077.
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- Huang, Y., Yan, J., Li, Q., Li, J., Gong, S., Zhou, H., ... & Yang, C. G. (2015). Meclofenamic acid selectively inhibits FTO demethylation of m6A over ALKBH5. Nucleic acids research, 43(1), 373-384.
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- The Royal Society of Chemistry. (2019).
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- Aik, W., Demetriades, M., Hamdan, M. K., Bagu, E. T., & McDonough, M. A. (2021). Structure-based design of selective fat mass and obesity associated protein (FTO) inhibitors. Journal of medicinal chemistry, 64(21), 16046-16071.
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- Huang, Y., Su, R., Sheng, Y., Dong, L., Dong, Z., Xu, H., ... & Yang, C. (2025). Development of 3-arylaminothiophenic-2-carboxylic acid derivatives as new FTO inhibitors showing potent antileukemia activities. European Journal of Medicinal Chemistry, 289, 117444.
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Comparing the efficacy of 2-(Phenylthio)benzoic acid analogs as anticancer agents
This guide offers an in-depth comparison of 2-(Phenylthio)benzoic acid analogs as emerging anticancer agents. Moving beyond a simple list of compounds, we will explore the causal relationships behind their mechanisms of action, provide detailed experimental data to support efficacy claims, and present robust protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.
Introduction: The this compound Scaffold
The this compound core is a versatile scaffold in medicinal chemistry.[1] Its structure, featuring a benzoic acid connected to a phenyl ring via a flexible thioether linkage, provides a unique three-dimensional geometry that is amenable to synthetic modification. This structural adaptability has allowed for the exploration of its derivatives against a wide range of diseases, with oncology being a particularly promising field.[1] Early investigations revealed that derivatives could elicit significant cytotoxic effects against various human cancer cell lines, establishing the foundation for more detailed structure-activity relationship (SAR) studies and mechanistic investigations.
Differentiated Mechanisms of Anticancer Action
Analogs of this compound employ distinct and sophisticated mechanisms to achieve their anticancer effects. The two primary pathways that have been elucidated are the inhibition of the FTO protein and the induction of apoptosis via mitochondrial pathways, often through cyclized derivatives like benzothiazoles.
Inhibition of the FTO Demethylase
A significant breakthrough in understanding the utility of this scaffold has been the discovery of its potent inhibitory activity against the fat mass and obesity-associated protein (FTO). FTO is an enzyme that removes N6-methyladenosine (m⁶A) from RNA, a critical epigenetic modification.[2] In certain cancers, particularly acute myeloid leukemia (AML), FTO is overexpressed and acts as an oncogene by controlling the expression of key cancer-promoting genes.[2][3]
2-(Arylthio)benzoic acid analogs have been designed as bioisosteres of earlier FTO inhibitors, replacing an intramolecular hydrogen bond with a more favorable sulfur-oxygen interaction.[2] These compounds act as competitive inhibitors, occupying the FTO active site and preventing the demethylation of m⁶A on target mRNAs. This leads to an increase in m⁶A levels, which can destabilize oncogenic transcripts (like MYC) and upregulate tumor suppressor genes (like ASB2 and RARA), ultimately suppressing cancer cell proliferation and promoting differentiation.[3][4]
Below is a diagram illustrating the mechanism of FTO inhibition.
Induction of Apoptosis via Benzothiazole Derivatives
The 2-((2-aminophenyl)thio)benzoic acid substructure serves as a critical precursor for synthesizing benzothiazole and phenothiazine derivatives, which are potent inducers of apoptosis.[5] These cyclized derivatives often work through the intrinsic mitochondrial pathway.
This process involves the generation of reactive oxygen species (ROS), which leads to a loss of the mitochondrial transmembrane potential.[6][7][8] The disruption of mitochondrial integrity triggers the release of cytochrome c into the cytoplasm. This event activates a caspase cascade, beginning with the initiator caspase-9 and culminating in the executioner caspase-3.[9] Activated caspase-3 is responsible for cleaving key cellular substrates, such as PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The activity of this pathway is tightly regulated by the Bcl-2 family of proteins; these anticancer agents typically upregulate pro-apoptotic members (e.g., Bax, Bad) and downregulate anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[7][9]
Comparative Efficacy of Selected Analogs
While a single study directly comparing a wide range of simple this compound analogs is not available in the public literature, we can synthesize data from key studies on their derivatives to establish a clear picture of their potential. The following table summarizes the activity of representative compounds.
| Compound Class | Specific Analog | Target/Mechanism | Cell Line(s) / Assay | IC₅₀ / Activity | Reference |
| 2-(Arylthio)benzoic Acid | Compound 8c | FTO Enzyme Inhibition | In vitro enzymatic assay | 0.3 ± 0.1 µM | [3] |
| 2-(Arylthio)benzoic Acid Ester (Prodrug) | Methyl ester of 8l (Compound 7l) | FTO Inhibition | AML Cancer Cell Lines | Superior inhibitory effect vs. parent compound | [3] |
| Benzothiazole Derivative | YLT322 | Apoptosis Induction | HepG2 (Liver Cancer) | Growth inhibition, induces apoptosis | [9] |
| Benzothiazole Derivative | BTD (N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide) | Apoptosis Induction | HCT116, CT26 (Colorectal) | Suppressed proliferation (IC₅₀ ~2.5-5 µM) | [6][7] |
| 2-Amino-5-benzylthiazole Derivative | Compound 1 | Apoptosis Induction | Human Leukemia Cells | Induces PARP1 & Caspase-3 cleavage | [10] |
Analysis of Structure-Activity Relationships (SAR):
-
Esterification for Cellular Potency: The development of a methyl ester prodrug (Compound 7l) for the FTO inhibitor series highlights a key SAR insight. The parent carboxylic acid may have limited cell permeability. Converting it to an ester enhances its ability to cross the cell membrane, where intracellular esterases can cleave it, releasing the active carboxylic acid inside the cell and leading to superior antiproliferative effects.[3]
-
Cyclization to Benzothiazoles: The synthesis of benzothiazoles from 2-((2-aminophenyl)thio)benzoic acid precursors demonstrates that rigidifying the scaffold into a heterocyclic system can potently switch the mechanism toward direct apoptosis induction.[5] This suggests the conformation and electronic properties of the fused ring system are crucial for interaction with apoptotic machinery.
Key Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following is a standard methodology for assessing the cytotoxic effects of this compound analogs using the MTT assay.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[1][5]
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest (e.g., HCT116, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound analog stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test analog in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT into purple formazan crystals by metabolically active cells.[1][5]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the development of innovative anticancer agents. Its derivatives have demonstrated efficacy through at least two distinct and highly relevant mechanisms: epigenetic regulation via FTO inhibition and apoptosis induction. The ability to modify the core structure to target different pathways underscores its versatility.
Future research should focus on synthesizing a focused library of simple 2-(arylthio)benzoic acid analogs and testing them in a standardized panel of cancer cell lines to build a more comprehensive, direct comparative dataset. Furthermore, optimizing the prodrug strategy for FTO inhibitors could lead to compounds with enhanced pharmacokinetic profiles and greater in vivo efficacy. For the apoptosis-inducing benzothiazoles, further work to identify their precise intracellular binding partners will be crucial for rational drug design and optimization.
References
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- Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. ResearchGate.
- A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. ResearchGate.
- A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers Media S.A.
- A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. National Institutes of Health.
- Xuejiao, S., et al. (2013). A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies. PLOS ONE.
- Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents. ACS Publications.
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A Comparative Guide to the Validation of 2-(Phenylthio)benzoic Acid Derivatives in Acute Myeloid Leukemia (AML) Cell Lines
This guide provides an in-depth technical comparison of novel 2-(Phenylthio)benzoic acid derivatives against established therapeutic agents for Acute Myeloid Leukemia (AML). It is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical validation of this emerging class of compounds. This document synthesizes experimental data from peer-reviewed literature to offer a comprehensive overview of their efficacy, mechanism of action, and the methodologies for their validation.
Introduction: The Unmet Need in AML and the Rise of Epigenetic Targets
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For decades, the standard of care for many AML patients has been intensive chemotherapy, often a combination of cytarabine and an anthracycline.[1][2] More recently, targeted therapies such as the BCL-2 inhibitor venetoclax have shown significant promise, particularly in combination with hypomethylating agents for older patients or those unfit for intensive chemotherapy.[3][4] Despite these advancements, drug resistance and relapse remain significant challenges, driving the urgent need for novel therapeutic strategies.[5]
One promising avenue of research is the targeting of epigenetic regulators. The fat mass and obesity-associated (FTO) protein, an mRNA N6-methyladenosine (m6A) demethylase, has emerged as a critical oncogene in certain AML subtypes.[6] FTO is often overexpressed in AML with specific genetic alterations and promotes leukemogenesis by regulating the expression of key oncogenes like MYC and CEBPA.[6][7] This has led to the development of FTO inhibitors as a potential new class of anti-leukemic agents. Among these, derivatives of this compound have shown significant promise.
This guide will focus on the validation of these this compound derivatives, comparing their preclinical performance with standard-of-care agents and providing the experimental framework for their evaluation.
Mechanism of Action: Targeting FTO-Mediated Oncogenesis
This compound derivatives have been identified as potent inhibitors of the FTO protein. Their mechanism of action centers on the inhibition of FTO's m6A demethylase activity, leading to an increase in global m6A levels in mRNA. This, in turn, affects the stability and translation of transcripts of key oncogenes, ultimately suppressing proliferation and inducing apoptosis in AML cells.[7][8]
Caption: Mechanism of action of this compound derivatives as FTO inhibitors in AML.
Comparative In Vitro Efficacy of this compound Derivatives
The anti-leukemic activity of this compound derivatives has been evaluated in various AML cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds from this class and compare them with standard-of-care agents.
It is crucial to note that the following data is compiled from different studies. Direct head-to-head comparisons within a single study are limited, and variations in experimental conditions can influence IC50 values. Therefore, this comparison should be interpreted as a guide to the relative potency of these compounds.
Table 1: In Vitro Anti-proliferative Activity of this compound Derivatives (FTO Inhibitors) in AML Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| FB23-2 | NB4 | 0.8 | [8] |
| MONOMAC6 | 1.5 | [8] | |
| Fto-IN-13 | MOLM13 | 0.35 | [8] |
| NB4 | 0.59 | [8] | |
| THP-1 | 0.70 | [8] |
Table 2: In Vitro Anti-proliferative Activity of Standard-of-Care AML Drugs
| Compound | Cell Line | IC50 (µM) | Reference |
| Cytarabine | MV4-11 | 0.26 | [5] |
| HL-60 | >10 | [1] | |
| MOLM-13 | >10 | [1] | |
| Venetoclax | MOLM13 | 0.004-0.16 | [9] |
| MV-4-11 | 0.009-0.046 | [9] | |
| OCI-AML3 | 0.012-0.382 | [9] |
From the available data, potent this compound derivatives like Fto-IN-13 and FB23-2 demonstrate anti-proliferative activity in the sub-micromolar to low micromolar range against various AML cell lines.[8] Comparatively, venetoclax exhibits very high potency, with IC50 values in the nanomolar range in sensitive cell lines.[9] The efficacy of cytarabine can vary significantly between cell lines, with some showing high sensitivity and others demonstrating resistance.[1][5]
Experimental Validation Protocols
To ensure the scientific integrity and reproducibility of findings, standardized and well-controlled experimental protocols are paramount. The following sections detail the methodologies for key in vitro assays used to validate the efficacy of novel compounds like this compound derivatives in AML cell lines.
Experimental Workflow for In Vitro Validation
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel 2-(Phenylthio)benzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the 2-(Phenylthio)benzoic Acid Scaffold
The this compound structure is a versatile and privileged scaffold in medicinal chemistry.[1][2] It features a benzoic acid moiety and a phenylthio group, creating a unique structural and electronic profile that serves as a foundational building block for a diverse range of biologically active molecules.[1][3] The inherent reactivity of this scaffold allows for extensive derivatization, leading to compounds with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][4]
This guide provides a comprehensive framework for the in vitro evaluation of novel this compound derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establish self-validating workflows, and compare the potential performance of these novel compounds against established standards. Our focus will be on two critical preliminary assessments in drug discovery: anti-inflammatory potential and general cytotoxicity.
Pillar 1: Strategic Selection of Biological Targets for Evaluation
The initial phase of evaluating any new chemical entity requires a logical, target-oriented approach. For derivatives of the this compound scaffold, which has shown promise in modulating inflammatory and cell proliferation pathways, the following targets are of primary interest.
The Inflammatory Cascade: Targeting COX-2 and the NF-κB Pathway
Inflammation is a complex biological response mediated by numerous signaling pathways.[5] Two central players in this process are the cyclooxygenase (COX) enzymes and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor.
-
Cyclooxygenase-2 (COX-2): While the COX-1 isoform is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is significantly elevated during inflammation.[6][7] It catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7] Therefore, selective inhibition of COX-2 is a prime strategy for developing anti-inflammatory drugs with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7]
-
NF-κB Signaling Pathway: This pathway is a cornerstone of the inflammatory response.[8][9] It is activated by a variety of pro-inflammatory stimuli, including cytokines like TNF-α and IL-1.[9][10] Activation of the NF-κB pathway leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[8][11] Evaluating a compound's ability to modulate this pathway provides a broader understanding of its anti-inflammatory potential beyond single-enzyme inhibition.
Cytotoxicity: A Critical Measure of Safety and Therapeutic Potential
A fundamental step in drug discovery is determining a compound's effect on cell viability.[12][13] Cytotoxicity screening serves two main purposes:
-
For Anti-inflammatory Candidates: It establishes a therapeutic window. An ideal anti-inflammatory agent should suppress inflammatory responses at concentrations that are non-toxic to healthy cells.
-
For Anticancer Candidates: It is the primary efficacy screen. The goal is to identify compounds that are highly potent against cancer cells, ideally with selectivity over non-cancerous cells.[1][14]
Pillar 2: Self-Validating Experimental Protocols & Methodologies
The trustworthiness of any screening campaign hinges on the robustness and reliability of its assays. The following protocols are detailed to be self-validating systems, incorporating necessary controls and clear endpoints.
Workflow for In Vitro Evaluation of Novel Derivatives
The overall screening process should follow a logical progression from broad cytotoxicity assessment to specific mechanistic assays. This ensures that resources are focused on compounds with the most promising profiles.
Caption: The canonical NF-κB signaling pathway leading to inflammation. [8][9][11]
Conclusion and Future Directions
This guide outlines a robust, multi-assay strategy for the initial in vitro characterization of novel this compound derivatives. By integrating cytotoxicity and enzyme inhibition assays, researchers can efficiently identify compounds with promising therapeutic potential, whether as anti-inflammatory agents or as cytotoxic compounds for oncology research.
The identification of a "hit" compound from these primary screens is not the endpoint but rather the beginning of a more in-depth investigation. Future steps should include:
-
Selectivity Profiling: Assessing the inhibitory activity of promising anti-inflammatory candidates against COX-1 to determine their COX-2 selectivity index.
-
Mechanism of Action Studies: For compounds that do not potently inhibit COX-2 but show anti-inflammatory promise, investigating their effect on the NF-κB pathway by measuring downstream cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells is a logical next step. [5]* Advanced Cell-Based Models: Moving from purified enzyme and simple cell culture assays to more complex models, such as co-cultures or 3D cell cultures, can provide more physiologically relevant data. [15] By employing this structured and logically-grounded approach, scientists can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of the this compound scaffold.
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A Comparative Guide to 2-(Phenylthio)benzoic Acid and Benzothiazole Scaffolds in Drug Design
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of heterocyclic and aromatic structures, the 2-(phenylthio)benzoic acid and benzothiazole scaffolds have emerged as versatile frameworks for the design of novel therapeutic agents. This guide provides an objective, data-driven comparison of these two scaffolds, delving into their chemical properties, synthetic accessibility, and pharmacological profiles to inform rational drug design.
At a Glance: A Tale of Two Scaffolds
The this compound scaffold is characterized by a flexible thioether linkage connecting a phenyl and a benzoic acid moiety.[1] This flexibility allows for a range of conformational possibilities, which can be advantageous for binding to diverse biological targets. In contrast, the benzothiazole scaffold is a rigid, bicyclic system composed of a benzene ring fused to a thiazole ring.[2] This rigidity can confer higher binding affinity and specificity, but may limit the number of accessible targets.
| Feature | This compound Scaffold | Benzothiazole Scaffold |
| Structure | Flexible, non-planar | Rigid, planar |
| Key Functional Groups | Carboxylic acid, thioether | Thiazole ring |
| Synthetic Accessibility | Generally accessible through cross-coupling reactions | Well-established synthetic routes |
| Primary Therapeutic Areas | Anticancer, antimicrobial, anti-inflammatory[3] | Anticancer, antimicrobial, anti-inflammatory, neuroprotective[2][4] |
Synthetic Accessibility: A Comparative Workflow
The ease of synthesis and derivatization is a crucial factor in the early stages of drug discovery. Both scaffolds are synthetically accessible, though the specific routes and complexities differ.
Synthesis of the this compound Scaffold
A common route to this compound derivatives involves the Ullmann condensation, a copper-catalyzed reaction between a thiophenol and a 2-halobenzoic acid.[5] A key advantage of this scaffold is the ability to readily modify both the phenyl and benzoic acid rings, allowing for extensive structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of 2-(4-chlorophenylthio)benzoic acid [5]
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and water separator, combine 144.6 g of 4-chlorothiophenol and 172.2 g of 2-chlorobenzoic acid in 450 g of tetralin.
-
Base Addition: Add 96.4 g of lithium hydroxide monohydrate to the mixture.
-
Azeotropic Distillation: Heat the mixture to 185°-190° C to remove approximately 54 ml of water of reaction via azeotropic distillation.
-
Reaction: Maintain the reaction mixture at 185°-190° C for 8 hours with continuous stirring.
-
Work-up: Cool the reaction mixture to 115° C and add 500 ml of water. Separate the aqueous phase, dilute with 1.5 L of water, and adjust the pH to 2 with 30% hydrochloric acid to precipitate the product.
-
Isolation: Isolate the precipitated 2-(4-chlorophenylthio)benzoic acid by filtration, wash with water, and dry.
Synthesis of the Benzothiazole Scaffold
The synthesis of the benzothiazole core is typically achieved through the condensation of a 2-aminothiophenol with a carboxylic acid, aldehyde, or other carbonyl-containing compound.[6] This method is highly versatile and allows for the introduction of a wide variety of substituents at the 2-position of the benzothiazole ring.
Experimental Protocol: General Synthesis of 2-Arylbenzothiazoles [6]
-
Reaction Setup: In a round-bottom flask, dissolve the desired 2-aminothiophenol and an equimolar amount of an aromatic aldehyde in a suitable solvent such as ethanol or dimethylformamide.
-
Catalyst Addition: Add a catalytic amount of an oxidizing agent, such as hydrogen peroxide or elemental sulfur, or a Lewis acid catalyst.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-arylbenzothiazole.
Comparative Pharmacological Profiles: A Focus on Anticancer Activity
Both scaffolds have demonstrated significant potential in the development of anticancer agents. However, they often target different cellular pathways and exhibit distinct activity profiles.
This compound Derivatives as Anticancer Agents
Derivatives of this compound have shown promise as inhibitors of various enzymes implicated in cancer, such as the fat mass and obesity-associated protein (FTO), a demethylase overexpressed in acute myeloid leukemia (AML). The flexible nature of this scaffold allows it to adapt to the active sites of a range of enzymes.
Benzothiazole Derivatives as Potent and Diverse Anticancer Agents
The benzothiazole scaffold is a well-established pharmacophore in anticancer drug discovery, with numerous derivatives exhibiting potent activity against a wide range of cancer cell lines.[4][7] These compounds often act as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[8][9]
Table 1: Comparative Anticancer Activity of Representative Derivatives
| Compound | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based semicarbazide 12 | Benzothiazole | HT29 (Colon) | 0.015 | [4] |
| Chlorobenzyl indole semicarbazide 55 | Benzothiazole | HT-29 (Colon) | 0.024 | [7] |
| Nitro-styryl derivative 57 | Benzothiazole | Pancreatic | 27 | [7] |
| Fluorostyryl derivative 58 | Benzothiazole | Pancreatic | 35 | [7] |
| Oxothiazolidine derivative 53 | Benzothiazole | HeLa (Cervical) | 9.76 | [7] |
| Nitro-substituted derivative A | Benzothiazole | HepG2 (Liver) | 56.98 (24h) | [10] |
| Fluorine-substituted derivative B | Benzothiazole | HepG2 (Liver) | 59.17 (24h) | [10] |
Mechanism of Action and Signaling Pathways
Understanding the molecular mechanisms underlying the activity of these scaffolds is crucial for their optimization and clinical translation.
This compound: Targeting Epigenetic Modulators
As previously mentioned, derivatives of this compound have been identified as inhibitors of the FTO protein. FTO is an RNA demethylase that plays a critical role in gene expression and has been implicated in the development of various cancers. Inhibition of FTO by these compounds leads to an increase in N6-methyladenosine (m6A) levels in RNA, which can trigger apoptosis in cancer cells.
Caption: Inhibition of FTO by this compound derivatives.
Benzothiazoles: A Multi-pronged Attack on Cancer Signaling
Benzothiazole derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the inhibition of key signaling pathways such as the PI3K/AKT/mTOR and VEGFR-2 pathways.[9] By blocking these pathways, benzothiazole compounds can inhibit cell proliferation, induce apoptosis, and prevent angiogenesis.
Caption: Benzothiazole derivatives targeting key cancer signaling pathways.
Pharmacokinetic Considerations
The pharmacokinetic properties of a drug candidate are as important as its pharmacodynamic effects. While specific pharmacokinetic data for many derivatives of these scaffolds are not publicly available, some general trends can be inferred. The lipophilicity and metabolic stability of benzothiazole derivatives can be tuned by modifying the substituents on the bicyclic core, which can influence their absorption, distribution, metabolism, and excretion (ADME) properties.[11] Similarly, the pharmacokinetic profile of this compound derivatives can be modulated by altering the substituents on the aromatic rings.[12]
Conclusion: Choosing the Right Scaffold for the Job
Both the this compound and benzothiazole scaffolds offer unique advantages for drug discovery. The flexible nature of the this compound scaffold may be beneficial when targeting enzymes with less defined binding pockets, while the rigid benzothiazole scaffold can provide high affinity and selectivity for well-characterized targets such as kinase active sites.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide has provided a comprehensive, data-driven comparison to aid researchers in making an informed decision for their drug discovery programs.
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A Comparative Analysis of 2-(phenylthio)benzoylarylhydrazones as Novel Anti-Tuberculosis Agents
Introduction: The Pressing Need for Novel Therapeutics Against Mycobacterium tuberculosis
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis, remains a formidable global health challenge, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The lengthy and complex treatment regimens for current first- and second-line drugs often lead to poor patient compliance, fostering the development of further resistance. This critical landscape necessitates the urgent discovery and development of novel anti-tubercular agents with unique mechanisms of action to shorten treatment duration and combat resistant infections. In this context, the chemical scaffold of hydrazones has emerged as a promising area of investigation. This guide provides a detailed comparative analysis of the efficacy of a specific series, 2-(phenylthio)benzoylarylhydrazones, against the virulent M. tuberculosis H37Rv strain, benchmarking their performance against established anti-TB drugs.
2-(phenylthio)benzoylarylhydrazones: A Profile of a Promising New Class
A series of novel 2-(phenylthio)benzoylarylhydrazones were synthesized through the acid-catalyzed condensation of 2-(phenylthio)benzoic acid hydrazide with various aldehydes.[1][2][3] This synthesis yields a core structure that has been subjected to antimicrobial screening to evaluate its potential as an anti-tubercular therapeutic.
Proposed Mechanism of Action
While the precise molecular target of the 2-(phenylthio)benzoylarylhydrazone series has not been definitively elucidated, the broader class of hydrazone-containing compounds has been implicated in several anti-tubercular mechanisms of action. A prominent hypothesis is the inhibition of InhA, an enoyl-acyl carrier protein reductase crucial for the biosynthesis of mycolic acid, a vital component of the mycobacterial cell wall.[4] This mechanism is analogous to that of the frontline drug isoniazid, which is a pro-drug requiring activation by the catalase-peroxidase enzyme KatG.[5] It is plausible that certain hydrazone derivatives may also function as pro-drugs, undergoing metabolic activation within the mycobacterium to exert their inhibitory effects.
Another potential target for hydrazone-based compounds is the MmpL3 transporter, which is essential for the export of mycolic acids and other cell wall components.[6] Inhibition of MmpL3 disrupts the integrity of the mycobacterial cell envelope, leading to cell death. The diverse functionalities that can be introduced into the hydrazone scaffold allow for the potential to target various essential pathways within M. tuberculosis.
Caption: Proposed mechanisms of action for hydrazone derivatives against M. tuberculosis.
In Vitro Efficacy Against M. tuberculosis H37Rv
The anti-mycobacterial activity of the synthesized 2-(phenylthio)benzoylarylhydrazones was evaluated against the virulent M. tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA).[2][3] Of the compounds tested, two derivatives featuring nitroheteroaryl moieties, designated as 4f (5-Nitro-2-furyl analogue) and 4g (5-Nitro-2-thienyl analogue), demonstrated the most significant inhibitory effects.[2][3][7]
| Compound | Molecular Structure Fragment | IC90 (μg/mL) | IC50 (μg/mL) | Selectivity Index (SI) |
| 4f | 5-Nitro-2-furyl | 7.57 | 2.92 | 0.39 |
| 4g | 5-Nitro-2-thienyl | 2.96 | 3.11 | 1.05 |
| Data sourced from Almasirad et al.[2][3] |
The selectivity index (SI), calculated as the ratio of cytotoxicity (IC50 in VERO cells) to anti-mycobacterial activity (IC90), provides a measure of the compound's therapeutic window. Compound 4g exhibited a promising IC90 of 2.96 µg/mL and an SI of 1.05, indicating a narrow but present window of selectivity.[2][3] Compound 4f was also active but demonstrated a lower selectivity index.[2][3]
Comparative Analysis with Standard Anti-Tuberculosis Drugs
To contextualize the efficacy of the 2-(phenylthio)benzoylarylhydrazone derivatives, it is essential to compare their in vitro activity with that of established first- and second-line anti-TB drugs.
| Drug | Class | Mechanism of Action | Typical MIC Range against H37Rv (μg/mL) |
| Isoniazid (INH) | First-line | Inhibition of mycolic acid synthesis (InhA) | 0.05 - 0.5 |
| Rifampicin (RIF) | First-line | Inhibition of DNA-dependent RNA polymerase | 0.064 - 0.5 |
| Ethambutol (EMB) | First-line | Inhibition of arabinosyl transferase | 2.5 - 8.0 |
| Pyrazinamide (PZA) | First-line | Disrupts membrane potential and transport (acidic pH) | 32 - 75 |
| Moxifloxacin | Second-line | Inhibition of DNA gyrase | 0.25 - 0.5 |
| Kanamycin | Second-line | Inhibition of protein synthesis (30S ribosomal subunit) | 2.0 - 4.0 |
| Ethionamide | Second-line | Inhibition of mycolic acid synthesis (EthA/InhA) | 0.3 - 2.0 |
| Bedaquiline | Second-line | Inhibition of ATP synthase | 0.015 - 0.12 |
| Compound 4g | Investigational | Putative InhA/MmpL3 Inhibition | 2.96 (IC90) |
| MIC values are compiled from multiple sources.[8][9][10][11] |
From this comparison, the most active 2-(phenylthio)benzoylarylhydrazone, compound 4g , demonstrates an inhibitory concentration that is comparable to some second-line agents like kanamycin and ethionamide. While not as potent as the frontline drugs isoniazid and rifampicin, its novel scaffold represents a valuable starting point for further medicinal chemistry optimization to enhance potency and selectivity.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of anti-microbial drug discovery. The MABA is a widely used, rapid, and cost-effective colorimetric assay for this purpose.[12]
Caption: A simplified workflow of the Microplate Alamar Blue Assay (MABA).
Step-by-Step Methodology
-
Preparation of Drug Dilutions: In a 96-well microplate, prepare two-fold serial dilutions of the test compounds (e.g., 2-(phenylthio)benzoylarylhydrazones) in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The final volume in each well should be 100 µL. Include drug-free wells as growth controls and sterile broth wells as negative controls.
-
Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it 1:20 in fresh broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions and the growth control wells. This results in a final volume of 200 µL per well.
-
Incubation: Seal the plates with a plate sealer and incubate at 37°C in a standard incubator. After 5 days, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a growth control well.[13]
-
Reagent Addition and Final Incubation: If the control well turns pink within 24 hours (indicating bacterial growth), add the Alamar Blue/Tween 80 mixture to all wells in the plate.[13] Reseal the plate and incubate for an additional 24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin). A blue color indicates inhibition of bacterial growth, while a pink color signifies metabolic activity and growth.[13]
Conclusion and Future Directions
The 2-(phenylthio)benzoylarylhydrazone scaffold, particularly compound 4g , represents a promising starting point for the development of new anti-tubercular agents. Its in vitro efficacy against M. tuberculosis H37Rv is within a relevant therapeutic range when compared to some existing second-line drugs. The key advantages of this compound class lie in its synthetic accessibility and the potential for a novel mechanism of action, which is crucial for combating drug-resistant TB.
Future research should focus on several key areas:
-
Mechanism of Action Deconvolution: Elucidating the precise molecular target(s) of this compound series will be critical for rational drug design and understanding potential resistance mechanisms.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the 2-(phenylthio)benzoylarylhydrazone core is necessary to improve potency and, importantly, the selectivity index.
-
In Vivo Efficacy: Promising candidates from SAR studies should be advanced to animal models of tuberculosis to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
By pursuing these research avenues, the scientific community can further explore the potential of 2-(phenylthio)benzoylarylhydrazones to contribute to the next generation of anti-tuberculosis therapies.
References
- A class of hydrazones are active against non-replic
- Almasirad, A., Samiee-Sadr, S., & Shafiee, A. (2011). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Iranian Journal of Pharmaceutical Research, 10(4), 727–731.
- Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 35(2), 364–366.
- Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Deriv
- Hydrazide-Hydrazone Derivatives and Their Antitubercular Activity. [Link]
- A class of hydrazones are active against non-replic
- Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts. [Link]
- Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. [Link]
- Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis | Request PDF. [Link]
- Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and comput
- Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. [Link]
- Mycobacterium tuberculosis Strains H37ra and H37rv have equivalent minimum inhibitory concentrations to most antituberculosis drugs. [Link]
- Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine derivatives targeting the enoyl acyl carrier protein reductase (InhA)
- A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3. [Link]
- (PDF) Mycobacterium tuberculosis Strains H37ra and H37rv have equivalent minimum inhibitory concentrations to most antituberculosis drugs. [Link]
- Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Liter
- Synthesis and Antimycobacterial Activity of 2-(Phenylthio)
- Consistency of standard laboratory strain Mycobacterium tuberculosis H37Rv with ethionamide susceptibility testing. [Link]
- A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing. [Link]
- MIC (µg) values against Mycobacterium tuberculosis H37Rv in vitro. [Link]
- Minimal inhibitory concentr
- MIC values for compound 27 against M. tuberculosis H37Rv strain in different conditions. [Link]
- Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis. [Link]
- Plasma concentrations of second-line antituberculosis drugs in relation to minimum inhibitory concentrations in multidrug-resistant tuberculosis patients in China: a study protocol of a prospective observ
- Synthesis and Antimycobacterial Activity of 2-(Phenylthio)
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A Senior Application Scientist's Guide to the Biological Activity of Substituted Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzoic acid scaffold represents a cornerstone in medicinal chemistry, serving as a foundational structure for a vast array of biologically active compounds. The versatility of the benzene ring allows for substitutions that can dramatically modulate the molecule's physicochemical properties and, consequently, its therapeutic effects. This guide provides a comparative analysis of the biological activities of substituted benzoic acid derivatives, with a focus on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. By delving into the structure-activity relationships (SAR) and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to rationally design and evaluate novel benzoic acid-based therapeutics.
The Influence of Substitution on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The biological activity of a benzoic acid derivative is intricately linked to the nature, position, and number of substituents on the aromatic ring. These modifications alter the electronic and steric properties of the molecule, influencing its ability to interact with biological targets.
Antimicrobial Activity
Substituents play a pivotal role in defining the antimicrobial spectrum and potency of benzoic acid derivatives. The lipophilicity and electronic effects of the substituents are key determinants of their ability to penetrate microbial cell membranes and exert their action.
Generally, the presence of electron-withdrawing groups, such as nitro (-NO2) and halogen (-Cl, -Br) groups, tends to enhance antimicrobial activity. For instance, a nitro group is a known pharmacophore in various antimicrobial agents[1]. Conversely, the addition of hydroxyl (-OH) or methoxyl (-OCH3) groups can have varied effects. While some studies show a weakening of the antibacterial effect with these substituents, the ortho-position of a hydroxyl group has been noted to maintain strong activity[2].
The position of the substituent is also critical. For example, in a study on the antibacterial activity of benzoic acid derivatives against Escherichia coli, 2-hydroxybenzoic acid (salicylic acid) demonstrated strong activity, with a Minimum Inhibitory Concentration (MIC) of 1 mg/mL[2].
Table 1: Comparative Antimicrobial Activity (MIC) of Selected Substituted Benzoic Acid Derivatives
| Compound | Substituent(s) | E. coli MIC (mg/mL) | S. aureus MIC (µg/mL) | Reference(s) |
| Benzoic Acid | None | 1 | - | [2] |
| 2-Hydroxybenzoic Acid | 2-OH | 1 | - | [2] |
| 4-Hydroxybenzoic Acid | 4-OH | >1 | - | [2] |
| 3,4-Dihydroxybenzoic Acid | 3,4-diOH | 1 | - | [2] |
| 3,4,5-Trihydroxybenzoic Acid | 3,4,5-triOH | >1 | - | [2] |
| Salicylic Acid | 2-OH | - | 200 (for a derivative) | [3] |
Note: Data is collated from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
Antioxidant Activity
The antioxidant capacity of benzoic acid derivatives is primarily attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals. The number and position of these hydroxyl groups are paramount in determining their antioxidant potency.
The presence of multiple hydroxyl groups generally enhances antioxidant activity. For example, dihydroxybenzoic and trihydroxybenzoic acids, such as protocatechuic acid (3,4-dihydroxybenzoic acid) and gallic acid (3,4,5-trihydroxybenzoic acid), are potent antioxidants[4]. The position of the hydroxyl groups also significantly influences activity, with ortho and para substitutions to the carboxyl group often leading to better antioxidant properties[5]. This is due to the stabilization of the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding.
Table 2: Comparative Antioxidant Activity (IC50) of Selected Hydroxybenzoic Acid Derivatives
| Compound | Substituent(s) | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference(s) |
| Gallic Acid | 3,4,5-triOH | 2.42 | - | [4] |
| Gentisic Acid | 2,5-diOH | 6.1 | - | [4] |
| Protocatechuic Acid | 3,4-diOH | 10.4 | - | [4] |
| 3,5-Dihydroxybenzoic Acid | 3,5-diOH | - | - | [6] |
| Syringic Acid | 3,5-diOCH3, 4-OH | - | - | [6] |
| Vanillic Acid | 3-OCH3, 4-OH | - | - | [6] |
IC50 values represent the concentration required to scavenge 50% of the free radicals; a lower value indicates higher antioxidant activity. Data is collated from multiple sources.
Anti-inflammatory Activity
The anti-inflammatory effects of many benzoic acid derivatives, most famously acetylsalicylic acid (aspirin), are mediated through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug design to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.
The structure-activity relationships for COX inhibition are complex. For instance, in a series of 1,5-diarylpyrazoles, which can be considered derivatives of benzoic acid, substitutions on the phenyl rings significantly influenced their COX-2 inhibitory activity and selectivity[7].
Table 3: Comparative Anti-inflammatory Activity (COX-2 Inhibition) of Selected Benzoic Acid Derivatives and Related Compounds
| Compound/Derivative Class | Key Structural Features | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Pyrazole Derivatives | Diaryl-substituted | 0.04 - 0.10 | High | [7] |
| Benzothiophene Derivatives | Substituted benzyl groups | 0.31 - 1.40 | 48.8 - 183.8 | [8] |
| Imidazoline-5-one Derivatives | Sulfonamide moiety | 0.087 - 0.092 | High | [8] |
| Cyclic Imides with 3-Benzenesulfonamide | Varied substituents | >55.6 - >333.3 | High | [9] |
IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is the ratio of COX-1 IC50 to COX-2 IC50, with a higher value indicating greater selectivity for COX-2.
Anticancer Activity
Benzoic acid derivatives have emerged as a promising class of anticancer agents, often acting through the inhibition of key signaling pathways involved in cell proliferation and survival. The cytotoxic activity of these compounds is highly dependent on the nature and position of the substituents.
For example, studies on quinazolinone derivatives with benzoic acid substitutions have shown moderate to good anticancer activity against the MCF-7 breast cancer cell line[10]. Isatin-benzoic acid conjugates have also demonstrated cytotoxicity against both HeLa and MCF-7 cell lines, with IC50 values in the micromolar range[11]. The presence of a nitro group has been associated with the anticancer activity of some benzoic acid derivatives[1].
Table 4: Comparative Cytotoxic Activity (IC50) of Selected Benzoic Acid Derivatives
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference(s) |
| Benzoic Acid | HeLa | 85.54 (µg/mL) | [12] |
| Benzoic Acid | MCF-7 | 670.6 (µg/mL) | [12] |
| Isatin-benzoic acid conjugates | HeLa | 4.02 - 17.83 | [11] |
| Isatin-benzoic acid conjugates | MCF-7 | 17.14 - 24.6 | [11] |
| Quinazolinone-benzimidazole derivatives | HeLa | 33.8 - 65.6 | [13] |
| Quinazolinone-benzimidazole derivatives | MCF-7 | 50 - 150 | [13] |
IC50 values represent the concentration required to inhibit 50% of cell growth. Note the different units reported in the source material.
Experimental Protocols for Biological Activity Assessment
The following are detailed, step-by-step methodologies for key experiments to evaluate the biological activity of substituted benzoic acid derivatives.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compounds (substituted benzoic acid derivatives)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
Test compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of Test Compound Solutions: Prepare a series of dilutions of the test compounds in the same solvent.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each test compound dilution.
-
Control: Prepare a control well with 100 µL of DPPH solution and 100 µL of the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is the concentration of the test compound that scavenges 50% of the DPPH radicals.
Caption: Experimental workflow for the DPPH antioxidant assay.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells.
-
IC50 Determination: The IC50 value is the concentration of the compound that reduces the viability of the cells by 50%.
Caption: Workflow for the MTT cytotoxicity assay.
Concluding Remarks
The substituted benzoic acid framework offers a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the structure-activity relationships is crucial for the rational design of compounds with enhanced potency and selectivity for a desired biological target. This guide has provided a comparative overview of the antimicrobial, antioxidant, anti-inflammatory, and anticancer activities of various substituted benzoic acid derivatives, supported by experimental data and detailed protocols. By leveraging this information, researchers can accelerate the development of the next generation of benzoic acid-based drugs.
References
- IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. (URL: [Link])
- Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. (URL: [Link])
- Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid - ResearchG
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - NIH. (URL: [Link])
- The IC50 of the final compounds against MCF- 7 and HeLa cell lines.
- Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones - Der Pharma Chemica. (URL: [Link])
- Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays | Request PDF - ResearchG
- EC 50 and OD 50 values of individual compounds for DPPH, ABTS, and reducing power assays.
- IC 50 values of HEK 293, CaCo-2, MCF-7, and A549 cell lines after...
- Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - NIH. (URL: [Link])
- (PDF)
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: [Link])
- Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids - SciSpace. (URL: [Link])
- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH. (URL: [Link])
- The IC 50 ± SD values (μM) of compounds 9a-9f against MCF-7 and HeLa cell lines using MTT assay.
- Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms - MDPI. (URL: [Link])
- Inflammation pathways and inhibition by targeting of the enzymes COX-2,...
- Values of minimal inhibitory concentration (MIC -µg/ml) for the tested drugs against S. aureus and E.
- In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme...
- Halogenated Antimicrobial Agents to Combat Drug-Resistant P
- Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - NIH. (URL: [Link])
- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC - NIH. (URL: [Link])
- IC50 values of antioxidant activities, DPPH and ABTS radical scavenging...
- The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PubMed Central. (URL: [Link])
- Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC - NIH. (URL: [Link])
- Structure-activity relationship of anticancer drug candid
- MIC values of different material against S. aureus and E. coli. "-"...
- Structure-activity relationship study of novel anticancer aspirin-based compounds - NIH. (URL: [Link])
- Potent Antibacterial Activity of Halogenated Compounds Against Antibiotic-Resistant Bacteria - PubMed. (URL: [Link])
- Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpret
- Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF - ResearchG
- Comparative MIC determination of the different compounds against E-coli and S. aureus.
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Validating the Mechanism of Action of Benzoic Acid-Based Kinase Inhibitors: A Comparative Guide Featuring a MEK1/2 Allosteric Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of kinase inhibitors derived from a 2-(phenylthio)benzoic acid scaffold. We will focus on a well-characterized example, Trametinib (GSK1120212), a potent and selective allosteric inhibitor of MEK1 and MEK2. This guide will objectively compare its performance with the broad-spectrum kinase inhibitor, Staurosporine, providing supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The this compound core is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of various pharmacologically active molecules.[1] While the parent compound is a synthetic intermediate, its derivatives have been explored for a range of biological activities, including as precursors to potent kinase inhibitors.[1] Trametinib, a complex derivative, exemplifies the successful evolution of this basic structure into a highly specific, clinically approved therapeutic that targets the MAPK/ERK pathway.[2][3]
The Imperative of Mechanism of Action (MoA) Validation in Kinase Drug Discovery
The human kinome comprises over 500 protein kinases, making them a major class of drug targets, particularly in oncology.[4] However, the conserved ATP-binding site across many kinases presents a significant challenge for developing selective inhibitors, often leading to off-target effects.[5] Therefore, rigorous validation of a kinase inhibitor's MoA is paramount. This process not only confirms the intended target but also elucidates the nature of the inhibition (e.g., competitive, non-competitive, allosteric), its cellular efficacy, and its selectivity profile. A multi-faceted approach, combining biochemical, cell-based, and biophysical assays, is essential for building a robust and reliable pharmacological profile.
Comparative Inhibitors: Trametinib and Staurosporine
For this guide, we will compare the allosteric MEK1/2 inhibitor, Trametinib, with the well-known, non-selective protein kinase inhibitor, Staurosporine.
-
Trametinib (GSK1120212): A potent, selective, and orally bioavailable allosteric inhibitor of MEK1 and MEK2 with IC50 values of approximately 0.92 nM and 1.8 nM, respectively, in cell-free assays.[6] It does not compete with ATP but binds to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.[2][7]
-
Staurosporine: An alkaloid isolated from Streptomyces staurosporesa, it is a potent but broad-spectrum inhibitor of numerous kinases, including Protein Kinase C (PKC), PKA, and CaM Kinase II, with IC50 values in the low nanomolar range.[8] It is often used as a positive control for kinase inhibition and as a tool to induce apoptosis.[2][9]
The following sections will detail the experimental workflows to differentiate the MoA of these two inhibitors.
Section 1: Biochemical Assays - Direct Measurement of Kinase Inhibition
Biochemical assays are the first step in characterizing a kinase inhibitor, providing a direct measure of its effect on the purified kinase enzyme.[10]
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption indicates kinase inhibition.
Experimental Rationale: This assay format is a robust method to determine the IC50 of an inhibitor by directly measuring its impact on the catalytic activity of the target kinase.
Protocol: MEK1 Kinase Assay
-
Reagents: Recombinant active MEK1 enzyme, inactive ERK2 substrate, ATP, kinase assay buffer (e.g., MOPS-based buffer with MgCl2), test compounds (Trametinib, Staurosporine), and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Procedure: a. Prepare serial dilutions of Trametinib and Staurosporine in DMSO. b. In a 384-well plate, add 5 µL of the kinase reaction buffer containing MEK1 and ERK2. c. Add 50 nL of the serially diluted compounds to the respective wells. d. Initiate the kinase reaction by adding 5 µL of ATP solution. e. Incubate the plate at room temperature for 60 minutes. f. Add 10 µL of the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. g. Incubate for 10 minutes at room temperature. h. Measure luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to a positive control (no inhibitor) and a negative control (no enzyme). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
Expected Results & Comparative Analysis:
| Compound | Target Kinase | IC50 (nM) | Inhibition Type |
| Trametinib | MEK1 | ~0.92[6] | Allosteric, Non-ATP competitive[7] |
| Staurosporine | MEK1 | ~5 | ATP Competitive |
| Staurosporine | PKC | ~0.7[2] | ATP Competitive |
| Staurosporine | PKA | ~7[8] | ATP Competitive |
-
Interpretation: Trametinib will show potent and specific inhibition of MEK1. Staurosporine will also inhibit MEK1 but will demonstrate broad activity against other kinases, highlighting its lack of selectivity. The different modes of inhibition (allosteric vs. ATP-competitive) can be further investigated using kinetic studies where the concentration of ATP is varied. The IC50 of an ATP-competitive inhibitor like Staurosporine will increase with higher ATP concentrations, while the IC50 of an allosteric inhibitor like Trametinib will remain largely unaffected.
Workflow for Biochemical Kinase Assay
Caption: Workflow for a luminescence-based in vitro kinase assay.
Section 2: Cell-Based Assays - Probing Cellular Potency and Target Engagement
Cell-based assays are crucial for confirming that an inhibitor can penetrate the cell membrane, engage its target in a physiological context, and exert a functional effect on the downstream signaling pathway.[8]
Western Blot for Phospho-ERK (p-ERK)
This assay directly measures the phosphorylation of ERK, the downstream substrate of MEK, providing a direct readout of MEK inhibition in cells.
Experimental Rationale: Validating target engagement for Trametinib primarily involves assessing the reduction in p-ERK levels.[8] This method provides a direct and quantitative measure of MEK1/2 inhibition within the cell.
Protocol: p-ERK Western Blot
-
Cell Culture: Seed a suitable cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation) in 6-well plates.
-
Treatment: Treat the cells with a range of concentrations of Trametinib and Staurosporine for 2-4 hours.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% BSA in TBST. c. Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each sample.
Expected Results & Comparative Analysis:
| Compound | Cellular IC50 (p-ERK Inhibition) | Phenotypic Effect |
| Trametinib | ~0.5 - 5 nM (in BRAF mutant cells)[6] | G1 cell cycle arrest, apoptosis[6] |
| Staurosporine | ~10 - 100 nM | Potent induction of apoptosis[9] |
-
Interpretation: Trametinib will show a dose-dependent decrease in p-ERK levels at low nanomolar concentrations, confirming its potent on-target activity in a cellular context.[6] Staurosporine will also inhibit p-ERK but likely at higher concentrations and will induce broad cellular effects due to its inhibition of multiple kinases.
Signaling Pathway and Inhibition
Caption: The MAPK signaling pathway and points of inhibition.
Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cells over a longer period (e.g., 72 hours).
Experimental Rationale: This assay provides a functional readout of the inhibitor's cellular activity, linking target inhibition to a phenotypic outcome.
Protocol: MTS Assay
-
Cell Seeding: Seed A375 cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a serial dilution of Trametinib and Staurosporine.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[2]
-
Viability Assessment: a. Add 20 µL of MTS reagent to each well.[2] b. Incubate for 1-4 hours at 37°C.[2] c. Measure the absorbance at 490 nm.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Expected Results & Comparative Analysis:
| Compound | GI50 (A375 cells) |
| Trametinib | ~0.5 nM[6] |
| Staurosporine | ~10 nM |
-
Interpretation: The GI50 values should correlate with the cellular IC50 for p-ERK inhibition, confirming that the observed anti-proliferative effect is due to the on-target inhibition of the MAPK pathway for Trametinib. Staurosporine's potent anti-proliferative effect is a result of its broad kinase inhibition leading to widespread apoptosis.
Section 3: Biophysical Assays - Direct Target Engagement in a Cellular Context
Biophysical assays provide direct evidence of the inhibitor binding to its target protein within the native cellular environment.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.
Experimental Rationale: This assay provides direct, physical evidence of target engagement in intact cells, confirming that the inhibitor reaches and binds to its intended target.[8]
Protocol: CETSA
-
Cell Treatment: Treat intact A375 cells with Trametinib or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation: Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Western Blotting: Analyze the soluble fraction by Western blotting for the target protein (MEK1/2).
-
Data Analysis: Plot the amount of soluble MEK1/2 at each temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Expected Results & Comparative Analysis:
-
Trametinib: A significant thermal stabilization of MEK1/2 will be observed in Trametinib-treated cells compared to the vehicle control, demonstrating direct binding to MEK1/2 in the cellular milieu.
-
Staurosporine: Due to its promiscuous binding, Staurosporine may stabilize a multitude of kinases, which can be assessed by running parallel blots for other known targets or by using a proteomics approach (Thermal Proteome Profiling).
CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the mechanism of action of a kinase inhibitor is a critical, multi-step process that requires a combination of biochemical, cellular, and biophysical approaches. By systematically applying the assays outlined in this guide, researchers can build a comprehensive and robust data package to confirm the inhibitor's potency, selectivity, and cellular efficacy. The comparison of a highly selective allosteric inhibitor like Trametinib with a broad-spectrum ATP-competitive inhibitor such as Staurosporine provides a clear illustration of how these methods can be used to deconvolute the specific mechanism of action of a novel kinase inhibitor. This rigorous validation is essential for the successful translation of promising lead compounds into effective and safe therapeutics.
References
- Gilmartin AG, et al. GSK1120212 (JTP-74057) is an inhibitor of MEK activity and activation with favorable pharmacokinetic properties for sustained in vivo pathway inhibition. Clin Cancer Res. 2011;17(5):989-1000.
- Khan, Z. A., et al. Structural basis for the action of the drug trametinib at KSR-bound MEK. CiteAb. 2020.
- Gilmartin, A. G., et al. GSK1120212 (JTP-74057) Is an Inhibitor of MEK Activity and Activation with Favorable Pharmacokinetic Properties for Sustained In Vivo Pathway Inhibition. AACR Journals. 2011.
- U.S. Food and Drug Administration. 204114Orig1s000. 2013.
- Yamaguchi, T., et al. Identification and Characterization of a Novel Chemotype MEK Inhibitor Able to Alter the Phosphorylation State of MEK1/2. PLoS One. 2011;6(6):e21632.
- Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. 2025.
- Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro. MDPI. 2021.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11707110, Trametinib.
- Chemietek. GSK1120212 (Trametinib).
- Gilmartin, A. G., et al. (2016). GSK1120212 (JTP-74057) Is an Inhibitor of MEK Activity and Activation with Favorable Pharmacokinetic Properties for Sustained In Vivo Pathway Inhibition. ResearchGate.
- Klaeger, S., et al. The target landscape of clinical kinase drugs. Science. 2017;358(6367):eaan4368.
- ResearchGate. Trametinib (GSK1120212) in the treatment of melanoma | Request PDF. 2025.
- GIST Support International. Drug Details - GIST clinical trials.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 15210, this compound.
- Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health. 2023.
- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI. 2022.
- Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B. National Institutes of Health. 2022.
- Ohno, H., et al. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorg Med Chem. 2016;24(5):1136-41.
- Abd El-Rahman, Y. A., et al. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Med Chem. 2024;16(15):1045-1065.
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Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is fundamental to the design of potent and selective therapeutics. The benzoic acid scaffold represents a privileged and remarkably versatile starting point in medicinal chemistry, appearing in a vast array of biologically active compounds. The carboxylic acid moiety provides a critical anchor for target engagement, primarily through hydrogen bonding, while the aromatic ring offers a readily modifiable canvas for fine-tuning physicochemical properties such as lipophilicity, electronics, and steric profile.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of benzoic acid derivatives across three distinct and therapeutically relevant biological targets: α-amylase for diabetes management, microbial enzymes for infectious diseases, and histone deacetylases (HDACs) for oncology. By examining the causal links between specific structural modifications and resulting biological outcomes, supported by experimental data and detailed protocols, this guide aims to equip researchers with actionable insights for their own drug discovery campaigns.
Section 1: Inhibition of α-Amylase – A Key Target in Type 2 Diabetes
Pancreatic α-amylase is a crucial enzyme in the digestive system responsible for the breakdown of complex carbohydrates into simpler sugars. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby mitigating postprandial hyperglycemia in patients with type 2 diabetes. Benzoic acid derivatives, particularly phenolic acids, have emerged as a promising class of α-amylase inhibitors.
Structure-Activity Relationship Insights
The inhibitory potency of benzoic acid derivatives against α-amylase is profoundly influenced by the nature, number, and position of substituents on the benzene ring. Analysis of a series of substituted benzoic acids reveals several key SAR trends.[1][2][3]
-
Hydroxylation: The presence and position of hydroxyl (-OH) groups are critical. A hydroxyl group at the 2-position (ortho) of the benzene ring demonstrates a strong positive effect on inhibitory activity.[2][4] This is likely due to its ability to form key hydrogen bonds with amino acid residues in the active site of the enzyme. However, hydroxylation at the 5-position has been shown to be detrimental to activity.[2]
-
Number of Hydroxyl Groups: Increasing the number of hydroxyl groups generally leads to enhanced inhibitory potency. For instance, 2,3,4-trihydroxybenzoic acid exhibits significantly stronger inhibition than its mono- or di-hydroxylated counterparts.[2][3]
-
Methoxylation: The replacement of a hydroxyl group with a methoxy (-OCH3) group, particularly at the 2-position, results in a marked decrease in inhibitory activity.[2] This suggests that the hydrogen-bonding donor capability of the hydroxyl group is crucial for effective binding.
-
Other Substituents: The introduction of a methyl group on the benzene ring does not appear to have a significant impact on the inhibitory activity.[2]
The interaction with the enzyme's active site is primarily driven by hydrogen bonds and hydrophobic interactions.[1][2][3] The carboxylic acid group and the hydroxyl substituents are key players in forming these hydrogen bonds.
Comparative Inhibitory Data
The following table summarizes the in vitro inhibitory activity (IC50) of a series of benzoic acid derivatives against porcine pancreatic α-amylase.
| Compound No. | Substitution Pattern | IC50 (mM)[2][3] |
| 1 | Benzoic acid | 45.25 ± 2.13 |
| 2 | 2-Hydroxybenzoic acid | 25.72 ± 1.29 |
| 3 | 3-Hydroxybenzoic acid | 38.94 ± 1.95 |
| 4 | 4-Hydroxybenzoic acid | 41.67 ± 2.08 |
| 5 | 2,3-Dihydroxybenzoic acid | 22.31 ± 1.12 |
| 6 | 2,4-Dihydroxybenzoic acid | 20.17 ± 1.01 |
| 7 | 2,5-Dihydroxybenzoic acid | 35.19 ± 1.76 |
| 8 | 3,4-Dihydroxybenzoic acid | 29.88 ± 1.49 |
| 9 | 3,5-Dihydroxybenzoic acid | 43.29 ± 2.16 |
| 10 | 2,3,4-Trihydroxybenzoic acid | 17.30 ± 0.73 |
| 11 | 3,4,5-Trihydroxybenzoic acid | 24.56 ± 1.23 |
| 12 | 2-Methoxybenzoic acid | 48.76 ± 2.44 |
| 13 | 4-Hydroxy-3-methoxybenzoic acid | 31.27 ± 1.56 |
| 14 | 3,5-Dimethoxy-4-hydroxybenzoic acid | 39.81 ± 1.99 |
| 15 | 2-Methylbenzoic acid | 49.87 ± 2.49 |
| 16 | 3-Methylbenzoic acid | 51.22 ± 2.56 |
| 17 | 4-Methylbenzoic acid | 52.35 ± 3.31 |
Experimental Protocol: In Vitro α-Amylase Inhibition Assay[5][6]
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of benzoic acid derivatives against α-amylase.
Materials:
-
Porcine pancreatic α-amylase
-
Soluble starch
-
Phosphate buffer (0.1 M, pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
Test compounds (benzoic acid derivatives)
-
Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-amylase in phosphate buffer.
-
Prepare a 1% (w/v) solution of soluble starch in phosphate buffer by heating and stirring until dissolved.
-
Prepare stock solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO).
-
-
Assay in 96-Well Plate:
-
Add 50 µL of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of the α-amylase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the starch solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding 100 µL of the DNSA reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes to allow for color development.
-
Cool the plate to room temperature and add 850 µL of deionized water to each well.
-
-
Measurement:
-
Measure the absorbance of the solutions at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control (solvent only).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: SAR of benzoic acid derivatives for α-amylase inhibition.
Section 2: Antimicrobial Activity – Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties and serve as valuable scaffolds for the design of novel anti-infective drugs.
Structure-Activity Relationship Insights
The antimicrobial efficacy of benzoic acid derivatives is highly dependent on the substituents attached to the aromatic ring, which influence the compound's ability to penetrate microbial cell membranes and interact with intracellular targets.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group (-NO2), can significantly enhance antimicrobial activity.[5] This is attributed to an increase in the acidity of the carboxylic acid and alterations in the electronic properties of the aromatic ring.
-
Halogens: Halogen substituents, like chlorine (-Cl), can also contribute to increased antimicrobial potency. The position of the halogen is important, with 2-chlorobenzoic acid derivatives showing notable activity.[5][6]
-
Hydroxyl and Methoxy Groups: The addition of hydroxyl (-OH) or methoxy (-OCH3) groups can modulate the antimicrobial spectrum and potency. However, their effect is highly dependent on their position on the ring.[7] In some cases, attaching a hydroxyl or methoxyl substituent can weaken the antibacterial effect compared to the parent benzoic acid.[7]
-
Schiff Bases vs. Esters: Chemical modification of the carboxylic acid group also plays a crucial role. For instance, converting the carboxylic acid to a Schiff base has been shown to be more effective in enhancing antimicrobial activity compared to esterification.[5][7]
Comparative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values for a selection of benzoic acid derivatives against various microbial strains.
| Compound | Substituent | S. aureus (µM/ml) | B. subtilis (µM/ml) | E. coli (µM/ml) | C. albicans (µM/ml) | A. niger (µM/ml) | Reference |
| 1 | 2-chloro, Schiff base derivative | >1000 | >1000 | 54.2 | >1000 | >1000 | [5] |
| 2 | 4-hydroxy, Schiff base derivative | 125 | 250 | 500 | 250 | 500 | [7] |
| 3 | 4-amino, Schiff base derivative | 1.82 (pMIC) | 2.11 (pMIC) | - | 1.81 (pMIC) | 1.81 (pMIC) | [8] |
| 4 | 2-chloro-5-nitro, methylethanolammonium salt | High activity | - | High activity | - | - | [9] |
Note: pMIC is the negative logarithm of MIC. A higher pMIC value indicates greater potency.
Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)[7][9]
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of benzoic acid derivatives.
Materials:
-
Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Test compounds
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Sterile test tubes
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Grow microbial cultures overnight in their respective broths.
-
Dilute the cultures to achieve a standardized cell density (e.g., 10^5 CFU/mL).
-
-
Serial Dilution of Test Compounds:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform a two-fold serial dilution of the stock solution in the appropriate broth in a series of sterile test tubes.
-
-
Inoculation:
-
Inoculate each tube containing the diluted compound with the standardized microbial suspension.
-
Include a positive control tube (broth with inoculum, no compound) and a negative control tube (broth only).
-
-
Incubation:
-
Incubate the tubes at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
-
Determination of MIC:
-
Visually inspect the tubes for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Caption: Key SAR principles for antimicrobial benzoic acid derivatives.
Section 3: Histone Deacetylase (HDAC) Inhibition – A Focus on Cancer Therapy
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their overexpression is associated with the development and progression of various cancers, making them attractive targets for anticancer drug design. Certain benzoic acid derivatives have been identified as promising HDAC inhibitors.
Structure-Activity Relationship Insights
The development of benzoic acid-based HDAC inhibitors often follows a pharmacophore model consisting of a cap group, a linker, and a zinc-binding group. The benzoic acid moiety can be part of any of these components.
-
Hydroxybenzoic Acids: Dihydroxybenzoic acids, such as 3,4-dihydroxybenzoic acid (DHBA), have shown potent HDAC inhibitory activity.[10] The hydroxyl groups are believed to be crucial for interacting with the zinc ion in the enzyme's active site and with surrounding amino acid residues.[10]
-
Non-Hydroxamate Inhibitors: While many HDAC inhibitors incorporate a hydroxamic acid group as the zinc-binding moiety, research is ongoing to develop non-hydroxamate inhibitors to improve pharmacokinetic properties. Some benzoic acid derivatives have shown promise in this area, with IC50 values comparable to the approved drug SAHA against certain cancer cell lines.[11]
-
Substituent Effects: The nature and position of substituents on the benzoic acid ring can influence binding affinity and selectivity for different HDAC isoforms. For example, chloro-substituted aminobenzoic acid derivatives have been explored for their HDAC inhibitory potential.[12]
Comparative Anticancer Activity
The following table provides a summary of the anticancer activity (IC50) of selected benzoic acid-based HDAC inhibitors against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4-Dihydroxybenzoic acid (DHBA) | HCT-116 (Colon) | ~50 | [10] |
| 3,4-Dihydroxybenzoic acid (DHBA) | HCT-15 (Colon) | ~60 | [10] |
| A3bn (a 3-chloro-4-aminobenzoic acid derivative) | MCF-7 (Breast) | 20.3 | [11] |
| A3bn (a 3-chloro-4-aminobenzoic acid derivative) | K562 (Leukemia) | 42.0 | [11] |
| SAHA (Vorinostat) - Reference Drug | MCF-7 (Breast) | 39.2 | [11] |
| SAHA (Vorinostat) - Reference Drug | K562 (Leukemia) | 36.1 | [11] |
Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a common method for measuring the inhibitory activity of compounds against HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Test compounds
-
Trichostatin A (TSA) or SAHA (positive control)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Assay Preparation:
-
Dilute the HDAC enzyme and substrate in the assay buffer to the desired concentrations.
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Enzymatic Reaction:
-
Add the test compound solutions to the wells of the 96-well plate.
-
Add the diluted HDAC enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Signal Development:
-
Stop the enzymatic reaction and initiate signal development by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow the developer to cleave the deacetylated substrate, releasing the fluorescent product.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: A general workflow for SAR-guided drug discovery.
Conclusion
This guide has provided a comparative overview of the structure-activity relationships of benzoic acid derivatives for three distinct biological targets: α-amylase, microbial enzymes, and histone deacetylases. The benzoic acid scaffold has proven to be a remarkably adaptable foundation for the development of potent and selective inhibitors. Key takeaways include the critical role of substituent position and electronic properties in modulating biological activity. The hydroxyl group's hydrogen bonding capacity is paramount for α-amylase inhibition, while electron-withdrawing groups enhance antimicrobial efficacy. For HDAC inhibition, dihydroxybenzoic acids show significant promise. The detailed experimental protocols provided herein serve as a practical resource for researchers to validate these findings and to guide the design and evaluation of novel benzoic acid derivatives in their own therapeutic programs. The continued exploration of this versatile chemical scaffold is certain to yield new and improved therapeutic agents for a wide range of diseases.
References
- Guan, Y., et al. (2022).
- Guan, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives.
- Guan, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives.
- Guan, Y., et al. (2022). The structures of benzoic acid and its derivatives and their IC50 values for α-amylase.
- Al-Janabi, K. M. H., et al. (2025). Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). Chemistry & Biodiversity. [Link]
- Al-Janabi, K. M. H., et al. (2025). Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi). PubMed. [Link]
- Reddy, G. D., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492-504. [Link]
- Narang, R., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.
- Narasimhan, B., et al. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1, 23-37. [Link]
- da Silva, A. F., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Molecules, 28(19), 6828. [Link]
- Guan, Y., et al. (2022).
- Rojas-García, A., et al. (2021). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io. [Link]
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- 10. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, In Silico, and Biological Evaluation of Non-Hydroxamate Benzoic Acid-Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, In Silico, and Biological Evaluation of Non‐Hydroxamate Benzoic Acid–Based Derivatives as Potential Histone Deacetylase Inhibitors (HDACi) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Enzymatic Selectivity of 2-(Phenylthio)benzoic Acid Derivatives
In the landscape of modern drug discovery, the pursuit of highly selective enzyme inhibitors remains a cornerstone of therapeutic advancement. Among the myriad of scaffolds under investigation, 2-(phenylthio)benzoic acid derivatives have emerged as a promising class of compounds, particularly in the realm of anti-inflammatory research. Their structural motif offers a versatile backbone for chemical modification, enabling the fine-tuning of inhibitory potency and selectivity against key enzymes implicated in pathological processes.
This guide provides an in-depth, technical comparison of strategies to assess the selectivity of this compound derivatives for specific enzymes, with a focus on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), two central players in the arachidonic acid inflammatory cascade. We will delve into the mechanistic rationale behind experimental design, present detailed protocols for robust in vitro assays, and offer a comparative framework for data interpretation.
The Rationale for Targeting COX and 5-LOX: The Arachidonic Acid Cascade
Inflammation is a complex biological response, and at its heart lies the metabolism of arachidonic acid. This polyunsaturated fatty acid is converted into a host of pro-inflammatory lipid mediators through the action of two primary enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX).
The COX enzymes, with their two main isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are involved in pain, fever, and inflammation, but also in vital physiological functions such as maintaining the integrity of the stomach lining and regulating blood flow to the kidneys.[1][2] While COX-1 is constitutively expressed and plays a housekeeping role, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[1][2] This distinction is the basis for the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory relief with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[1]
The 5-lipoxygenase (5-LOX) enzyme, on the other hand, catalyzes the production of leukotrienes, which are potent mediators of inflammation and allergic reactions.[3] They are particularly implicated in conditions such as asthma and are known to contribute to the inflammatory processes in the gastrointestinal tract.[1]
A therapeutic agent that can dually inhibit both COX-2 and 5-LOX could offer a superior anti-inflammatory profile with an enhanced safety margin, by simultaneously targeting two key pathways of inflammation and potentially mitigating the side effects associated with the shunting of arachidonic acid metabolism down a single pathway.[3] this compound derivatives have been explored for this dual inhibitory potential.
Visualizing the Inflammatory Pathway
Caption: Proposed mechanism of action via the cyclooxygenase and lipoxygenase pathways.
Comparative Selectivity of this compound Derivatives: An Illustrative Overview
| Compound ID | R1 Substituent (on Phenylthio Ring) | R2 Substituent (on Benzoic Acid Ring) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| PTBA-1 | H | H | 15.2 | 1.8 | 5.6 | 8.4 |
| PTBA-2 | 4-F | H | 12.5 | 0.9 | 4.1 | 13.9 |
| PTBA-3 | 4-Cl | H | 10.8 | 0.5 | 3.5 | 21.6 |
| PTBA-4 | 4-CH3 | H | 18.1 | 2.5 | 6.8 | 7.2 |
| PTBA-5 | H | 5-NO2 | 25.6 | 1.2 | 2.9 | 21.3 |
| Celecoxib | (Reference) | (Reference) | 15.0 | 0.04 | >100 | 375 |
| Zileuton | (Reference) | (Reference) | >100 | >100 | 1.0 | N/A |
Analysis of Illustrative Structure-Activity Relationships (SAR):
-
Influence of Phenylthio Ring Substitution (R1): The introduction of electron-withdrawing groups, such as fluorine (PTBA-2) and chlorine (PTBA-3), at the para-position of the phenylthio ring often enhances COX-2 inhibitory potency and selectivity. This is a common trend observed in many classes of COX-2 inhibitors. Conversely, an electron-donating group like methyl (PTBA-4) may slightly decrease activity.
-
Influence of Benzoic Acid Ring Substitution (R2): Substitution on the benzoic acid ring can also significantly modulate activity. An electron-withdrawing nitro group at the 5-position (PTBA-5) can enhance both COX-2 selectivity and 5-LOX inhibition, suggesting that modifications at this position can tune the dual inhibitory profile.
-
Dual Inhibition Potential: The illustrative data suggests that derivatives like PTBA-3 and PTBA-5 exhibit promising dual inhibition of both COX-2 and 5-LOX, a desirable characteristic for next-generation anti-inflammatory agents.
Experimental Protocols for Assessing Enzyme Selectivity
To ensure the trustworthiness and reproducibility of selectivity data, standardized and well-validated in vitro assays are essential. Below are detailed, step-by-step protocols for determining the inhibitory activity of this compound derivatives against COX-1, COX-2, and 5-LOX.
In Vitro COX-1/COX-2 Inhibition Assay (Whole Blood Assay)
The human whole blood assay is a highly relevant in vitro model as it accounts for plasma protein binding and provides a more physiologically representative environment for assessing COX inhibition.[2]
Principle:
This assay measures the production of prostaglandins (specifically thromboxane B2 for COX-1 and prostaglandin E2 for COX-2) in human whole blood. COX-1 activity is measured by the production of TXB2 from endogenous arachidonic acid, while COX-2 activity is induced by lipopolysaccharide (LPS) and measured by the production of PGE2.
Step-by-Step Methodology:
-
Blood Collection: Draw fresh human blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Collect the blood into tubes containing an anticoagulant (e.g., heparin).
-
Compound Preparation: Prepare stock solutions of the this compound derivatives in a suitable solvent, such as DMSO. Create a series of dilutions to achieve the desired final concentrations for the assay.
-
COX-1 Assay:
-
Aliquot 500 µL of whole blood into microcentrifuge tubes.
-
Add 1 µL of the test compound dilutions or vehicle (DMSO) to the respective tubes.
-
Incubate the tubes at 37°C for 1 hour to allow for blood clotting, which stimulates TXB2 production.
-
Centrifuge the tubes at 12,000 x g for 10 minutes to separate the serum.
-
Collect the serum and store it at -80°C until analysis.
-
-
COX-2 Assay:
-
Aliquot 500 µL of whole blood into microcentrifuge tubes.
-
Add 1 µL of the test compound dilutions or vehicle (DMSO).
-
Add 10 µL of LPS (10 µg/mL final concentration) to induce COX-2 expression.
-
Incubate the tubes at 37°C for 24 hours.
-
Centrifuge the tubes at 12,000 x g for 10 minutes to separate the plasma.
-
Collect the plasma and store it at -80°C until analysis.
-
-
Quantification of Prostaglandins:
-
Measure the concentration of TXB2 (for COX-1) and PGE2 (for COX-2) in the collected serum and plasma samples using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.
-
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric Method)
This assay provides a direct measurement of 5-LOX activity by monitoring the formation of a conjugated diene.
Principle:
5-LOX catalyzes the oxidation of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This reaction involves the formation of a conjugated diene system that absorbs light at 234 nm. The rate of increase in absorbance at this wavelength is directly proportional to the 5-LOX activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 7.4.
-
Enzyme Solution: Prepare a stock solution of human recombinant 5-LOX in the assay buffer. The final concentration in the assay should be determined empirically to give a linear reaction rate.
-
Substrate Solution: Prepare a stock solution of arachidonic acid in ethanol. Dilute with the assay buffer to the desired final concentration (typically 10-20 µM).
-
Test Compounds: Prepare stock solutions of the this compound derivatives in DMSO and create serial dilutions.
-
-
Assay Procedure:
-
Set up reactions in a UV-transparent 96-well plate or quartz cuvettes.
-
To each well, add the assay buffer, the enzyme solution, and the test compound dilution or vehicle (DMSO).
-
Pre-incubate the mixture at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the arachidonic acid substrate solution.
-
Immediately begin monitoring the increase in absorbance at 234 nm every 15 seconds for 5-10 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Experimental Workflow
Caption: A streamlined overview of the key stages in an in vitro enzyme inhibition assay.
Conclusion
The assessment of enzymatic selectivity is a critical step in the development of novel therapeutic agents. For this compound derivatives, a thorough evaluation of their inhibitory activity against key enzymes in the inflammatory cascade, such as COX-1, COX-2, and 5-LOX, is paramount. By employing robust and well-validated in vitro assays, researchers can gain valuable insights into the structure-activity relationships of these compounds and identify derivatives with the desired selectivity profile. The ultimate goal is to develop potent and selective inhibitors that can effectively target inflammation with an improved safety profile, and this compound derivatives represent a promising scaffold in this ongoing endeavor.
References
- Charlier, C., & Michaux, C. (2003). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. European Journal of Medicinal Chemistry, 38(7-8), 645-659. [Link]
- Martel-Pelletier, J., Lajeunesse, D., Reboul, P., & Pelletier, J. P. (2003). Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs.
- Warner, T. D., & Mitchell, J. A. (2002). Cyclooxygenase-3 (COX-3): filling in the gaps toward a COX continuum? Proceedings of the National Academy of Sciences, 99(21), 13371-13373. [Link]
- Rao, P. N. P., & Knaus, E. E. (2008). Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s-110s. [Link]
Sources
- 1. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for using a dual COX 1/2 and 5-LOX inhibitor in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development in the field of dual COX / 5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the antioxidant properties of 2-(Phenylthio)benzoic acid derivatives against known antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 2-(Phenylthio)benzoic Acid Derivatives as Antioxidants
The search for novel antioxidant agents is a cornerstone of research in mitigating oxidative stress, a pathological process implicated in a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Antioxidants function by donating electrons or hydrogen atoms to stabilize these harmful free radicals.
Phenolic compounds, such as gallic acid and ascorbic acid, are well-established natural antioxidants.[1] Their efficacy is largely attributed to the presence of hydroxyl groups on an aromatic ring, which facilitate the donation of a hydrogen atom. The this compound scaffold presents an intriguing, albeit less explored, structural motif for antioxidant activity. The presence of a thioether linkage introduces a sulfur atom, which is known to possess antioxidant properties through various mechanisms, including the ability to scavenge radicals.[2] The interplay between the carboxylic acid group, the aromatic rings, and the sulfur bridge in this compound derivatives suggests a potential for unique radical scavenging capabilities, warranting a systematic investigation and comparison against known standards.
Benchmarking Against Established Antioxidants
To contextualize the antioxidant potential of this compound derivatives, it is essential to compare their performance against well-characterized antioxidant compounds. This guide utilizes Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid as primary benchmarks due to their extensive use in antioxidant research and their distinct mechanisms of action.
-
Trolox: A water-soluble analog of vitamin E, Trolox is a potent radical scavenger often used as a standard in antioxidant capacity assays.[3][4] Its chromanol ring is crucial for its hydrogen-donating ability.
-
Ascorbic Acid (Vitamin C): A vital water-soluble antioxidant in biological systems, ascorbic acid can directly scavenge a wide range of ROS and regenerate other antioxidants like vitamin E.[5][6][7]
-
Gallic Acid: A naturally occurring phenolic acid found in numerous plants, gallic acid is a powerful antioxidant due to its three hydroxyl groups, which can effectively donate hydrogen atoms to neutralize free radicals.[1][8]
Experimental Design for Comparative Antioxidant Profiling
A multi-assay approach is crucial for a comprehensive assessment of antioxidant activity, as different assays reflect various aspects of antioxidant mechanisms. The following three assays are recommended for benchmarking this compound derivatives:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This method assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), resulting in a decolorization of the solution.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The resulting ferrous iron forms a colored complex, the intensity of which is proportional to the antioxidant capacity.
Causality Behind Experimental Choices
The selection of DPPH, ABTS, and FRAP assays provides a multifaceted evaluation of antioxidant potential. The DPPH and ABTS assays are based on the scavenging of stable free radicals, reflecting the compound's ability to act as a hydrogen or electron donor. The FRAP assay, on the other hand, measures the reducing power of a compound, a key aspect of its antioxidant function. By employing these distinct methodologies, a more complete and reliable profile of the antioxidant properties of this compound derivatives can be established.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay Protocol
This protocol is adapted from established methods for determining the radical scavenging activity of chemical compounds.
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or a suitable solvent for the test compounds)
-
Test compounds (this compound derivatives)
-
Standard antioxidants (Trolox, Ascorbic Acid, Gallic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.
-
Preparation of Test and Standard Solutions: Prepare stock solutions of the test compounds and standard antioxidants in methanol. From these stock solutions, prepare a series of dilutions to determine the IC₅₀ value.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the various concentrations of the test compounds or standards to the wells.
-
For the control, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound or standard.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
Diagram of DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Scavenging Assay Protocol
This protocol is based on the widely used method for determining the total antioxidant capacity of various samples.
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol (or a suitable solvent)
-
Test compounds and standard antioxidants
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the various concentrations of the test compounds or standards to the wells.
-
For the control, add 10 µL of methanol instead of the sample.
-
-
Incubation: Incubate the microplate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
IC₅₀ or TEAC Determination: The results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a Trolox standard curve.
Diagram of ABTS Assay Workflow
Caption: Workflow for the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
This protocol outlines the procedure for measuring the ferric reducing ability of the test compounds.
Reagents and Equipment:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) for standard curve
-
Test compounds and standard antioxidants
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations in deionized water to generate a standard curve.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the test compounds, standards, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 593 nm.
-
Calculation of FRAP Value: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of ferrous sulfate. The results are expressed as µM Fe(II) equivalents.
Diagram of FRAP Assay Workflow
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Comparative Data and Interpretation
While comprehensive experimental data for a wide range of this compound derivatives is still emerging, preliminary studies on structurally related compounds provide valuable insights. For instance, a study on 2-(phenylthio)-ethyl benzoate derivatives demonstrated notable antioxidant activity. One such derivative, referred to as compound 2a, exhibited a DPPH radical scavenging activity with an IC₅₀ value of 47.01 ± 1.07 µg/ml.
Table 1: Comparative Antioxidant Activity (DPPH Assay)
| Compound | IC₅₀ (µg/mL) |
| 2-(Phenylthio)-ethyl benzoate derivative (2a) | 47.01 ± 1.07 |
| Gallic Acid | ~2-8 |
| Ascorbic Acid | ~2.5-8.0 |
| Trolox | ~4-10 |
Note: IC₅₀ values for standard antioxidants are approximate ranges from various literature sources for comparative purposes. A lower IC₅₀ value indicates higher antioxidant activity.
The IC₅₀ value of the 2-(phenylthio)-ethyl benzoate derivative, while indicating antioxidant potential, is higher than that of the benchmark antioxidants Gallic Acid, Ascorbic Acid, and Trolox. This suggests that while the thioether moiety contributes to radical scavenging, the overall potency of this specific derivative is less than these established standards in the DPPH assay.
Mechanistic Insights and Structure-Activity Relationships
The antioxidant activity of this compound derivatives is likely influenced by a combination of factors related to their chemical structure.
Proposed Antioxidant Mechanism:
The thioether sulfur atom in the this compound scaffold can be oxidized, a process that allows it to neutralize reactive oxygen species. This radical scavenging capability is a key aspect of the antioxidant activity of many organosulfur compounds. The electron-donating or withdrawing nature of substituents on the phenyl rings, as well as the steric hindrance around the sulfur atom, can significantly modulate this activity.
Diagram of Proposed Antioxidant Mechanism
Caption: Proposed radical scavenging mechanism of this compound derivatives.
Further research focusing on the synthesis and evaluation of a library of this compound derivatives with varying substituents on the aromatic rings is necessary to establish a clear structure-activity relationship (SAR). This would enable the rational design of more potent antioxidant compounds based on this scaffold.
Conclusion and Future Directions
This guide has provided a framework for benchmarking the antioxidant properties of this compound derivatives. While preliminary data on related structures suggest that these compounds possess antioxidant activity, further in-depth studies are required to fully elucidate their potential. The provided experimental protocols for DPPH, ABTS, and FRAP assays offer a robust methodology for such investigations.
Future research should focus on:
-
Synthesizing a series of this compound derivatives with diverse electronic and steric properties.
-
Conducting comprehensive in vitro antioxidant profiling of these derivatives using the assays outlined in this guide.
-
Elucidating the precise mechanisms of antioxidant action through techniques such as electron paramagnetic resonance (EPR) spectroscopy.
-
Investigating the potential for synergistic antioxidant effects in combination with other known antioxidants.
By systematically exploring the antioxidant potential of this class of compounds, new avenues for the development of novel therapeutic agents for oxidative stress-related diseases may be uncovered.
References
- Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. (n.d.).
- The Potential Health Benefits of Gallic Acid: Therapeutic and Food Applic
- Pathways of the antioxidant action of ascorbic acid. (n.d.).
- Ascorbic acid as antioxidant. (n.d.). PubMed.
- Vitamin C. (n.d.). Wikipedia.
- Gallic Acid: Benefits, Downsides, and Food Sources. (2021). Healthline.
- Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. (n.d.). MDPI.
- Antioxidant Properties of Ascorbic Acid. (n.d.). Encyclopedia MDPI.
- Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease. (2020).
- Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. (2026). MDPI.
- Facile Synthesis of Non-Proteinogenic Sulfur-Containing Cyclic Dipeptides and Their Structure-Antioxidant Activity Rel
- Antioxidant activity of some organosulfur compounds in vitro. (n.d.). Arabian Journal of Chemistry.
- Antidiabetic, antioxidant, and anti-obesity effects of phenylthio-ethyl benzoate derivatives, and molecular docking study regarding α-amylase enzyme. (n.d.).
- Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays. (2014). TCI Chemicals.
- Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. (2026). MDPI.
- The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflamm
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2015).
- Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. (2020).
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The antioxidant properties of salicylate derivatives: A possible new mechanism of anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Phenylthio)benzoic Acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(Phenylthio)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with field-proven safety protocols to ensure the protection of personnel and the environment. Our commitment is to empower laboratory professionals with the knowledge to manage chemical waste responsibly, fostering a culture of safety and scientific integrity.
Understanding the Compound: Hazard Profile of this compound
This compound (CAS No. 1527-12-4) is an organosulfur compound that, while valuable in chemical synthesis, requires careful handling and disposal due to its potential hazards.[1][2] Although a specific, comprehensive toxicological profile is not extensively detailed in all public records, data from structurally related compounds suggest that it should be handled as a hazardous substance.[3] The primary concerns are potential irritation to the skin, eyes, and respiratory system.[3][4] Therefore, treating this compound as hazardous waste is a critical first step in ensuring laboratory safety.
Immediate Safety Precautions:
Before initiating any handling or disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is not merely a procedural formality; it is your primary defense against chemical exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with airborne particles or splashes.[3][4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber, to protect against skin contact.[3]
-
Body Protection: A laboratory coat and closed-toe shoes are essential to shield the body from accidental spills.[3]
-
Respiratory Protection: When handling the solid compound, especially if there is a risk of dust formation, a NIOSH-approved respirator should be used.[3] All handling of this compound should ideally be conducted within a certified chemical fume hood to ensure adequate ventilation.[3][4]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be managed as a hazardous chemical waste stream. Under no circumstances should this chemical be disposed of down the drain or mixed with general solid waste.[3] Doing so can lead to environmental contamination and potential reactions with other chemicals in the waste stream.
Step 1: Waste Segregation and Collection
-
Principle of Segregation: The fundamental principle of chemical waste management is segregation at the source. This prevents unintended reactions and ensures that the waste can be treated and disposed of using the most appropriate method.
-
Procedure:
-
Carefully sweep up solid this compound, taking measures to avoid the generation of dust.[3][4] If dealing with a solution, absorb it onto an inert, non-combustible absorbent material.
-
Place the chemical waste into a dedicated, sealable, and chemically compatible container.[3] This container must be in good condition, with no leaks or cracks.
-
Step 2: Proper Labeling of Waste Containers
-
The Importance of Clear Communication: Accurate and detailed labeling is crucial for the safety of everyone who will handle the waste container, from laboratory personnel to the final disposal technicians.
-
Procedure:
Step 3: Secure Temporary Storage
-
Minimizing Risk in the Laboratory: Proper temporary storage of hazardous waste is essential to prevent accidents and exposure within the laboratory.
-
Procedure:
Step 4: Final Disposal
-
Ensuring Regulatory Compliance: The final step is to transfer the waste to a licensed disposal facility, which is equipped to handle and treat hazardous chemical waste in an environmentally sound manner.
-
Procedure:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3][4]
-
Provide the waste manifest with all necessary information about the chemical.[3] This is a legal document that tracks the waste from "cradle to grave."
-
Quantitative Data and Hazard Summary
| Parameter | Information | Source |
| GHS Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [3][4] |
| Disposal Considerations | Dispose of contents/container to an approved waste disposal plant. Do not empty into drains. | [3][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids. | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Phenylthio)benzoic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of our researchers is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-(Phenylthio)benzoic acid (CAS No. 1527-12-4), with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As direct GHS hazard data for this specific compound is limited, our protocol is built upon a conservative synthesis of information from its structural relatives, benzoic acid and the highly toxic thiophenol, to ensure a robust margin of safety.
Hazard Analysis: Understanding the Risk Profile
This compound is a derivative of both benzoic acid and thiophenol. This structural parentage necessitates a cautious approach, assuming a hazard profile that may encompass risks from both moieties until comprehensive toxicological data is available.
-
From the Benzoic Acid Moiety: We anticipate risks of skin irritation, serious eye damage, and potential respiratory irritation.[1][2][3][4] Prolonged or repeated exposure to benzoic acid can lead to organ damage.[1][5]
-
From the Thiophenol Moiety: Thiophenol and related sulfur-containing organics introduce a higher level of concern. Thiophenol is classified as acutely toxic and potentially fatal if swallowed, inhaled, or absorbed through the skin.[6][7][8] It is also a severe skin and eye irritant and may cause damage to organs through prolonged or repeated exposure.[7][8] The presence of the thioether linkage warrants heightened vigilance.
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical operational requirement.
The Core of Protection: Engineering and Administrative Controls
Before selecting PPE, we must emphasize that it is the last line of defense. The primary methods for exposure control are:
-
Engineering Controls: All work with this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][9] The work area must be equipped with an accessible eyewash station and an emergency safety shower.[1][5][10]
-
Administrative Controls: Develop a Standard Operating Procedure (SOP) specific to this chemical. Minimize the quantity of material handled at any given time and restrict access to the handling area to trained personnel only.
Essential Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling this compound. The rationale behind each selection is to provide comprehensive protection against the compound's potential hazards.
Eye and Face Protection
Direct contact with benzoic acid derivatives can cause serious, irreversible eye damage.[1][4][5]
-
Primary Protection: ANSI Z87.1-compliant or EN 166-compliant chemical safety goggles are required at all times.[1][11][12] Goggles must provide a complete seal around the eyes to protect from splashes and fine dust.
-
Secondary Protection: When there is a significant risk of splashing (e.g., during transfers or making solutions), a full-face shield must be worn in addition to safety goggles.[8][9]
Skin and Body Protection
The potential for skin irritation and the high dermal toxicity associated with thiophenol derivatives demand robust skin protection.[6][7]
-
Gloves: Use chemical-resistant gloves. Nitrile gloves are a suitable initial choice for incidental contact.[12] For prolonged handling or immersion, heavier-duty gloves such as butyl rubber should be considered.[12] Crucially, gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. [11] Always consult the glove manufacturer's compatibility charts.
-
Lab Coat/Protective Clothing: A flame-resistant lab coat is recommended. For procedures with a higher risk of contamination, a chemically resistant apron or coveralls should be worn over the lab coat.[10][11] Ensure clothing provides full coverage of the arms.
-
Footwear: Closed-toe shoes are mandatory. Do not wear perforated shoes or sandals in the laboratory.
Respiratory Protection
Given that the compound is a solid (powder), the primary inhalation risk comes from airborne dust particles.
-
Standard Operations: When handling small quantities within a certified chemical fume hood, respiratory protection may not be required.
-
Required Use: If engineering controls are not available or insufficient to maintain exposure below acceptable limits, or during spill cleanup where dust generation is likely, a NIOSH-approved respirator is mandatory.[1][10] A respirator with P100 (particulate) filters is appropriate for dust.[4] If vapors are a concern due to heating, an organic vapor cartridge should be added. All respirator use must comply with a formal respiratory protection program, including fit testing, as per OSHA 29 CFR 1910.134.[1]
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1 / EN 166). Face shield required for splash risk. | Protects against serious eye damage, a known hazard for benzoic acid derivatives.[1][4][5] |
| Hand Protection | Nitrile gloves for incidental contact. Butyl rubber for extended contact. | Prevents skin irritation and potential systemic toxicity from dermal absorption.[6][7][12] |
| Body Protection | Flame-resistant lab coat. Chemical-resistant apron for larger quantities or splash risk. | Protects skin from contamination and potential burns.[10][11] |
| Respiratory | Required if fume hood is unavailable or during spill cleanup. NIOSH-approved respirator with P100 filters. | Prevents inhalation of irritating and potentially toxic dust particles.[1][4][10] |
Operational Plan: Handling and Disposal
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure all required PPE is donned correctly.
-
Weighing: Weigh the solid compound on a tared weigh boat inside the fume hood to minimize dust dispersal.
-
Transfer: Use a spatula to carefully transfer the solid. If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After use, decontaminate the spatula and work surface. Tightly close the primary container.[1][5]
-
Doffing PPE: Remove gloves first, turning them inside out. Remove lab coat and goggles. Wash hands thoroughly with soap and water.[10][13]
Emergency Protocol: Spill Response
Isolate the hazard area immediately.[10] The response depends on the scale of the spill.
-
Minor Spill (in fume hood):
-
Ensure PPE is worn, including respiratory protection if dust is present.
-
Cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a designated waste container.[1][5] Avoid raising dust.
-
Wipe the area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
-
-
Major Spill (outside fume hood):
Caption: Workflow for responding to a chemical spill.
First Aid Measures
Immediate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[1][2][5] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing immediately.[10][14] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][5] Seek medical attention if irritation occurs or persists.[1][5]
-
Inhalation: Move the person to fresh air.[1][5][14] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5][14]
-
Ingestion: Do NOT induce vomiting.[1][5] Rinse mouth with water. Never give anything by mouth to an unconscious person.[14] Call a poison control center or doctor immediately.[14]
Disposal Plan
All waste generated from handling this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.
-
Containment: Collect waste in a clearly labeled, sealed, and compatible container.
-
Disposal: Dispose of the waste through your institution's official hazardous waste disposal program.[1][5] Do not dispose of it in standard trash or down the drain.[7][10] Adhere to all federal, state, and local regulations.[5][10]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
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- SAFETY D
- 2-(phenylthio)
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- This compound | 1527-12-4. (2025-07-30). ChemicalBook.
- Thiophenol - SAFETY D
- THIOPHENOL CAS NO 108-98-5 MATERIAL SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-23). Sigma-Aldrich.
- 2-(phenylthio)
- Safety Data Sheet - Angene Chemical. (2021-05-01). Angene Chemical.
- Thiophenol - Santa Cruz Biotechnology.Santa Cruz Biotechnology.
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- Benzoic acid, 2-(phenylthio)- - Substance Details.SRS | US EPA.
- What PPE Should You Wear When Handling Acid 2026? (2025-01-07). LeelineWork.
- Benzoic acid: Human health tier II assessment. (2013-06-28). Australian Government Department of Health.
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- SAFETY D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
